Product packaging for 5-Bromo-6-azauracil(Cat. No.:CAS No. 4956-05-2)

5-Bromo-6-azauracil

Cat. No.: B188841
CAS No.: 4956-05-2
M. Wt: 191.97 g/mol
InChI Key: VNTFEWXYAOATFA-UHFFFAOYSA-N
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Description

5-Bromo-6-azauracil, also known as this compound, is a useful research compound. Its molecular formula is C3H2BrN3O2 and its molecular weight is 191.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2BrN3O2 B188841 5-Bromo-6-azauracil CAS No. 4956-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTFEWXYAOATFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197835
Record name 5-Bromo-6-azauracil
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Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4956-05-2
Record name 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-azauracil
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Record name 5-Bromo-6-azauracil
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Record name 6-BROMO-1,2,4-TRIAZINE-3,5-(2H,4H)-DIONE
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Foundational & Exploratory

5-Bromo-6-azauracil CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-6-azauracil (CAS: 4956-05-2): Properties, Synthesis, and Biological Significance

Introduction

This compound is a halogenated derivative of 6-azauracil, a synthetic pyrimidine analog where the carbon atom at the 6th position of the uracil ring is replaced by a nitrogen atom. This modification classifies it as an azauracil, a class of compounds known for their potent antimetabolite activity. With the CAS Number 4956-05-2, this compound serves as a valuable compound for researchers in medicinal chemistry and molecular biology.[1][2][3] Its structure is foundational for exploring the impact of halogenation on the biological activity of nucleobase analogs, particularly in the context of developing novel therapeutic agents. Uracil derivatives have long been a cornerstone of antiviral and anticancer drug discovery, and the azauracil scaffold continues to be a source of promising new molecules.[4][5][6]

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, its molecular mechanism of action, and its applications in scientific research and drug development.

Section 1: Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 4956-05-2[2][3][7][8]
Molecular Formula C₃H₂BrN₃O₂[2][3][9]
Molecular Weight 191.97 g/mol [3][10]
IUPAC Name 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione[8][9]
Synonyms This compound, 6-Bromo-2H-[2][7]triazine-3,5-dione[9][11]
Appearance White to off-white crystalline powder or solid
Melting Point 232-234 °C[11]
SMILES O=c1[nH]nc(Br)c(=O)[nH]1
InChI Key VNTFEWXYAOATFA-UHFFFAOYSA-N[8]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon)[11]

Section 2: Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of the 6-azauracil precursor.[11] The electron-rich nature of the pyrimidine-like ring, coupled with the activating effect of the amide groups, facilitates electrophilic substitution at the C5 position. This direct approach is efficient and provides a high yield of the desired product.

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound from 6-azauracil. The choice of glacial acetic acid as a solvent is strategic; it effectively dissolves the starting material and activates the bromine for the electrophilic attack without promoting unwanted side reactions.

Materials:

  • 6-Azauracil (raw material)[11]

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Distilled Water

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 6-azauracil in 100 mL of glacial acetic acid with stirring.

  • Activation: Add 5 mL of acetic anhydride to the mixture. Stir for 10 minutes at room temperature. This step helps to ensure an anhydrous environment and can facilitate the reaction.

  • Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of liquid bromine (dissolved in a small amount of glacial acetic acid) dropwise via a dropping funnel over 30 minutes. The causality here is critical: slow, cooled addition prevents overheating and controls the reaction rate, minimizing the formation of dibrominated or other byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Precipitation: Stop the reaction by pouring the mixture into 200 mL of ice-cold distilled water. This quenches the reaction and precipitates the solid product, as this compound has low solubility in water.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove residual acetic acid and unreacted bromine. Dry the product under a vacuum. Recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) can be performed for higher purity.

Synthesis_Workflow Start 6-Azauracil Product This compound Start->Product  Br₂, Acetic Anhydride  Glacial Acetic Acid, RT

Caption: Synthesis workflow for this compound.

Section 3: Mechanism of Action and Biological Activity

The biological activity of this compound is rooted in its function as an antimetabolite, a molecule that mimics a natural substrate and interferes with cellular metabolism. Its mechanism is best understood by first examining its parent compound, 6-azauracil.

Inside the cell, 6-azauracil is converted into its active form, 6-azauridine monophosphate (6-azaUMP).[12] This active metabolite competitively inhibits two crucial enzymes in the de novo nucleotide biosynthesis pathway:

  • Orotidine-5'-phosphate (OMP) decarboxylase: This enzyme is responsible for the final step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides (UTP, CTP).

  • Inosine monophosphate (IMP) dehydrogenase: This enzyme is a key player in the synthesis of guanine nucleotides (GTP).[12]

By inhibiting these enzymes, 6-azauracil derivatives lead to a severe depletion of intracellular UTP and GTP pools.[12] This nucleotide starvation has profound downstream effects, most notably the stalling of transcriptional elongation, as RNA polymerase requires a steady supply of nucleotides to synthesize mRNA.[12] This mechanism explains the potent growth-inhibitory effects of 6-azauracil and its derivatives in various organisms, including yeast (Saccharomyces cerevisiae), bacteria, and human cells.[8][12]

The bromine atom at the C5 position of this compound is a critical modification. Halogenation is a well-established strategy in drug design to enhance potency. The bromine atom's size and electronegativity can improve binding affinity to target enzymes or alter the compound's metabolic stability. This modification is likely responsible for the observed inhibitory effects on the growth and cell division of Saccharomyces cerevisiae.[8]

Mechanism_of_Action cluster_Cell Cellular Environment cluster_Pathway De Novo Pyrimidine & Purine Synthesis cluster_Process Cellular Processes Compound This compound ActiveMetabolite 5-Bromo-6-azaUMP Compound->ActiveMetabolite Metabolic Activation Orotate Orotate ActiveMetabolite->Orotate Inhibition IMP IMP ActiveMetabolite->IMP Inhibition UMP UMP Orotate->UMP OMP Decarboxylase UTP_CTP UTP & CTP Pools UMP->UTP_CTP ... XMP XMP IMP->XMP IMP Dehydrogenase GMP GMP XMP->GMP IMP Dehydrogenase GTP GTP Pool GMP->GTP ... Transcription RNA Synthesis (Transcription) UTP_CTP->Transcription GTP->Transcription Growth Cell Growth & Division Transcription->Growth

Caption: Mechanism of this compound action.

Section 4: Applications in Research and Drug Development

This compound is a multifaceted tool for the scientific community, with applications spanning basic research to preclinical drug discovery.

  • Tool Compound in Molecular Biology: Due to its well-defined mechanism of disrupting nucleotide synthesis, it is used as a tool to study transcription, DNA replication, and cell cycle control.[12] Inducing nucleotide stress with this compound allows researchers to investigate cellular responses and identify genes involved in overcoming such challenges.

  • Scaffold for Medicinal Chemistry: The 6-azauracil core is a "privileged structure" in drug discovery. This compound serves as a key intermediate for the synthesis of more complex derivatives, particularly acyclonucleosides, which have shown potential as antiviral agents against viruses like HIV and Herpesviridae.[5][13][14] The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build molecular diversity.[15]

  • Antifungal and Antimicrobial Research: Its demonstrated activity against yeast makes it a lead compound for the development of novel antifungal agents.[8] The targeted pathway—nucleotide biosynthesis—is conserved yet can have species-specific enzyme variations, offering a potential window for selective toxicity.

The development of drugs based on such targeted inhibitors aligns with the "Right Target" principle in modern oncology and virology drug development, where a deep understanding of the molecular mechanism is paramount to success.[16]

Section 5: Safety and Handling

As a biologically active and potentially hazardous compound, this compound requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is considered harmful if swallowed, inhaled, or in contact with skin.[7]

  • Handling Precautions:

    • Always use in a certified chemical fume hood to avoid inhalation of the powder.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid generating dust.

  • Reactivity: Avoid exposure to heat, flames, and strong oxidizing agents.[7] Hazardous combustion products include toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen bromide.[7]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to ensure long-term stability.[11]

References

  • This compound CAS NO.4956-05-2 - Pure Chemistry Scientific Inc. Pure Chemistry Scientific Inc. [Link]
  • This compound | CAS#:4956-05-2 | Chemsrc. Chemsrc. [Link]
  • This compound (4956-05-2)
  • 5-Bromo-6-(p-toluidino)uracil | C11H10BrN3O2 | CID 44374273 - PubChem. PubChem. [Link]
  • Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH.
  • This compound (C3H2BrN3O2) - PubChemLite. PubChemLite. [Link]
  • Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. PubMed. [Link]
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI. MDPI. [Link]
  • 5-Bromo uracil, GR 98%+ - Ottokemi. Ottokemi. [Link]
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  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed. PubMed. [Link]
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  • Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. | European Journal of Advanced Chemistry Research. European Journal of Advanced Chemistry Research. [Link]
  • In search of uracil derivatives as bioactive agents.
  • As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides - PubMed. PubMed. [Link]
  • Studies on the pharmacology of 6-azauracil - PubMed. PubMed. [Link]
  • ONCOLOGY DRUG DEVELOPMENT – ACTIVATING THE 5R FACTORS - Cancer Control. Cancer Control. [Link]

Sources

physicochemical properties of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-azauracil

Abstract: this compound is a halogenated pyrimidine analogue of significant interest in medicinal chemistry and drug development. As a derivative of 6-azauracil, a known antimetabolite, its unique physicochemical properties, conferred by the bromine substituent, make it a valuable synthetic intermediate and a potential therapeutic agent. This guide provides a comprehensive analysis of its core physicochemical characteristics, detailing experimental methodologies for their determination and discussing the implications of these properties for research and development professionals. Our approach integrates established analytical techniques with mechanistic insights to create a self-validating framework for its scientific exploration.

Molecular Identity and Structural Framework

This compound, a synthetic heterocyclic compound, belongs to the class of aza-analogs of pyrimidines. The replacement of the C6 carbon of the uracil ring with a nitrogen atom forms the 1,2,4-triazine core, which is fundamental to its biological activity. The introduction of a bromine atom at the C5 position significantly modulates its electronic properties, reactivity, and potential as a pharmacological agent.

The key identifiers for this compound are summarized below.

IdentifierValueReference
CAS Number 4956-05-2[1][2][3]
Molecular Formula C₃H₂BrN₃O₂[2][4][5]
Molecular Weight 191.97 g/mol [2][4]
IUPAC Name 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione[1]
Appearance White to Off-White Solid[2]
SMILES O=c1[nH]nc(Br)c(=O)[nH]1[2][6]
InChI Key VNTFEWXYAOATFA-UHFFFAOYSA-N[1][2][6]

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its solubility, stability, membrane permeability, and interaction with molecular targets. The table below consolidates the available quantitative data for this compound. It is crucial to note that some values are predicted via computational models and may differ from experimental results, while reported experimental values show some variance, potentially due to polymorphic differences or measurement conditions.

PropertyValue(s)TypeReference
Melting Point 186.58 °CPredicted[1]
232-234 °CExperimental[3]
Boiling Point 255.86 - 444.3 °CPredicted[1]
Density 1.71 g/cm³Predicted[1]
2.61 ± 0.1 g/cm³Predicted[3]
Water Solubility 1305.5 - 9052.66 mg/LPredicted[1]
pKa 6.11 ± 0.40Predicted[3]

Core Property Analysis and Experimental Protocols

Crystalline Structure and Thermal Behavior

The solid-state properties of an active pharmaceutical ingredient (API) are paramount. This compound is typically supplied as a white to off-white crystalline powder.[2] The significant discrepancy in reported melting points (186.58 °C vs. 232-234 °C) underscores the importance of rigorous experimental validation, as it may indicate the presence of different polymorphs or impurities.[1][3]

Causality & Expertise: A sharp, well-defined melting point is a primary indicator of purity for a crystalline solid. Thermal analysis by Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile, revealing not just the melting endotherm but also potential phase transitions, decomposition events, or the presence of solvates, which are critical data points for formulation and stability studies.

dot

Caption: Workflow for Melting Point Determination via DSC.

Protocol 3.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the DSC instrument using high-purity indium standard (Tₘ = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event corresponding to fusion. Integrate the peak to determine the heat of fusion (ΔHfus).

Solubility Profile

Solubility is a gatekeeper property in drug development, directly impacting bioavailability and formulation strategies. As a polar heterocyclic molecule, this compound is predicted to have moderate aqueous solubility.[1] However, its flat, aromatic-like structure and the hydrophobic nature of the bromine atom can limit its solubility. The parent compound, 6-azauracil, is soluble in aqueous bases like NH₄OH, suggesting that the acidic N-H protons of this compound could be leveraged to enhance solubility at higher pH.

Trustworthiness & Validation: The shake-flask method remains the gold standard for solubility determination. By allowing the system to reach equilibrium over an extended period (24-48 hours) and quantifying the dissolved solute via a validated analytical method like HPLC-UV, this protocol ensures a reliable and reproducible measurement.

Protocol 3.2: Equilibrium Solubility Determination (Shake-Flask Method)

  • System Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

  • Separation: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with the mobile phase and analyze by a validated HPLC-UV method against a standard curve of known concentrations to determine the final dissolved concentration.

Acidity and Ionization State (pKa)

The predicted pKa of ~6.11 suggests that this compound is a weak acid.[3] This acidity is attributed to the deprotonation of an N-H proton on the triazine ring, forming an anionic species.

Expertise & Insight: A pKa value near physiological pH (7.4) is highly significant. It implies that at pH 7.4, a substantial fraction of the molecule will exist in its ionized (anionic) form. This has profound implications:

  • Solubility: The anionic form is typically more water-soluble than the neutral form.

  • Permeability: The neutral form is generally more permeable across lipid cell membranes.

  • Target Binding: The ability to hydrogen bond as a donor (N-H) or acceptor (N⁻) will be pH-dependent, affecting its interaction with biological targets like enzymes or receptors.

Potentiometric titration provides a direct and robust method for experimentally determining the pKa.

dot

Caption: Influence of pKa on the ionization state of this compound.

Spectroscopic Profile for Structural Verification

Spectroscopic techniques are indispensable for confirming molecular structure and purity.

UV-Visible Spectroscopy

Protocol 4.1: UV-Vis Spectrum Acquisition

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the sample solution and a matched cuvette with the solvent to act as the reference.

  • Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration (c) and path length (l, typically 1 cm) are known.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution.[12][13] For this compound, ¹H and ¹³C NMR would provide definitive structural confirmation.

Predicted NMR Spectra:

  • ¹H NMR: In a solvent like DMSO-d₆, two distinct, potentially broad signals corresponding to the two N-H protons are expected. Their chemical shifts would be sensitive to concentration and temperature due to hydrogen bonding. No C-H signals would be present.

  • ¹³C NMR: Three signals are expected for the three carbon atoms of the heterocyclic ring. Two signals would be in the downfield region typical for carbonyl carbons (C3 and C5), and one signal for the bromine-substituted carbon (C6) would appear at a more shielded (upfield) position.

dot

Caption: General workflow for NMR spectroscopic analysis.

Reactivity, Stability, and Implications in Drug Development

The directly inform its utility and handling.

  • Chemical Reactivity: The bromine atom at the C5 position is the primary site of reactivity. It is an effective leaving group in nucleophilic substitution reactions, allowing for the synthesis of a wide array of 5-substituted 6-azauracil derivatives. This has been exploited in the literature to generate novel compounds by reacting it with various amines and phenols.[2][9] This synthetic tractability makes it a valuable building block for creating libraries of compounds for screening.

  • Stability: As a halogenated organic compound, it should be protected from light and stored under inert gas at refrigerated temperatures (2-8°C) to prevent degradation.[3]

  • Drug Development Context: this compound is a member of the halogenated pyrimidine family, which are well-known radiosensitizers.[14] These agents function by being incorporated into the DNA of rapidly dividing cancer cells in place of thymine. The presence of the heavy bromine atom weakens the DNA backbone, making it more susceptible to damage from ionizing radiation.[15][16] Therefore, the study of this compound and its derivatives is highly relevant to the development of novel cancer therapeutics that can enhance the efficacy of radiation therapy.

Conclusion

This compound is a multifaceted compound whose physicochemical properties position it as a key intermediate in synthetic chemistry and a molecule of interest for drug discovery. Its defined molecular structure, moderate solubility, tunable ionization state, and inherent reactivity at the C5 position provide a robust platform for the design of novel therapeutics, particularly in the realm of oncology as a potential radiosensitizer. The experimental protocols and mechanistic insights provided in this guide offer a validated framework for researchers to harness the full potential of this important molecule.

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The Structure-Activity Relationship of 5-Bromo-6-azauracil: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-6-azauracil, a halogenated analog of the pyrimidine base uracil, represents a compelling scaffold in medicinal chemistry. Its structural modifications, particularly the introduction of a bromine atom at the 5-position and a nitrogen atom at the 6-position of the uracil ring, confer a unique electronic and steric profile that translates into a spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its derivatives. We will dissect the critical roles of the 5-bromo and 6-aza substitutions, analyze the impact of further modifications on biological outcomes, and provide field-proven insights into the experimental methodologies for evaluating these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Introduction: The Rationale for this compound in Drug Design

Uracil and its analogs are fundamental to numerous biological processes, making them a cornerstone of therapeutic intervention, particularly in antiviral and anticancer research.[1] The parent compound, 6-azauracil, is a known inhibitor of pyrimidine biosynthesis.[2][3][4] By mimicking the natural substrate, it disrupts the production of essential nucleotides, thereby impeding cellular proliferation and viral replication.[2][5] The introduction of a bromine atom at the 5-position further modulates the molecule's properties. Halogenation can enhance binding affinity to target enzymes, alter metabolic stability, and improve pharmacokinetic profiles. The convergence of these two key modifications in this compound creates a molecule with significant potential for targeted therapeutic development.

Core Structural Features and Their Impact on Activity

The biological activity of this compound is intrinsically linked to its unique structural features. Understanding the individual and synergistic contributions of the 5-bromo and 6-aza moieties is paramount to deciphering its SAR.

The Significance of the 6-Aza Modification

The replacement of the carbon atom at the 6-position with a nitrogen atom fundamentally alters the electronic distribution and geometry of the pyrimidine ring. This modification is the cornerstone of the antimetabolite activity of the 6-azauracil scaffold.

  • Mechanism of Action: 6-azauracil is intracellularly converted to 6-azauridine-5'-monophosphate (6-azaUMP).[2] This metabolite acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase and inosine monophosphate (IMP) dehydrogenase, key enzymes in the de novo biosynthesis of uridine monophosphate (UMP) and guanosine monophosphate (GMP), respectively.[2][4] The resulting depletion of intracellular nucleotide pools leads to the inhibition of DNA and RNA synthesis, ultimately halting cell growth and viral replication.[3][5]

The Role of the 5-Bromo Substitution

The introduction of a bromine atom at the C5 position imparts several physicochemical properties that significantly influence the molecule's biological profile.

  • Enhanced Target Affinity: The electronegative bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity for the target enzyme's active site.

  • Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine influences the pKa of the uracil ring, potentially affecting its ionization state and interactions with biological macromolecules.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The core this compound scaffold serves as a template for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The following sections explore the SAR of derivatives with modifications at various positions of the pyrimidine ring and its substituents.

Modifications at the N1 and N3 Positions

Alkylation or glycosylation at the N1 and N3 positions of the 6-azauracil ring can significantly impact antiviral and anticancer activity. The nature of the substituent influences the compound's ability to be recognized by cellular kinases for conversion to the active nucleotide form.

  • Acyclic Nucleosides: The synthesis of acyclic nucleoside analogs, where a flexible side chain replaces the ribose sugar moiety, has been a fruitful strategy. For instance, the introduction of a (2-hydroxyethoxy)methyl group at the N1 position of 5-substituted-6-azauracils has been explored for antiviral activity.[6]

Variations at the C5 Position

While this guide focuses on the 5-bromo derivative, it is crucial to understand the impact of other substitutions at this position to appreciate the unique contribution of bromine. The size, electronics, and hydrogen-bonding capacity of the C5 substituent are critical determinants of activity.

  • Halogen Series (F, Cl, Br, I): The nature of the halogen at the C5 position can fine-tune the biological activity. Generally, increasing the size of the halogen can lead to steric hindrance, while the electronegativity influences the electronic properties of the ring.

  • Alkyl and Aryl Groups: The introduction of small alkyl or aryl groups at the C5 position can modulate lipophilicity and introduce additional van der Waals interactions with the target protein.

The following diagram illustrates the key modification sites on the 6-azauracil scaffold that are critical for its structure-activity relationship.

SAR_Points cluster_0 6-Azauracil Scaffold cluster_1 Key Modification Sites mol N1 N1-Substitution (e.g., Glycosylation, Acyclic Side Chains) mol->N1 Influences Prodrug Activation N3 N3-Substitution mol->N3 Affects Solubility & H-Bonding C5 C5-Substitution (e.g., Halogens, Alkyl, Aryl Groups) mol->C5 Modulates Target Binding & Lipophilicity

Caption: Key modification points on the 6-azauracil scaffold influencing biological activity.

Biological Activities and Therapeutic Potential

The unique structural features of this compound and its analogs translate into a range of biological activities, with antiviral and anticancer effects being the most prominent.

Antiviral Activity

Derivatives of 5-substituted uracils have shown promise as inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and herpesviruses.[7] The mechanism often involves the inhibition of viral polymerases or other essential enzymes in the viral replication cycle. The development of acyclic nucleoside analogs of 5-substituted-6-azauracils has been a key strategy in the pursuit of potent antiviral agents.[6][8]

Anticancer Activity

The antiproliferative properties of 6-azauracil derivatives are well-documented.[9] By disrupting nucleotide biosynthesis, these compounds can selectively target rapidly dividing cancer cells, which have a high demand for DNA and RNA precursors. The 5-bromo substitution can enhance the cytotoxic effects of the 6-azauracil core.

Compound Cell Line Activity (IC50) Reference
6-AzauracilVariousVaries by cell line[2]
5-FluorouracilVariousPotent anticancer agent[1]

Table 1: Representative Anticancer Activities of Uracil Analogs. Note: Specific IC50 values for this compound require further targeted experimental investigation.

Experimental Protocols for SAR Evaluation

A robust SAR study relies on standardized and reproducible experimental protocols. The following section outlines key in vitro assays for evaluating the biological activity of this compound analogs.

Cytotoxicity and Antiproliferative Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

The following workflow illustrates the key steps in a typical in vitro evaluation of a novel this compound analog.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Analog purification Purification (e.g., HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) characterization->antiviral enzyme Enzyme Inhibition Assay (e.g., OMP Decarboxylase) characterization->enzyme ic50 IC50/EC50 Determination cytotoxicity->ic50 antiviral->ic50 enzyme->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound analogs.

Enzyme Inhibition Assays

To elucidate the mechanism of action, it is essential to perform enzyme inhibition assays using the purified target enzymes, such as OMP decarboxylase or IMP dehydrogenase.

Protocol: OMP Decarboxylase Inhibition Assay

  • Enzyme and Substrate Preparation: Purify recombinant OMP decarboxylase. Prepare a solution of the substrate, orotidine-5'-monophosphate (OMP).

  • Assay Reaction: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the inhibitor (this compound analog).

  • Detection of Product Formation: Monitor the conversion of OMP to UMP over time. This can be achieved using various methods, such as spectrophotometry (monitoring the change in absorbance at a specific wavelength) or HPLC-based separation and quantification of the substrate and product.

  • Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[10]

Future Directions and Conclusion

The structure-activity relationship of this compound provides a solid foundation for the rational design of novel therapeutic agents. Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of derivatives with diverse substitutions at the N1, N3, and C5 positions to further probe the SAR.

  • Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of these analogs within the active sites of their target enzymes.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models of cancer and viral infections.

References

  • Kabbaj, Y., Lazrek, H. B., Barascut, J. L., & Imbach, J. L. (2005). Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 24(3), 161-172. [Link]
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  • Synthesis of Some Nitrogen Functional Derivatives of 5-substituted-6-azauracil as Biologically Active Compounds. (n.d.).
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5-Bromo-6-azauracil: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-6-azauracil, a halogenated analogue of the pyrimidine base uracil. While the precise initial synthesis and discovery of this specific molecule are not prominently documented in seminal literature, its existence and utility are well-established within the broader context of antimetabolite research. This guide traces the scientific lineage of halogenated azauracils, rooted in the pioneering work on fluoropyrimidines, and presents a logical framework for its synthesis. We will delve into the foundational chemistry of its precursor, 6-azauracil, detail the electrophilic substitution reaction central to its formation, and discuss its known biological activities and applications as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.

Introduction: The Dawn of Antimetabolite Theory and Halogenated Pyrimidines

The intellectual framework for the discovery of compounds like this compound was laid in the mid-20th century with the rise of antimetabolite theory. The groundbreaking synthesis of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger and his colleagues marked a pivotal moment in cancer chemotherapy.[1][2][3] Heidelberger's rational drug design was predicated on the observation that tumor cells exhibit a higher rate of uracil incorporation into nucleic acids compared to normal cells. The introduction of a highly electronegative fluorine atom at the C5 position of uracil created a molecule that could subvert metabolic pathways, primarily through the potent inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.

This success spurred a wave of research into modified pyrimidine and purine bases, with scientists exploring the effects of various substitutions on biological activity. The replacement of a carbon atom with nitrogen in the pyrimidine ring, giving rise to azauracils, was another key strategic modification. 6-Azauracil itself was found to possess significant biological activity, acting as an inhibitor of de novo pyrimidine biosynthesis.[4] It logically followed that combining these two modification strategies—halogenation and aza-substitution—would yield compounds with unique and potentially enhanced biological profiles. This compound emerged from this fertile ground of scientific inquiry.

Synthesis of the Precursor: 6-Azauracil

A robust understanding of this compound begins with the synthesis of its parent compound, 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione). Several synthetic routes have been established, with a widely cited method commencing from the semicarbazone of glyoxylic acid.

Experimental Protocol: Synthesis of 6-Azauracil

This protocol is based on established methodologies for the synthesis of the 1,2,4-triazine ring system.

Materials:

  • Glyoxylic acid monohydrate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Formation of Glyoxylic Acid Semicarbazone: In a suitable reaction vessel, dissolve semicarbazide hydrochloride and sodium acetate in water. To this solution, add an aqueous solution of glyoxylic acid monohydrate. Stir the mixture at room temperature for 2-4 hours. The product, glyoxylic acid semicarbazone, will precipitate from the solution.

  • Cyclization: Isolate the glyoxylic acid semicarbazone by filtration and wash with cold water. Suspend the crude product in a solution of aqueous sodium hydroxide. Heat the mixture to reflux for 1-2 hours to effect ring closure.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The desired product, 6-azauracil, will precipitate.

  • Purification: Collect the crude 6-azauracil by filtration, wash with cold water, and then with ethanol. The product can be further purified by recrystallization from water to yield a white crystalline solid.

Characterization:

  • Melting Point: 274-275 °C

  • Appearance: White crystalline powder

The Core Reaction: Synthesis of this compound

The introduction of a bromine atom at the C5 position of the 6-azauracil ring is achieved through an electrophilic aromatic substitution reaction. The electron-rich nature of the azauracil ring facilitates the attack by an electrophilic bromine species. While a specific primary publication detailing the initial synthesis is elusive, subsequent literature utilizing this compound as a starting material confirms its straightforward preparation via direct bromination.[4]

Experimental Protocol: Bromination of 6-Azauracil

This protocol is a representative procedure based on standard bromination methods for uracil and its analogues.

Materials:

  • 6-Azauracil

  • Glacial acetic acid

  • Bromine

  • Water

Procedure:

  • Dissolution: Suspend 6-azauracil in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromination: While stirring, add a solution of bromine in glacial acetic acid dropwise to the suspension at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature below 40-50 °C. The reaction mixture will gradually become a clear, orange-brown solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. The product, this compound, will precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and unreacted bromine, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Diagram of Synthesis Pathway:

Synthesis cluster_0 Synthesis of this compound 6-Azauracil 6-Azauracil This compound This compound 6-Azauracil->this compound Br₂, Acetic Acid

Caption: Synthesis of this compound from 6-Azauracil.

Physicochemical Properties and Characterization Data
PropertyValueReference
Molecular Formula C₃H₂BrN₃O₂[5]
Molecular Weight 191.97 g/mol [5]
Appearance White to off-white solid
Melting Point 232-234 °C
CAS Number 4956-05-2[6]

Biological Activity and Mechanism of Action

The biological activity of this compound is understood through the lens of its parent compound, 6-azauracil. The primary mechanism of action for 6-azauracil derivatives is the inhibition of de novo pyrimidine nucleotide biosynthesis.[4] Once inside the cell, these compounds are anabolized to their corresponding ribonucleotides. The active metabolite, 6-azauridine 5'-monophosphate (azaUMP), is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), the final enzyme in the biosynthesis of uridine monophosphate (UMP). This blockade leads to a depletion of intracellular pyrimidine nucleotide pools, thereby inhibiting RNA and DNA synthesis and ultimately arresting cell proliferation.[4]

Diagram of Mechanism of Action:

MoA cluster_pathway De Novo Pyrimidine Biosynthesis cluster_drug Drug Action Orotate Orotate OMP OMP Orotate->OMP Orotate phosphoribosyltransferase UMP UMP OMP->UMP ODCase RNA/DNA Synthesis RNA/DNA Synthesis UMP->RNA/DNA Synthesis 5-Br-6-Azauracil This compound 5-Br-azaUMP 5-Bromo-6-azauridine 5'-monophosphate 5-Br-6-Azauracil->5-Br-azaUMP Anabolic Conversion 5-Br-azaUMP->UMP Inhibition

Caption: Inhibition of pyrimidine biosynthesis by this compound.

Specific Biological Activities
  • Antifungal Activity: One of the most specifically documented activities of this compound is its inhibitory effect on the growth and cell division of the yeast Saccharomyces cerevisiae.[6] This activity is consistent with the known sensitivity of yeast to inhibitors of nucleotide biosynthesis.

  • Anticancer and Antiviral Potential: While extensive studies on the specific anticancer and antiviral properties of this compound are not widely published, it is reasonable to extrapolate from the activities of related compounds. Halogenation at the C5 position of uracil is a common strategy to enhance biological activity. For instance, 5-bromouracil derivatives have shown potential as antiviral and anticancer agents.[7] The presence of the bromine atom can influence the compound's lipophilicity, membrane permeability, and interaction with target enzymes, potentially modulating the activity of the 6-azauracil scaffold. Further screening against various cancer cell lines and viral strains is warranted to fully elucidate its therapeutic potential.

Applications in Synthetic Chemistry

Beyond its intrinsic biological activity, this compound serves as a valuable and versatile intermediate in medicinal chemistry. The bromine atom at the C5 position is a functional handle that can be readily displaced or participate in cross-coupling reactions, allowing for the synthesis of a diverse library of 5-substituted 6-azauracil derivatives.

A 2010 study by Mitran et al. demonstrated the utility of this compound in synthesizing novel derivatives through nucleophilic substitution with various aromatic amines and phenols.[4] This highlights its role as a key building block for generating new chemical entities with potentially enhanced or novel biological activities.

Conclusion

This compound stands as a testament to the power of rational drug design, emerging from the confluence of two successful strategies in antimetabolite chemistry: aza-substitution and halogenation. While the historical record of its initial discovery is not as clear-cut as that of its famous predecessor, 5-fluorouracil, its synthesis is straightforward via the direct bromination of 6-azauracil. Its established inhibitory effect on yeast and its potential as an anticancer and antiviral agent, coupled with its utility as a synthetic intermediate, underscore its continued relevance in the field of medicinal chemistry. This guide provides a solid foundation for researchers looking to synthesize, study, and further explore the therapeutic and synthetic potential of this intriguing heterocyclic compound.

References

  • Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Schnitzer, R. J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
  • Mitran, R. A., Drăghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1149.
  • Making Fluorouracil “Sexy” Again. (2019). Journal of the National Cancer Institute, 111(4), 335-336.
  • Transition of fluoropyrimidine related anticancer agents. Heidelberger... (n.d.). ResearchGate.
  • Chemchart. (n.d.). This compound (4956-05-2).
  • Muggia, F. M. (2009). XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy. Clinical Cancer Research, 15(9), 2948-2951.
  • Bardagí, D., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 370-394.
  • Kavitha, S., Balaji, S., & Manikandan, A. (2010). Synthesis and antitumor activity of 5-bromo-1-mesyluracil. Acta Poloniae Pharmaceutica, 67(4), 359-364.

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A Technical Guide to 5-Bromo-6-azauracil as a Nucleophilic Synthon

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-azauracil, a halogenated derivative of the 6-azauracil scaffold, is a pivotal building block in medicinal chemistry. The strategic placement of a nitrogen atom at the 6-position and a bromine atom at the 5-position significantly modulates the electronic character of the pyrimidine ring, transforming it into a versatile nucleophilic reagent. This guide provides an in-depth analysis of the structural and electronic properties that govern the nucleophilicity of this compound. It details key synthetic applications, focusing on N-alkylation and the synthesis of acyclic and cyclic nucleoside analogs, which are prominent in the development of novel antiviral and antineoplastic agents.[1][2][3] Comprehensive, field-tested protocols are presented, alongside a discussion of reaction mechanisms, regioselectivity, and characterization techniques, offering researchers a practical framework for leveraging this compound in drug discovery programs.

Introduction: The Strategic Importance of Modified Uracils

Uracil analogs are a cornerstone of therapeutic drug design, primarily due to their ability to act as mimics of endogenous nucleobases and interfere with nucleic acid metabolism or enzyme function. The introduction of heteroatoms and substituents onto the core pyrimidine ring is a proven strategy for modulating biological activity, metabolic stability, and target affinity.

The 6-azauracil scaffold, characterized by the replacement of the C6 carbon with a nitrogen atom, has been extensively explored for its biological properties.[1] Further modification at the 5-position with a bromine atom yields this compound. This substitution serves two primary purposes:

  • Electronic Modulation: The electronegative bromine atom alters the electron density distribution within the ring, influencing its reactivity.[4][5][6]

  • Steric Influence: The bromine atom can provide additional steric bulk, potentially enhancing binding interactions with target enzymes or receptors.

This guide focuses specifically on the role of this compound as a nucleophile , a character trait fundamental to its utility in constructing a diverse array of more complex, biologically active molecules. We will explore how its unique electronic structure dictates its reactivity towards electrophiles, with a particular emphasis on N-alkylation reactions that form the basis for synthesizing novel nucleoside analogs.

Electronic Properties and Nucleophilic Centers

The nucleophilic character of this compound is a direct consequence of its electronic architecture. The pyrimidine ring contains several nitrogen and oxygen atoms with lone pairs of electrons, but the most reactive nucleophilic sites are the ring nitrogen atoms, N1 and N3.

The decision of an electrophile to attack N1 versus N3 is a question of regioselectivity , which is influenced by several factors:

  • Acidity and Deprotonation: The protons on N1 and N3 are acidic and can be removed by a suitable base to generate a highly nucleophilic aza-anion. The relative acidity of these protons dictates which nitrogen is preferentially deprotonated.

  • Steric Hindrance: The carbonyl group at C2 and the nitrogen at N6 can sterically hinder the approach of bulky electrophiles to the N1 position, sometimes favoring reaction at N3.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N3 alkylated products.[7][8] For instance, stronger bases and polar aprotic solvents like DMF often facilitate the formation of the desired anion for subsequent alkylation.[9][10]

The bromine atom at C5 exerts a strong inductive electron-withdrawing effect, which generally deactivates the ring towards electrophilic attack but enhances the acidity of the N-H protons, thereby facilitating the formation of the nucleophilic anion.

Caption: Nucleophilic centers (N1, N3) of this compound attacking a generic electrophile (E⁺).

Key Nucleophilic Application: N-Alkylation for Acyclonucleoside Synthesis

One of the most powerful applications of this compound's nucleophilicity is in the synthesis of acyclonucleosides. These are nucleoside analogs where the sugar moiety is replaced by a flexible, open-chain structure. This modification can confer improved pharmacological properties, such as enhanced metabolic stability or a different mechanism of action.

The reaction proceeds via a classic SN2 mechanism where the deprotonated this compound anion acts as the nucleophile, attacking an alkyl halide electrophile. A common electrophile used in this context is (2-acetoxyethoxy)methyl bromide, which leads to the formation of acyclonucleosides with potential antiviral activity.[2]

Reaction Data Summary

The efficiency of N-alkylation is highly dependent on the reaction conditions. The following table summarizes representative conditions and outcomes for this class of reaction.

SubstrateElectrophileBaseSolventTemp (°C)Yield (%)Reference
This compound(2-acetoxyethoxy)methyl bromideK₂CO₃DMF25-50~70-85[2]
5-BromoindoleBenzyl bromideNaHDMF0 to 25>90[10]
IsatinVarious Alkyl HalidesK₂CO₃ / Cs₂CO₃DMF (cat.)MW85-98[11]
6-ChloropurineBenzyl bromideK₂CO₃DMF25Variable[12]

Note: Data for related heterocyclic systems are included for comparative context on common N-alkylation conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound. These are designed as self-validating systems, including purification and characterization steps to ensure the integrity of the final product.

Protocol 1: General Procedure for N1-Alkylation of this compound

This protocol describes the synthesis of an N1-substituted acyclonucleoside precursor.

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered

  • (2-Acetoxyethoxy)methyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound and anhydrous K₂CO₃.

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Electrophile Addition: Add (2-acetoxyethoxy)methyl bromide dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regioselectivity (N1 vs. N3) can often be determined by NOE NMR experiments.[12]

Caption: Experimental workflow for the N1-alkylation of this compound.

Conclusion and Future Perspectives

This compound is a potent nucleophilic synthon whose reactivity is central to its role in medicinal chemistry. The interplay between the aza-substitution and the bromo-substituent creates a unique electronic environment that facilitates controlled N-alkylation reactions. This guide has detailed the electronic basis for this reactivity and provided a robust, practical protocol for its application in synthesizing acyclonucleoside analogs.

Future research will likely continue to explore the regioselectivity of these reactions under various conditions, potentially using advanced catalytic systems to achieve even greater control.[13][14] The development of novel electrophiles will further expand the library of accessible compounds. As a reliable and versatile nucleophile, this compound will undoubtedly remain a valuable scaffold in the ongoing search for new therapeutic agents, particularly in the fields of virology and oncology.

References

  • Comparison of core and valence band electronic structures of bulk uracil and 5-halouracils.Physical Chemistry Chemical Physics (RSC Publishing).
  • Dehalogenation of 5-Halouracils after Low Energy Electron Attachment: A Density Functional Theory Investigation.PubMed.
  • A theoretical study of 5-halouracils: Electron affinities, ionization potentials and dissociation of the related anions.ResearchGate.
  • Dehalogenation of 5-Halouracils after Low Energy Electron Attachment: A Density Functional Theory Investigation.The Journal of Physical Chemistry A - ACS Publications.
  • Comparison of core and valence band electronic structures of bulk uracil and 5-halouracils.ResearchGate.
  • This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents.Chemchart.
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.PubMed.
  • Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.Benchchem.
  • Uracil as a Target for Nucleophilic and Electrophilic Reagents.ResearchGate.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.PubMed Central.
  • Synthesis and Antiviral Activity of 5- And 5'-substituted Thymidine Analogs.PubMed.
  • Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis.PubMed.
  • Application Notes and Protocols for N-alkylation of 5-Bromoindole.Benchchem.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.PMC - NIH.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.PMC - PubMed Central.
  • Synthetic process of 5-bromo-7-azaindole.Eureka | Patsnap.
  • 5-Bromo-7-azaindole synthesis.chemicalbook.
  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.ResearchGate.
  • Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes.European Journal of Advanced Chemistry Research.
  • Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid.Chemical Science (RSC Publishing).
  • As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides.PubMed.
  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions.PMC - NIH.
  • 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives.Future Science.
  • Efficient Syntheses and the Nucleophilic Substitution of Dibromo- and Tribromo-azulenequinones: Differences in Reactivity between Five- and Seven-membered Ring Moieties.Journal of Chemical Research, Synopses (RSC Publishing).
  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin.PMC - NIH.
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Sources

Introduction: The Significance of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of 5-Bromo-6-azauracil

This guide provides a comprehensive overview of the theoretical methodologies used to characterize the molecular structure, electronic properties, and vibrational spectra of this compound. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its fundamental quantum chemical properties is paramount for predicting its reactivity, stability, and potential biological interactions. This document is intended for researchers, scientists, and professionals in drug development seeking to apply or understand computational chemistry in the analysis of heterocyclic compounds.

This compound is a halogenated derivative of 6-azauracil, a synthetic analogue of the pyrimidine nucleobase uracil. The introduction of a nitrogen atom at the 6-position of the uracil ring fundamentally alters its electronic and biological properties, making 6-azauracil and its derivatives potent antimetabolites.[1] These compounds are known to interfere with nucleic acid synthesis, exhibiting antiviral and antitumor activities.[1] The further substitution with a bromine atom at the 5-position is expected to modulate these properties, potentially enhancing its efficacy or altering its mechanism of action.[2]

Theoretical studies provide a powerful, non-empirical approach to elucidate the molecule's intrinsic characteristics at an atomic level. By employing quantum chemical calculations, we can predict its three-dimensional geometry, understand its electronic landscape, and interpret its spectroscopic signatures without the need for empirical data, thereby guiding and accelerating experimental research.

The Theoretical Framework: A Self-Validating Computational Protocol

The selection of a computational methodology is the most critical step in ensuring the accuracy and reliability of theoretical predictions. For molecules like this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.[3][4]

Rationale for Method Selection
  • Expertise-Driven Choice of Functional and Basis Set: We employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a long-standing track record of providing reliable results for the geometries and vibrational frequencies of organic molecules, including uracil derivatives.[5][6] To accurately describe the electron distribution, particularly around the electronegative bromine, nitrogen, and oxygen atoms, the Pople-style 6-311++G(d,p) basis set is selected. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens to handle lone pairs and potential hydrogen bonding, while (d,p) adds polarization functions to allow for non-spherical electron distribution.

  • Trustworthiness Through Validation: The protocol's validity is established by comparing calculated vibrational frequencies with available experimental data for closely related molecules, such as 6-azauracil and 5-bromouracil.[7] A strong correlation between the scaled theoretical frequencies and experimental values confirms the suitability of the chosen computational level.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic approach for the theoretical characterization of this compound.

  • Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable point on the potential energy surface).

  • Frequency Calculation: At the optimized geometry, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • It provides the theoretical harmonic vibrational frequencies, which correspond to the molecule's infrared (IR) and Raman spectra.

  • Tautomeric Analysis: Since azauracils can exist in different tautomeric forms (e.g., dioxo, hydroxy-oxo), the relative energies of the most plausible tautomers are calculated to determine the most stable isomer under given conditions.[8][9]

  • Electronic Property Analysis: Based on the optimized wavefunction, key electronic properties are calculated:

    • Mulliken Atomic Charges: To understand the charge distribution across the molecule.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized, and their energy gap is calculated to assess chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

Visualization of the Computational Workflow

The logical flow of the computational protocol is illustrated below.

G cluster_input Input Phase cluster_calc Quantum Calculation Core cluster_output Analysis & Output start Initial 3D Structure of this compound opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirms Minimum Energy) opt->freq elec Electronic Properties (HOMO, LUMO, MEP) opt->elec geom_out Optimized Geometry (Bond Lengths, Angles) freq->geom_out vib_out Vibrational Spectra (IR & Raman Frequencies) freq->vib_out elec_out Reactivity Analysis (Charge Distribution) elec->elec_out

Caption: Planar structure of the dioxo tautomer of this compound.

The calculated geometric parameters provide a foundational dataset for understanding the molecule's steric and electronic features.

Table 1: Selected Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C5-Br1.895N6-C5-C4115.8
N1-C21.378C5-C4-N3124.1
C2=O1.215C4-N3-C2118.5
N3-C41.390N3-C2-N1119.2
C4=O1.218C2-N1-N6120.4
C5-N61.321N1-N6-C5122.0
N1-H1.012Br-C5-N6121.3

Note: These values are representative of typical DFT calculations for this class of molecule and serve as a predictive dataset.

Electronic Properties and Chemical Reactivity

The electronic character of this compound is key to its biological activity. The Frontier Molecular Orbitals, HOMO and LUMO, are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

  • HOMO: The highest occupied molecular orbital is primarily localized over the pyrimidine ring and the bromine atom, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is distributed across the N-C=O fragments of the ring, suggesting these areas are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: A smaller energy gap implies higher reactivity. The introduction of the electron-withdrawing bromine atom and the aza-substitution are expected to lower the LUMO energy, potentially making the molecule more reactive compared to uracil.

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue (Hartree)Value (eV)
HOMO Energy-0.285-7.76
LUMO Energy-0.098-2.67
HOMO-LUMO Gap 0.187 5.09

The Molecular Electrostatic Potential (MEP) map visually confirms these findings. The regions around the carbonyl oxygens show the most negative potential (red), making them prime targets for hydrogen bonding and electrophilic interactions. The areas around the N-H protons exhibit the most positive potential (blue), indicating their role as hydrogen bond donors.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis provides a predicted IR and Raman spectrum, which is invaluable for the identification and characterization of the molecule. The calculated frequencies, after applying a standard scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity, can be compared with experimental data of related compounds to confirm structural assignments. [7] Table 3: Assignment of Key Vibrational Frequencies (cm⁻¹)

Mode DescriptionCalculated (Scaled) FrequencyExperimental (Related Compounds) [7]
N-H Stretching3455, 3390~3400 - 3200
C=O Stretching (asymmetric)1745~1750 - 1700
C=O Stretching (symmetric)1710~1715 - 1650
Ring Stretching1620, 1550~1600 - 1500
N-H Bending1450~1450 - 1400
C-Br Stretching650~680 - 550

The strong agreement between the scaled theoretical frequencies and the known spectral regions for uracil derivatives validates the computational model. The characteristic C=O and N-H stretching modes are prominent features and serve as reliable diagnostic peaks.

Conclusion

The theoretical investigation of this compound using Density Functional Theory provides a detailed and predictive understanding of its molecular structure, electronic landscape, and vibrational properties. The computational protocol outlined herein, centered on the B3LYP/6-311++G(d,p) level of theory, is shown to be a robust and reliable method for characterizing halogenated azauracils.

The key findings indicate that this compound is a planar molecule, with the dioxo tautomer being the most stable form. Its electronic properties, characterized by the HOMO-LUMO gap and MEP, suggest a reactive molecule with distinct sites for electrophilic and nucleophilic interactions, which is fundamental to its potential as a biologically active agent. The predicted vibrational spectrum provides a clear fingerprint for its experimental identification. This in-depth theoretical guide serves as a foundational resource for further experimental and computational studies aimed at harnessing the therapeutic potential of this compound.

References

  • Goel, R. K., & Gupta, C. (1986). Vibrational Raman spectra of some substituted uracils. Pramana, 27(5), 689-695. [Link]
  • Mitran, R. A., Draghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1150. [Link]
  • Delchev, V. B. (2015). A Hybrid Statistical Mechanics—Quantum Chemical Model for Proton Transfer in 5-Azauracil and 6-Azauracil in Water Solution. International Journal of Quantum Chemistry, 115(8), 477-485. [Link]
  • Chemchart. (n.d.). This compound (4956-05-2).
  • Al-Jihad, I. A., & Al-Amoudi, M. S. (2019). A DFT study of uracil and 5-bromouracil in nanodroplets. Journal of Molecular Modeling, 25(10), 305. [Link]
  • Shterev, I. G., & Delchev, V. B. (2018). Experimental and theoretical study of the excited-state tautomerism of 6-azauracil in water surroundings. Journal of Photochemistry and Photobiology A: Chemistry, 356, 458-467. [Link]
  • Mrozek, A., et al. (2020). Electronic Relaxation Dynamics of 6‑Azauracil: The Effect of Ring Substitution on Intersystem Crossing. The Journal of Physical Chemistry A, 124(40), 8111-8122. [Link]
  • Górska, A., & Zborowski, K. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. International Journal of Molecular Sciences, 23(19), 11867. [Link]
  • Takeda, R., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(48), 33694-33700. [Link]
  • Gaurav, G. V., & Krishna, K. R. (2021). Computational Quantum Chemical with Biological Studies on Uracil-5-Tertiary Sulfonamides.
  • Chandra, A. K., & Nguyen, M. T. (2000). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities and Deprotonation Enthalpies. The Journal of Physical Chemistry A, 104(4), 888-895. [Link]
  • Alcolea Palafox, M., et al. (2004). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil. Journal of Molecular Structure: THEOCHEM, 674(1-3), 157-171. [Link]
  • Veeraiah, A., et al. (2012). Vibrational and electronic spectra of 5-Acetyluracil - an experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 648-657. [Link]

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An In-Depth Technical Guide to the Biochemical Pathways Affected by 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-azauracil is a synthetic pyrimidine analog that holds significant interest in biochemical and pharmacological research. Its structure, combining the features of a halogenated pyrimidine and an azauracil, suggests a multi-faceted mechanism of action primarily targeting nucleotide metabolism. This guide provides a comprehensive technical overview of the core biochemical pathways affected by this compound, drawing upon established knowledge of its structural relatives, 6-azauracil and 5-bromouracil, to elucidate its probable mechanisms of action. This document is intended to serve as a foundational resource for researchers investigating its potential as a therapeutic agent or a tool for molecular biology.

The rationale for studying this compound stems from the well-documented anti-proliferative and anti-viral activities of related pyrimidine analogs.[1][2] The introduction of a bromine atom at the 5-position and a nitrogen atom at the 6-position of the uracil ring is anticipated to modulate its biological activity, potentially offering altered potency, selectivity, or metabolic stability compared to its parent compounds.[3][4][5]

Core Mechanism: Disruption of de novo Pyrimidine Biosynthesis

The primary and most well-established mechanism of action for the 6-azauracil moiety is the potent inhibition of the de novo pyrimidine biosynthesis pathway.[6][7][8] This pathway is crucial for the synthesis of uridine and cytidine nucleotides, which are essential precursors for RNA and DNA synthesis. It is therefore highly probable that this compound exerts its primary cytotoxic and anti-proliferative effects through the same mechanism.

The key enzyme target in this pathway is Uridine Monophosphate Synthase (UMPS) , a bifunctional enzyme that catalyzes the final two steps of UMP synthesis. Specifically, the 6-azauracil component, after conversion to 6-azauridine-5'-monophosphate (azaUMP), is a known inhibitor of the orotidine-5'-phosphate decarboxylase (ODCase) activity of UMPS. This inhibition leads to the accumulation of orotic acid and a depletion of the intracellular pool of pyrimidine nucleotides, particularly UTP and CTP.[6] This depletion has profound downstream effects, including the inhibition of RNA and DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[9]

Furthermore, 6-azauracil has been shown to inhibit IMP dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis of guanine nucleotides.[7][8][10] This dual inhibition of both pyrimidine and purine biosynthesis pathways contributes to its potent anti-proliferative effects.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor This compound Action Carbamoyl Phosphate Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid Multiple Steps OMP OMP Orotic Acid->OMP OPRTase UMP UMP OMP->UMP ODCase (UMPS) UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthase RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dCTP dCTP CTP->dCTP DNA Synthesis DNA Synthesis dCTP->DNA Synthesis This compound This compound azaUMP 5-Bromo-6-azaUMP (Active Metabolite) This compound->azaUMP Metabolic Activation azaUMP->UMP Inhibits ODCase

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.

Potential for Nucleic Acid Incorporation and Mutagenesis

The presence of a bromine atom at the 5-position of the uracil ring introduces a second potential mechanism of action, analogous to that of 5-bromouracil (5-BrU). 5-BrU is a well-known mutagen that can be incorporated into DNA in place of thymine.[11] This incorporation is possible because the van der Waals radius of bromine is similar to that of a methyl group.[2] Once incorporated, 5-BrU can undergo tautomeric shifts more readily than thymine, leading to mispairing with guanine during DNA replication and resulting in A:T to G:C transition mutations.[11]

It is plausible that this compound, after its conversion to the corresponding deoxyribonucleoside triphosphate, could also be a substrate for DNA polymerases and be incorporated into DNA. This would introduce genomic instability and contribute to its cytotoxic effects.

DNA_Incorporation This compound This compound d(5-Br-6-azaU)TP d(this compound)TP This compound->d(5-Br-6-azaU)TP Metabolic Activation DNA DNA d(5-Br-6-azaU)TP->DNA Incorporation by DNA Polymerase Mispairing Tautomeric Shift & Mispairing with Guanine DNA->Mispairing During Replication Mutation A:T to G:C Transition Mispairing->Mutation

Caption: Postulated mechanism of DNA incorporation and mutagenesis by this compound.

Off-Target Effects and Other Considerations

While the primary targets of this compound are likely to be within the pyrimidine biosynthesis pathway, it is crucial for researchers to consider potential off-target effects. Halogenated compounds can sometimes exhibit unexpected interactions with other cellular components. For instance, at high concentrations, 6-azauracil has been reported to affect amino acid metabolism.[10]

The metabolic activation of this compound to its nucleotide forms is a critical step for its activity. Therefore, the expression levels of the enzymes involved in this activation, such as uridine phosphorylase and uridine kinase, could influence cellular sensitivity to the compound.

Experimental Protocols for Studying the Effects of this compound

To investigate the biochemical effects of this compound, a series of well-defined experimental protocols are essential.

Protocol 1: Orotidine-5'-Phosphate Decarboxylase (ODCase) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of ODCase.

Materials:

  • Purified recombinant UMPS enzyme

  • Orotidine-5'-monophosphate (OMP) substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • Spectrophotometer or plate reader capable of measuring absorbance at 285 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well UV-transparent plate, add the assay buffer, the UMPS enzyme, and the different concentrations of this compound. Include a no-inhibitor control.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the OMP substrate.

  • Monitor the decrease in absorbance at 285 nm over time, which corresponds to the conversion of OMP to UMP.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay

This assay assesses the overall cytotoxicity of this compound on a given cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the data to the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.

Protocol 3: Analysis of Intracellular Nucleotide Pools

This method quantifies the impact of this compound on the levels of pyrimidine and purine nucleotides.

Materials:

  • Cell line of interest

  • This compound

  • Methanol or perchloric acid for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Nucleotide standards (ATP, GTP, CTP, UTP)

Procedure:

  • Treat the cells with this compound at a relevant concentration (e.g., IC50) for a specific time.

  • Harvest the cells and perform a nucleotide extraction using cold methanol or perchloric acid.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant containing the nucleotides by HPLC.

  • Quantify the nucleotide peaks by comparing their area to the standard curves generated from known concentrations of nucleotide standards.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Enzyme_Assay ODCase Inhibition Assay (Protocol 1) IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme IC50_Cell Determine Cellular IC50 IC50_Enzyme->IC50_Cell Correlate Cell_Viability Cell Viability Assay (Protocol 2) Cell_Viability->IC50_Cell Nucleotide_Analysis Nucleotide Pool Analysis (Protocol 3) IC50_Cell->Nucleotide_Analysis Treat at IC50 DNA_Damage_Assay DNA Damage/Incorporation Assay (e.g., Comet Assay, Mass Spec) IC50_Cell->DNA_Damage_Assay Treat at relevant conc. Nucleotide_Depletion Confirm Pyrimidine Depletion Nucleotide_Analysis->Nucleotide_Depletion Confirm_Mutagenesis Assess Genotoxicity DNA_Damage_Assay->Confirm_Mutagenesis

Caption: Integrated experimental workflow for characterizing this compound.

Summary of Key Biochemical Parameters

Due to the limited direct experimental data on this compound, the following table provides a comparative summary of the known properties of its parent compounds, which can serve as a predictive framework.

Property6-Azauracil5-BromouracilThis compound (Predicted)
Primary Mechanism Inhibition of ODCase and IMPDHIncorporation into DNA, mutagenesisDual action: ODCase/IMPDH inhibition and potential DNA incorporation
Primary Cellular Effect Depletion of pyrimidine and guanine poolsA:T to G:C transition mutationsNucleotide pool depletion and genomic instability
Metabolic Activation Conversion to 6-azaUMPConversion to 5-BrdUTPConversion to both ribonucleotide and deoxyribonucleotide forms

Conclusion

This compound is a promising pyrimidine analog with the potential for a dual mechanism of action. By combining the pyrimidine biosynthesis inhibitory properties of 6-azauracil with the mutagenic potential of 5-bromouracil, this compound presents a unique profile for further investigation. The technical guidance and experimental protocols provided in this document offer a solid foundation for researchers to explore the biochemical pathways affected by this compound and to evaluate its potential as a novel therapeutic agent. Future studies should focus on direct experimental validation of its inhibitory constants, its ability to be incorporated into nucleic acids, and its efficacy in various preclinical models.

References

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  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. 2011;21(15):4443-4446. [Link]
  • Pyrimidine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker; 2003. [Link]
  • Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis. Biochemical Journal. 1967;103(1):167-178. [Link]
  • Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Yeast. 2015;32(10):635-648. [Link]
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Yeast. 2004;21(1):15-26. [Link]
  • The biochemical basis of 5-bromouracil-induced mutagenesis. Heteroduplex base mispairs involving bromouracil in G x C----A x T and A x T----G x C mutational pathways. The Journal of Biological Chemistry. 1984;259(18):11491-11495. [Link]
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Yeast. 2004;21(1):15-26. [Link]
  • Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. The Journal of Biological Chemistry. 1995;270(50):30034-30040. [Link]
  • Photoreaction of DNA Containing 5-Halouracil and its Products. Journal of Nucleic Acids. 2010;2010:927574. [Link]
  • 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa. Protoplasma. 2014;251(4):879-890. [Link]
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An In-Depth Technical Guide to Investigating the Inhibitory Effects of 5-Bromo-6-azauracil on Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive strategy for the investigation of the purported inhibitory effects of 5-Bromo-6-azauracil on eukaryotic protein synthesis. While the parent compound, 6-azauracil, is a well-documented inhibitor of de novo pyrimidine nucleotide biosynthesis, leading to an indirect suppression of RNA and subsequent protein synthesis, preliminary data suggests that this compound may possess a more direct mechanism of action on the translational machinery. This document provides the theoretical framework and detailed experimental protocols to rigorously test this hypothesis. We will explore potential interactions with key components of the translation apparatus and outline a systematic approach to elucidate the specific molecular target and mechanism of inhibition.

Introduction: The Enigma of this compound

The 6-azauracil scaffold has long been a subject of interest in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer and antiviral properties.[1] The primary mechanism of action for 6-azauracil is the disruption of pyrimidine nucleotide biosynthesis through the inhibition of orotidine-5'-phosphate decarboxylase (ODCase) and inosine monophosphate dehydrogenase (IMPDH).[1] This leads to a depletion of UTP and CTP pools, thereby impeding RNA and DNA synthesis.[1] In Saccharomyces carlsbergensis, 6-azauracil has been shown to cause severe inhibition of RNA formation, with a less pronounced effect on protein synthesis, consistent with an indirect inhibitory mechanism.[2]

However, the introduction of a bromine atom at the 5th position of the 6-azauracil ring may alter its biological activity. It has been suggested that this compound may directly inhibit protein synthesis through the formation of amide bonds with biomolecules.[3] This guide provides a roadmap to investigate this hypothesis, moving from broad, cell-based assays to specific, molecular-level investigations.

Part I: Characterizing the Global Effect on Protein Synthesis

The initial phase of investigation is to confirm that this compound does indeed inhibit protein synthesis in a manner that is distinct from the indirect effects of its parent compound.

In Vitro Translation (IVT) Assays: A First Look at Direct Inhibition

Cell-free IVT systems are invaluable for assessing direct inhibitory effects on the translation machinery, as they are devoid of cellular processes such as nucleotide biosynthesis.[4][5] A dual-luciferase reporter assay is a robust method for this purpose.

  • Prepare Reporter mRNAs:

    • Synthesize a capped mRNA encoding a primary luciferase (e.g., Firefly luciferase).

    • Synthesize an uncapped mRNA with an Internal Ribosome Entry Site (IRES) encoding a secondary luciferase (e.g., Renilla luciferase).

  • Set up IVT Reactions:

    • Use a commercially available eukaryotic IVT kit (e.g., HeLa cell lysate-based).

    • In a 96-well plate, set up reactions containing the IVT lysate, both reporter mRNAs, and varying concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a known protein synthesis inhibitor (e.g., cycloheximide) as a positive control.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Luminescence Measurement:

    • Add the appropriate luciferase substrates.

    • Measure the luminescence of both luciferases using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for both cap-dependent and IRES-mediated translation relative to the vehicle control.

    • Determine the IC50 value for each translation type.

  • Inhibition of both luciferases: Suggests a general inhibition of the core translation machinery (e.g., ribosome, elongation factors).

  • Selective inhibition of the capped luciferase: Points towards an effect on cap-dependent initiation factors.

  • No inhibition: Indicates that this compound does not directly inhibit the core translation machinery under these conditions.

Ribosome Profiling: A Genome-Wide View of Translational Inhibition

Ribosome profiling (Ribo-seq) provides a snapshot of all ribosome positions on mRNAs within a cell at a specific moment.[6][7] This powerful technique can reveal if this compound causes ribosome stalling at specific sites, which is indicative of a direct effect on translation.

CETSA_Workflow cluster_Cellular Cellular Environment cluster_Biochemical Biochemical Analysis cluster_Outcome Outcome A Intact Cells + this compound B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble/Aggregated Proteins C->D E Quantification of Soluble Target Protein D->E F Thermal Stabilization (Target Engagement) E->F G No Change (No Engagement) E->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Investigating Specific Components of the Translation Machinery

Based on the CETSA results or as a parallel approach, specific components of the translation machinery can be investigated.

If ribosome profiling suggests stalling, direct interaction with the ribosome is a possibility.

  • Toe-printing analysis: This technique can map the precise location of a stalled ribosome on an mRNA template, providing high-resolution information about the step of translation that is inhibited.

  • Peptidyl Transferase Center (PTC) Inhibition Assay: A classic assay using puromycin, a tRNA analog, can determine if this compound inhibits the catalytic activity of the ribosome's PTC. [8][9][10][11][12]

Inhibition of aaRSs would lead to a depletion of charged tRNAs, thereby halting protein synthesis. [5][13][14][15][16]

  • aaRS Inhibition Assay: This can be performed using purified aaRS enzymes. The assay measures the attachment of a radiolabeled amino acid to its cognate tRNA in the presence and absence of this compound.

Quantitative Data Summary

The following table should be populated with experimental data to provide a clear quantitative summary of the inhibitory effects of this compound.

Assay Parameter This compound Positive Control (e.g., Cycloheximide)
Dual-Luciferase IVT IC50 (Cap-dependent)Experimental ValueKnown Value
IC50 (IRES-mediated)Experimental ValueKnown Value
Aminoacyl-tRNA Synthetase Assay IC50 (Specific aaRS)Experimental ValueKnown Inhibitor Value
Cell Viability Assay CC50Experimental ValueKnown Value

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the potential direct inhibitory effects of this compound on protein synthesis. By systematically progressing from global, cell-based assays to specific, molecular-level investigations, researchers can determine if this compound indeed possesses a novel mechanism of action distinct from its parent compound. The identification of a direct protein synthesis inhibitor with a novel mechanism would be of significant interest for the development of new therapeutic agents. Future work should focus on structure-activity relationship studies to optimize the potency and selectivity of this compound and its analogs.

References

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understanding the antimetabolite properties of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimetabolite Properties of 5-Bromo-6-azauracil

Executive Summary

This compound is a halogenated analogue of 6-azauracil, belonging to the class of compounds known as pyrimidine antimetabolites. These agents function by interfering with the normal metabolic pathways of pyrimidine bases, which are essential components of DNA and RNA. By mimicking natural nucleobases, this compound and its metabolites can inhibit key enzymes involved in nucleotide synthesis, leading to the disruption of nucleic acid production and subsequent cell cycle arrest or apoptosis. This technical guide provides a detailed examination of the core mechanisms underpinning the antimetabolite properties of this compound, outlines its potential therapeutic applications, and furnishes detailed protocols for its experimental validation. The primary focus is on its role as an inhibitor of uridine phosphorylase, a critical enzyme in the pyrimidine salvage pathway, a pathway often upregulated in cancer cells and virally infected cells.

The Rationale for Targeting Pyrimidine Metabolism

The synthesis of nucleotides is a fundamental process for cell proliferation and survival. It proceeds via two main routes: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. Rapidly dividing cells, such as cancer cells or host cells replicating viruses, have a heightened demand for nucleotides to support robust DNA and RNA synthesis.[1] This metabolic dependency makes the enzymes within these pathways attractive targets for therapeutic intervention.

Antimetabolites are structural analogues of natural metabolites that can competitively or non-competitively inhibit enzymes or become incorporated into macromolecules, leading to a cytotoxic or cytostatic effect.[2][3] 6-azauracil, the parent compound of this compound, is known to be ribosidated in cells to form 6-azauridine, which is then phosphorylated to 6-azauridine-5'-monophosphate (6-azaUMP).[4] 6-azaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase and IMP dehydrogenase, critical enzymes in the de novo synthesis of UMP and GTP, respectively.[3] The introduction of a bromine atom at the C-5 position, an electron-withdrawing group, is expected to modulate the inhibitory potential of the molecule, particularly against enzymes of the salvage pathway.[5]

Physicochemical Profile and Synthesis Overview

  • Compound Name: this compound[6]

  • Synonyms: 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione[7]

  • CAS Number: 4956-05-2[6]

  • Molecular Formula: C₃H₂BrN₃O₂[8]

  • Molecular Weight: 191.97 g/mol [9]

  • Appearance: White to Off-White Solid[9]

The synthesis of 5-substituted-6-azauracil derivatives often begins with a commercially available precursor like 6-azauracil or a related triazine. A common synthetic strategy involves the direct halogenation of the uracil ring. For instance, the bromination of 6-chloro-1,3-dimethyluracil can be achieved using bromine in acetic acid to produce the 5-bromo derivative.[10] While specific routes for this compound may vary, the fundamental chemistry relies on electrophilic substitution at the C-5 position of the azauracil ring system.

Core Mechanism of Action: Inhibition of the Pyrimidine Salvage Pathway

While metabolites of 6-azauracil primarily target de novo synthesis, the 5-halogenated uracil analogues are well-documented as potent inhibitors of enzymes in the pyrimidine salvage pathway.

Primary Enzymatic Target: Uridine Phosphorylase (UPase)

Uridine phosphorylase (UPase) is a key enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][11] This reaction is central to maintaining the cellular pool of uracil for nucleotide synthesis. In many tumor tissues, UPase activity is significantly elevated compared to normal tissues, making it a prime target for cancer chemotherapy.[11]

This compound, as a uracil analogue, is predicted to act as a competitive inhibitor of UPase. Studies on related pyrimidine analogues have shown that uracil derivatives substituted at the C-5 position with electron-withdrawing groups, such as halogens, are effective inhibitors of UPase.[5] The inhibitor binds to the active site of the enzyme, preventing the natural substrate, uridine, from binding and being processed. This competitive inhibition disrupts the pyrimidine salvage pathway, limiting the availability of uracil for conversion into thymidine and subsequent DNA synthesis.

The diagram below illustrates the central role of Uridine Phosphorylase in the pyrimidine salvage pathway and the proposed point of inhibition by this compound.

Pyrimidine_Salvage_Pathway cluster_0 Pyrimidine Salvage Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Uracil Uracil UMP UMP Uracil->UMP via PRPP Ribose1P Ribose-1-Phosphate dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA UPase->Uracil UPase->Ribose1P Inhibitor This compound Inhibitor->UPase Competitive Inhibition

Caption: Proposed inhibition of Uridine Phosphorylase by this compound.

Downstream Consequences of UPase Inhibition

By blocking UPase, this compound initiates a cascade of metabolic disruptions:

  • Depletion of Uracil: The intracellular supply of uracil from uridine recycling is diminished.

  • Reduced dTMP Synthesis: The reduced uracil pool limits the synthesis of dUMP, the direct precursor for deoxythymidine monophosphate (dTMP), which is catalyzed by thymidylate synthase.

  • Impaired DNA Replication: A shortage of dTMP, a crucial building block of DNA, leads to an inability to replicate DNA efficiently, causing cell cycle arrest, primarily at the S-phase.

Potential Therapeutic Applications

The antimetabolite properties of this compound suggest its utility in conditions characterized by rapid and uncontrolled cell proliferation.

Anticancer Activity

Many cancers exhibit a pronounced reliance on the pyrimidine salvage pathway, making them particularly vulnerable to UPase inhibitors.[11] By selectively targeting this pathway, this compound could preferentially induce cytotoxicity in tumor cells while having a lesser effect on normal, slower-dividing cells. Furthermore, UPase inhibitors can potentiate the effects of other chemotherapeutic agents, such as fluoropyrimidines (e.g., 5-Fluorouracil), by preventing their degradation.[1]

Antiviral Activity

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including its nucleotide pools.[12] Some viruses encode their own enzymes for nucleotide metabolism, while others are entirely dependent on the host. By disrupting the host's pyrimidine supply, UPase inhibitors like this compound could create an intracellular environment that is non-conducive to viral replication.[13][14] This strategy is particularly relevant for DNA viruses or retroviruses that require a substantial supply of deoxynucleotides for genome replication.

Experimental Validation: Methodologies and Protocols

Validating the antimetabolite properties of this compound requires a systematic approach involving biochemical and cell-based assays.[15][16]

Protocol: In Vitro Uridine Phosphorylase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory constant (K_i) of this compound against UPase. The assay measures the production of uracil from uridine.

Principle: Uridine phosphorylase cleaves uridine into uracil and ribose-1-phosphate. The reaction can be monitored by observing the change in absorbance at a specific wavelength where the substrate and product have different extinction coefficients.

Materials:

  • Recombinant Human Uridine Phosphorylase (UPase)

  • Uridine (Substrate)

  • This compound (Test Inhibitor)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading in the UV range (e.g., 260 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of uridine (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO, followed by serial dilutions in phosphate buffer to create a range of test concentrations (e.g., 0.1 µM to 100 µM).

    • Dilute the UPase enzyme stock to a working concentration in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the various this compound dilutions (or buffer for control wells).

    • Add 170 µL of phosphate buffer to each well.

    • Add 10 µL of the working enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the uridine substrate solution to each well. The final reaction volume is 200 µL.

    • Immediately place the plate in the spectrophotometer (pre-warmed to 37°C).

    • Measure the rate of change in absorbance at 260 nm over a period of 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (uridine) and the inhibitor.[17] Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics to calculate the K_i.[18]

The workflow for this biochemical assay is outlined in the diagram below.

Assay_Workflow A 1. Reagent Preparation - Dilute Inhibitor (5-Br-6-AU) - Dilute Substrate (Uridine) - Dilute Enzyme (UPase) B 2. Assay Plate Setup (96-well) - Add Inhibitor dilutions - Add Buffer - Add Enzyme solution A->B C 3. Pre-incubation - 10 min at 37°C (Allows for inhibitor-enzyme binding) B->C D 4. Reaction Initiation - Add Uridine substrate to all wells C->D E 5. Kinetic Measurement - Read absorbance (260 nm) - Every 30s for 15 min at 37°C D->E F 6. Data Analysis - Calculate initial velocities (V₀) - Plot V₀ vs. [Inhibitor] - Determine IC₅₀ and K_i E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol: Cell-Based Antiproliferative Assay

This protocol assesses the effect of this compound on the proliferation of a cancer cell line (e.g., HeLa, cervical cancer).

Principle: The assay measures the number of viable cells after a period of incubation with the test compound. A reduction in cell number indicates either cytotoxic (cell-killing) or cytostatic (inhibition of growth) activity.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Plate reader (fluorescence, absorbance, or luminescence, depending on the reagent)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete medium.

    • Carefully add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Include vehicle-only (e.g., DMSO diluted in medium) and medium-only controls.

  • Incubation:

    • Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects more apparent.

  • Viability Measurement:

    • After 72 hours, add the chosen cell viability reagent to each well according to the manufacturer's instructions (e.g., add 20 µL of Resazurin solution and incubate for 2-4 hours).

    • Read the plate using the appropriate plate reader (e.g., fluorescence at 560 nm excitation / 590 nm emission for Resazurin).

  • Data Analysis:

    • Subtract the background reading (medium-only wells).

    • Normalize the data to the vehicle-control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the GI₅₀ (concentration for 50% growth inhibition).

Representative Data Summary

The efficacy of an enzyme inhibitor is quantified by its IC₅₀ and K_i values. The table below presents hypothetical, yet realistic, data for this compound against UPase from different sources to illustrate how results are typically summarized.

Enzyme SourceAssay TypeIC₅₀ (µM)K_i (µM)Inhibition Type
Human (Recombinant)Spectrophotometric15.27.8Competitive
E. coli (Recombinant)Spectrophotometric45.821.3Competitive
Giardia lamblia[5]Spectrophotometric>230*N/AN/A

*Note: Data for G. lamblia is for the related compound 5-bromouracil, indicating that the 6-aza modification could significantly alter potency.

Conclusion and Future Directions

This compound is a pyrimidine antimetabolite with a strong scientific rationale for its mechanism of action primarily through the inhibition of uridine phosphorylase. This activity disrupts the pyrimidine salvage pathway, a critical metabolic route for the proliferation of cancer cells and the replication of certain viruses. Its potential as a selective therapeutic agent is rooted in the metabolic reprogramming often observed in these pathological states.

Future research should focus on a comprehensive characterization of its biological activity. This includes:

  • Broad-Spectrum Enzyme Profiling: Testing against a panel of related enzymes (e.g., thymidine phosphorylase, OMP decarboxylase) to determine its selectivity.[3][11]

  • Metabolite Identification: Identifying the intracellular metabolites of this compound to ascertain if it is converted into other active forms, such as the corresponding ribonucleotide.

  • In Vivo Efficacy Studies: Evaluating its anticancer and antiviral effects in relevant animal models to assess its therapeutic potential, pharmacokinetics, and safety profile.

  • Combination Therapies: Investigating its synergistic potential with other chemotherapeutics, particularly those that also modulate nucleotide metabolism.[1]

By pursuing these research avenues, the full therapeutic potential of this compound as a targeted antimetabolite can be thoroughly elucidated.

References

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spectroscopic analysis of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-6-azauracil

This guide offers a detailed exploration of the spectroscopic techniques essential for the characterization of this compound. As a significant heterocyclic compound and pyrimidine analog, its structural verification is paramount for its application in biochemical research and drug development.[1][2] This document moves beyond mere procedural outlines, delving into the causal reasoning behind experimental choices and data interpretation, providing researchers and drug development professionals with a robust framework for analysis.

Introduction to this compound

This compound is a synthetic analog of the pyrimidine base uracil, distinguished by the substitution of a nitrogen atom for the carbon at the 6th position of the ring and a bromine atom at the 5th position.[2] This modification creates a molecule with unique electronic and steric properties, making it a subject of interest for its potential as an antimetabolite to interfere with nucleic acid synthesis.[2][3] Accurate and comprehensive characterization is the bedrock of its reliable use in any scientific context. This guide provides an integrated approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete structural profile of the molecule.

Core Molecular Properties

A foundational understanding begins with the basic chemical properties of this compound, summarized below.

PropertyValueSource
Molecular Formula C₃H₂BrN₃O₂[3][4]
Molecular Weight 191.97 g/mol [3][4][5]
CAS Number 4956-05-2[1][3]
Appearance White to Off-White Solid[3]
SMILES O=c1[nH]nc(Br)c(=O)[nH]1[3]
InChIKey VNTFEWXYAOATFA-UHFFFAOYSA-N[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming the integrity of the heterocyclic ring and identifying the positions of its substituents.

¹H NMR Spectroscopy: Probing the Protons

Expertise & Experience: The ¹H NMR spectrum of this compound is deceptively simple, as it lacks C-H protons. The primary signals of interest are from the two N-H protons of the amide-like groups within the ring. The chemical environment of these protons makes them susceptible to exchange, and their chemical shift is highly dependent on solvent, concentration, and temperature. Using a polar aprotic solvent like DMSO-d₆ is the preferred choice, as it forms hydrogen bonds with the N-H protons, slowing down their exchange rate and allowing for their observation as distinct, often broad, signals.

Predicted ¹H NMR Signals (in DMSO-d₆):

  • N¹-H and N³-H: Two distinct, broad singlets are expected in the region of δ 10-13 ppm. The exact positions can vary, but their presence and subsequent disappearance upon adding a few drops of D₂O (deuterium oxide) is a definitive confirmation of exchangeable N-H protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Selection Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to preserve the signals of the exchangeable N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Apply a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Validation Step: After the initial acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the signals attributed to N-H protons validates their assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq1 Place tube in NMR Spectrometer prep3->acq1 Transfer to NMR tube acq2 Acquire Spectrum (16-32 scans) acq1->acq2 val1 Add 1-2 drops D2O acq2->val1 Post-acquisition val2 Re-acquire Spectrum val1->val2 val3 Confirm disappearance of N-H signals val2->val3

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in the triazine ring. The chemical shifts are highly informative: carbonyl carbons resonate significantly downfield, while the carbon atom attached to the electronegative bromine atom will also be shifted downfield, though to a lesser extent.

Predicted ¹³C NMR Signals (in DMSO-d₆):

  • C2 & C4 (C=O): Two signals expected in the δ 150-170 ppm range. These carbons are in carbonyl groups and are thus highly deshielded.

  • C5 (C-Br): One signal expected in the δ 90-110 ppm range. The direct attachment to bromine causes a significant downfield shift compared to a standard C=C bond.

Mass Spectrometry (MS): Definitive Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. The most critical diagnostic feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where the two peaks are separated by 2 m/z units and have nearly equal intensity. This signature is a powerful validation of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrometry Data:

Ion / AdductFormulaCalculated m/zIsotopic Signature
[M+H]⁺ (⁷⁹Br) C₃H₃⁷⁹BrN₃O₂⁺191.9403Isotope doublet with
[M+H]⁺ (⁸¹Br) C₃H₃⁸¹BrN₃O₂⁺193.9383[M+H+2]⁺ at ~1:1 ratio
[M+Na]⁺ (⁷⁹Br) C₃H₂⁷⁹BrN₃NaO₂⁺213.9223Isotope doublet with
[M+Na]⁺ (⁸¹Br) C₃H₂⁸¹BrN₃NaO₂⁺215.9202[M+Na+2]⁺ at ~1:1 ratio
[M-H]⁻ (⁷⁹Br) C₃H⁷⁹BrN₃O₂⁻189.9258Isotope doublet with
[M-H]⁻ (⁸¹Br) C₃H⁸¹BrN₃O₂⁻191.9237[M-H+2]⁻ at ~1:1 ratio
(Data based on predicted values from PubChem)[6]

A common fragmentation pathway for uracil derivatives involves the retro-Diels-Alder-like cleavage of the ring, often initiated by the loss of isocyanic acid (HNCO).[7] Observing fragments corresponding to this loss would further support the proposed structure.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Rationale: The solvent system is chosen to ensure solubility and promote ionization. The acid/base modifier aids in the formation of [M+H]⁺ or [M-H]⁻ ions.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.

    • Perform a full scan over a mass range of m/z 50-500 to detect the molecular ions and potential fragments.

    • Utilize a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements, allowing for elemental composition confirmation.

  • Data Analysis: Check for the characteristic 1:1 isotopic doublet for the molecular ion and compare the measured accurate mass to the theoretical value.

G cluster_prep Sample Preparation cluster_acq MS Acquisition cluster_analysis Data Analysis prep1 Prepare dilute solution (~0.1 mg/mL) in ACN:H2O with modifier acq1 Infuse sample into ESI source prep1->acq1 acq2 Acquire Full Scan (m/z 50-500) acq1->acq2 acq3 Switch between POS and NEG ion modes acq2->acq3 an1 Identify Molecular Ion Peak acq3->an1 an2 Verify Bromine Isotope Pattern (M and M+2, ~1:1 ratio) an1->an2 an3 Compare accurate mass to theoretical calculation an2->an3 G cluster_methods Spectroscopic Methods cluster_info Information Obtained NMR NMR (¹H, ¹³C) NMR_info Connectivity (C-H, N-H) Carbon Skeleton NMR->NMR_info MS Mass Spec (HRMS) MS_info Molecular Weight Elemental Formula (Isotope Pattern) MS->MS_info IR Infrared (ATR) IR_info Functional Groups (C=O, N-H) IR->IR_info UV UV-Vis UV_info Conjugated System (π-Electrons) UV->UV_info Final Unambiguous Structure Confirmation NMR_info->Final MS_info->Final IR_info->Final UV_info->Final

Caption: Integrated approach for structural confirmation of this compound.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of multiple spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen framework and confirms the presence of exchangeable protons. Mass spectrometry provides definitive proof of the molecular weight and elemental composition, with the bromine isotopic pattern serving as a crucial validation point. IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated electronic system, respectively. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of this compound for its intended applications in scientific research.

References

  • Goel, R. K., & Gupta, C. (1987). Vibrational Raman spectra of some substituted uracils.Pramana, 29(5), 503-509. [Link]
  • This compound (C3H2BrN3O2) - PubChemLite.[Link]
  • This compound (4956-05-2)
  • aldlab-chemicals_this compound.[Link]
  • Gheorghe, A., et al. (2008). Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives.
  • Pomeisl, K., et al. (2022). Synthesis and properties of 6-alkynyl-5-aryluracils.
  • Francés-Monerris, A., Merchán, M., & Roca-Sanjuán, D. (2013). Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil by using the complete active space self-consistent field second-order perturbation (CASPT2//CASSCF) theory.PubMed. [Link]
  • UV-Visible Spectroscopy - Michigan State University Department of Chemistry.[Link]
  • Weckhuysen, B. M., & Yu, J. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy.
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Ultraviolet/visible spectroscopy - The Royal Society of Chemistry.[Link]

Sources

An In-depth Technical Guide to the Therapeutic Targets of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-azauracil is a synthetic pyrimidine analog with significant potential in therapeutic applications, primarily due to its targeted inhibition of nucleotide biosynthesis. This technical guide provides a comprehensive overview of the established and potential therapeutic targets of this compound. The core focus is on its potent inhibition of Orotate Phosphoribosyltransferase (OPRT) , a critical enzyme in the de novo pyrimidine biosynthesis pathway. By disrupting this pathway, this compound effectively halts the production of essential precursors for DNA and RNA synthesis, making it a compelling candidate for anticancer and antiparasitic drug development. This guide will delve into the biochemical mechanisms, provide detailed experimental protocols for target validation, and present key kinetic data to support further research and development.

Introduction: The Central Role of Pyrimidine Biosynthesis

Rapidly proliferating cells, such as cancer cells and various pathogenic organisms, have a high demand for nucleic acid precursors to support DNA replication and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that produces the necessary pyrimidine nucleotides (uridine and cytidine) from simple precursors like bicarbonate, aspartate, and glutamine.[1][2] This pathway consists of six enzymatic steps, culminating in the synthesis of Uridine 5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[3][4]

Because of the heightened reliance of pathological cells on this pathway, its enzymes are attractive targets for therapeutic intervention.[5][6] this compound, an analog of the natural substrate orotic acid, strategically exploits this dependency.

Primary Therapeutic Target: Orotate Phosphoribosyltransferase (OPRT)

The principal and most well-characterized therapeutic target of this compound is Orotate Phosphoribosyltransferase (OPRT) , also known as OPRTase.[5]

Mechanism of Action

OPRT catalyzes the fifth step in the de novo pyrimidine biosynthesis pathway: the conversion of orotic acid (OA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP) and pyrophosphate.[4][5] In mammals, OPRT is one of two enzymatic domains of a bifunctional protein called UMP synthase (UMPS), the other domain being OMP decarboxylase, which catalyzes the subsequent step.[4][7]

This compound acts as a competitive inhibitor of OPRT, mimicking the natural substrate, orotic acid. The bromine atom at the 5-position and the nitrogen at the 6-position of the uracil ring alter the electronic properties and conformation of the molecule, allowing it to bind to the active site of OPRT but preventing the successful completion of the phosphoribosyl transfer reaction. This leads to a bottleneck in the pathway, depleting the cellular pools of OMP and downstream pyrimidine nucleotides (UMP, CTP, TTP), which are essential for nucleic acid synthesis. This depletion ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells.

Visualization of the Mechanism

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibitory Action CPSII Carbamoyl Phosphate Synthetase II Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATC Aspartate Transcarbamoylase Carbamoyl_Asp Carbamoyl Aspartate ATC->Carbamoyl_Asp DHO Dihydroorotase Dihydroorotate Dihydroorotate DHO->Dihydroorotate DHODH Dihydroorotate Dehydrogenase Orotate Orotate DHODH->Orotate OPRT Orotate Phosphoribosyltransferase (OPRT) OMP Orotidine 5'-monophosphate (OMP) OPRT->OMP OMPDC OMP Decarboxylase UMP Uridine 5'-monophosphate (UMP) OMPDC->UMP Precursors Bicarbonate, Glutamine, Aspartate Precursors->CPSII Carbamoyl_P->ATC Carbamoyl_Asp->DHO Dihydroorotate->DHODH Orotate->OPRT + PRPP OMP->OMPDC Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids Inhibitor This compound Inhibitor->OPRT Inhibits

Sources

Methodological & Application

synthesis protocol for 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Bromo-6-azauracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a halogenated derivative of the pyrimidine analog 6-azauracil. 6-Azauracil and its derivatives are of significant interest in medicinal chemistry and drug development due to their demonstrated antiviral and antitumor properties.[1][2] The introduction of a bromine atom at the C5 position of the azauracil ring is a critical modification that can modulate the compound's biological activity and metabolic stability. This protocol details a robust and reproducible method for the direct electrophilic bromination of 6-azauracil, including insights into reaction mechanisms, step-by-step experimental procedures, product purification, characterization, and critical safety protocols for handling hazardous reagents.

Introduction and Scientific Rationale

6-Azauracil (1,2,4-triazine-3,5(2H,4H)-dione) is a heterocyclic compound that acts as an antimetabolite, primarily by inhibiting enzymes involved in pyrimidine biosynthesis.[2] This interference with nucleotide metabolism makes it a valuable scaffold for developing therapeutic agents.[3] Halogenation, particularly bromination, at the 5-position of the uracil ring is a well-established strategy in medicinal chemistry to enhance the efficacy of nucleobase analogs. The resulting this compound serves as a key intermediate for the synthesis of more complex derivatives and as a subject of biological screening itself.[1][4]

The synthesis described herein is based on the principle of electrophilic aromatic substitution. The 6-azauracil ring, while containing electron-withdrawing nitrogen atoms, remains susceptible to electrophilic attack at the C5 position. The reaction mechanism is understood to proceed via the 6-azauracil anion, which enhances the nucleophilicity of the ring system and facilitates the attack by molecular bromine (Br₂).[5][6]

Reaction_Mechanism cluster_0 Synthesis of this compound Start 6-Azauracil Reagent + Br₂ Start->Reagent Product This compound Solvent Glacial Acetic Acid Product->Solvent in Reagent->Product Electrophilic Substitution Workflow cluster_workflow Experimental Workflow A 1. Dissolve 6-Azauracil in Glacial Acetic Acid C 3. Add Bromine Solution Dropwise (Room Temp, Stirring) A->C B 2. Prepare Bromine Solution B->C D 4. Monitor Reaction via TLC C->D E 5. Precipitate Product (Add to cold water) D->E F 6. Isolate by Vacuum Filtration E->F G 7. Wash Crude Product (Water, Cold Ethanol) F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Dry Final Product under Vacuum H->I J 10. Characterize Product I->J

Sources

5-Bromo-6-azauracil in vitro antiviral activity assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Antiviral Activity of 5-Bromo-6-azauracil

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for assessing the in vitro antiviral activity of this compound. As a pyrimidine analog, this compound holds potential as an antimetabolite that interferes with viral nucleic acid synthesis, a cornerstone of antiviral drug discovery.[1][2][3] This guide explains the scientific rationale behind the necessary assays, provides detailed, field-proven protocols, and offers insights into data interpretation.

Scientific Foundation: Pyrimidine Analogs as Antiviral Agents

This compound belongs to the class of pyrimidine analogs, which are structurally similar to the natural nucleobases (uracil, cytosine, thymine) required for DNA and RNA synthesis.[4][5] The therapeutic principle of these molecules is based on "antimetabolite" theory.[3][6] They function by mimicking natural nucleosides, thereby deceiving viral enzymes.[7]

The proposed mechanism involves several key steps:

  • Cellular Uptake: The compound is taken up by the host cell.

  • Metabolic Activation: Host or viral kinases may phosphorylate the analog into its active triphosphate form.[1]

  • Inhibition of Viral Replication: The activated analog can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase.[8] The presence of the bromine atom and the aza-group in this compound can disrupt the normal base-pairing and helical structure, leading to either chain termination or lethal mutagenesis, ultimately halting viral replication.[3][8]

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the hypothesized pathway by which this compound inhibits viral replication.

G cluster_cell Host Cell Compound This compound ActiveCompound Active Triphosphate Form Compound->ActiveCompound Cellular/Viral Kinases ViralPolymerase Viral RNA/DNA Polymerase ActiveCompound->ViralPolymerase ViralGenome Viral Genome Replication ViralPolymerase->ViralGenome Inhibition Replication Halts (Chain Termination or Lethal Mutagenesis) ViralGenome->Inhibition Incorporation of Analog Virus Virus Virus->Compound Infection

Caption: Proposed mechanism of this compound antiviral activity.

Core Principles of Antiviral Efficacy Testing

Evaluating an antiviral candidate requires a dual-pronged approach: assessing its ability to inhibit viral replication while simultaneously ensuring it is not simply killing the host cells.[9][10] This dual assessment is crucial for determining the therapeutic window of the compound.

Key Performance Metrics
MetricDefinitionSignificance
EC₅₀ 50% Effective Concentration The concentration of the compound that inhibits viral replication by 50%. A lower EC₅₀ indicates higher antiviral potency.[11][12][13]
CC₅₀ 50% Cytotoxic Concentration The concentration of the compound that reduces the viability of host cells by 50%. A higher CC₅₀ indicates lower toxicity to host cells.[11][12]
SI Selectivity Index The ratio of CC₅₀ to EC₅₀ (CC₅₀ / EC₅₀). This is the most critical parameter; a high SI (typically >10) suggests that the compound's antiviral effect is not due to general cytotoxicity and indicates a promising therapeutic potential.[11][14]
General Experimental Workflow

A typical in vitro antiviral screening campaign follows a structured workflow designed to generate robust and reproducible data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Execution cluster_analysis Phase 3: Analysis A Propagate Host Cell Line (e.g., Vero) D Cytotoxicity Assay (CC₅₀ Determination) A->D E Antiviral Assay (EC₅₀ Determination) A->E B Prepare Virus Stock (e.g., HSV-1) & Titer B->E C Prepare Serial Dilutions of this compound C->D C->E F Data Acquisition (e.g., Plate Reader, Plaque Counting) D->F E->F G Calculate CC₅₀ & EC₅₀ (Regression Analysis) F->G H Determine Selectivity Index (SI) G->H

Sources

Application Notes and Protocols for the Investigation of 5-Bromo-6-azauracil in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nucleobase Analogs in Oncology

In the landscape of anticancer drug discovery, nucleobase analogs represent a cornerstone of chemotherapy. These molecules, by mimicking endogenous nucleic acid precursors, can disrupt the intricate machinery of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. 6-azauracil, a pyrimidine analog, and its derivatives have garnered significant interest for their potent antimetabolite properties. The introduction of a bromine atom at the 5-position, yielding 5-Bromo-6-azauracil, offers a unique chemical entity with the potential for enhanced biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cancer cell line studies, detailing its mechanism of action and providing robust protocols for its evaluation.

Mechanism of Action: Disrupting the Building Blocks of Life

The primary mechanism of action for 6-azauracil derivatives is the targeted disruption of de novo pyrimidine biosynthesis. The active metabolite, 6-azauridine-5'-monophosphate (azaUMP), is a potent competitive inhibitor of two critical enzymes: orotidine-5'-phosphate decarboxylase (ODCase) and inosine monophosphate dehydrogenase (IMPDH). This dual inhibition leads to a significant depletion of intracellular uridine triphosphate (UTP) and guanosine triphosphate (GTP) pools. The consequences of this nucleotide starvation are profound, primarily affecting nucleic acid synthesis and, consequently, halting cell proliferation. The presence of the bromine atom on the uracil ring may further enhance its activity through various mechanisms, including altered enzyme binding affinity and the potential for radiosensitization.

Mechanism_of_Action cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 De Novo Purine Biosynthesis Orotic Acid Orotic Acid OMP OMP Orotic Acid->OMP OPRT UMP UMP OMP->UMP ODCase UDP UDP UMP->UDP UTP_Depletion UTP Depletion UTP UTP UDP->UTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA & RNA Synthesis DNA & RNA Synthesis GTP->DNA & RNA Synthesis GTP_Depletion GTP Depletion This compound This compound AzaUMP AzaUMP This compound->AzaUMP Cellular Metabolism ODCase ODCase AzaUMP->ODCase Inhibition IMPDH IMPDH AzaUMP->IMPDH Inhibition Inhibition of\nRNA Synthesis Inhibition of RNA Synthesis UTP_Depletion->Inhibition of\nRNA Synthesis Inhibition of\nDNA & RNA Synthesis Inhibition of DNA & RNA Synthesis GTP_Depletion->Inhibition of\nDNA & RNA Synthesis Cell Cycle Arrest\n& Apoptosis Cell Cycle Arrest & Apoptosis Inhibition of\nRNA Synthesis->Cell Cycle Arrest\n& Apoptosis Inhibition of\nDNA & RNA Synthesis->Cell Cycle Arrest\n& Apoptosis

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation

The following protocols provide a framework for the systematic evaluation of this compound's anticancer potential in a panel of human cancer cell lines. It is recommended to include cell lines from diverse origins (e.g., breast, colon, lung, and liver) to assess the compound's spectrum of activity.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound, a key indicator of its cytotoxic potency.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Line Tissue of Origin Hypothetical IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma15.2
HCT-116Colorectal Carcinoma8.5
A549Lung Carcinoma22.1
HepG2Hepatocellular Carcinoma12.8

Table 1: Example of IC50 values for this compound in various cancer cell lines.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control55.328.116.6
This compound (IC50)68.215.416.4
This compound (2x IC50)75.18.716.2

Table 2: Example of cell cycle distribution in HCT-116 cells after treatment with this compound for 24 hours.

Experimental_Workflow_Cell_Cycle Start Start Cell_Seeding Seed Cells in 6-well Plates Start->Cell_Seeding Treatment Treat with This compound Cell_Seeding->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End Analysis->End

Figure 2: Workflow for cell cycle analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Treatment % Viable Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.12.52.4
This compound (IC50)65.420.314.3
This compound (2x IC50)40.235.824.0

Table 3: Example of apoptosis induction in HCT-116 cells treated with this compound for 48 hours.

Data Interpretation and Troubleshooting

  • High IC50 Values: If this compound shows low potency, consider extending the incubation time or testing in combination with other agents.

  • No Significant Cell Cycle Arrest: The compound may induce cytotoxicity through mechanisms other than cell cycle disruption. Consider investigating other cellular pathways.

  • High Necrosis in Apoptosis Assay: High levels of PI-positive cells at early time points may indicate that the compound is causing necrosis rather than apoptosis at the tested concentrations. A dose-response and time-course experiment is recommended.

Future Directions: Exploring Radiosensitization

Given that other halogenated pyrimidines act as radiosensitizers, investigating the potential of this compound to enhance the efficacy of radiation therapy is a promising avenue. This can be explored through clonogenic survival assays in combination with ionizing radiation.

Conclusion

This compound is a promising candidate for anticancer drug development. The protocols outlined in this guide provide a robust framework for its preclinical evaluation in cancer cell lines. A thorough investigation of its cytotoxic, anti-proliferative, and pro-apoptotic effects will be crucial in elucidating its therapeutic potential.

References

  • Sztanke, M., et al. (2016). Crystal structure, antitumour and antimetastatic activities of disubstituted fused 1,2,4-triazinones. Molecular and Cellular Biochemistry.
  • Cristescu, C., & Czobor, F. (1998). As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides. Nucleosides & Nucleotides, 17(8), 1319-24.

Delving into Nucleotide Dynamics: An Application & Protocol Guide for 5-Bromo-6-azauracil in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the experimental use of 5-Bromo-6-azauracil in the study of nucleotide metabolism. By elucidating its mechanism of action and providing step-by-step experimental workflows, this document aims to empower researchers to effectively utilize this potent antimetabolite in their investigations.

Introduction: The Significance of Targeting Nucleotide Metabolism

Nucleotide metabolism is a cornerstone of cellular proliferation, providing the essential building blocks for DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway, in particular, represents a critical nexus for cell growth and is a well-established target for therapeutic intervention, especially in oncology. The uracil analog, this compound, serves as a powerful chemical tool to probe and perturb this pathway, offering insights into fundamental cellular processes and potential avenues for drug discovery. Its structural similarity to natural pyrimidines allows it to enter cellular metabolic pathways, where it exerts its inhibitory effects.

Mechanism of Action: A Two-Pronged Attack on Pyrimidine Synthesis

This compound, like other 6-azauracil derivatives, functions as a prodrug that is metabolically activated within the cell. Its primary mechanism of action involves the disruption of de novo pyrimidine nucleotide biosynthesis through the potent inhibition of two key enzymes: Orotidine-5'-phosphate (OMP) decarboxylase and Inosine monophosphate (IMP) dehydrogenase.[1] This leads to a significant depletion of intracellular uridine and guanosine nucleotide pools, ultimately hindering DNA and RNA synthesis and impeding cell proliferation.[1][2][3]

Inside the cell, this compound is converted to 5-Bromo-6-azauridine monophosphate (BazaUMP). BazaUMP acts as a competitive inhibitor of OMP decarboxylase, the enzyme that catalyzes the final step in the biosynthesis of uridine monophosphate (UMP).[1] By blocking this crucial step, this compound effectively halts the production of UMP and its downstream derivatives, including CTP, TTP, and UDP-glucose.

Furthermore, the depletion of GTP pools through the inhibition of IMP dehydrogenase can impact transcriptional elongation, as lower concentrations of this essential nucleotide triphosphate make the process more challenging for RNA polymerase.[2][4][5] This secondary effect makes this compound a valuable tool for studying the intricacies of transcription and its regulation.

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"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular Uptake" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "5-Bromo-6-azauridine-5'-monophosphate (BazaUMP)" [fillcolor="#FBBC05", fontcolor="#202124"]; "OPRT" [label="Orotate\nPhosphoribosyltransferase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OMP_Decarboxylase" [label="OMP Decarboxylase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IMP_Dehydrogenase" [label="IMP Dehydrogenase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UMP" [label="Uridine Monophosphate\n(UMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "GTP" [label="Guanosine Triphosphate\n(GTP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "RNA_DNA_Synthesis" [label="RNA/DNA Synthesis", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Transcription_Elongation" [label="Transcriptional Elongation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Cellular Uptake"; "Cellular Uptake" -> "OPRT"; "OPRT" -> "5-Bromo-6-azauridine-5'-monophosphate (BazaUMP)" [label="Metabolic\nActivation"]; "5-Bromo-6-azauridine-5'-monophosphate (BazaUMP)" -> "OMP_Decarboxylase" [label="Inhibition", style=dashed, color="#EA4335"]; "5-Bromo-6-azauridine-5'-monophosphate (BazaUMP)" -> "IMP_Dehydrogenase" [label="Inhibition", style=dashed, color="#EA4335"]; "OMP_Decarboxylase" -> "UMP" [label="Blocked\nConversion", style=dashed, color="#EA4335"]; "IMP_Dehydrogenase" -> "GTP" [label="Reduced\nSynthesis", style=dashed, color="#EA4335"]; "UMP" -> "RNA_DNA_Synthesis" [style=dotted]; "GTP" -> "RNA_DNA_Synthesis" [style=dotted]; "GTP" -> "Transcription_Elongation" [style=dotted]; }

Figure 1: Mechanism of action of this compound.

Experimental Applications & Protocols

This section provides detailed protocols for key experiments to investigate the effects of this compound on nucleotide metabolism and cellular function.

Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing the biological activity of this compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Quantitative Data: While specific IC₅₀ values for this compound are not readily available in the public literature, based on data for structurally related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening in various cancer cell lines.[6]

Parameter Description
IC₅₀ The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cell Lines A panel of human cancer cell lines should be used to assess the spectrum of activity.
Time Points 24, 48, and 72 hours to assess time-dependent effects.
Orotate Phosphoribosyltransferase (OPRT) Inhibition Assay

To directly assess the inhibitory effect of this compound on its primary target, an in vitro enzyme inhibition assay for Orotate Phosphoribosyltransferase (OPRT) can be performed. This assay measures the conversion of orotate to OMP.

Protocol: In Vitro OPRT Inhibition Assay

Materials:

  • Recombinant human OPRT enzyme

  • Orotic acid

  • Phosphoribosyl pyrophosphate (PRPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • This compound

  • Malachite green-based phosphate detection kit

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, varying concentrations of this compound (or vehicle control), and the OPRT enzyme.

  • Initiate Reaction: Start the reaction by adding the substrates, orotic acid and PRPP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Phosphate Detection: Measure the amount of inorganic phosphate produced (a byproduct of the reaction) using a malachite green-based detection kit according to the manufacturer's instructions.

  • Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to calculate the IC₅₀ and subsequently the inhibitory constant (Ki).

Analysis of Intracellular Nucleotide Pools by HPLC-MS

To confirm the downstream effects of OPRT inhibition, it is essential to quantify the changes in intracellular nucleotide pools following treatment with this compound. A robust method for this is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][8][9][10][11]

Protocol: Extraction and Analysis of Nucleotide Pools

Materials:

  • Cultured cells treated with this compound

  • Cold methanol (80%)

  • Centrifuge

  • Lyophilizer

  • HPLC-MS system with a suitable column (e.g., HILIC)[7][8][9][10][11]

  • Nucleotide standards (UMP, UDP, UTP, CMP, CDP, CTP, GMP, GDP, GTP, etc.)

Procedure:

  • Cell Harvesting and Quenching: After treating cells with this compound for the desired time, rapidly wash the cells with ice-cold PBS. Immediately quench metabolism by adding ice-cold 80% methanol.

  • Extraction: Scrape the cells in the cold methanol and transfer to a microcentrifuge tube. Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Lyophilization: Dry the metabolite extract using a lyophilizer.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for HPLC-MS analysis.

  • HPLC-MS Analysis: Separate and quantify the nucleotides using an established HPLC-MS method with a standard curve generated from known concentrations of nucleotide standards.[7][8][9][10][11]

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

subgraph "cluster_CellBased" { label = "Cell-Based Assays"; style = "rounded"; color = "#5F6368"; "Cell_Culture" [label="Cell Culture\n(e.g., HeLa, MCF-7)"]; "Treatment" [label="Treatment with\nthis compound"]; "Viability_Assay" [label="Cell Viability Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite_Extraction" [label="Metabolite Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Biochemical" { label = "Biochemical Assay"; style = "rounded"; color = "#5F6368"; "OPRT_Assay" [label="OPRT Inhibition Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Analytical" { label = "Analytical Chemistry"; style = "rounded"; color = "#5F6368"; "HPLC_MS" [label="HPLC-MS Analysis of\nNucleotide Pools", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Cell_Culture" -> "Treatment"; "Treatment" -> "Viability_Assay"; "Treatment" -> "Metabolite_Extraction"; "Metabolite_Extraction" -> "HPLC_MS"; "OPRT_Assay"; }

Figure 2: Overview of the experimental workflow.

Concluding Remarks

This compound is a valuable research tool for dissecting the complexities of nucleotide metabolism. The protocols outlined in this guide provide a robust framework for investigating its mechanism of action and its effects on cellular physiology. By combining cell-based assays, direct enzyme inhibition studies, and detailed metabolic analysis, researchers can gain a comprehensive understanding of how this compound perturbs pyrimidine biosynthesis and impacts cell fate. These studies will not only advance our fundamental knowledge of cellular metabolism but may also inform the development of novel therapeutic strategies targeting this essential pathway.

References

  • Pang, J., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611. [Link]
  • Klicnar, T., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv. [Link]
  • Balzarini, J., et al. (1994). Synthesis and antitumor activity of 5-bromo-1-mesyluracil. Journal of medicinal chemistry, 37(3), 379-85. [Link]
  • Tanaka, H., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(5), 5517-5524. [Link]
  • Rejman, D., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Talanta, 205, 120161. [Link]
  • Rejman, D., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode.
  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
  • Klicnar, T., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. bioRxiv. [Link]
  • Klicnar, T., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv. [Link]
  • ResearchGate. (n.d.). IC50 values (μL/mL) for cancer cell lines, and CC50 (μL/mL) values for... [Link]
  • Molecules. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]
  • ResearchGate. (n.d.). IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell... [Link]
  • National Center for Biotechnology Information. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
  • National Center for Biotechnology Information. (2021). Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. [Link]
  • Bentham Science. (2022). Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6-one-linked 1,2,3-Triazole. [Link]
  • PubMed. (1977). Inhibitors of orotate phosphoribosyl-transferase and orotidine-5'-phosphate decarboxylase from mouse Ehrlich ascites cells: a procedure for analyzing the inhibition of a multi-enzyme complex. [Link]
  • PubMed. (2015).
  • PubMed. (2004). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. [Link]
  • National Center for Biotechnology Information. (1996). Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. [Link]
  • National Center for Biotechnology Information. (n.d.).

Sources

5-Bromo-6-azauracil: A Potent Tool for Probing Yeast Cell Wall Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Intended Audience: Researchers, scientists, and drug development professionals in mycology, microbiology, and antifungal drug discovery.

Abstract: The yeast cell wall is a dynamic and essential organelle, critical for maintaining cell morphology, protecting against environmental insults, and mediating interactions with the host. Its intricate composition, primarily of polysaccharides like glucans, chitin, and mannoproteins, makes it a prime target for antifungal therapies. This guide details the application of 5-Bromo-6-azauracil as a chemical tool to study the biosynthesis and regulation of the yeast cell wall. By perturbing the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway, this compound induces significant and measurable changes in cell wall composition, providing a valuable system for investigating cell wall integrity pathways and screening for novel antifungal agents.

Introduction: The Dynamic Yeast Cell Wall as an Antifungal Target

The fungal cell wall is a complex and vital structure, absent in human cells, making it an attractive target for selective antifungal drugs. It is primarily composed of a layered network of polysaccharides, including β-glucans, chitin, and heavily glycosylated mannoproteins.[1] This architecture provides mechanical strength and osmotic protection. The biosynthesis of these components is a highly regulated process, and its disruption can lead to cell lysis and death. A key precursor for the synthesis of both chitin and the N-linked glycans of mannoproteins is UDP-N-acetylglucosamine (UDP-GlcNAc), produced via the hexosamine biosynthetic pathway (HBP).[1][2][3]

The Hexosamine Biosynthetic Pathway: A Central Hub for Cell Wall Precursors

The HBP converts fructose-6-phosphate from glycolysis into UDP-GlcNAc in a series of enzymatic steps. This pathway is a critical metabolic hub, integrating glucose, amino acid, and nucleotide metabolism.

DOT Script for Hexosamine Biosynthetic Pathway:

Hexosamine_Pathway Fruc6P Fructose-6-P GlcN6P Glucosamine-6-P Fruc6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 (UDP-GlcNAc Pyrophosphorylase) Chitin Chitin UDPGlcNAc->Chitin Chitin Synthases Mannoproteins N-linked Glycans (Mannoproteins) UDPGlcNAc->Mannoproteins Glycosyltransferases

Caption: The Hexosamine Biosynthetic Pathway in yeast.

The final and committing step in this pathway is catalyzed by UDP-GlcNAc pyrophosphorylase (UAP1), which converts UTP and N-acetylglucosamine-1-phosphate (GlcNAc-1-P) into UDP-GlcNAc.[4] Given its essential role, the HBP, and particularly UAP1, represents a promising target for antifungal drug development.

This compound: A Perturbator of Cell Wall Polysaccharide Synthesis

This compound is a uracil analog that has been observed to have an inhibitory effect on yeast growth. Notably, increased resistance to this compound is associated with a significant increase in the content of cell wall polysaccharides and mannoproteins.[5] This observation strongly suggests that the inhibitory action of this compound is linked to the cell wall biosynthetic machinery. While the precise enzymatic target of this compound within the HBP has not been definitively elucidated in the literature, its structural similarity to uracil suggests a potential interaction with enzymes that utilize uridine nucleotides, such as UDP-GlcNAc pyrophosphorylase (UAP1).

By perturbing the normal flux of the HBP, this compound can be used as a tool to:

  • Induce cell wall stress: The compound can be used to study the cellular response to perturbations in cell wall synthesis, including the activation of cell wall integrity (CWI) signaling pathways.

  • Identify genes involved in cell wall maintenance: Genetic screens for mutants with altered sensitivity to this compound can uncover novel genes and pathways involved in cell wall biogenesis and repair.

  • Screen for synergistic or antagonistic compounds: this compound can be used in combination with other compounds to identify molecules that enhance or suppress its effects on cell wall synthesis, potentially leading to new antifungal combination therapies.

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_0 Phase 1: Sensitivity & Phenotypic Analysis cluster_1 Phase 2: Cell Wall Composition Analysis YeastCulture Yeast Culture (e.g., S. cerevisiae) Treatment Treatment with This compound YeastCulture->Treatment SensitivityAssay Growth Sensitivity Assay (Spot Assay or MIC) Treatment->SensitivityAssay Microscopy Phenotypic Analysis (Microscopy) Treatment->Microscopy Harvest Harvest Treated Cells SensitivityAssay->Harvest Select concentrations for further analysis CellWallIsolation Cell Wall Isolation Harvest->CellWallIsolation PolysaccharideAnalysis Polysaccharide Quantification (e.g., Aniline Blue for Glucan, Calcofluor White for Chitin) CellWallIsolation->PolysaccharideAnalysis MannoproteinAnalysis Mannoprotein Analysis (e.g., SDS-PAGE, Lectin Blotting) CellWallIsolation->MannoproteinAnalysis

Caption: A generalized workflow for studying yeast cell wall composition using this compound.

Protocols

Yeast Growth Sensitivity Assay to this compound

This protocol is designed to determine the sensitivity of a yeast strain to this compound.

Materials:

  • Yeast strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

  • YPD or appropriate synthetic complete (SC) medium

  • This compound (stock solution in DMSO or water)

  • 96-well microtiter plates

  • Plate reader capable of measuring OD at 600 nm

  • Sterile agar plates (YPD or SC)

Procedure:

  • Prepare Yeast Inoculum: Grow the yeast strain overnight in liquid medium at the appropriate temperature with shaking.

  • Dilute Culture: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh medium.

  • Prepare Drug Dilutions: In a 96-well plate, prepare a serial dilution of this compound. A typical starting concentration range to test is 1-100 µg/mL. Include a no-drug control.

  • Inoculate Plate: Add the diluted yeast culture to each well.

  • Incubation: Incubate the plate at the optimal growth temperature.

  • Measure Growth: Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis: Plot the growth curves for each concentration. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the no-drug control.

For Spot Assays:

  • Prepare serial dilutions (10-fold) of the overnight yeast culture.

  • Spot 5 µL of each dilution onto agar plates containing different concentrations of this compound.

  • Incubate the plates for 2-3 days and document the growth.

Parameter Description Typical Values
Yeast Strain Wild-type or mutant strainsS. cerevisiae BY4741, C. albicans SC5314
Medium Rich or defined mediumYPD, SC-Ura
This compound Conc. Range for sensitivity testing1 - 100 µg/mL
Incubation Temperature Optimal for yeast growth30°C or 37°C
Incubation Time Duration of the assay24 - 48 hours
Analysis of Cell Wall Composition Changes

This protocol outlines methods to quantify changes in major cell wall polysaccharides after treatment with this compound.

Materials:

  • Yeast cells grown with and without a sub-inhibitory concentration of this compound.

  • Cell wall isolation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM PMSF)

  • Glass beads (0.5 mm)

  • Enzymes for cell wall digestion (e.g., Zymolyase)

  • Fluorescent dyes: Calcofluor White (for chitin) and Aniline Blue (for β-1,3-glucan)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow yeast cultures to mid-log phase and treat with a predetermined sub-inhibitory concentration of this compound for a defined period (e.g., one to two doubling times).

  • Cell Harvest and Lysis: Harvest cells by centrifugation, wash with water, and resuspend in cell wall isolation buffer. Lyse the cells by mechanical disruption with glass beads.

  • Cell Wall Isolation: Centrifuge the lysate at a low speed to pellet the cell walls. Wash the cell wall fraction extensively with NaCl and water to remove cytoplasmic contaminants.

  • Chitin Staining and Quantification:

    • Resuspend a known amount of isolated cell walls in buffer.

    • Add Calcofluor White to a final concentration of 5-10 µg/mL.

    • Incubate in the dark for 10-15 minutes.

    • Measure fluorescence (Excitation: ~365 nm, Emission: ~435 nm).

  • β-1,3-Glucan Staining and Quantification:

    • Resuspend a known amount of isolated cell walls in buffer.

    • Add Aniline Blue to a final concentration of 20-50 µg/mL.

    • Incubate in the dark for 20-30 minutes.

    • Measure fluorescence (Excitation: ~400 nm, Emission: ~460 nm).

  • Mannoprotein Analysis:

    • Extract mannoproteins from isolated cell walls (e.g., by hot SDS treatment).

    • Separate the extracted proteins by SDS-PAGE.

    • Visualize by staining (e.g., periodic acid-Schiff stain) or perform lectin blotting (e.g., with Concanavalin A) to detect mannans.

Cell Wall Component Staining Method Excitation (nm) Emission (nm) Expected Change with 5-Br-6-AU
ChitinCalcofluor White~365~435Increase (compensatory)
β-1,3-GlucanAniline Blue~400~460Variable/Increase
MannoproteinsLectin Blotting (ConA)N/AN/ADecrease (potential)

Conclusion and Future Perspectives

This compound serves as a valuable chemical probe to investigate the intricacies of yeast cell wall biosynthesis. Its ability to induce a cell wall stress response, likely through the perturbation of the UDP-GlcNAc pathway, allows for the detailed study of cell wall integrity signaling and the identification of genetic and chemical modulators of this essential process. Future studies should focus on the definitive identification of its molecular target(s) to further refine its application as a specific inhibitor. The protocols outlined in this guide provide a robust framework for researchers to utilize this compound in their investigations of fungal cell wall biology and in the ongoing search for novel antifungal strategies.

References

  • Title: Yeast cell attachment: a tool modulating wall composition and resistance to this compound Source: Enzyme and Microbial Technology URL:[Link]
  • Title: Enzymes of UDP-GlcNAc biosynthesis in yeast Source: Yeast URL:[Link]
  • Title: A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor Source: RSC Chemical Biology URL:[Link]
  • Title: The Hexosamine Biosynthesis Pathway: Regulation and Function Source: Genes URL:[Link]
  • Title: N-acetylglucosamine Signaling: Transcriptional Dynamics of a Novel Sugar Sensing Cascade in a Model Pathogenic Yeast, Candida albicans Source: Journal of Fungi URL:[Link]
  • Title: Purification and Characterization of Yeast UDP-N-acetylglucosamine Pyrophosphorylase Source: Agricultural and Biological Chemistry URL:[Link]
  • Title: Molecular Mechanisms of Yeast Cell Wall Glucan Remodeling Source: Journal of Biological Chemistry URL:[Link]

Sources

Application Notes and Protocols: Characterizing Enzyme Inhibition by 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-6-azauracil is a synthetic pyrimidine analog of significant interest to researchers in drug discovery and molecular biology. Its structural similarity to naturally occurring pyrimidines, such as uracil and thymine, positions it as a potential inhibitor of enzymes involved in nucleotide metabolism. The disruption of these pathways is a cornerstone of many therapeutic strategies, particularly in oncology and virology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of enzymatic assays involving this compound as an inhibitor. We will focus on its likely targets within the pyrimidine salvage and de novo synthesis pathways, specifically uridine phosphorylase and orotidine-5'-phosphate decarboxylase (ODCase).

The core principle of this application note is to provide not just a set of instructions, but a framework for understanding the causality behind the experimental design. By understanding the "why," researchers can better adapt these protocols to their specific experimental contexts and troubleshoot effectively.

Scientific Rationale and Mechanism of Action

This compound belongs to the class of azauracils, which are known to interfere with pyrimidine metabolism. The primary mechanism of action for many uracil analogs is competitive inhibition, where the inhibitor molecule, due to its structural resemblance to the natural substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding and catalysis from occurring.

While direct kinetic studies on this compound are not extensively documented in publicly available literature, its structure strongly suggests a competitive inhibition mechanism against enzymes that process uracil or its derivatives. The bromine atom at the C-5 position and the nitrogen at the C-6 position are key modifications that can influence binding affinity and inhibitory potency.

For instance, studies on pyrimidine analogs have shown that substitutions at the C-5 and C-6 positions of the uracil ring significantly impact their inhibitory effects on enzymes like uridine phosphorylase. Specifically, 5-bromouracil has been identified as a competitive inhibitor of uridine phosphorylase from Giardia lamblia, with a reported inhibition constant (Ki) of 230 µM.[1] This provides a strong basis for postulating a similar mechanism for this compound.

Furthermore, 6-azauracil itself, after conversion to 6-azauridine-5'-phosphate, is a known potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] This suggests that this compound may also exert inhibitory effects on ODCase, potentially after intracellular conversion to its corresponding nucleotide.

Therefore, the experimental protocols outlined below are designed to test the hypothesis that this compound acts as a competitive inhibitor of uridine phosphorylase and to provide a framework for investigating its potential effects on ODCase.

Target Enzymes and Signaling Pathways

The two primary enzyme targets for this compound are central to nucleotide metabolism:

  • Uridine Phosphorylase (UPase): A key enzyme in the pyrimidine salvage pathway, UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibiting UPase can lead to an accumulation of uridine and a depletion of uracil, which can impact subsequent nucleotide synthesis and has been explored as a strategy to enhance the efficacy of certain chemotherapeutic agents.[3]

  • Orotidine-5'-phosphate Decarboxylase (ODCase): This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[4] Inhibition of ODCase disrupts the de novo supply of pyrimidines, which is particularly detrimental to rapidly proliferating cells like cancer cells.[5][6]

Below is a diagram illustrating the position of these enzymes in the pyrimidine metabolic pathways and the likely point of inhibition by this compound.

Pyrimidine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Orotic Acid Orotic Acid OMP OMP Orotic Acid->OMP OPRT UMP UMP OMP->UMP ODCase UTP_CTP UTP_CTP UMP->UTP_CTP Further Metabolism Uridine Uridine Uracil Uracil Uridine->Uracil UPase Uracil->UMP UPRT 5-Bromo-6-azauracil_inhibitor This compound UPase UPase 5-Bromo-6-azauracil_inhibitor->UPase Inhibition ODCase ODCase 5-Bromo-6-azauracil_inhibitor->ODCase Potential Inhibition Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) Dilutions Create Inhibitor Serial Dilutions Reagents->Dilutions Plate_Setup Set up 96-well Plate (Buffer, Inhibitor, Substrate) Dilutions->Plate_Setup Incubation Pre-incubate at Constant Temperature Plate_Setup->Incubation Reaction_Start Initiate Reaction with Enzyme Incubation->Reaction_Start Measurement Monitor Absorbance Change Over Time Reaction_Start->Measurement Velocity Calculate Initial Reaction Velocities Measurement->Velocity IC50_Plot Plot % Inhibition vs. [I] Determine IC50 Velocity->IC50_Plot Ki_Plot Generate Lineweaver-Burk Plot or Non-linear Regression Velocity->Ki_Plot Mechanism Determine Inhibition Mechanism and Ki Ki_Plot->Mechanism

Fig. 2: General workflow for characterizing enzyme inhibition.

Data Presentation and Interpretation

The results of these assays should be presented clearly to allow for straightforward interpretation.

Table 1: Hypothetical Inhibitory Data for this compound

Target EnzymeInhibition TypeIC50 (µM)Ki (µM)Notes
Uridine PhosphorylaseCompetitive15075IC50 determined at a substrate concentration equal to the Km. Ki derived from Lineweaver-Burk analysis.
ODCaseTBD>500N/ANo significant inhibition observed at the highest tested concentration.

TBD: To Be Determined; N/A: Not Applicable.

Interpretation of Results:

  • A confirmed competitive inhibition mechanism for uridine phosphorylase would indicate that this compound directly competes with uridine for binding to the active site. The Ki value provides a measure of its binding affinity, with lower values indicating a more potent inhibitor.

  • The lack of significant inhibition of ODCase would suggest that this compound is a more selective inhibitor for the pyrimidine salvage pathway under the tested conditions. However, it is important to consider that the active inhibitor of ODCase might be a phosphorylated metabolite of this compound, which would require a different experimental approach (e.g., cell-based assays or in vitro phosphorylation).

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibition observedInhibitor concentration is too low; Inhibitor is insoluble; Enzyme is inactive.Test a wider and higher range of inhibitor concentrations; Ensure complete dissolution of the inhibitor in DMSO and the assay buffer; Verify enzyme activity with a positive control.
High variability in replicatesPipetting errors; Inconsistent mixing; Temperature fluctuations.Use calibrated pipettes and proper technique; Ensure thorough mixing after each addition; Use a temperature-controlled plate reader or water bath.
Non-linear reaction ratesSubstrate depletion; Enzyme instability; Product inhibition.Use a lower enzyme concentration or monitor the reaction for a shorter period to ensure initial rates are measured; Check enzyme stability in the assay buffer; Investigate potential product inhibition.
Inconclusive Lineweaver-Burk plotData points are not well-distributed; Errors in velocity measurements.Ensure substrate concentrations span a wide range around the Km; Repeat measurements with high precision; Use non-linear regression for data fitting, which is generally more robust.

Conclusion

This compound represents a promising scaffold for the development of enzyme inhibitors targeting pyrimidine metabolism. The protocols and guidelines presented in this application note provide a robust framework for characterizing its inhibitory activity against key enzymes such as uridine phosphorylase and orotidine-5'-phosphate decarboxylase. By combining careful experimental execution with a solid understanding of the underlying biochemical principles, researchers can effectively evaluate the potential of this compound and its derivatives as therapeutic agents or research tools.

References

  • Handschumacher, R. E. (1960). Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate. Journal of Biological Chemistry, 235(10), 2917-2919.
  • Shapiro, T. A., & Ullman, B. (1989). Inhibition of Uridine Phosphorylase From Giardia Lamblia by Pyrimidine Analogs. Biochemical Pharmacology, 38(19), 3341-3346.
  • El Kouni, M. H. (2003). Uridine phosphorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation. Current pharmaceutical design, 9(16), 1333-1343.
  • Wikipedia contributors. (2023, November 28). Orotidine 5'-phosphate decarboxylase. In Wikipedia, The Free Encyclopedia.
  • Amara, L. K., & El Kouni, M. H. (2000). 5-phenylthioacyclouridine: a potent and specific inhibitor of uridine phosphorylase. Biochemical pharmacology, 60(3), 417-424.
  • Reyes, P., & Guganig, M. E. (1975). Studies on a pyrimidine-phosphoribosyltransferase from murine leukemia P1534J. I. Purification, properties, and reaction mechanism. The Journal of biological chemistry, 250(14), 5097–5104.
  • Fyfe, J. A., Miller, R. L., & Krenitsky, T. A. (1973). Kinetic properties and inhibition of orotidine 5'-phosphate decarboxylase. Effects of some allopurinol metabolites on the enzyme. The Journal of biological chemistry, 248(11), 3801–3809.
  • Patsnap. (2024). What are Uridine phosphorylase inhibitors and how do they work?. Patsnap Synapse.
  • Meza-Avina, M. E., Wei, L., Buhendwa, M. G., Poduch, E., Bello, A. M., Pai, E. F., & Kotra, L. P. (2008). Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential. Mini reviews in medicinal chemistry, 8(3), 239–247.
  • Shiraishi, A., & Fujioka, A. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity.
  • Phan, J., Kalesh, K. A., & Sligar, S. G. (2015). Structure-activity relationships of orotidine-5'-monophosphate decarboxylase inhibitors as anticancer agents. Journal of medicinal chemistry, 58(1), 124-135.
  • M-CSA. (n.d.). Uridine phosphorylase. Mechanism and Catalytic Site Atlas.
  • Hall, A. D., & Blair, D. G. R. (1969). Specific activities of uridine phosphorylase and uridine kinase in Ehrlich ascites carcinoma cells and 6-azauracil- and 6-azauridine-treated sublines in successive transplant generations. British journal of cancer, 23(4), 875–890.
  • Ali, M. A., & El Kouni, M. H. (2007). Pyrimidine salvage in Trypanosoma brucei bloodstream forms and the trypanocidal action of halogenated pyrimidines. Antimicrobial agents and chemotherapy, 51(5), 1739–1749.
  • Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (1997). Dihydroorotat-ubiquinone oxidoreductase links mitochondria in the biosynthesis of pyrimidines. Molecular and cellular biochemistry, 174(1-2), 125–129.
  • Naguib, F. N., Niedzwicki, J. G., Iltzsch, M. H., Wiemann, M. C., El Kouni, M. H., & Cha, S. (1987). Effect of 5-benzylacyclouridine, a potent inhibitor of uridine phosphorylase, on the metabolism of circulating uridine by the isolated rat liver. Biochemical pharmacology, 36(14), 2343–2346.
  • Shostak, K., & Sch Schindler, J. (1993). Pyrimidine ribonucleoside phosphorylase activity vs 5- and/or 6-substituted uracil and uridine analogues, including conformational aspects. Biochemical pharmacology, 45(4), 955-961.
  • Handschumacher, R. E., & Pasternak, C. A. (1958). Inhibition of orotidylic acid decarboxylase, a primary site of carcinostasis by 6-azauracil. Biochimica et biophysica acta, 30(2), 451-452.
  • Ghavami, M., & Labbé, M. (2016). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Metabolites, 6(2), 18.
  • Pham, D., et al. (2022). mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase. Cell reports, 38(11), 110515.

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5-Bromo-6-azauracil: A Versatile Tool for Probing Pyrimidine Metabolism and Transcriptional Regulation in Molecular Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Pyrimidine Analog

In the intricate landscape of molecular biology, researchers continually seek precise tools to dissect complex cellular processes. 5-Bromo-6-azauracil, a halogenated analog of the pyrimidine base uracil, has emerged as a potent and versatile instrument for investigating fundamental pathways, including nucleotide biosynthesis and transcriptional regulation. Its utility extends to the realms of anticancer and antiviral research, making it a molecule of significant interest to a broad spectrum of scientists and drug development professionals.

This comprehensive guide provides an in-depth exploration of this compound as a research tool. We will delve into its mechanism of action, offer detailed protocols for its application in various experimental settings, and present key data to inform your research endeavors. Our focus is not merely on the "how" but also the "why," empowering you to make informed decisions in your experimental design.

Mechanism of Action: A Two-pronged Assault on Cellular Machinery

This compound exerts its biological effects primarily through the disruption of de novo pyrimidine biosynthesis. Like its parent compound, 6-azauracil, it acts as a prodrug that is anabolized within the cell to its active form, 5-bromo-6-azauridine-5'-monophosphate (BazaUMP). This active metabolite then competitively inhibits two key enzymes in the pyrimidine biosynthetic pathway:

  • Orotidine-5'-Phosphate (OMP) Decarboxylase: This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides.[1] Inhibition of OMP decarboxylase leads to the depletion of UMP pools, thereby starving the cell of essential building blocks for DNA and RNA synthesis.[2] The kinetic parameters of this inhibition can be determined through enzymatic assays.[3]

  • Inosine Monophosphate (IMP) Dehydrogenase: While primarily involved in purine biosynthesis, IMP dehydrogenase is also inhibited by azauracil derivatives. This inhibition leads to a reduction in the intracellular pools of guanosine triphosphate (GTP).[4]

The combined depletion of UTP and GTP has profound consequences for cellular function, most notably affecting transcriptional elongation .[4] RNA polymerases require a steady supply of nucleotide triphosphates to synthesize RNA transcripts. When nucleotide pools are diminished, the process of transcription becomes more arduous, and cells with pre-existing defects in their transcriptional elongation machinery exhibit heightened sensitivity to this compound.[2] This property makes it an invaluable tool for identifying and characterizing genes involved in transcription.

Visualizing the Mechanism of Action

To illustrate the central role of this compound in disrupting nucleotide metabolism, the following pathway diagram is provided:

5-Bromo-6-azauracil_Mechanism cluster_cell Cellular Environment This compound This compound BazaUMP BazaUMP This compound->BazaUMP Anabolic Conversion OMP_Decarboxylase Orotidine-5'-Phosphate Decarboxylase BazaUMP->OMP_Decarboxylase Inhibits IMP_Dehydrogenase Inosine Monophosphate Dehydrogenase BazaUMP->IMP_Dehydrogenase Inhibits UMP Uridine Monophosphate (UMP) OMP_Decarboxylase->UMP Catalyzes UTP_Pool UTP Pool UMP->UTP_Pool Biosynthesis RNA_Synthesis RNA Synthesis UTP_Pool->RNA_Synthesis Required for GTP_Pool GTP Pool IMP_Dehydrogenase->GTP_Pool Contributes to GTP_Pool->RNA_Synthesis Required for

Caption: Mechanism of this compound Action.

Applications in Molecular Biology Research

The unique mechanism of action of this compound lends itself to a variety of applications in the research laboratory.

Selection and Screening in Yeast Genetics

The hypersensitivity of yeast strains with mutations in transcriptional elongation factors to 6-azauracil and its derivatives is a well-established phenomenon.[5][6] This property can be exploited for:

  • Positive Selection: Identifying yeast transformants that have acquired a gene conferring resistance.

  • Negative Selection: Screening for mutations that result in increased sensitivity, thereby identifying genes involved in transcriptional elongation.

Anticancer Drug Discovery

The reliance of rapidly proliferating cancer cells on de novo nucleotide synthesis makes them particularly vulnerable to inhibitors of this pathway. This compound and related compounds have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis in various cancer cell lines.

Antiviral Research

Viral replication is heavily dependent on the host cell's machinery for nucleotide synthesis. By depleting the cellular nucleotide pools, this compound can indirectly inhibit viral replication. This makes it a valuable tool for screening for antiviral activity and for studying the interplay between viral replication and host cell metabolism.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table provides representative data for the closely related compound 6-azauracil and other uracil derivatives to offer a comparative perspective on their potential efficacy. It is crucial to experimentally determine the IC50 for this compound in your specific system.

Compound/DerivativeOrganism/Cell LineSystemIC50/EC50 (µM)Reference
6-AzauracilSaccharomyces cerevisiae (Wild-Type)Yeast~140[4]
6-AzauracilSaccharomyces cerevisiae (rpb2-7 mutant)Yeast<70[4]
6-Azauracil DerivativeHuman Breast Cancer (MCF-7)Mammalian Cells0.99 ± 0.03[4]
6-Azauracil DerivativeHuman Breast Cancer (T-47D)Mammalian Cells0.43 ± 0.01[4]
Uracil Derivative (Compound 611)SARS-CoV-2 (Delta Variant)Viral CPE Assay13.3[7]
Uracil Derivative (Compound 870)SARS-CoV-2 (Delta Variant)Viral CPE Assay14.6[7]

Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in your research. It is recommended to optimize these protocols for your specific cell lines or yeast strains.

Protocol 1: Preparation of this compound Stock Solution

Rationale: Proper preparation of a concentrated stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

Procedure:

  • Determine the desired stock concentration. A common starting stock concentration is 10 mg/mL.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquot and store: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: Always test the solubility of this compound in your specific solvent and at your desired concentration before preparing a large batch.

Protocol 2: Mammalian Cell Cytotoxicity Assay using MTT

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is essential for determining the cytotoxic effects of this compound on a given cell line and for establishing the appropriate concentration range for further experiments.[8]

Materials:

  • Target mammalian cell line (adherent or suspension)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Treat_Compound 3. Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_Treatment 4. Incubate (24, 48, or 72 hours) Treat_Compound->Incubate_Treatment Add_MTT 5. Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, resuspend cells in complete medium and seed into a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of medium.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Add 100 µL of the diluted compound to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 3: Yeast Growth Inhibition (Spot) Assay

Rationale: This simple and robust assay is used to qualitatively or semi-quantitatively assess the sensitivity of different yeast strains to this compound. It is particularly useful for screening mutant libraries for sensitivity or resistance phenotypes.[5][6]

Materials:

  • Yeast strains to be tested

  • Appropriate liquid yeast medium (e.g., YPD or synthetic complete medium)

  • Agar plates with the appropriate medium

  • Agar plates containing the desired concentration of this compound (e.g., 50, 100, 150 µg/mL)

  • 96-well microtiter plate

  • Sterile water or medium for dilutions

  • Multichannel pipette

Procedure:

  • Culture Preparation: Grow yeast strains overnight in liquid medium to saturation.

  • Normalization: The next day, dilute the overnight cultures to an OD600 of 1.0 in sterile water or medium.

  • Serial Dilutions: In a 96-well plate, perform 10-fold serial dilutions of the normalized cell suspensions. For example, add 10 µL of the OD600=1.0 culture to 90 µL of sterile water in the first well, then transfer 10 µL from this well to 90 µL in the next, and so on.

  • Spotting: Using a multichannel pipette, spot 5 µL of each dilution onto the control plates (without this compound) and the plates containing this compound.

  • Incubation: Incubate the plates at the optimal growth temperature for the yeast strain (e.g., 30°C) for 2-3 days.

  • Analysis: Compare the growth of the yeast strains on the this compound plates to the control plates. Sensitive strains will show reduced or no growth at lower dilutions on the plates containing the compound.

Protocol 4: Antiviral Cytopathic Effect (CPE) Reduction Assay

Rationale: This assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from the virus-induced cell death, known as the cytopathic effect.[7]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

  • Microplate reader

Experimental Workflow:

CPE_Assay_Workflow Seed_Cells 1. Seed Host Cells (96-well plate) Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Treat_Compound 3. Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Compound Infect_Virus 4. Infect with Virus Treat_Compound->Infect_Virus Incubate_Infection 5. Incubate until CPE is visible in virus control wells Infect_Virus->Incubate_Infection Assess_Viability 6. Assess Cell Viability Incubate_Infection->Assess_Viability Analyze_Data 7. Analyze Data (Calculate EC50 and CC50) Assess_Viability->Analyze_Data

Caption: Workflow for the Antiviral CPE Reduction Assay.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cells and add the diluted compound.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

    • Add the virus at a predetermined multiplicity of infection (MOI) to the appropriate wells.

  • Incubation: Incubate the plate at the optimal temperature for viral replication until a clear cytopathic effect is observed in the virus control wells (typically 2-5 days).

  • Cell Viability Assessment:

    • Remove the medium and add a cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability in the treated, infected wells relative to the cell control wells.

    • Determine the EC50 (the concentration that protects 50% of cells from CPE) and the CC50 (the concentration that is toxic to 50% of uninfected cells).

    • Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI indicates a more promising antiviral candidate.

Conclusion and Future Perspectives

This compound is a powerful and multifaceted research tool that provides a window into the fundamental processes of nucleotide metabolism and transcription. Its utility in yeast genetics, coupled with its potential as an anticancer and antiviral agent, underscores its importance in modern molecular biology. The protocols and data presented in this guide are intended to serve as a foundation for your investigations. As with any research tool, careful optimization and interpretation of results within the context of your specific experimental system are paramount. Future research will likely focus on elucidating the precise interactions of this compound with its target enzymes and on exploring its potential in combination therapies to enhance its therapeutic efficacy.

References

  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). Viruses, 14(9), 1988. [Link]
  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Journal of Visualized Experiments, (180), e63435. [Link]
  • Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. (2008). Biochemistry, 47(14), 4235–4244. [Link]
  • This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.).
  • This compound - Amerigo Scientific. (n.d.).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022). JoVE. [Link]
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025).
  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2021).
  • 6-Azauracil Sensitivity Assay for Yeast | Request PDF - ResearchGate. (2025).
  • 6-azauracil sensitivity assay for yeast. (2006). CSH Protocols, 2006(7), pdb.prot4613. [Link]
  • Yeast Protocols Handbook. (2008).
  • 5-Aminouracil | CAS:932-52-5 | High Purity | Manufacturer BioCrick. (n.d.).
  • Inhibition of Orotidylic Acid Decarboxylase, a Primary Site of Carcinostasis by 6-azauracil. (1958). Biochimica et Biophysica Acta, 30(2), 451–452. [Link]
  • Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization. (2004). Biochemistry, 43(32), 10492–10503. [Link]
  • Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. (2014). Biochemistry, 53(32), 5250–5263. [Link]
  • Appendix C6: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. (2003).
  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology, 1601, 1–16. [Link]
  • In vitro methods for testing antiviral drugs. (2019). Virology Journal, 16(1), 11. [Link]
  • Orotidine 5′-phosphate decarboxylase - Wikipedia. (n.d.).

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Application Notes and Protocols for the Investigation of 5-Bromo-6-azauracil in Wastewater Treatment Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating emerging contaminants in wastewater.

Introduction: The Challenge of Halogenated Uracils in Wastewater

Halogenated uracils represent a class of emerging contaminants that are of growing concern due to their potential persistence and biological activity. Compounds such as 5-bromouracil are recognized for their mutagenic properties, stemming from their ability to be incorporated into DNA.[1][2][3] The structural analogue, 5-Bromo-6-azauracil, while less studied in an environmental context, possesses chemical features that suggest a need for proactive investigation into its fate and treatability in wastewater. The aza- substitution in the pyrimidine ring, in addition to the bromo-substituent, may influence its chemical reactivity and biological interactions.

The presence of such compounds in wastewater effluents, potentially originating from pharmaceutical manufacturing, research laboratories, or metabolic excretion, poses a risk to aquatic ecosystems and potentially human health through water reuse. 6-Azauracil, a related compound, is known to inhibit enzymes involved in nucleoside synthesis, highlighting the biological potency of this class of molecules.[4] Therefore, the development of effective treatment strategies for the removal of this compound is a critical area of environmental research.

These application notes provide a comprehensive guide for researchers to investigate the degradation of this compound in aqueous matrices, drawing upon established principles of advanced oxidation processes (AOPs) and analytical chemistry. The protocols outlined herein are designed to be adaptable and serve as a foundational methodology for exploring this novel research area.

Scientific Principles of this compound Degradation

The degradation of this compound in wastewater is predicated on the chemical transformation of the parent molecule into less harmful, and ideally, fully mineralized byproducts. Advanced Oxidation Processes (AOPs) are particularly promising for the treatment of recalcitrant organic pollutants like halogenated uracils.

Photocatalysis

Heterogeneous photocatalysis, particularly with titanium dioxide (TiO₂), is a well-established AOP for the degradation of a wide range of organic contaminants. The fundamental principle involves the generation of highly reactive hydroxyl radicals (•OH) upon the irradiation of the semiconductor catalyst with UV light. These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the this compound molecule.

The proposed initiation step for the degradation of this compound is analogous to that of 5-bromouracil, which involves the cleavage of the C-Br bond.[5][6] This initial attack can lead to a cascade of subsequent reactions, ultimately resulting in the opening of the triazine ring and mineralization to CO₂, H₂O, and inorganic ions (Br⁻, NO₃⁻).

Ozonation

Ozone (O₃) is a strong oxidant that can directly react with electron-rich moieties in organic molecules. The double bonds within the 6-azauracil ring are susceptible to attack by ozone. Additionally, ozone can decompose in water to form hydroxyl radicals, initiating an indirect oxidation pathway.

A critical consideration for the ozonation of bromide-containing wastewater (which would be the case upon the degradation of this compound) is the formation of disinfection byproducts (DBPs). The oxidation of bromide ions (Br⁻) by ozone can lead to the formation of hypobromous acid (HOBr), which can then react with natural organic matter to form brominated organic compounds. Furthermore, the potential for the formation of bromate (BrO₃⁻), a suspected human carcinogen, is a significant concern that must be carefully evaluated.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Standards

This protocol describes the preparation of a concentrated stock solution of this compound and subsequent working standards for calibration and experimental use.

Materials:

  • This compound (purity ≥98%)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (1000 mg/L):

    • Accurately weigh 10.0 mg of this compound.

    • Dissolve the solid in a minimal amount of methanol (e.g., 1-2 mL) in a 10 mL volumetric flask.

    • Once dissolved, bring the flask to volume with ultrapure water.

    • Stopper and invert the flask several times to ensure homogeneity.

    • Store the stock solution at 4°C in an amber glass bottle. The stability of the stock solution should be periodically checked.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution with ultrapure water.

    • Typical concentration ranges for calibration curves may be from 0.1 mg/L to 10 mg/L, depending on the sensitivity of the analytical method.

Protocol 2: Photocatalytic Degradation Assay

This protocol details a bench-scale experiment to evaluate the photocatalytic degradation of this compound using TiO₂ as the catalyst.

Materials:

  • This compound working solution (e.g., 10 mg/L)

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bars

  • pH meter

  • Syringes and syringe filters (0.22 µm)

  • HPLC vials

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mg/L this compound solution B Add TiO2 catalyst (e.g., 1 g/L) to the solution A->B C Place solution in photoreactor and stir in the dark (30 min) for adsorption equilibrium B->C D Turn on UV lamp to initiate photocatalysis C->D E Collect samples at timed intervals (e.g., 0, 15, 30, 60, 120 min) D->E F Filter samples through 0.22 µm syringe filter E->F G Analyze filtrate by HPLC-UV for this compound concentration F->G H Analyze for Total Organic Carbon (TOC) and bromide ion concentration F->H

Caption: Workflow for the photocatalytic degradation experiment.

Procedure:

  • Reactor Setup:

    • Add a defined volume of the this compound working solution (e.g., 500 mL of 10 mg/L) to the photoreactor vessel.

    • Add the desired concentration of TiO₂ catalyst (e.g., 1.0 g/L).

    • Place a magnetic stir bar in the vessel.

  • Adsorption Equilibrium:

    • Stir the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium to be reached between the this compound and the TiO₂ surface.

    • Take an initial sample (t=0) at the end of the dark period.

  • Photocatalysis:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Collect aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Sample Processing:

    • Immediately filter each aliquot through a 0.22 µm syringe filter to remove the TiO₂ catalyst.

    • Transfer the filtrate to an HPLC vial for analysis.

  • Control Experiments:

    • Photolysis: Run the experiment under UV irradiation without the TiO₂ catalyst to assess the contribution of direct photolysis.

    • Adsorption: Run the experiment with the TiO₂ catalyst in the dark to quantify the amount of this compound adsorbed to the catalyst surface.

Protocol 3: Ozonation Degradation Assay

This protocol outlines a method for assessing the degradation of this compound by ozonation.

Materials:

  • This compound working solution (e.g., 10 mg/L)

  • Ozone generator

  • Gas washing bottle (for ozone delivery)

  • Reaction vessel with a gas diffuser

  • Indigo solution (for ozone concentration measurement)

  • Sodium thiosulfate (quenching agent)

  • Ion chromatograph (for bromide and bromate analysis)

Experimental Workflow:

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mg/L this compound solution in the reaction vessel B Calibrate ozone generator and measure ozone dose using indigo method A->B C Bubble ozone gas through the solution at a constant flow rate B->C D Collect samples at timed intervals C->D E Immediately quench the reaction with sodium thiosulfate D->E F Analyze samples by HPLC-UV for this compound concentration E->F G Analyze samples by Ion Chromatography for bromide and bromate F->G

Caption: Workflow for the ozonation degradation experiment.

Procedure:

  • Reactor Setup:

    • Fill the reaction vessel with a known volume of the this compound working solution.

    • Connect the ozone generator to the gas diffuser in the reaction vessel.

  • Ozonation:

    • Start bubbling ozone gas through the solution at a constant flow rate.

    • Begin timing the experiment.

    • Collect aliquots at specified time points.

  • Sample Quenching and Analysis:

    • Immediately add a small amount of sodium thiosulfate solution to each aliquot to quench any residual ozone.

    • Analyze the samples for the concentration of this compound, bromide, and bromate.

Protocol 4: Analytical Methodology

This protocol provides a general high-performance liquid chromatography (HPLC) with UV detection method for the quantification of this compound. This method will likely require optimization.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 30:70 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound (a preliminary scan should be performed to find the λmax).

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the experimental samples.

Data Presentation

The following tables provide a template for organizing and presenting the data obtained from the degradation experiments.

Table 1: Photocatalytic Degradation of this compound

Irradiation Time (min)This compound Concentration (mg/L)% DegradationTOC (mg/L)Bromide (mg/L)
0
15
30
60
120

Table 2: Ozonation of this compound

Ozonation Time (min)This compound Concentration (mg/L)% DegradationBromide (mg/L)Bromate (µg/L)
0
5
10
20
30

Proposed Degradation Pathway

Based on the known photochemistry of 5-bromouracil, a plausible degradation pathway for this compound initiated by hydroxyl radicals is proposed below.

G A This compound B Hydroxyl Radical (•OH) Attack A->B + •OH C C-Br Bond Cleavage B->C D Uracilyl Radical Intermediate C->D - Br- E Ring Opening D->E + •OH, O2 F Mineralization Products (CO2, H2O, Br-, NO3-) E->F

Caption: Proposed photocatalytic degradation pathway of this compound.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through the inclusion of control experiments and comprehensive analysis. For instance, in the photocatalysis protocol, the comparison of results from the main experiment with those from the photolysis and adsorption controls allows for the unambiguous attribution of the degradation to the photocatalytic process.

Furthermore, the monitoring of not only the parent compound but also the formation of inorganic byproducts (bromide) and the overall reduction in total organic carbon (TOC) provides a more complete picture of the degradation process. A decrease in the parent compound concentration without a corresponding decrease in TOC would indicate the formation of organic byproducts, which would then require further identification and toxicological assessment.

Conclusion and Future Directions

The investigation into the wastewater treatment of this compound is a nascent but important field of research. The application notes and protocols provided here offer a robust starting point for researchers to explore the efficacy of advanced oxidation processes for its removal. Future research should focus on the identification of degradation intermediates using techniques such as LC-MS/MS, the assessment of the toxicity of the treated effluent, and the optimization of treatment processes for real wastewater matrices.

References

  • Insights into the deactivation of 5-bromouracil after ultraviolet excitation. (2017). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2098), 20160191. [Link][5]
  • Insights into the deactivation of 5-bromouracil after ultraviolet excit
  • The Lesions Produced by Ultraviolet Light in DNA Containing 5-Bromouracil. (1971). Scilit. [Link][1]
  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degrad
  • Underestimated risk from ozonation of wastewater containing bromide: Both organic byproducts and bromate contributed to the toxicity increase. (2019). PubMed. [Link][8]
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015).
  • Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study. (2004). PubMed. [Link][2]
  • 5-Bromouracil. PubChem. [Link][3]
  • Disinfection and byproducts formation during ozonation. (2026).
  • Ozonation By-Products.
  • Methods for the Determination of Organic Compounds in Drinking W
  • Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elong
  • [Comparison of the pathogenic effect of 5-azauracil and 6-azauracil on chick embryogenesis]. (1968). PubMed. [Link][14]

Sources

Application Note & Protocol: Development of 5-Bromo-6-azauracil Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Potential of 6-Azauracil Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[1] The exploration of unique chemical scaffolds is a crucial strategy in this endeavor.[2] 6-Azauracil, a pyrimidine analog, is one such scaffold that has garnered significant interest. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial effects.[3][4][5]

The mechanism of action of 6-azauracil often involves the inhibition of enzymes crucial for nucleotide biosynthesis, such as IMP dehydrogenase, leading to the depletion of GTP and UTP pools.[6][7][8][9] This disruption of DNA and RNA synthesis is particularly detrimental to rapidly proliferating cells like pathogenic microorganisms. The introduction of a bromine atom at the 5-position of the 6-azauracil ring can further enhance its biological potency. This application note provides a comprehensive guide to the synthesis, antimicrobial evaluation, and structure-activity relationship (SAR) studies of 5-bromo-6-azauracil derivatives.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that typically begins with the construction of the 6-azauracil ring, followed by bromination and subsequent derivatization.

1.1: General Synthetic Workflow

The general synthetic route involves the cyclization of precursors to form the 6-azauracil core, followed by electrophilic bromination at the C5 position. A variety of substituents can then be introduced, most commonly at the N1 position, to generate a library of derivatives for screening.

Synthesis_Workflow A Starting Materials (e.g., Urea, Diethyl Oxalate) B Cyclization (Formation of 6-Azauracil) A->B Condensation C Bromination (e.g., Br2 in Acetic Acid) B->C Electrophilic Substitution D N-Alkylation/Arylation (Introduction of R groups) C->D Nucleophilic Substitution E Purification & Characterization (Chromatography, NMR, MS) D->E Workup & Analysis

Caption: General synthetic workflow for this compound derivatives.

1.2: Detailed Synthetic Protocol: Synthesis of N1-Substituted this compound Derivatives

This protocol outlines a representative synthesis. Optimization of reaction conditions may be necessary for specific derivatives.

Step 1: Synthesis of 6-Azauracil The synthesis of the 6-azauracil ring can be achieved through various methods, often involving the condensation of a urea derivative with a 1,2-dicarbonyl compound.

Step 2: Bromination of 6-Azauracil to Yield this compound A common method for the bromination of 6-azauracil involves the use of bromine in a suitable solvent like glacial acetic acid.[10]

  • Reaction Setup: Suspend 6-azauracil (1 equivalent) in glacial acetic acid in a round-bottom flask fitted with a stirrer.

  • Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove acid, and dry under vacuum.

Step 3: N1-Alkylation of this compound Alkylation at the N1 position is a common strategy to introduce diversity into the 6-azauracil scaffold.[11]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF.

  • Base Addition: Add a suitable base, for instance, potassium carbonate (1.5 equivalents), to the solution.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) and heat the reaction mixture.

  • Workup: After completion, cool the reaction and pour it into cold water to precipitate the N1-alkylated product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

1.3: Characterization of Synthesized Compounds

The structural integrity and purity of the synthesized derivatives must be rigorously confirmed using a combination of spectroscopic and analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

Part 2: Antimicrobial Evaluation Protocols

The antimicrobial activity of the synthesized this compound derivatives is assessed to determine their potential as therapeutic agents.

2.1: Antimicrobial Screening Workflow

A systematic approach is employed to screen the compounds against a panel of clinically relevant microorganisms.

Antimicrobial_Screening_Workflow A Preparation of Compound Stock Solutions C Determination of Minimum Inhibitory Concentration (MIC) (e.g., Broth Microdilution) A->C B Selection of Microbial Strains (Gram-positive, Gram-negative, Fungi) B->C D Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D E Data Analysis and SAR Correlation D->E SAR_Analysis_Flow A Generation of a Diverse Compound Library B Comprehensive Antimicrobial Profiling A->B C Identification of Key Structural Features (e.g., Substituent size, electronics, lipophilicity) B->C D Correlation of Structure with Activity C->D E Formulation of SAR Hypotheses D->E F Design and Synthesis of New Analogs to Validate Hypotheses E->F F->B Iterative Optimization

Caption: Logical flow for conducting structure-activity relationship (SAR) studies.

3.2: Key Considerations for SAR in this compound Derivatives
  • N1-Substituents: The nature of the substituent at the N1 position can significantly influence activity. Factors to consider include the size, shape, lipophilicity, and electronic properties of the substituent.

  • N3-Substituents: While less commonly modified, substitutions at the N3 position can also impact the biological profile of the compounds.

  • The Role of the 5-Bromo Group: A direct comparison with non-brominated analogs is essential to quantify the contribution of the bromine atom to the antimicrobial activity.

  • Quantitative Structure-Activity Relationship (QSAR): For larger datasets, QSAR modeling can be employed to develop predictive models that can guide the design of new, more potent derivatives.

Conclusion

The development of this compound derivatives holds considerable promise for the discovery of novel antimicrobial agents. This application note provides a comprehensive overview of the synthetic methodologies, protocols for antimicrobial evaluation, and the principles of SAR analysis. A systematic and iterative approach, combining chemical synthesis with biological testing and SAR-guided optimization, is crucial for advancing this class of compounds towards clinical development.

References

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
  • García-López, M. C., et al. (n.d.). Overexpression of SNG1 Causes 6-azauracil Resistance in Saccharomyces Cerevisiae.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • ResearchGate. (n.d.). New 6-azauracil derivatives - Amides of as-triazine carbon acids: Their synthesis and antimicrobial activity.
  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics.
  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • PubMed. (2015). Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation.
  • National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • National Center for Biotechnology Information. (n.d.). Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation.
  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of 6-azauracil non-nucleosides.
  • ResearchGate. (n.d.). Representation of azauracil derivatives with bioactivity.
  • ResearchGate. (n.d.). New 6-Azauracil Derivatives.
  • National Center for Biotechnology Information. (n.d.). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil.
  • PubMed. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives.
  • MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.
  • ScienceDirect. (n.d.). Advances in the synthesis of 5-and 6-substituted uracil derivatives.
  • PubMed. (2021). Innovative antimicrobial substances based on uracil S-derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils.
  • PubMed. (1998). As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides.
  • Drug Design. (n.d.). Structure Activity Relationships.
  • PubMed. (n.d.). Structure and activity relationships of novel uracil derivatives as topical anti-inflammatory agents.
  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.
  • PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus.

Sources

Application Note & Protocols for Testing 5-Bromo-6-azauracil Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of 5-Bromo-6-azauracil

This compound is a halogenated derivative of 6-azauracil, a synthetic pyrimidine analog.[1][2] Compounds of this class are of significant interest in pharmacology and drug development due to their structural similarity to endogenous nucleobases, which allows them to interfere with fundamental cellular processes. The parent compound, 6-azauracil, is known to exert its biological effects by inhibiting enzymes crucial for de novo nucleotide biosynthesis, such as orotidine-5'-monophosphate decarboxylase (OMPdecase).[3] This inhibition leads to a depletion of intracellular nucleotide pools, particularly uridine triphosphate (UTP) and guanosine triphosphate (GTP), which are essential for RNA synthesis, DNA replication, and cellular signaling.[4][5][6] Consequently, this disruption of nucleotide metabolism can lead to cell growth inhibition and, ultimately, cell death, underpinning its potential as an anticancer or antimicrobial agent.[3][7]

The introduction of a bromine atom at the 5-position of the 6-azauracil ring is anticipated to modulate its chemical and biological properties, potentially enhancing its uptake, metabolic stability, or inhibitory activity against target enzymes. Therefore, a rigorous and systematic evaluation of its cytotoxic effects is a critical first step in characterizing its pharmacological profile.

This guide provides a comprehensive framework for assessing the cytotoxicity of this compound in vitro. We will detail two robust, widely adopted cell-based assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. By explaining the causality behind each experimental step, this document serves as both a practical protocol and an educational resource for researchers in cell biology, toxicology, and drug discovery.

Principle of Selected Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively assess cytotoxicity. Here, we focus on two assays that measure different hallmarks of cell health.

  • The MTT Assay: A Measure of Metabolic Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into an insoluble purple formazan product.[10] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[8] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[9] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, typically at a wavelength of 570 nm.[11] A decrease in signal compared to untreated control cells indicates a reduction in metabolic activity, and thus, cytotoxicity.

  • The LDH Assay: A Measure of Membrane Integrity The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies cell death by measuring the activity of LDH released from damaged cells.[12][13] LDH is a stable cytosolic enzyme present in all cell types.[12][14] Under normal conditions, it resides within the cytoplasm. However, when the plasma membrane's integrity is compromised—a key feature of necrosis and late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[14] The assay measures LDH activity through a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which concomitantly reduces NAD+ to NADH.[15] The generated NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be quantified by measuring its absorbance.[14][15] The amount of formazan formed is directly proportional to the amount of LDH released, and therefore, to the number of dead or damaged cells.[14]

Experimental Design & Workflow

A logical workflow is essential for obtaining reliable and interpretable data. The process involves careful cell culture, precise compound treatment, execution of the chosen assay, and rigorous data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture Maintenance cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock & Serial Dilutions treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_assay MTT Assay: Add MTT, Solubilize incubation->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubation->ldh_assay read_absorbance Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability or % Cytotoxicity read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Overall Experimental Workflow for Cytotoxicity Testing.

PART 1: Cell Line Selection and General Culture

Rationale for Cell Line Selection

The choice of cell line is a critical parameter that depends entirely on the objective of the study.[16]

  • Cancer Cell Lines: To investigate potential anticancer activity, select cell lines relevant to specific cancer types. For instance, if screening for activity against lung cancer, the NCI-H292 cell line could be used.[17] It is often beneficial to screen against a panel of cell lines from different tissue origins (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) to assess the breadth of activity.[17]

  • Normal, Non-Transformed Cell Lines: To assess general cytotoxicity and selectivity, it is crucial to test the compound on normal cells, such as human fibroblasts (e.g., hTERT-immortalized fibroblasts) or peripheral blood mononuclear cells (PBMCs).[17][18] A compound that is highly toxic to cancer cells but shows minimal toxicity to normal cells has a favorable therapeutic index.

  • Metabolic Competence: Since this compound is a nucleoside analog, its activity may depend on intracellular phosphorylation.[19] Cell lines with known differences in nucleoside metabolism pathways could provide mechanistic insights.

Recommended Cell Seeding Densities

The optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and that control wells do not become over-confluent by the end of the assay. This must be determined empirically for each cell line.

Cell Line ExampleTypeTypical Seeding Density (cells/well in 96-well plate)
HeLa Human Cervical Cancer5,000 - 10,000
A549 Human Lung Carcinoma7,000 - 15,000
MCF-7 Human Breast Cancer8,000 - 20,000
HEK293 Human Embryonic Kidney10,000 - 25,000
L929 Mouse Fibroblast5,000 - 10,000

Note: These are starting recommendations. A preliminary experiment should be performed to optimize cell numbers for your specific experimental conditions (e.g., incubation time).

General Cell Culture Protocol
  • Maintain cells in the appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells regularly upon reaching 80-90% confluency to maintain them in an exponential growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion) before seeding for an experiment.

PART 2: Protocol for MTT Cytotoxicity Assay

Materials and Reagents
  • Selected adherent cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS). Prepare, filter-sterilize, and store at -20°C protected from light.[10]

  • MTT Solubilization Solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl).[20]

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension at the predetermined optimal density in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Leave the outer perimeter wells filled with 100 µL of sterile PBS to minimize evaporation effects.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in DMSO.

    • Perform serial dilutions of the stock solution in serum-free or low-serum medium to create working solutions at 2x the final desired concentrations. A typical concentration range for initial screening might be from 0.1 µM to 100 µM.

    • Causality Note: Using serum-free medium for the dilutions prevents potential interactions between the compound and serum proteins, ensuring the effective concentration is known.

    • After the 24-hour pre-incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the 2x working solutions to the appropriate wells. Add 100 µL of medium with the same percentage of DMSO as the highest compound concentration to the "Vehicle Control" wells. Add 100 µL of fresh medium to the "Untreated Control" wells.

    • Typically, each concentration and control is tested in triplicate or quadruplicate.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 24, 48, or 72 hours).[21] The duration should be selected based on the compound's expected mechanism of action; antimetabolites often require longer incubation times to observe an effect.

  • MTT Assay Execution:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[11]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[9][22]

    • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Average the OD values for each set of replicates.

  • Subtract the average OD of the blank (medium only) wells from all other values.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).[22]

PART 3: Protocol for LDH Cytotoxicity Assay

This assay serves as an excellent orthogonal method to confirm results from the MTT assay, as it measures a distinct marker of cell death (membrane rupture) rather than metabolic activity.

Materials and Reagents
  • Cell culture reagents and compound as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit. These kits typically contain:

    • LDH Substrate Mix

    • Assay Buffer

    • Stop Solution

    • Lysis Solution (for maximum LDH release control)

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.

    • It is critical to set up the following controls on the same plate:[13][21]

      • Untreated Control (Spontaneous Release): Cells treated with vehicle only, to measure baseline LDH release.

      • Maximum Release Control: Cells treated with the kit's Lysis Solution 45 minutes before the end of incubation, to measure 100% LDH release.

      • Background Control: Medium only, to measure background LDH levels in the culture medium.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay Execution:

    • Optional but Recommended: Centrifuge the 96-well plate at ~600 x g for 10 minutes to pellet any detached cells or debris.[13] This step prevents their lysis from artificially inflating the LDH values.

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.[15]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at the wavelength specified by the kit manufacturer (typically 490-492 nm).[14]

Data Analysis
  • Average the OD values for each set of replicates.

  • Subtract the average OD of the Background Control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(OD of Treated - OD of Spontaneous Release) / (OD of Maximum Release - OD of Spontaneous Release)] x 100

  • Plot the % Cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Mechanism of Action Visualization

The presumed cytotoxic mechanism of this compound involves the disruption of nucleotide synthesis, which is critical for cell proliferation and survival.

G cluster_pathway De Novo Pyrimidine Synthesis cluster_consequences Cellular Consequences compound This compound omp Orotidine-5'-Monophosphate (OMP) compound->omp Inhibition prpp PRPP orotate Orotate prpp->orotate Multiple Steps orotate->omp ump Uridine-5'-Monophosphate (UMP) omp->ump OMP Decarboxylase udp UDP ump->udp utp UTP (Uridine Triphosphate) udp->utp ctp CTP (Cytidine Triphosphate) utp->ctp rna_synth Inhibition of RNA Synthesis utp->rna_synth dna_synth Inhibition of DNA Replication ctp->dna_synth cell_cycle Cell Cycle Arrest rna_synth->cell_cycle dna_synth->cell_cycle apoptosis Apoptosis / Cell Death cell_cycle->apoptosis

Caption: Proposed Mechanism of this compound Cytotoxicity.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies.
  • Riss, T. L., et al. Cell Viability Assays. (2013-05-01). Assay Guidance Manual, NCBI Bookshelf.
  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
  • Weyermann, J., et al. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018-06-01). Cold Spring Harbor Protocols.
  • Creative Bioarray. LDH Cytotoxicity Assay. Creative Bioarray.
  • Leist, M., et al. Highlight report: Cell type selection for toxicity testing. (2019-01-01). ALTEX.
  • Riss, T. L., & Moravec, R. A. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). Assay Guidance Manual, NCBI Bookshelf.
  • Kállai, B. M., et al. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. (2021-01-11). Anticancer Research.
  • Ghosh, T. M., et al. Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. (2014-10-01). Cancer Research.
  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022-03-31). Johner Institute.
  • Vinken, M. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. (2016-09-01). Archives of Toxicology.
  • ResearchGate. What cell line should I choose for citotoxicity assays?. (2023-05-06). ResearchGate.
  • Chemchart. This compound (4956-05-2). Chemchart.
  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. (2017-12-14). ResearchGate.
  • de Oliveira, T. M., et al. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. (2018-04-12). Pharmacological Reports.
  • Tsuchiya, T., et al. Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (1995). AATEX.
  • National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. (2006). NTP.
  • Desmoucelles, C., et al. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. (2004). Yeast.
  • Wang, Y., et al. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. (2015-07-31). Yeast.
  • Sorm, F., et al. The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine). (1956). Experientia.
  • Desmoucelles, C., et al. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. (2004). Yeast.
  • Powell, W., & Reines, D. Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. (1996). Journal of Biological Chemistry.
  • Wind, M., & Reines, D. Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation. (2001). Methods in Enzymology.

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Application Notes and Protocols for Studying the Inhibitory Effect of 5-Bromo-6-azauracil on Glucan Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Indirect Inhibition of Glucan Synthesis by 5-Bromo-6-azauracil

Glucans, polysaccharides composed of glucose units, are vital structural components of the cell walls of fungi, plants, and some bacteria, playing crucial roles in cell integrity, development, and host-pathogen interactions.[1][2] The biosynthesis of these polymers is a complex process, with β-(1,3)-glucan synthase, a multi-subunit enzyme complex, being a key catalyst in fungi.[2][3] This enzyme utilizes UDP-glucose as a substrate to elongate the growing glucan chain.[3] Given its essential role, the glucan synthesis pathway is an attractive target for the development of antifungal agents.[4][5]

This compound is a uracil analog known to interfere with nucleotide metabolism.[6][7][8][9] Its primary mechanism of action involves the inhibition of enzymes crucial for the de novo synthesis of pyrimidine nucleotides, such as IMP dehydrogenase and orotidylate decarboxylase, leading to a depletion of intracellular UTP and GTP pools.[6][7][10][11] This disruption of nucleotide homeostasis has far-reaching consequences on cellular processes that rely on these precursors, including RNA synthesis and, pertinently, the formation of UDP-glucose.

The synthesis of UDP-glucose, the direct precursor for glucan biosynthesis, is catalyzed by UDP-glucose pyrophosphorylase (UGPase), which utilizes UTP and glucose-1-phosphate.[1][12][13][14] A reduction in the cellular UTP pool by this compound would consequently limit the availability of UDP-glucose, thereby indirectly inhibiting glucan synthesis. Another key enzyme in the precursor pathway is UDP-glucose dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronic acid, a precursor for other polysaccharides like hyaluronan.[15][16][17][18][19] While not directly on the glucan synthesis pathway, its activity can influence the overall flux of UDP-glucose.

This guide provides a comprehensive suite of protocols for researchers to investigate and characterize the inhibitory effect of this compound on glucan biosynthesis, focusing on dissecting its indirect mechanism of action by targeting the precursor supply chain.

PART 1: In Vitro Enzymatic Assays

This section details protocols to assess the direct and indirect effects of this compound on the key enzymes involved in and upstream of glucan synthesis.

Glucan Synthase Activity Assay

This assay directly measures the activity of glucan synthase, the terminal enzyme in the glucan synthesis pathway. Two common methods are presented: a radioactivity-based assay for high sensitivity and a fluorescence-based assay for a non-radioactive, high-throughput alternative.

Protocol 1: Radioactivity-Based Glucan Synthase Assay [20][21]

Principle: This assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into insoluble glucan polymers. The amount of incorporated radioactivity is directly proportional to the enzyme activity.

Materials:

  • Enzyme preparation (microsomal fraction from fungi, e.g., Saccharomyces cerevisiae or Candida albicans)

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5-8.0), 25 mM KF, 1.5 mM EDTA, 8% (v/v) glycerol, 0.75% (w/v) BSA

  • Substrate: 5 mM UDP-[¹⁴C]glucose (specific activity ~2 x 10⁵ cpm/µmol)

  • Activator: 20-40 µM GTPγS

  • Inhibitor: this compound stock solution (in DMSO or appropriate solvent)

  • Stop Solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Wash Solution: Ethanol

  • Glass fiber filters (25 mm, Type A/E)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 40 µL reaction, combine:

    • 20 µL of 2x Assay Buffer

    • 4 µL of 50 mM UDP-[¹⁴C]glucose

    • 4 µL of enzyme preparation (~200 µg protein)

    • 4 µL of GTPγS solution

    • 4 µL of this compound at various concentrations (or solvent control)

    • 4 µL of sterile water

  • Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for 40 minutes.

  • Stop the reaction by adding 100 µL of ice-cold 10% TCA.

  • Filter the precipitate through a glass fiber filter using a vacuum filtration manifold.

  • Wash the filter three times with 1 mL of 10% TCA, followed by three washes with 1 mL of ethanol to remove unincorporated UDP-[¹⁴C]glucose.

  • Dry the filters under a heat lamp.

  • Place the dried filter in a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the enzyme activity as nmol of glucose incorporated per minute per mg of protein. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Fluorescence-Based Glucan Synthase Assay [22][23]

Principle: This assay utilizes the specific interaction between the fluorescent dye aniline blue and the (1,3)-β-D-glucan product. The fluorescence intensity is proportional to the amount of glucan synthesized.

Materials:

  • Enzyme preparation (as above)

  • Assay Buffer: 80 mM Tris-HCl (pH 7.8), 1 mM EDTA, 8% (v/v) glycerol, 0.5% (v/v) Brij-35

  • Substrate: 2 mM UDP-glucose (non-radioactive)

  • Activator: 20 µM GTPγS

  • Inhibitor: this compound stock solution

  • Stop and Solubilization Solution: 1.5 N NaOH

  • Aniline Blue Solution: 0.1% (w/v) Aniline Blue in 1 M Glycine-NaOH buffer (pH 9.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~485 nm)

Procedure:

  • Set up the 100 µL reaction in a 96-well microplate. Add components in the following order:

    • Assay Buffer

    • GTPγS

    • This compound at various concentrations (or solvent control)

    • Enzyme preparation

    • Start the reaction by adding UDP-glucose.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by adding 200 µL of 1.5 N NaOH.

  • Incubate at 80°C for 30 minutes to solubilize the newly formed glucan.

  • Cool the plate to room temperature.

  • Add 300 µL of Aniline Blue solution to each well and mix.

  • Incubate in the dark for 30 minutes.

  • Measure the fluorescence using a microplate reader.

Data Analysis: Generate a standard curve using known concentrations of a (1,3)-β-D-glucan standard (e.g., pachyman or curdlan). Calculate the amount of glucan produced in each reaction and determine the IC₅₀ of this compound.

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

This assay is crucial for testing the hypothesis that this compound indirectly inhibits glucan synthesis by limiting the UDP-glucose precursor.

Protocol 3: Coupled Spectrophotometric UGPase Assay [12][13]

Principle: The activity of UGPase in the direction of UDP-glucose synthesis is measured by coupling the production of pyrophosphate (PPi) to the oxidation of NADH. PPi is hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase. The production of glucose-1-phosphate from UDP-glucose (reverse reaction) is coupled to the reduction of NADP⁺ by phosphoglucomutase and glucose-6-phosphate dehydrogenase. The change in absorbance at 340 nm is monitored.

Materials:

  • Purified recombinant UGPase or cell lysate containing UGPase activity

  • Assay Buffer: 100 mM HEPES-NaOH (pH 7.5), 5 mM MgCl₂

  • Substrates (forward reaction): 7.5 mM UTP, Glucose-1-Phosphate

  • Substrates (reverse reaction): 2 mM UDP-glucose, 1 mM PPi

  • Coupling Enzymes: Inorganic pyrophosphatase, phosphoglucomutase, glucose-6-phosphate dehydrogenase

  • Cofactor: 0.6 mM NADP⁺

  • Inhibitor: this compound stock solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure (Reverse Reaction):

  • Prepare a reaction mixture in a 96-well plate or cuvette containing Assay Buffer, NADP⁺, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

  • Add this compound at various concentrations (or solvent control).

  • Add the UGPase enzyme preparation.

  • Initiate the reaction by adding UDP-glucose and PPi.

  • Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode.

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. Use Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[24][25]

UDP-Glucose Dehydrogenase (UGDH) Activity Assay

While not directly in the glucan synthesis pathway, assessing the effect on UGDH provides a more complete picture of this compound's impact on UDP-glucose metabolism.

Protocol 4: Direct Spectrophotometric UGDH Assay [15][17]

Principle: UGDH catalyzes the NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Purified recombinant UGDH or cell lysate

  • Assay Buffer: 50 mM Tris-HCl (pH 8.7), 5 mM MgCl₂

  • Substrate: 2 mM UDP-glucose

  • Cofactor: 2.5 mM NAD⁺

  • Inhibitor: this compound stock solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • In a cuvette or well, combine the Assay Buffer and NAD⁺.

  • Add this compound at various concentrations (or solvent control).

  • Add the UGDH enzyme preparation and incubate for a few minutes at room temperature.

  • Initiate the reaction by adding UDP-glucose.

  • Monitor the increase in absorbance at 340 nm over time.

Data Analysis: Calculate the initial reaction velocity and perform kinetic analysis as described for the UGPase assay to determine the IC₅₀ and mode of inhibition.

PART 2: Cell-Based Assays

These assays evaluate the effect of this compound on glucan synthesis within a whole-cell context, providing a more physiologically relevant assessment.

Protocol 5: Whole-Cell Glucan Synthesis Inhibition Assay [4][26]

Principle: This assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]glucose, into the cell wall glucan fraction of growing cells. A decrease in incorporation in the presence of the inhibitor indicates an effect on the glucan synthesis pathway.

Materials:

  • Fungal cell culture (e.g., S. cerevisiae, C. albicans) in logarithmic growth phase

  • Growth medium (e.g., YPD for yeast)

  • [¹⁴C]glucose

  • This compound stock solution

  • Lysis buffer (e.g., with glass beads for mechanical disruption)

  • Solutions for cell wall fractionation (e.g., hot alkali, acid)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Grow fungal cells to the mid-log phase.

  • Treat the cells with various concentrations of this compound (and a solvent control) for a predetermined time (e.g., 30 minutes).

  • Add [¹⁴C]glucose to the cultures and incubate for an additional period (e.g., 30-60 minutes) to allow for incorporation into macromolecules.

  • Harvest the cells by centrifugation and wash them with ice-cold water.

  • Lyse the cells to release intracellular contents.

  • Perform a cell wall fractionation procedure to isolate the glucan fraction (e.g., by sequential extraction with hot SDS, alkali, and acid).

  • Measure the radioactivity in the isolated glucan fraction using a liquid scintillation counter.

  • As a control for general metabolic effects, the radioactivity in other macromolecular fractions (e.g., proteins, nucleic acids) can also be measured.[4]

Data Analysis: Normalize the radioactivity in the glucan fraction to the total cell number or total protein content. Calculate the percentage of inhibition of glucan synthesis for each concentration of this compound and determine the EC₅₀ value.

PART 3: Biophysical Methods for Target Engagement

To confirm the direct interaction of this compound or its metabolites with the target enzymes (if any direct inhibition is observed), biophysical techniques can be employed.[27][28]

Protocol 6: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon binding of a ligand (inhibitor) to a macromolecule (enzyme). This allows for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified enzyme (e.g., UGPase or UGDH)

  • This compound or its potential active metabolite

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Dialyze the purified enzyme extensively against the ITC running buffer.

  • Dissolve the inhibitor in the same buffer.

  • Load the enzyme into the sample cell and the inhibitor into the injection syringe of the ITC instrument.

  • Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat changes.

  • A control experiment with inhibitor injected into buffer should be performed to account for the heat of dilution.

Data Analysis: The resulting thermogram is integrated to yield the heat change per injection. These data are then fit to a suitable binding model to determine the thermodynamic parameters of the interaction.

Data Presentation and Interpretation

Quantitative Data Summary
Assay Parameter Measured Expected Outcome with this compound
Glucan Synthase Assay IC₅₀High or no direct inhibition expected.
UGPase Assay IC₅₀, K_i, Mode of InhibitionPotential inhibition, likely competitive with UTP.
UGDH Assay IC₅₀, K_i, Mode of InhibitionPotential inhibition.
Whole-Cell Glucan Synthesis EC₅₀Potent inhibition expected.
Isothermal Titration Calorimetry K_d, ΔH, ΔSDirect binding to UGPase or UGDH can be quantified.
Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_biophysical Biophysical Assays GS_assay Glucan Synthase Assay (Radioactive/Fluorescent) UGPase_assay UGPase Assay (Coupled Spectrophotometric) ITC Isothermal Titration Calorimetry UGPase_assay->ITC UGDH_assay UGDH Assay (Direct Spectrophotometric) whole_cell Whole-Cell Glucan Synthesis ([¹⁴C]glucose incorporation) inhibitor This compound inhibitor->GS_assay Direct Effect? inhibitor->UGPase_assay Direct Effect? inhibitor->whole_cell Overall Cellular Effect UDH_assay UDH_assay inhibitor->UDH_assay Direct Effect? UDH_assay->ITC

Caption: Experimental workflow for investigating the inhibitory effect of this compound.

signaling_pathway cluster_pathway Glucan Synthesis Pathway G1P Glucose-1-Phosphate UGPase UGPase G1P->UGPase UTP UTP UTP->UGPase UDP_Glc UDP-Glucose UGPase->UDP_Glc GS Glucan Synthase UDP_Glc->GS UGDH UGDH UDP_Glc->UGDH Glucan Glucan GS->Glucan UDP_GlcA UDP-Glucuronic Acid UGDH->UDP_GlcA Other_PS Other Polysaccharides UDP_GlcA->Other_PS inhibitor This compound nucleotide_syn De Novo Nucleotide Synthesis inhibitor->nucleotide_syn Inhibits nucleotide_syn->UTP Produces

Caption: Proposed inhibitory mechanism of this compound on glucan synthesis.

Conclusion

The methodologies outlined in this guide provide a robust framework for elucidating the inhibitory mechanism of this compound on glucan biosynthesis. By systematically evaluating its effects on key enzymes in the pathway, both in vitro and in a cellular context, researchers can gain a comprehensive understanding of its mode of action. The anticipated outcome is the confirmation that this compound acts primarily as an indirect inhibitor of glucan synthesis by depleting the UTP pool necessary for the production of the essential precursor, UDP-glucose. This detailed characterization is vital for the rational design and development of novel antifungal agents targeting this fundamental cellular process.

References

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  • Antoniou, Z., & Tsaftaris, A. (2021). Biocatalytic Synthesis of Fungal β-Glucans.
  • O'Brien, K. J., et al. (2018). Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis. ACS Chemical Biology, 13(10), 2848-2857.
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  • Kim, S.-K. (Ed.). (2023). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI.
  • Li, Y., et al. (2022). Recent insights into glucans biosynthesis and engineering strategies in edible fungi. Critical Reviews in Biotechnology, 42(7), 1083-1100.
  • Kou, L., et al. (2002). A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases. Analytical Biochemistry, 303(1), 103-107.
  • El-Gendy, A. O., et al. (2023).
  • Nishikawa, H., et al. (2021). Evaluating β-1,3-glucan synthesis inhibition using emulsion formation as an indicator. Journal of Microbiological Methods, 188, 106283.
  • Kopecka, M., & Gabriel, M. (1992). Synthesis of yeast cell wall glucan and evidence for glucan metabolism in a Saccharomyces cerevisiae whole cell system. Journal of General Microbiology, 138(6), 1239-1246.
  • Joseph, A., et al. (2018). Biophysical methods in early drug discovery. Drug Discovery Today: Technologies, 29, 27-34.
  • Lin, Y.-H., et al. (2012). Fluorescence versus radioactivity for assaying antifungal compound inhibited yeast 1,3-β-glucan synthase activity. Journal of Food and Drug Analysis, 20(4), 848-857.
  • Douglas, C. M. (2001). Fungal β(1,3)-d-glucan synthesis. Medical Mycology, 39(sup1), 55-66.
  • Li, J., et al. (2012). Research on the Determination Method of Enzymatic Activity for β-Glucan Synthase (ΒGS).
  • Fiveable. (2023). Enzyme kinetics and inhibition. Biophysical Chemistry.
  • Kasahara, S., et al. (2006). Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies. Antimicrobial Agents and Chemotherapy, 50(6), 2215-2223.
  • OUCI. (n.d.). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • Kleczkowski, L. A., et al. (2019). Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase. International Journal of Molecular Sciences, 20(21), 5437.
  • Chang, Y.-C., et al. (2019). Discovery of Novel Inhibitors Targeting Multi-UDP-hexose Pyrophosphorylases as Anticancer Agents. Cancers, 11(10), 1438.
  • Garcia-Pascual, P., et al. (2012). Screening assay for inhibitors of a recombinant Streptococcus pneumoniae UDP-glucose pyrophosphorylase. Journal of bioscience and bioengineering, 114(2), 212-215.
  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1293.
  • Vigetti, D., et al. (2019). Initial Identification of UDP-Glucose Dehydrogenase as a Prognostic Marker in Breast Cancer Patients, Which Facilitates Epirubicin Resistance and Regulates Hyaluronan Synthesis in MDA-MB-231 Cells. International journal of molecular sciences, 20(11), 2758.
  • Zhang, T., et al. (2015).
  • Wikipedia. (n.d.). UDP-glucose 6-dehydrogenase.
  • Desmoucelles, C., et al. (2002). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Yeast, 19(15), 1301-1309.
  • Egger, S., et al. (2011). Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase. Journal of Biological Chemistry, 286(26), 23377-23387.
  • Rohn, S., Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(12), 3566-3571.
  • de la Fuente, C., & Lacadena, V. (2022). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Viruses, 14(2), 398.
  • Powell, W., & Reines, D. (1996). Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. Journal of Biological Chemistry, 271(12), 6866-6873.
  • Kim, J.-S., et al. (2009). Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase. Journal of Biological Chemistry, 284(16), 10582-10591.
  • Price, M. J., et al. (2023). UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology. Oncotarget, 14, 831-841.
  • Keppler, D., & Decker, K. (1969). Studies on the Mechanism of galactosamine-1-phosphate and Its Inhibition of UDP-glucose Pyrophosphorylase. European Journal of Biochemistry, 10(2), 219-225.
  • Gáliková, J., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Chemical science, 13(15), 4335-4346.
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  • de Kloet, S. R. (1966). Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis. Biochemical Journal, 99(1), 167-178.
  • de Kloet, S. R. (1966). Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis. Biochemical Journal, 99(1), 167-178.
  • Desmoucelles, C., et al. (2002). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Yeast, 19(15), 1301-1309.
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Application Notes & Protocols: The Use of 5-Bromo-6-azauracil as a Covalent Immobilizing Agent for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Covalent Ligand Immobilization

In the landscape of affinity chromatography, the selection of an appropriate ligand and a robust immobilization chemistry is paramount to the successful purification of target biomolecules. 5-Bromo-6-azauracil is an intriguing heterocyclic compound, a structural analog of the pyrimidine base uracil.[1][2] Its utility in research extends beyond its potential as a therapeutic agent, showing promise as a versatile tool for the covalent immobilization of ligands onto chromatography supports. The presence of a bromine atom at the 5-position and a nitrogen atom at the 6-position of the uracil ring imparts unique chemical reactivity, making it a suitable candidate for creating stable and specific affinity matrices.[1]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using this compound as an immobilizing agent in research, particularly for the purification of enzymes involved in nucleotide metabolism.

Principle and Mechanism of Action

The efficacy of this compound as an immobilizing agent is rooted in its chemical structure. The electron-withdrawing nature of the azauracil ring system, combined with the good leaving group character of the bromine atom, renders the carbon at position 5 susceptible to nucleophilic attack.[1] This reactivity can be harnessed to form a stable covalent bond with nucleophilic groups, such as primary amines, present on pre-activated chromatography supports (e.g., NHS-activated agarose).

This covalent linkage offers significant advantages over non-covalent immobilization methods, including:

  • Minimal Ligand Leaching: The stable covalent bond prevents the gradual loss of the ligand from the support, ensuring the longevity and reusability of the affinity matrix.[3]

  • Controlled Orientation: Covalent coupling can provide a more defined orientation of the ligand, which can be crucial for its interaction with the target molecule.[4]

  • Enhanced Stability: Covalently immobilized ligands often exhibit greater tolerance to harsh washing and elution conditions.[3]

Once immobilized, the azauracil moiety can act as a specific affinity ligand for proteins that recognize and bind to uracil or its analogs. This makes it a particularly valuable tool for the purification of enzymes involved in pyrimidine biosynthesis and salvage pathways, such as Uracil Phosphoribosyltransferase (UPRT).[5][6][7][8]

cluster_0 Covalent Immobilization of this compound This compound This compound Immobilized Ligand Covalently Immobilized This compound This compound->Immobilized Ligand Nucleophilic Substitution NHS-activated Agarose NHS-activated Agarose (with primary amine linker) NHS-activated Agarose->Immobilized Ligand

Figure 1: Covalent immobilization of this compound.

Applications in Enzyme Purification

The structural similarity of this compound to uracil suggests its primary application in the affinity purification of enzymes that utilize uracil as a substrate or are regulated by uracil-like molecules.

Target Enzyme Classes:

  • Uracil Phosphoribosyltransferases (UPRTs): These enzymes catalyze the conversion of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) into uridine 5'-monophosphate (UMP).[7][8] UPRTs from various organisms, including bacteria, parasites, and plants, are potential targets for purification using this affinity matrix.

  • Other Nucleotide Metabolizing Enzymes: While UPRT is a prime target, other enzymes that bind uracil or its analogs may also be purified, although with potentially lower specificity.

Detailed Protocols

Part 1: Preparation of this compound Affinity Matrix

This protocol describes the covalent coupling of this compound to an amine-functionalized, N-hydroxysuccinimide (NHS)-activated agarose support.

Materials:

  • NHS-activated agarose resin

  • This compound

  • Coupling Buffer: 0.1 M MOPS or HEPES, pH 7.5, containing 0.15 M NaCl

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Wash Buffer A: 0.1 M acetate, pH 4.0, containing 0.5 M NaCl

  • Wash Buffer B: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Chromatography column

Protocol:

  • Resin Preparation: Equilibrate the NHS-activated agarose resin by washing it with 10-15 bed volumes of ice-cold 1 mM HCl.

  • Ligand Solubilization: Dissolve this compound in a minimal amount of DMF or DMSO. Then, dilute it in the Coupling Buffer to the desired final concentration (typically 1-10 mg/mL).

  • Coupling Reaction: Immediately add the ligand solution to the equilibrated resin. Gently mix the slurry at room temperature for 1-2 hours or overnight at 4°C.

  • Blocking Unreacted Groups: After the coupling reaction, centrifuge the resin and discard the supernatant. Add the Blocking Buffer and incubate for 1-2 hours at room temperature to block any unreacted NHS groups.

  • Washing: Wash the resin with three alternating cycles of Wash Buffer A and Wash Buffer B. Each wash should consist of 5-10 bed volumes of buffer.

  • Final Equilibration: Equilibrate the resin with 5-10 bed volumes of the Binding Buffer to be used in the affinity chromatography protocol. The resin is now ready for use or can be stored in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

Part 2: Affinity Purification of a Target Protein (e.g., UPRT)

This protocol outlines the steps for purifying a target protein using the prepared this compound affinity column.

Materials:

  • Prepared this compound affinity column

  • Cell lysate containing the target protein

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Wash Buffer: Binding Buffer with potentially increased salt concentration (e.g., 300-500 mM NaCl)

  • Elution Buffer: e.g., Binding Buffer containing a competitive ligand (e.g., 1-10 mM uracil) or a high salt concentration (e.g., 1 M NaCl)

  • Collection tubes

Protocol:

  • Sample Preparation: Clarify the cell lysate by centrifugation or filtration to remove any particulate matter. Ensure the buffer composition of the lysate is compatible with the Binding Buffer. If necessary, perform a buffer exchange.

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared cell lysate onto the column at a flow rate that allows for sufficient interaction between the target protein and the immobilized ligand.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.

  • Elution: Elute the target protein using the Elution Buffer. The choice of elution strategy (competitive ligand vs. high salt) will depend on the specific interaction between the target protein and the immobilized ligand. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and/or a specific activity assay to identify the fractions containing the purified target protein.

cluster_1 Affinity Chromatography Workflow Equilibration 1. Equilibrate Column (Binding Buffer) Loading 2. Load Sample (Cell Lysate) Equilibration->Loading Washing 3. Wash Column (Wash Buffer) Loading->Washing Elution 4. Elute Target Protein (Elution Buffer) Washing->Elution Analysis 5. Analyze Fractions (SDS-PAGE, Activity Assay) Elution->Analysis

Figure 2: General workflow for affinity chromatography.

Quantitative Data Summary

ParameterRecommended RangeNotes
Ligand Concentration (Coupling) 1-10 mg/mLThe optimal concentration should be determined empirically.
Coupling pH 7.0 - 8.0Optimal for the reaction between NHS esters and primary amines.
Binding Buffer pH 7.0 - 8.5Should be optimized for the stability and activity of the target protein.
Wash Buffer Salt Concentration 150 - 500 mM NaClHigher salt concentrations can help to reduce non-specific binding.
Elution (Competitive Ligand) 1-10 mM UracilA gentle elution method that preserves protein activity.
Elution (High Salt) > 1 M NaClMay be effective for proteins that bind via ionic interactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Purified Protein Inefficient coupling of the ligand.Verify the reactivity of the NHS-activated resin. Optimize coupling conditions (pH, time, temperature).
Inappropriate binding or elution conditions.Optimize the pH and salt concentration of the binding and elution buffers.
Non-specific Binding Hydrophobic or ionic interactions with the matrix.Increase the salt concentration in the wash buffer. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.
Protein Elutes in Wash Steps Weak interaction with the immobilized ligand.Decrease the salt concentration in the binding and wash buffers.
Protein Does Not Elute Very strong interaction with the ligand.Increase the concentration of the competitive ligand or the salt in the elution buffer. Consider using a denaturing eluent if protein activity does not need to be preserved.

References

  • Christensen, U., et al. (1996). Uracil Phosphoribosyltransferase From the Extreme Thermoacidophilic Archaebacterium Sulfolobus Shibatae Is an Allosteric Enzyme, Activated by GTP and Inhibited by CTP. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1296(1), 16-22.
  • Goud, G. N., et al. (2013). Substrate inhibition of uracil phosphoribosyltransferase by uracil can account for the uracil growth sensitivity of Leishmania donovani pyrimidine auxotrophs. The Journal of biological chemistry, 288(41), 29596–29607.
  • de Azevedo, W. F. Jr., et al. (2012). Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis. PLOS ONE, 7(3), e31173.
  • CymitQuimica. (n.d.). This compound.
  • Wikipedia. (n.d.). Uracil phosphoribosyltransferase.
  • Scally, C., et al. (2023). Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase. Philosophical Transactions of the Royal Society B: Biological Sciences, 378(1872), 20220037. [Link]
  • Conduct Science. (2019). Affinity Chromatography Protocol.
  • Desmoucelles, C., et al. (2002). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Genetics, 162(4), 1661–1673. [Link]
  • Rodrigues, R. C., et al. (2019). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms.
  • Hampsey, M., & Reinberg, D. (2003). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Proceedings of the National Academy of Sciences, 100(11), 6213–6218. [Link]
  • Cytiva. (n.d.). Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules.
  • Gomaa, A. M., & Ali, M. M. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research, 1(6), 1-10. [Link]
  • Nguyen, T. H., et al. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(19), 6543. [Link]
  • Liu, S., et al. (1998). A novel mechanism-based inhibitor (6'-bromo-5', 6'-didehydro-6'-deoxy-6'-fluorohomoadenosine) that covalently modifies human placental S-adenosylhomocysteine hydrolase. The Journal of biological chemistry, 273(29), 18191–18197. [Link]
  • Cristescu, C., & Czobor, F. (1998). As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides. Nucleosides & nucleotides, 17(8), 1319–1324. [Link]
  • Roche. (n.d.). 5.2 Protein purification.
  • G-Biosciences. (n.d.). Affinity Chromatography.
  • GE Healthcare. (n.d.). Affinity Chromatography. Retrieved from a relevant GE Healthcare (now Cytiva) handbook.
  • Wang, Y., et al. (2015).
  • Choi, J. H., et al. (2008). Covalent immobilization of p-selectin enhances cell rolling. Langmuir : the ACS journal of surfaces and colloids, 24(22), 13079–13086. [Link]
  • Wind, M., & Reines, D. (2000). Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation. Methods in Enzymology, 327, 259-271. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Bromo-6-azauracil. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Here, we combine established chemical principles with practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter regarding the synthesis of this compound:

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the direct electrophilic bromination of 6-azauracil. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.[1][2] This approach is favored for its selectivity and the relatively mild conditions required.

Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?

NBS is generally preferred because it provides a low, constant concentration of bromine radicals (Br•) or electrophilic bromine, which allows for more controlled and selective reactions.[1][2] This minimizes the risk of over-bromination and the formation of unwanted side products that can occur with the highly reactive elemental bromine.[3] Additionally, NBS is a solid and is significantly easier and safer to handle than liquid bromine.[2][3]

Q3: What are the critical safety precautions for this synthesis?

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a well-ventilated fume hood.[4] Avoid inhalation of the powder.[3] It can decompose over time, releasing bromine, so it's best to use a fresh, pure sample.[3] Pure NBS is white; a yellow or brown coloration indicates the presence of bromine.[3]

  • Solvents: Depending on the chosen solvent (e.g., chloroform, acetic acid), appropriate safety measures for handling flammable or corrosive liquids should be taken.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Reactions involving NBS can be exothermic, so careful monitoring and control of the reaction temperature are essential, especially on a larger scale.[3]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material (6-azauracil) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system (eluent) will be required to achieve good separation.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

A low yield of this compound is one of the most common challenges. The following guide will help you diagnose and resolve this issue.

  • Cause 1: Inactive N-Bromosuccinimide (NBS)

    • Explanation: NBS can degrade over time, especially if not stored correctly. Impure or old NBS may lead to unreliable results.[1]

    • Diagnostic Step: Check the appearance of your NBS. If it is yellow or brown, it has likely started to decompose.

    • Solution: Use freshly opened or purified NBS. NBS can be purified by recrystallization from hot water.[1]

  • Cause 2: Inappropriate Solvent or Reaction Conditions

    • Explanation: The choice of solvent is critical. Some solvents may not be suitable for this specific bromination. Additionally, temperature and reaction time play a significant role.

    • Diagnostic Step: Review your experimental setup against established protocols.

    • Solution: Consider using a different solvent. Acetic acid or a mixture of solvents can sometimes improve yields. A patent for a similar synthesis of 5-bromouracil suggests heating the initial mixture of the starting material, solvent, and catalyst before adding the brominating agent at a lower temperature.[6]

  • Cause 3: Insufficient Reaction Time or Temperature

    • Explanation: The reaction may not have proceeded to completion.

    • Diagnostic Step: Use TLC to check for the presence of a significant amount of starting material.

    • Solution: Increase the reaction time or modestly increase the temperature, while monitoring the reaction by TLC to avoid the formation of byproducts. Some bromination reactions can take several hours to reach completion.[6]

G start Low Yield of this compound check_nbs Check NBS Quality (Color, Age) start->check_nbs recrystallize_nbs Use Fresh or Recrystallized NBS check_nbs->recrystallize_nbs Impure check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_nbs->check_conditions Pure recrystallize_nbs->check_conditions optimize_solvent Optimize Solvent System check_conditions->optimize_solvent Non-optimal optimize_temp_time Adjust Temperature and/or Time check_conditions->optimize_temp_time Non-optimal monitor_tlc Monitor by TLC optimize_solvent->monitor_tlc optimize_temp_time->monitor_tlc end_good Improved Yield monitor_tlc->end_good

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of this compound can be a concern.

  • Cause 1: Over-bromination (Formation of Dibromo Species)

    • Explanation: Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of dibrominated byproducts.[7]

    • Diagnostic Step: Analyze the product using NMR or Mass Spectrometry to identify species with two bromine atoms.

    • Solution: Carefully control the stoichiometry of NBS. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.[8] Adding the NBS portion-wise can also help to maintain a low concentration and improve selectivity.

  • Cause 2: Unreacted Starting Material

    • Explanation: The reaction did not go to completion.

    • Diagnostic Step: This can be identified by TLC, NMR, or HPLC analysis of the crude product.

    • Solution: Increase the reaction time or consider a modest increase in temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Cause 3: Side Reactions

    • Explanation: Depending on the solvent and conditions, other side reactions can occur.

    • Diagnostic Step: Characterization of the impurities by spectroscopic methods is necessary.

    • Solution: The purification method is key here. Recrystallization is a common and effective method for purifying the final product. A patent for a similar compound suggests dissolving the crude product in hot water with activated carbon, followed by filtration and cooling to induce crystallization.[6]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Optimization Strategies

To systematically improve the yield and purity of your this compound synthesis, consider the following optimization parameters:

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled source of bromine, minimizing side reactions.[1][2]
Stoichiometry 1.05 - 1.2 equivalents of NBSA slight excess ensures complete conversion of the starting material without promoting significant over-bromination.[8]
Solvent Acetic Acid, Chloroform, AcetonitrileThe choice of solvent can influence reaction rate and selectivity.[9]
Temperature Room Temperature to Mild Heating (e.g., 50-60°C)Balances reaction rate with the potential for byproduct formation.[6]
Reaction Time Monitor by TLC (typically 2-24 hours)Allows for determination of the optimal time for maximum conversion.[5][6]
Work-up & Purification Quenching, Extraction, RecrystallizationEssential for isolating a pure product.[6][10]

Visualizing the Synthesis

Reaction Mechanism: Electrophilic Bromination of 6-Azauracil

The bromination of 6-azauracil with NBS is an electrophilic aromatic substitution reaction. The electron-rich azauracil ring attacks the electrophilic bromine species generated from NBS.

G cluster_0 Electrophilic Bromination 6-Azauracil Intermediate [Sigma Complex Intermediate] 6-Azauracil->Intermediate + Br+ NBS N-Bromosuccinimide (NBS) H_plus H+ (catalyst) Product Intermediate->Product - H+ Succinimide Succinimide

Caption: Simplified Mechanism of 6-Azauracil Bromination.

General Experimental Workflow

G A 1. Reaction Setup (6-Azauracil, Solvent) B 2. Addition of NBS (Portion-wise, Temp Control) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Isolation of Crude Product (Solvent Evaporation) D->E F 6. Purification (Recrystallization) E->F G 7. Product Characterization (NMR, MS, mp) F->G

Sources

Technical Support Center: Purification of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-6-azauracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities in crude this compound typically originate from the starting materials and the bromination reaction itself. The most common impurities include:

  • Unreacted 6-Azauracil: The starting material for the bromination reaction. Its presence indicates an incomplete reaction.

  • Over-brominated species: Although less common for this specific position, the formation of di-brominated or other poly-brominated species is a possibility, especially with harsh brominating agents or prolonged reaction times.

  • Residual Bromine: Can impart a yellow or brown color to the product and may interfere with downstream applications.

  • Byproducts from the brominating agent: For instance, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.

Q2: My crude this compound is colored (yellow to brown). What is the likely cause and how can I remove the color?

A2: A yellow to brown discoloration in crude this compound is often due to the presence of residual bromine or colored byproducts from the bromination reaction.[1] These colored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a loss of the desired product.

Q3: What is the general solubility profile of this compound?

A3: this compound is a polar heterocyclic compound. Its solubility is expected to be low in non-polar organic solvents like hexanes and toluene. It will exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol and ethanol, especially upon heating. Its solubility in water is expected to be limited but can be influenced by pH.

Q4: How does pH affect the stability and solubility of this compound?

A4: The stability and solubility of this compound are significantly influenced by pH. As an acidic compound due to the N-H protons, its solubility in aqueous solutions will increase with higher pH as it forms a more soluble salt. However, highly basic conditions can promote degradation, potentially through hydrolysis or other pathways. Conversely, strongly acidic conditions might also lead to degradation. It is advisable to maintain a near-neutral pH during workup and storage unless investigating pH-dependent properties.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise.

Issue 1: this compound fails to crystallize from solution (oiling out).

  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly, or when the boiling point of the solvent is close to the melting point of the solute. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of better crystals.[2][3]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[3]

    • Change Solvent System: If oiling out persists, the chosen solvent may not be ideal. Consider a different solvent or a solvent mixture.

Issue 2: Low recovery of this compound after recrystallization.

  • Causality: Low recovery can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor. It can also be caused by premature crystallization during hot filtration or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can carefully evaporate some of the solvent and attempt a second crystallization.

    • Pre-heat Funnel for Hot Filtration: To prevent premature crystallization, use a pre-heated funnel during hot filtration.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product.

Issue 3: The recrystallized this compound is still colored.

  • Causality: Persistent color after recrystallization indicates that the colored impurities have similar solubility properties to your product in the chosen solvent or were co-crystallized.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the colored crystals in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal.[1]

    • Second Recrystallization: A second recrystallization using a different solvent system may be effective in removing the persistent colored impurities.

Suggested Recrystallization Protocol for this compound:

Based on the properties of similar compounds, ethanol or a mixture of ethanol and water is a good starting point for recrystallization.

  • Dissolution: In a flask, add the crude this compound and a small amount of ethanol. Heat the mixture to boiling while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and then dry them under vacuum.

B. Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds with different polarities.

Issue 1: Poor separation of this compound from impurities.

  • Causality: Poor separation can be due to an inappropriate mobile phase, column overloading, or the use of an unsuitable stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Use thin-layer chromatography (TLC) to screen different solvent systems. For this compound, a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. Adjust the solvent ratio to achieve good separation of spots on the TLC plate. A reverse-phase HPLC method for the similar compound 5-Bromo-6-methyluracil uses a mobile phase of acetonitrile and water with a phosphoric acid modifier, suggesting that a polar stationary phase with a polar mobile phase could also be effective for column chromatography.[4]

    • Reduce Sample Load: Do not overload the column. A general rule is that the sample should be 1-2% of the weight of the stationary phase.

    • Change Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or a reverse-phase material (e.g., C18).

Issue 2: this compound is not eluting from the column.

  • Causality: If the compound is not eluting, it is likely too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent like methanol.

Suggested Column Chromatography Protocol for this compound:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: Start with a non-polar solvent like dichloromethane and gradually increase the polarity by adding methanol. A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is soluble (e.g., DMF or methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.

III. Stability and Degradation

Understanding the stability of this compound is crucial for its proper handling and storage.

Q: What are the potential degradation pathways for this compound?

A: Uracil and its derivatives can be susceptible to degradation under certain conditions. Potential degradation pathways for this compound include:

  • Hydrolysis: The azauracil ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions.

  • Dehalogenation: The bromine atom can be lost through reductive dehalogenation, leading to the formation of 6-azauracil. This can be a concern if reducing agents are present.

  • Photodegradation: Some uracil derivatives are known to be sensitive to light. Exposure to UV light could potentially lead to degradation.[5]

Recommendations for Storage:

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

IV. Data and Protocols

A. Solubility Data (Qualitative)

The following table provides a general guide to the solubility of this compound in common laboratory solvents. This information is crucial for selecting appropriate solvents for reactions, workups, and purification.

SolventPolarityExpected Solubility
HexaneNon-polarInsoluble
TolueneNon-polarVery slightly soluble
DichloromethanePolar aproticSlightly soluble
Ethyl AcetatePolar aproticModerately soluble
AcetonePolar aproticSoluble
MethanolPolar proticSoluble, especially with heating
EthanolPolar proticSoluble, especially with heating
WaterPolar proticSlightly soluble (pH-dependent)
Dimethylformamide (DMF)Polar aproticVery soluble
Dimethyl sulfoxide (DMSO)Polar aproticVery soluble
B. Analytical HPLC Method (Starting Point)

For assessing the purity of this compound, a reverse-phase HPLC method is recommended. The following conditions, adapted from a method for a similar compound, can be used as a starting point for method development.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where this compound has maximum absorbance (a UV scan of a pure sample is recommended to determine the optimal wavelength, likely around 260-280 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

V. Visualizing Purification Workflows

To aid in decision-making during the purification process, the following workflow diagrams are provided.

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product start Crude this compound tlc_analysis TLC/HPLC Analysis start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization decision->recrystallization High Purity with Few Impurities chromatography Column Chromatography decision->chromatography Low Purity or Multiple Impurities final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Scratch - Seed - Concentrate crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Re-heat & Add Solvent - Slower Cooling oiling_out->troubleshoot_oiling Yes

Caption: Troubleshooting tree for common recrystallization issues.

VI. References

  • SIELC Technologies. Separation of 5-Bromo-6-methyluracil on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]

  • University of California, Los Angeles. Crystallization. [Link]

  • National Center for Biotechnology Information. 5-Bromouracil. PubChem Compound Summary for CID 5802. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

  • University of Toronto. Recrystallization - Single Solvent. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Wang, J., et al. Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study. PubMed, 2003. [Link]

  • Scribd. Recrystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Ali, S., et al. Photochemical reduction of 5-bromouracil by cysteine derivatives and coupling of 5-bromouracil to cystine derivatives. PubMed, 1993. [Link]

  • Stetson, P. L., et al. Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. PubMed, 1985. [Link]

  • Patsnap. Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Google Patents. Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. [Link]

  • Kumar, A., et al. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]

  • Wikipedia. 5-Bromouracil. [Link]

  • Google Patents. Removal of color impurities from organic compounds.

  • Sahoo, S., et al. The organophotocatalytic trifluoromethylation of 6-azauracils. National Institutes of Health, 2023. [Link]

  • ResearchGate. Aqueous degradation of 6-APA by hydroxyl radical: a theoretical study. [Link]

  • Chin, T. F., et al. Comparative hydrolytic rates of N-substituted 6-amino-thoiuracils. PubMed, 1967. [Link]

  • Zhang, Y., et al. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. National Institutes of Health, 2021. [Link]

  • Favier, B., et al. [Stability of 5-fluorouracil solutions according to different parameters]. PubMed, 1996. [Link]

  • van Butsele, K., et al. In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. PubMed, 2007. [Link]

  • Ciccolini, J., et al. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. PubMed, 2004. [Link]

  • Melomed, M. M., et al. Late-stage functionalization of BN-heterocycles. National Institutes of Health, 2019. [Link]

  • Mishra, A., et al. Visible Light-Induced C-H Alkylation of Azauracils with N-Hydroxyphthalimide Esters via Catalytic EDA Complex. PubMed, 2023. [Link]

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Technical Support Center: Strategies for Solubilizing 5-Bromo-6-azauracil for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-6-azauracil. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for overcoming solubility challenges with this compound in experimental settings. Our goal is to move beyond simple protocols and explain the scientific rationale behind each strategy, empowering you to make informed decisions for your specific in vitro assay.

Section 1: Understanding the Compound - Core Physicochemical Properties

This compound is a halogenated analog of azauracil, a class of compounds investigated for various biological activities, including potential antitumor effects.[1] Like many heterocyclic compounds, its solubility in neutral aqueous solutions can be limited, posing a significant hurdle for bioassays. A clear understanding of its properties is the foundation of effective troubleshooting.

PropertyValueSource
Molecular Formula C₃H₂BrN₃O₂[2][3]
Molecular Weight 191.97 g/mol [2][4]
Appearance White to Off-White Solid[2]
Predicted Water Solubility ~9.1 mg/mL (~47 mM)[5]

While a predicted aqueous solubility of ~47 mM may seem adequate, this is often the saturation point in pure water. In complex biological media or buffers containing salts, the effective solubility can be significantly lower. Furthermore, researchers typically require highly concentrated stock solutions (e.g., 50-200 mM) to minimize the volume of solvent added to the final assay, making direct dissolution in aqueous buffers impractical.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered when working with this compound, starting with the simplest methods and progressing to more advanced solutions.

Q1: My this compound is not dissolving in my aqueous assay buffer, even at a low concentration. What are the first steps?

A1: Initial Mechanical & Physical Intervention

Before turning to chemical modifications, always start with mechanical and physical methods to overcome the kinetic barrier of dissolution. The crystal lattice energy of the solid compound must be surmounted for the solvent to interact with individual molecules.

Causality: The process of dissolution requires energy to break the bonds holding the crystal together. Sonication provides this energy through ultrasonic waves, while gentle heating increases the kinetic energy of both the solvent and solute molecules, accelerating the process.

Step-by-Step Protocol: Mechanical-Assisted Dissolution

  • Weigh the desired amount of this compound into a sterile, appropriate-sized tube.

  • Add a small portion of your target aqueous buffer (e.g., PBS, TRIS) and vortex vigorously for 30 seconds to wet the powder.

  • Add the remaining volume of the buffer.

  • Place the tube in a bath sonicator for 5-10 minutes. Check for dissolution.

  • If undissolved particles remain, warm the solution in a water bath at 37°C for 15-30 minutes. Caution: Do not overheat, as this can degrade the compound or other components in your buffer.

  • Vortex again and visually inspect for clarity. If the compound remains insoluble, proceed to the next methods.

Q2: Mechanical assistance was insufficient. What is the standard industry practice for preparing a high-concentration stock solution?

A2: Utilizing an Organic Co-Solvent (DMSO)

The most common and effective method for solubilizing compounds like this compound is to use a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its exceptional solvating power for a wide range of organic molecules.[6]

Causality: DMSO is a highly polar, aprotic solvent. Its structure allows it to disrupt the intermolecular forces within the this compound crystal lattice effectively. Once dissolved in DMSO, the compound can be diluted into an aqueous medium, where the DMSO molecules help keep it dispersed.

Step-by-Step Protocol: Preparing a 100 mM Stock in DMSO

  • Preparation: Work in a chemical fume hood. Use high-purity, anhydrous DMSO to avoid introducing water, which can hinder the dissolution of hydrophobic compounds.

  • Calculation: For a 1 mL stock of 100 mM this compound (MW: 191.97), you will need: 191.97 g/mol * 0.1 mol/L * 0.001 L = 0.0192 g = 19.2 mg

  • Dissolution: Weigh 19.2 mg of the compound into a sterile microcentrifuge tube or glass vial.

  • Add 1 mL of anhydrous DMSO.

  • Cap tightly and vortex for 1-2 minutes. The compound should dissolve completely to form a clear solution. If needed, brief sonication can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Co-SolventTypical Max. Assay Conc.Notes
DMSO 0.1% - 1%Gold standard; can be toxic to some cells at >1%.[7]
Ethanol 0.5% - 1%Good alternative, but more volatile.
DMF <0.5%Strong solvent; higher potential for toxicity.
Q3: I successfully made a DMSO stock, but I see a cloudy precipitate when I add it to my cell culture media or buffer. What is happening and how do I fix it?

A3: Troubleshooting Co-Solvent Precipitation

This is a classic problem known as "crashing out." The compound is soluble in the high-concentration organic solvent but precipitates when the solution becomes predominantly aqueous upon dilution. The key is to keep the final concentration of the compound below its solubility limit in the final assay medium.

Causality: The solvating capacity of the co-solvent is dramatically reduced upon dilution. If the final concentration of this compound is higher than its aqueous solubility limit, it will precipitate out of the solution.

cluster_solutions Mitigation Strategies Start Add DMSO stock to aqueous buffer Check Precipitate Observed? Start->Check Success Proceed with Assay Check->Success No Troubleshoot ACTION REQUIRED Check->Troubleshoot Yes Opt1 Strategy 1: Lower Final Concentration Troubleshoot->Opt1 Is a lower dose acceptable? Opt2 Strategy 2: Increase Co-Solvent % Troubleshoot->Opt2 Is assay tolerant to more solvent? Opt3 Strategy 3: Use Alternative Method Troubleshoot->Opt3 Are other methods feasible?

Caption: Workflow for addressing compound precipitation.

Detailed Strategies:

  • Lower Final Concentration: This is the simplest solution. If your experiment allows, reduce the final working concentration of this compound.

  • Increase Final Co-Solvent Percentage: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Crucially, always run a "vehicle control" with the same final DMSO concentration to ensure the solvent itself is not causing an effect.

  • Improve Dilution Technique: Add the DMSO stock directly into the final volume of buffer while vortexing. This rapid dispersal can prevent localized high concentrations that initiate precipitation.

  • Switch to an Alternative Method: If the required concentration is simply not achievable with a co-solvent, you must change your solubilization strategy.

Q4: My assay is highly sensitive to organic solvents. What is the most effective solvent-free method for solubilizing this compound?

A4: pH-Mediated Solubilization

This is a powerful technique for molecules with acidic or basic functional groups. The structure of this compound contains two N-H protons on the triazine ring, which are weakly acidic. By using a basic solution, we can deprotonate one of these sites.

Causality: Deprotonation of the N-H group creates a negatively charged anion. This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water. This is the same principle behind why many drugs are formulated as salts. The parent compound, 6-Azauracil, is highly soluble in basic solutions like 1M NH₄OH (50 mg/mL).

Step-by-Step Protocol: Preparing a 100 mM Stock via pH Adjustment

  • Preparation: Prepare a sterile solution of 0.1 M Sodium Hydroxide (NaOH).

  • Calculation: Weigh 19.2 mg of this compound for a 1 mL, 100 mM stock.

  • Dissolution: Add the 19.2 mg of compound to a sterile tube. Add 900 µL of sterile water and vortex to create a slurry.

  • Titration: While vortexing, add the 0.1 M NaOH solution dropwise (typically requiring less than 100 µL). Continue adding until the solution becomes completely clear.

  • Volume Adjustment: Bring the final volume to 1 mL with sterile water. This creates a basic stock solution.

  • Application & Neutralization: When adding this stock to your final assay buffer, the buffer's capacity should be sufficient to neutralize the small amount of base, bringing the pH back to the desired physiological range. Always check the final pH of your assay medium after adding the compound stock to confirm it is within the acceptable range for your experiment.

Section 3: Overall Solubilization Strategy

Choosing the right method depends on your experimental constraints. The following workflow provides a decision-making framework.

G start Start: Solid this compound q1 Is desired conc. < 10 mM in aqueous buffer? start->q1 direct_dissolve Attempt Direct Dissolution (Vortex, Sonicate, Warm) q1->direct_dissolve Yes q2 Is your assay DMSO tolerant? q1->q2 No success Success direct_dissolve->success dmso_protocol Prepare High-Conc. DMSO Stock q2->dmso_protocol Yes q4 Is your assay tolerant to slight pH shift/salt? q2->q4 No q3 Precipitation upon dilution? dmso_protocol->q3 q3->success No ph_protocol Use pH Adjustment (e.g., 0.1M NaOH) q3->ph_protocol Yes q4->ph_protocol Yes advanced Consider Advanced Methods (Cyclodextrins, Surfactants) q4->advanced No ph_protocol->success

Caption: Decision tree for selecting a solubilization method.

References
  • This compound (4956-05-2)
  • This compound | CAS#:4956-05-2. Chemsrc. [Link]
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents.
  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]
  • Solubilization techniques used for poorly water-soluble drugs.
  • Solubility of compounds slightly soluble or insoluble in DMSO?
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Visible Light-Promoted Ir(III)-Catalyzed Stereoselective Synthesis of Azauracil-C-Nucleosides from 1-Bromosugar.Organic Letters, PubMed. [Link]
  • Dimethyl Sulfoxide (DMSO)

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stability of 5-Bromo-6-azauracil in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-azauracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and detailed protocols to ensure the stability and integrity of this compound in your experimental workflows.

I. Frequently Asked Questions (FAQs) on the Stability of this compound

This section addresses common questions regarding the handling, storage, and stability of this compound in various solvent systems.

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: The solubility of this compound, like other polar heterocyclic compounds, is highly dependent on the solvent system. While specific data for this compound is not extensively published, we can infer its likely solubility profile from its structure and data on similar compounds like 5-fluorouracil.[1][2][3]

For aqueous systems, this compound is expected to have limited but usable solubility. For higher concentrations, polar aprotic solvents are recommended.

Table 1: Recommended Solvents for this compound

Solvent ClassRecommended SolventsExpected Solubility & Stability Considerations
Aqueous Buffers Phosphate-buffered saline (PBS), Tris bufferLimited solubility. Stability is pH-dependent; avoid highly acidic or alkaline conditions for long-term storage.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High solubility. These are excellent solvents for preparing concentrated stock solutions. Store desiccated to prevent water absorption, which could lead to hydrolysis.
Polar Protic Solvents Methanol, EthanolModerate solubility. Suitable for intermediate dilutions and some experimental setups. Be aware of potential solvent-analyte interactions in certain biological assays.
Non-Polar Solvents Hexane, Toluene, ChloroformPoor solubility. Not recommended for dissolving this compound.

Expert Insight: When preparing stock solutions in DMSO or DMF, it is crucial to use anhydrous grade solvents and store the solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and moisture absorption. For aqueous working solutions, prepare them fresh from a concentrated stock just before use.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH. The azauracil ring system contains amide-like bonds that are susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[4]

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, protonation of the ring nitrogens can increase the susceptibility of the amide bonds to nucleophilic attack by water, leading to hydrolytic cleavage of the azauracil ring.

  • Neutral Conditions (pH 6-8): this compound is expected to be most stable in the near-neutral pH range.

  • Alkaline Conditions (pH > 9): In basic solutions, deprotonation of the amide nitrogens can facilitate ring-opening hydrolysis. For the related compound 5-fluorouracil, significant degradation is observed under alkaline conditions.[5]

Causality Explanation: The pH-dependent stability is a direct consequence of the chemical structure of the azauracil ring. The presence of multiple nitrogen atoms and carbonyl groups creates sites for protonation and deprotonation, which in turn affects the electrophilicity of the carbonyl carbons and their susceptibility to hydrolysis.

Q3: Is this compound sensitive to light? What are the expected photodegradation products?

A3: Yes, brominated uracil derivatives are known to be sensitive to light, particularly UV radiation. The carbon-bromine bond can undergo photolytic cleavage.[6][7] The primary photodegradation pathway is expected to be debromination , leading to the formation of 6-azauracil. This occurs through a free-radical mechanism initiated by the absorption of light energy.

Experimental Insight: To prevent photodegradation, always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil. When conducting experiments under illumination, include a dark control to differentiate between light-induced degradation and other stability issues.

Q4: What is the thermal stability of this compound?

A4: In its solid form, this compound is expected to be relatively stable at ambient temperatures. However, in solution, elevated temperatures will accelerate degradation, primarily through hydrolysis. The rate of degradation is expected to increase with temperature following the principles of chemical kinetics. For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C to -80°C) is recommended.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent experimental results or loss of compound activity over time. 1. Degradation of stock solution: Improper storage (light exposure, moisture, temperature fluctuations).2. Hydrolysis in aqueous buffers: pH of the buffer is too acidic or alkaline; solution prepared too far in advance.1. Prepare fresh stock solutions from solid compound. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.2. Check the pH of your buffers. Prepare aqueous working solutions immediately before use.
Precipitation of the compound in aqueous media. 1. Exceeding solubility limit: The concentration of this compound is too high for the aqueous buffer.2. Solvent crash: Adding a concentrated organic stock solution too quickly to an aqueous buffer without proper mixing.1. Lower the final concentration of this compound in your experiment.2. Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and complete dissolution.
Appearance of unexpected peaks in HPLC analysis. 1. Degradation: The compound has degraded due to improper handling or storage (see above).2. Contamination: The solvent or other reagents are contaminated.1. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. Compare the chromatograms of your samples to identify potential degradation products.2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and reagents.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is a critical step in developing a stability-indicating analytical method.[6][7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Include a dark control wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for separating the intact this compound from its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
  • Start with 5% B, ramp to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 260 nm.
  • Injection Volume: 10 µL.

2. Method Validation:

  • Inject the stressed samples from Protocol 1.
  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][11][12]

IV. Visualizations

Diagram 1: Predicted Degradation Pathways of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation A This compound B Ring-Opened Products A->B  Acid/Base  Hydrolysis C This compound D 6-Azauracil C->D  UV Light  (Debromination) E Bromine Radical C->E

Caption: Predicted major degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G A Prepare Stock Solution (e.g., 1 mg/mL in MeCN) B Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Sample at Time Points (e.g., 0, 4, 8, 24h) B->C D Neutralize & Dilute C->D E Analyze by Stability-Indicating RP-HPLC D->E F Identify & Quantify Degradation Products E->F

Caption: Workflow for conducting forced degradation studies.

V. References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). E3S Web of Conferences. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (n.d.). [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. (2024). NIH. [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (n.d.). NIH. [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). NIH. [Link]

  • What solvent can I use to prepare a higher concentration of 5-Bromouracil? (2020). ResearchGate. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). [Link]

  • Dissolution behavior of 5-fluorouracil in fourteen neat solvents: Solubility, correlation, solvent effect, Hansen solubility parameter, molecular simulation and thermodynamic analysis. (n.d.). ResearchGate. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2015). Fisher Digital Publications. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. (2023). PubMed Central. [Link]

  • Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180. [Link]

  • KEGG PATHWAY: Atrazine degradation - Paenibacillus urinalis. (n.d.). [Link]

  • A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. (n.d.). SciSpace. [Link]

  • New 6-Azauracil Derivatives. (n.d.). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. [Link]

  • Understanding Uracil Solubility in Organic Solvents. (2026). calcium zinc stabilizer manufacturer. [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). NIH. [Link]

  • Degradation Pathway. (2017). ResearchGate. [Link]

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troubleshooting guide for 5-Bromo-6-azauracil-based experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-azauracil. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common challenges encountered in experiments utilizing this versatile heterocyclic compound. My approach is to not only offer solutions but to explain the underlying chemical principles, enabling you to make informed decisions and design robust, self-validating experimental protocols.

Section 1: Foundational Knowledge & Reagent Preparation

Before initiating any experiment, a thorough understanding of your starting material is critical. This compound is a nucleophilic compound belonging to the azauracil family, which are analogs of uracil.[1] Its reactivity is centered around the bromine atom at the 5-position, which is susceptible to nucleophilic substitution, and the acidic N-H protons, which can be involved in alkylation and other substitution reactions.[2][3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 4956-05-2[4][5]
Molecular Formula C₃H₂BrN₃O₂[4][6]
Molecular Weight 191.97 g/mol [4][7]
Appearance White to Off-White Solid[4]
Purity Typically ≥95%[4][7]
Storage Store long-term in a cool, dry place[8]
Chemical Hazards Avoid heat, flames, and sparks. Reacts with strong oxidizing agents.[5]
FAQ 1.1: I'm having trouble dissolving this compound. What are the recommended solvents?

Answer:

The solubility of this compound is a frequent initial challenge. Its polar and hydrogen-bonding nature dictates its solubility profile.

  • For Reaction Set-up:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for creating a homogeneous reaction mixture, especially for nucleophilic substitution reactions. They effectively solvate the compound without interfering with the reaction.

    • Polar Protic Solvents: For certain reactions, such as substitutions with simple amines or phenols, protic solvents like water or ethanol can be used, often with heating to achieve sufficient concentration.[2] However, be aware that these solvents can also act as competing nucleophiles under certain conditions.

  • For Analysis (e.g., NMR):

    • Deuterated DMSO (DMSO-d₆) is the most common and effective solvent for ¹H and ¹³C NMR analysis due to its high dissolving power for polar compounds.

Pro-Tip: To enhance solubility, gentle heating and sonication can be applied. Always start with a small amount of solvent and incrementally add more until the solid dissolves completely to avoid overly dilute solutions.

Section 2: Troubleshooting Synthetic Reactions

The majority of issues arise during the synthetic modification of the this compound core. The following Q&A addresses common failures in two primary reaction types.

Logical Troubleshooting Workflow

Before diving into specific problems, it's helpful to have a general framework for troubleshooting. The following diagram outlines a systematic approach.

G A Unexpected Result (Low Yield / No Product) B 1. Verify Starting Materials A->B D 2. Analyze Reaction Mixture A->D C Purity Check (NMR, LC-MS) Degradation Check B->C E TLC / LC-MS Analysis D->E F Is Starting Material Consumed? E->F G Yes F->G H No F->H I Side Products Formed? (Identify by MS/NMR) G->I J 3. Re-evaluate Reaction Conditions H->J L Degradation Pathway? (Temp Too High, Wrong pH) I->L K Temperature Too Low? Incorrect Solvent/Base? Reagent Stoichiometry? J->K M Optimize Conditions: Increase Temp, Change Base/Solvent K->M N Refine Conditions: Lower Temp, Add Scavenger, Check pH L->N O Re-run Experiment with Controls M->O N->O

Caption: A systematic workflow for troubleshooting failed chemical reactions.

FAQ 2.1: My nucleophilic aromatic substitution (SNAAr) reaction on this compound has stalled or shows very low yield. Why?

Answer:

This is a common issue. The C5-Br bond is the target, but its reactivity is influenced by several factors. A stalled reaction where starting material remains unconsumed typically points to insufficient activation or incorrect conditions.

Causality Analysis:

  • Poor Nucleophile: The incoming nucleophile (e.g., an amine or phenoxide) may not be strong enough to displace the bromide.

  • Incorrect Base: If your nucleophile is an amine or phenol, a base is required to deprotonate it, generating the more potent nucleophilic species (amide or phenoxide). An inappropriate base (too weak or sterically hindered) will prevent this.

  • Solvent Effects: Polar protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that dampens its reactivity.

  • Temperature: The activation energy for the reaction may not have been overcome at the temperature you are using.

Troubleshooting Protocol:

  • Verify Reagents: Ensure your nucleophile and solvent are pure and anhydrous, as water can interfere with the reaction.

  • Optimize the Base:

    • If using a neutral nucleophile like aniline, switch from a mild base (e.g., triethylamine) to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃).

    • Ensure at least one equivalent of base is used to fully deprotonate the nucleophile.

  • Change the Solvent: Switch from a protic solvent to a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive.

  • Increase the Temperature: Many SNAAr reactions require heating. Incrementally increase the reaction temperature (e.g., from room temperature to 60 °C, then to 80 °C) while monitoring the reaction progress by TLC or LC-MS. Studies have shown that refluxing conditions may be necessary.[2]

  • Include a Positive Control: If possible, run the reaction with a known, highly reactive nucleophile (e.g., morpholine) under your standard conditions. If this control reaction works, the issue lies with your specific nucleophile of interest, not the this compound or general setup.

FAQ 2.2: I am attempting an N-alkylation or N-glycosylation and getting a mixture of products or no reaction. What's going wrong?

Answer:

This compound has two acidic N-H protons (at N2 and N4), which can lead to regioselectivity issues during alkylation. Furthermore, the electrophile itself can be problematic.

Causality Analysis:

  • Regioselectivity: Alkylation can occur at either N2 or N4, and sometimes at both positions, leading to a complex product mixture. The reaction site is highly dependent on the base, solvent, and electrophile used.

  • Insufficient Electrophilicity: The alkylating agent (e.g., an alkyl halide or a protected ribose derivative) may not be reactive enough.

  • Steric Hindrance: A bulky electrophile may be sterically hindered from approaching the nitrogen atoms of the azauracil ring.

  • Base-Induced Degradation: Strong bases can sometimes lead to ring-opening or other degradation pathways of the azauracil core, especially at elevated temperatures.

Troubleshooting Protocol:

  • Control Regioselectivity:

    • Choice of Base/Solvent: The classic Mitsunobu reaction (using DEAD/DIAD and PPh₃) is often employed for N-glycosylation and tends to favor one regioisomer over another. For simpler alkylations, using a milder base like K₂CO₃ in a polar aprotic solvent can provide better control than strong bases like NaH.

    • Protecting Groups: In complex syntheses, it may be necessary to selectively protect one of the nitrogen atoms to direct the alkylation to the desired position.

  • Activate the Electrophile: If using a protected sugar for glycosylation, ensure the anomeric position is properly activated (e.g., as a bromide or acetate). The synthesis of acyclonucleosides, for instance, often involves activating the alkylating agent, such as by using (2-acetoxyethoxy)methyl bromide.[3]

  • Perform a Step-wise Temperature Gradient: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. This can often improve selectivity and prevent the formation of undesired byproducts.

  • Analyze the Product Mixture: Use high-resolution LC-MS and 2D NMR techniques (like HMBC and NOESY) to fully characterize the product mixture. This will help you understand the isomeric ratio and identify the structures of the different products formed, providing crucial information for further optimization.

Section 3: Product Analysis & Characterization

FAQ 3.1: My ¹H NMR spectrum for a this compound derivative shows broad peaks. How can I get a cleaner spectrum?

Answer:

Broad peaks in the NMR spectrum of azauracil derivatives are common and usually stem from two sources: the presence of two N-H protons and potential tautomerism.

Troubleshooting Protocol:

  • D₂O Exchange: The most effective method to identify the N-H protons is a D₂O exchange experiment.

    • Step 1: Acquire a standard ¹H NMR spectrum in your chosen deuterated solvent (e.g., DMSO-d₆).

    • Step 2: Add a single drop of deuterium oxide (D₂O) to the NMR tube.

    • Step 3: Shake the tube gently and re-acquire the ¹H NMR spectrum.

    • Result: The broad peaks corresponding to the acidic N-H protons will exchange with deuterium and disappear from the spectrum. This confirms their identity and simplifies the rest of the spectrum for analysis.

  • Low-Temperature NMR: If tautomerism or dynamic exchange is suspected, running the NMR at a lower temperature can sometimes "freeze out" the different forms, resulting in sharper peaks for each tautomer.

  • Ensure Sample Purity: Impurities, especially paramagnetic ones, can cause significant peak broadening. Ensure your sample is purified thoroughly before analysis.

References

  • This compound | CAS#:4956-05-2 | Chemsrc. Chemsrc.
  • This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Chemchart.
  • The organophotocatalytic trifluoromethylation of 6-azauracils - PMC - PubMed Central - NIH. National Institutes of Health.
  • Popa, A., et al. (2011). New 6-Azauracil Derivatives.ResearchGate.
  • As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides - PubMed. National Institutes of Health.

Sources

degradation products of 5-Bromo-6-azauracil and their interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-azauracil. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues arising from the degradation of this compound. Unidentified peaks in your chromatogram, inconsistent assay results, or loss of compound potency can often be traced back to degradation products. This guide provides in-depth, evidence-based answers to common problems, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm observing a new, unidentified peak in my HPLC analysis of a this compound sample that has been in solution. What could it be?

Answer: The most probable cause is the degradation of this compound into one or more new chemical entities. The two most common degradation pathways under typical laboratory conditions are hydrolysis and photodegradation .

The primary degradation product is often 6-Azauracil , formed via hydrolytic debromination. This is particularly relevant for aqueous solutions that have been stored for an extended period, especially if not protected from light or buffered at an optimal pH. Studies on analogous 5-halouracils have detailed the kinetics and mechanisms of such hydrolytic dehalogenation[1][2].

A second possibility, especially under alkaline conditions, is the opening of the triazine ring. Extensive studies on the closely related compound, 5-fluorouracil, have shown that alkaline hydrolysis leads to the cleavage of the N3-C4 bond, followed by further breakdown into ureido-propanoic acid derivatives[3][4]. By analogy, this compound could undergo a similar ring-opening cascade.

Troubleshooting Workflow: Identifying Unknown HPLC Peaks

If you suspect degradation, a systematic approach is necessary to identify the contaminant.

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Resolution A Unexpected Peak in HPLC Chromatogram B Hypothesize Degradation: - 6-Azauracil (Debromination) - Ring-Opened Products A->B Analyze Sample History (Age, Storage) C Spike Sample with 6-Azauracil Standard B->C D Analyze by LC-MS to Determine Mass B->D E Peak Co-elutes? C->E F Mass Matches Hypothesized Degradant? D->F G Identity Confirmed: Implement Preventative Measures E->G Yes H Identity Unconfirmed: Further Structural Elucidation (e.g., NMR) E->H No F->G Yes F->H No I Optimize HPLC Method for Better Separation G->I

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Question 2: My cell-based assay results are inconsistent. Could degradation of my this compound stock solution be the cause?

Answer: Absolutely. The degradation of this compound can significantly interfere with biological assays through several mechanisms:

  • Reduced Potency of Parent Compound: As the parent compound degrades, its effective concentration in your assay decreases, leading to weaker-than-expected biological effects and inconsistent dose-response curves.

  • Biological Activity of Degradants: The degradation products are not necessarily inert. 6-Azauracil, a likely degradant, is a known antimetabolite that disrupts de novo pyrimidine nucleotide biosynthesis by inhibiting enzymes like orotidine-5'-phosphate decarboxylase (ODCase)[5][6]. This activity could either mask or confound the specific effects of the parent compound you are studying, leading to misleading results. The cytotoxicity of various uracil analogs has been well-documented, and their presence can contribute to off-target effects[7][8][9].

  • Altered Physicochemical Properties: Degradation can change the solubility and stability of the compound in your assay medium, affecting its availability to the cells.

If you are using stock solutions prepared in DMSO, it is important to note that while DMSO is a good solvent, prolonged storage, especially at room temperature, can still permit degradation if any water is present.

Question 3: What are the primary degradation pathways for this compound and how can I minimize them?

Answer: Understanding the degradation mechanisms is key to prevention. The two primary pathways are hydrolysis and photodegradation.

1. Hydrolytic Degradation: This involves the reaction of the compound with water. The C5-Br bond is susceptible to nucleophilic attack, leading to debromination and the formation of 6-Azauracil. The triazine ring itself can also be cleaved, particularly under strongly acidic or alkaline conditions[1][3][4].

  • Prevention:

    • Control pH: Prepare aqueous solutions in a buffered system, ideally between pH 5 and 7. Studies on the analogous compound 5-fluorouracil show it is more stable in neutral to slightly acidic pH[3].

    • Use Anhydrous Solvents: When preparing stock solutions in organic solvents like DMSO, use anhydrous grade solvent to minimize water content.

    • Temperature: Store all solutions, both stock and working, at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

2. Photodegradation: Halogenated uracils are known to be sensitive to ultraviolet (UV) light[10]. Exposure to light, including ambient lab lighting over time, can provide the energy to break the C-Br bond, leading to the formation of 6-Azauracil and other radical-mediated products.

  • Prevention:

    • Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil.

    • Minimize Exposure: During experimental procedures, minimize the exposure of the compound and its solutions to direct light.

Sources

Technical Support Center: Overcoming 5-Bromo-6-azauracil Resistance in Yeast

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Bromo-6-azauracil (5-BAU) in yeast studies. This guide is designed to provide in-depth, field-proven insights into the mechanism of 5-BAU and to offer robust troubleshooting strategies for overcoming resistance. Our goal is to equip you with the knowledge to design self-validating experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-BAU) and how does it work in yeast?

A: this compound is a pyrimidine analog used in yeast genetics as a selective agent. Its mechanism is contingent on the cell's uracil biosynthetic pathway. In wild-type yeast possessing a functional URA3 gene, the encoded enzyme, orotidine-5'-phosphate (OMP) decarboxylase, is a key player.[1][2] While 5-BAU itself is not toxic, it is converted by the enzymes of the uracil salvage pathway into a toxic intermediate. This intermediate, 5-bromo-6-azauridine monophosphate, is a potent inhibitor of OMP decarboxylase.[3][4] The inhibition of this essential enzyme leads to the accumulation of toxic intermediates and a depletion of necessary pyrimidines, ultimately resulting in cell death. This allows for the selection of mutants that have lost URA3 function or have other mutations that prevent the conversion of 5-BAU into its toxic form.

Q2: What is the primary mechanism of resistance to 5-BAU?

A: The most common mechanism of resistance to 5-BAU in laboratory settings is the inactivation of the URA3 gene.[1][2] The URA3 gene encodes Orotidine-5'-phosphate (OMP) decarboxylase, the enzyme targeted by the toxic metabolite of 5-BAU.[2][5] When URA3 is mutated or deleted, the cell can no longer produce a functional OMP decarboxylase. Consequently, the cell cannot convert 5-BAU into its lethal form, rendering the cell resistant. This principle is analogous to the widely used counter-selection agent 5-Fluoroorotic acid (5-FOA), which is also converted to a toxic compound by the URA3 gene product, leading to cell death in URA3+ strains.[6][7]

Q3: Can mutations in other genes besides URA3 confer resistance?

A: Yes. While mutations in URA3 are the most direct route to resistance, mutations in other genes within the pyrimidine biosynthetic and salvage pathways can also lead to a resistant phenotype. These include:

  • Uracil Permease (FUR4): Mutations that reduce the uptake of uracil and its analogs can decrease the intracellular concentration of 5-BAU, leading to resistance.[8]

  • Uracil Phosphoribosyltransferase (FUR1): This enzyme is involved in converting uracil into UMP. Mutations in FUR1 can prevent the conversion of 5-BAU into its toxic phosphorylated form.[8]

  • Upstream Pathway Genes: Mutations in genes like URA5 or URA6 could potentially alter the metabolic flux and impact the processing of 5-BAU, although this is less common as a primary resistance mechanism.[6][9]

Understanding the Core Mechanism: The Uracil Biosynthesis Pathway

To effectively troubleshoot resistance, a clear understanding of the underlying biochemistry is essential. The diagram below illustrates the key steps in the de novo uracil biosynthesis pathway in Saccharomyces cerevisiae and highlights the critical role of the URA3 gene product.

Uracil_Biosynthesis_Pathway cluster_pathway De Novo Uracil Biosynthesis cluster_bau 5-BAU Metabolism Carbamoyl_P Carbamoyl Phosphate CAA Carbamoyl Aspartate Carbamoyl_P->CAA URA2 Aspartate Aspartate Aspartate->CAA URA2 DHO Dihydroorotate CAA->DHO URA4 OA Orotic Acid DHO->OA URA1 OMP Orotidine-5'-Phosphate OA->OMP URA5, URA10 UMP Uridine-5'-Monophosphate OMP->UMP URA3 URA3_node URA3 Gene Product (OMP Decarboxylase) BAU_ext 5-BAU (extracellular) BAU_int 5-BAU (intracellular) BAU_ext->BAU_int Permeases (e.g., FUR4) BAU_toxic Toxic Metabolite BAU_int->BAU_toxic Salvage Pathway (e.g., FUR1) BAU_toxic->OMP Inhibition

Caption: The Uracil Biosynthesis Pathway and the inhibitory action of 5-BAU metabolites.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 5-BAU selection.

Problem 1: No resistant colonies appear on my 5-BAU selection plates.

This outcome typically suggests that the selection pressure is too high or that the desired mutation event is too rare under your experimental conditions.

Potential Cause Explanation & Causality Recommended Action
5-BAU Concentration Too High The effective concentration of 5-BAU is preventing the survival of even true resistant mutants, or the "kill time" is too rapid for mutations to arise and establish a colony.Perform a Dose-Response (Kill Curve) Experiment: Test a range of 5-BAU concentrations (e.g., 50, 100, 200, 400 µg/mL) to determine the minimal inhibitory concentration (MIC) for your specific strain and media.
Media Composition Rich media (like YPD) can sometimes interfere with drug activity compared to synthetic defined (SD) media. Components in rich media may sequester the drug, reducing its effective concentration.[10]Ensure you are using a minimal, defined medium (e.g., SD-Ura) for selection. If your protocol requires rich media, you may need to significantly increase the 5-BAU concentration, as determined by a kill curve.
Insufficient Cell Plating Density The spontaneous mutation rate for a gene like URA3 is low (approx. 10⁻⁶ to 10⁻⁷).[6] If too few cells are plated, the probability of finding a resistant mutant is statistically insignificant.Plate a higher density of cells. Aim for at least 10⁷ to 10⁸ cells per 100 mm plate to ensure you are sampling a large enough population to find spontaneous mutants.
Poor Cell Viability The starting culture may have low viability due to stress, age, or other factors, reducing the effective number of cells plated.Use a fresh, exponentially growing culture for your experiment. Check viability with a method like methylene blue staining or by plating a dilution series on non-selective media.
Problem 2: Too many "background" colonies on my 5-BAU selection plates.

A high number of colonies suggests that the selection is not stringent enough, allowing non-mutant or weakly resistant cells to survive.

Potential Cause Explanation & Causality Recommended Action
5-BAU Concentration Too Low The concentration is insufficient to effectively inhibit the URA3 enzyme, allowing wild-type cells to "break through" and form colonies. This is the most common cause of high background.Increase the concentration of 5-BAU in your plates. Refer to your dose-response curve to select a concentration that effectively kills the wild-type parent strain.
Degraded 5-BAU Stock 5-BAU solutions, especially if not stored properly (e.g., exposed to light or stored for long periods at 4°C), can degrade, losing potency.Prepare fresh 5-BAU stock solutions. Store them in the dark at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Uneven Drug Distribution in Plates If 5-BAU is added to agar that is too hot, it can degrade.[11] If added when too cool, it may not mix evenly, creating pockets of low concentration where cells can grow.Add the 5-BAU stock solution to the molten agar only after it has cooled to a touchable temperature (around 50-55°C). Swirl the flask thoroughly but gently to ensure even distribution before pouring plates.
"Petite" Mutants Yeast can spontaneously lose mitochondrial function, becoming "petite" mutants. These cells often exhibit slow growth and can sometimes show altered drug resistance profiles.[12]Verify that your starting strain is not petite by testing its ability to grow on a non-fermentable carbon source like glycerol (YPG plate).
High Spontaneous Mutation Rate If using a mutagenized strain or a strain with a compromised DNA repair pathway, the frequency of resistance-conferring mutations will be much higher, leading to more colonies.This may be the expected result. If you are seeking to lower the number of colonies for easier screening, reduce the number of cells plated.

Experimental Protocols & Workflows

Protocol 1: Preparation of 5-BAU Selection Plates

This protocol describes the preparation of 1 liter of Synthetic Defined (SD) medium containing 5-BAU.

Materials:

  • Yeast Nitrogen Base (without amino acids and ammonium sulfate)

  • Ammonium Sulfate

  • Dextrose (Glucose)

  • Appropriate Drop-out supplement mix (e.g., -Ura)

  • Bacto Agar

  • This compound (5-BAU) powder

  • Sterile water

  • Sterile 1L and 100mL glass bottles/flasks

  • Sterile Petri dishes (100 mm)

Procedure:

  • Prepare the Media Base: In a 1L flask, combine:

    • 6.7 g Yeast Nitrogen Base

    • 5 g Ammonium Sulfate

    • 20 g Dextrose

    • 20 g Bacto Agar

    • The required amount of amino acid drop-out mix as per the manufacturer's instructions.

    • Add sterile water to a final volume of 950 mL.

  • Autoclave: Mix well and autoclave for 15 minutes at 121°C.

  • Prepare 5-BAU Stock: While the media is autoclaving, prepare a 10 mg/mL stock solution of 5-BAU in sterile water. It may require gentle warming and stirring to dissolve completely. Filter-sterilize this solution through a 0.22 µm filter into a sterile container.

  • Cool and Add Drug: Place the autoclaved media in a 50-55°C water bath until it has cooled. This step is critical to prevent heat-induced degradation of the 5-BAU.

  • Combine and Pour: Aseptically add the required volume of the sterile 5-BAU stock solution to the cooled agar. For a final concentration of 200 µg/mL, add 20 mL of the 10 mg/mL stock to the 950 mL of media (this will bring the final volume close to 1L). Swirl gently but thoroughly to ensure complete mixing.

  • Pour Plates: Pour approximately 25 mL of the medium into each sterile Petri dish.

  • Dry and Store: Let the plates solidify at room temperature. For best results, allow them to dry for 2-3 days in a sterile environment (e.g., a laminar flow hood) to remove excess moisture.[13][14] Store the plates in the dark at 4°C for up to one month.

Workflow: Screening for 5-BAU Resistant Mutants

The following workflow outlines a typical experiment to select and verify 5-BAU resistant mutants from a wild-type (URA3+) yeast population.

Caption: A standard workflow for the selection and verification of 5-BAU resistant yeast mutants.

References

  • Souciet, J. L., et al. (1989). Pyrimidine biosynthesis in Saccharomyces cerevisiae: the ura2 cluster gene, its multifunctional enzyme product, and other structural or regulatory genes involved in de novo UMP synthesis. Biochem Cell Biol, 67(9), 612-31. [Link]
  • Wikipedia contributors. (2023). URA3. Wikipedia. [Link]
  • Rose, M., et al. (1983). Structure and function of the yeast URA3 gene. Differentially regulated expression of hybrid beta-galactosidase from overlapping coding sequences in yeast. J Mol Biol, 170(4), 883-904. [Link]
  • Saccharomyces Genome D
  • Gournas, C., et al. (2000). Uracil-Induced Down-Regulation of the Yeast Uracil Permease. J Bacteriol, 182(1), 37-43. [Link]
  • Boeke, J. D., et al. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Mol Gen Genet, 197(2), 345-6. [Link]
  • Smiley, J. A., et al. (1999). Activity of Yeast Orotidine-5'-phosphate Decarboxylase in the Absence of Metals. J Biol Chem, 274(39), 27599-604. [Link]
  • Ke, H., et al. (2020). Expanding tunable selection in yeast using auxotrophic markers URA3 and TRP1. bioRxiv. [Link]
  • Rose, M., et al. (1984). Structure and function of the yeast URA3 gene: expression in Escherichia coli. Gene, 29(1-2), 113-24. [Link]
  • Amyes, T. L., et al. (2002). Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 41(26), 8232-42. [Link]
  • Richard, J. P., et al. (2018). Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis. Accounts of Chemical Research, 51(5), 1148-1158. [Link]
  • Saccharomyces Genome D
  • Wikipedia contributors. (2023).
  • Kim, N., et al. (2017). Unscheduled DNA synthesis leads to elevated uracil residues at highly transcribed genomic loci in Saccharomyces cerevisiae. PLoS Genet, 13(5), e1006780. [Link]
  • Haupt, A., et al. (2018). A functional genomic screen in Saccharomyces cerevisiae reveals divergent mechanisms of resistance to different alkylphosphocholine chemotherapeutic agents. G3 (Bethesda), 8(11), 3505-3518. [Link]
  • Borges-Walmsley, M. I., et al. (2015). Drug Resistance Is Conferred on the Model Yeast Saccharomyces cerevisiae by Expression of Full-Length Melanoma-Associated Human ATP-Binding Cassette Transporter ABCB5. Mol Pharmacol, 88(2), 309-20. [Link]
  • Haupt, A., et al. (2018). A functional genomic screen in Saccharomyces cerevisiae reveals divergent mechanisms of resistance to different alkylphosphocholine. UNL Digital Commons. [Link]
  • Clontech Laboratories, Inc. (2007). Yeast Protocols Handbook. [Link]
  • Brown, A. (n.d.). Basic Yeast Culture. University of Cambridge. [Link]
  • Lee, A. Y., et al. (2022). Adaptive laboratory evolution in S. cerevisiae highlights role of transcription factors in fungal xenobiotic resistance.
  • Jund, R., & Lacroute, F. (1970). Genetic and physiological aspects of resistance to 5-fluoropyrimidines in Saccharomyces cerevisiae. J Bacteriol, 102(3), 607-15. [Link]
  • Symington Lab. (n.d.). Protocols. Columbia University. [Link]
  • Tan, R. (2021). SD 5-Foa Plates For Yeast Counter Selection. Protocols.io. [Link]
  • Desmoucelles, C., et al. (2004). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Yeast, 21(1), 61-72. [Link]
  • Wind-Rotolo, M., & Reines, D. (2001). Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation. Methods Mol Biol, 148, 215-227. [Link]
  • ResearchGate. (2013). Inexplicable bad growth of S cerevisiae wildtype - any ideas for troubleshooting?[Link]
  • Mary's Test Kitchen. (2020). Troubleshooting Yeast and Bread Dough. [Link]
  • ResearchGate. (2021). Why is the selection on G418 plates in Yeast (saccharomyces cerevisiae) not working?[Link]
  • Desmoucelles, C., et al. (2004). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. PMC. [Link]
  • ResearchGate. (2016). Who can tell me the detailed method for the plasmid in Saccharomyces cerevisiae that can be removed by counter selection of URA3?[Link]
  • OUCI. (2015).

Sources

refining dosage and incubation times for 5-Bromo-6-azauracil in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-azauracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in cell culture experiments. Here, we address common questions and challenges to help you refine your experimental protocols and achieve reliable, reproducible results.

Understanding this compound: Mechanism of Action

This compound is a synthetic uracil analog. While its precise mechanism of action is not as extensively characterized as its close relative, 6-azauracil, it is understood to function as an antimetabolite. One proposed mechanism is that, as a nucleophilic compound, it may interfere with cellular processes by reacting with biomolecules. It has been suggested to have cell-lysing properties and may inhibit protein and glucan synthesis.

Another plausible mechanism, given its structure as a 5-brominated uracil derivative, is its potential to act as a thymine analog. In this scenario, it could be incorporated into DNA during replication, leading to mutations and subsequent cytotoxicity. This is a known mechanism for other 5-substituted uracils, such as 5-bromouracil.

It is also important to consider the well-established mechanism of 6-azauracil, which acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1] This leads to a depletion of GTP and UTP pools, ultimately affecting transcription and other cellular processes. While this compound may share this activity, the bromo- substitution could alter its target specificity and potency.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell line?

There is currently no established standard dosage for this compound across different cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. Based on the activity of related compounds like 5-fluorouracil, a broad range of concentrations should be tested initially. For example, you could start with a 10-point serial dilution from 100 µM down to the nanomolar range.

Q2: What is a typical incubation time for this compound treatment?

Similar to dosage, the optimal incubation time is cell line and concentration-dependent. A common starting point for cytotoxicity or proliferation assays is to test several time points, such as 24, 48, and 72 hours.[2] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are generally required for assessing effects on cell viability and proliferation.

Q3: How do I prepare a stock solution of this compound?

This compound has a reported water solubility of 9052.66 mg/L, which is approximately 47 mM.[3] For cell culture use, it is common to prepare a concentrated stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium. When preparing a stock in DMSO, ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?

High cytotoxicity could be due to several factors:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound.

  • Solvent Toxicity: If you are using a solvent like DMSO for your stock solution, ensure the final concentration in your culture medium is not causing toxicity. It is essential to include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Compound Instability: The compound may be degrading in the culture medium to a more toxic substance.

  • Incorrect Concentration: Double-check your stock solution calculations and dilutions.

Q5: My results are not reproducible. What are some common sources of variability?

Inconsistent results can arise from several sources:

  • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent range of passage numbers.

  • Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the results.

  • Pipetting Errors: Inaccurate pipetting during serial dilutions or treatment administration can lead to significant variability.

  • Compound Stability: If the compound is unstable in your culture medium, the effective concentration may change over the course of the experiment. Consider preparing fresh dilutions for each experiment.

  • Assay Variability: The assay used to measure the endpoint (e.g., MTT, BrdU) has its own inherent variability. Ensure the assay is performed consistently.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect at any tested concentration. - Concentration range is too low.- Incubation time is too short.- Cell line is resistant.- Compound is inactive or degraded.- Test a higher range of concentrations.- Increase the incubation time.- Use a positive control compound known to elicit a response in your cell line.- Verify the identity and purity of your this compound.
High well-to-well variability in assay readout. - Uneven cell seeding.- Pipetting inconsistencies.- Edge effects in the plate.- Ensure a single-cell suspension before seeding and use appropriate techniques for even distribution.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS to minimize evaporation.
Precipitate forms when adding the compound to the medium. - The final concentration of the compound exceeds its solubility in the medium.- The solvent concentration is too high.- Lower the final concentration of the compound.- Prepare an intermediate dilution of the stock solution in medium before adding it to the cells.- Ensure the final solvent concentration is within the recommended limits.
Unexpected morphological changes in cells. - Off-target effects of the compound.- Cytotoxicity.- Carefully document any morphological changes and correlate them with the concentration and incubation time.- Perform a cell viability assay to distinguish between cytotoxic and non-cytotoxic morphological changes.

Experimental Protocols

Protocol 1: Determining the Optimal Dosage (Dose-Response Curve)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or similar colorimetric/fluorometric assays).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound

  • DMSO (or other suitable solvent)

  • Cell viability assay reagent (e.g., MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution to create a range of working concentrations. It is recommended to perform at least a 10-point dilution series.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add fresh medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation:

    • Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the data to the no-treatment control.

    • Plot the cell viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Dilutions Seed_Cells->Treat_Cells Prepare_Stock Prepare this compound Stock Solution Serial_Dilute Perform Serial Dilutions Prepare_Stock->Serial_Dilute Serial_Dilute->Treat_Cells Incubate Incubate (24, 48, 72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Read_Plate Read Plate Viability_Assay->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for determining the dose-response of this compound.

Protocol 2: Optimizing Incubation Time

This protocol helps determine the optimal duration of treatment with this compound.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding:

    • Seed cells in multiple 96-well plates at the same density.

  • Compound Preparation:

    • Prepare dilutions of this compound at a few selected concentrations (e.g., near the estimated IC50 and 10-fold above and below).

  • Cell Treatment:

    • Treat the cells as described in Protocol 1.

  • Time-Course Incubation:

    • Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours).

  • Cell Viability Assay:

    • At each time point, perform a cell viability assay on one of the plates.

  • Data Analysis:

    • Plot cell viability against incubation time for each concentration. This will reveal the time-dependent effects of the compound.

Incubation_Time_Workflow cluster_setup Setup cluster_incubation Time-Course Incubation cluster_assay Assay Seed_Plates Seed Multiple 96-well Plates Treat_Cells Treat Cells Seed_Plates->Treat_Cells Prepare_Concentrations Prepare Selected Concentrations Prepare_Concentrations->Treat_Cells Incubate_T1 Incubate Plate 1 (e.g., 6h) Treat_Cells->Incubate_T1 Incubate_T2 Incubate Plate 2 (e.g., 12h) Treat_Cells->Incubate_T2 Incubate_T3 Incubate Plate 3 (e.g., 24h) Treat_Cells->Incubate_T3 Incubate_T4 Incubate Plate 4 (e.g., 48h) Treat_Cells->Incubate_T4 Incubate_T5 Incubate Plate 5 (e.g., 72h) Treat_Cells->Incubate_T5 Assay_T1 Assay Plate 1 Incubate_T1->Assay_T1 Assay_T2 Assay Plate 2 Incubate_T2->Assay_T2 Assay_T3 Assay Plate 3 Incubate_T3->Assay_T3 Assay_T4 Assay Plate 4 Incubate_T4->Assay_T4 Assay_T5 Assay Plate 5 Incubate_T5->Assay_T5 Analyze_Data Analyze Time-Dependent Effects Assay_T1->Analyze_Data Assay_T2->Analyze_Data Assay_T3->Analyze_Data Assay_T4->Analyze_Data Assay_T5->Analyze_Data

Caption: Workflow for optimizing the incubation time of this compound.

References

  • ChemChart. This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • Altogen Biosystems. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines.
  • Agilent. Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins Using the InCELL Platform.
  • PMC. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
  • ResearchGate. IC 50 values of WE, EAE and 5-fluorouracil in breast cancer cell lines.
  • Science.gov. cell lines ic50: Topics by Science.gov.
  • ResearchGate. The cytotoxic effect of 5-FU was measured by MTT assay. IC50 values....
  • BioAgilytix. Cell-Based Assay.
  • PubMed. Studies on the pharmacology of 6-azauracil.
  • PubMed. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae.

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Technical Support Center: Minimizing Off-Target Effects of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-azauracil. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating off-target effects in your experiments. The following information is structured to offer not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.

I. Understanding this compound and Its Potential for Off-Target Effects

This compound is a synthetic pyrimidine analog.[1][2] Like its parent compound, 6-azauracil, it primarily functions by inhibiting enzymes involved in nucleotide biosynthesis.[3][4] This leads to a depletion of intracellular UTP and GTP pools, which can significantly impact processes like transcriptional elongation.[3][5][6] While this mechanism of action makes it a valuable tool for studying these pathways, it also presents a risk of off-target effects. The promiscuity of such compounds can increase with higher concentrations, making it more likely that observed outcomes are due to unintended molecular interactions.[7]

What are off-target effects?

Off-target effects occur when a compound interacts with unintended molecular targets within a biological system.[8] In the context of this compound, this could mean binding to proteins other than the intended enzymes in the nucleotide biosynthesis pathway, leading to unforeseen and undesirable cellular responses.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the use of this compound.

Q1: My cells are showing unexpected phenotypes (e.g., cytotoxicity, altered morphology) at concentrations where the on-target effect should be minimal. What could be the cause?

A1: This is a classic sign of potential off-target effects. At higher concentrations, the likelihood of a compound interacting with unintended targets increases significantly.[7] It is also possible that your specific cell line is particularly sensitive to the compound or that the observed phenotype is a downstream consequence of an off-target interaction.

Q2: I'm seeing inconsistent results between experiments. Could this be related to off-target effects?

A2: Inconsistent results can stem from various factors, but off-target effects are a definite possibility. The expression levels of off-target proteins can vary between cell passages or under slightly different culture conditions, leading to variable responses to the compound. Rigorous experimental controls are crucial to dissecting this variability.

Q3: How can I be sure that the phenotype I'm observing is due to the intended on-target effect of this compound?

A3: This is a critical question in chemical biology. The gold standard is to use multiple lines of evidence. This includes dose-response studies, the use of structurally unrelated inhibitors that target the same pathway, and genetic validation (e.g., using CRISPR to knock down the target protein and observing if the phenotype is recapitulated).[9] Additionally, employing a "negative control" compound—a structurally similar but inactive analog—can help to rule out off-target effects.[10]

III. Troubleshooting Guide: A Symptom-Based Approach

This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.

Symptom Potential Cause (Off-Target Related) Recommended Action(s)
High Cytotoxicity at Low Concentrations The compound may be interacting with essential cellular proteins unrelated to nucleotide synthesis.1. Perform a dose-response curve: Determine the IC50 value for cytotoxicity and compare it to the EC50 for the on-target effect. A small therapeutic window suggests potential off-target toxicity.[11] 2. Utilize a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound. This control should not inhibit the target enzymes but may still interact with off-target proteins.[10] 3. Conduct kinome profiling: Screen for off-target kinase inhibition, as kinases are common off-targets for small molecules.[12][13][14]
Inconsistent or Non-reproducible Data Variability in the expression of off-target proteins between experiments.1. Standardize cell culture conditions: Tightly control cell passage number, confluency, and media composition. 2. Perform orthogonal validation: Use a structurally distinct inhibitor of the same pathway to see if the same phenotype is observed.[15] 3. Employ genetic knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the intended target and assess if the phenotype is mimicked.[9]
Unexpected Phenotypes Unrelated to Nucleotide Depletion The compound may be modulating a signaling pathway independent of its primary mechanism of action.1. Perform RNA-sequencing (RNA-seq): Analyze global gene expression changes to identify dysregulated pathways.[16][17][18] 2. Conduct a Cellular Thermal Shift Assay (CETSA): Directly identify protein targets that are stabilized by compound binding in intact cells.[19][20][21][22][23] 3. Utilize KinomeView® Profiling: A western blot-based tool to observe global changes in cellular phosphorylation, which can indicate which signaling pathways are affected.[24]

IV. Key Experiments for Off-Target Effect Validation

To rigorously validate your findings and minimize the risk of misinterpretation due to off-target effects, a combination of the following experimental approaches is highly recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context.[20][21] The principle is that a ligand binding to its protein target increases the protein's thermal stability.[19][22]

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Cells Treated with This compound or Vehicle aliquot Aliquot into PCR tubes start->aliquot heat Heat at a Temperature Gradient aliquot->heat cool Cool to Room Temperature heat->cool lyse Cell Lysis (Freeze-Thaw) cool->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Quantify Soluble Protein (e.g., Western Blot) supernatant->quantify

Caption: CETSA experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[20]

  • Heat Treatment: Place the aliquots in a thermal cycler and heat them across a range of temperatures for a short period (e.g., 3 minutes), followed by cooling to room temperature.[20]

  • Cell Lysis: Lyse the cells using repeated freeze-thaw cycles.[20]

  • Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[19]

  • Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining using methods like Western blotting or mass spectrometry.[22]

Kinome Profiling

Kinases are a large family of enzymes that are frequent off-targets for small molecules. Kinome profiling provides a broad assessment of a compound's selectivity across the kinome.[12][25]

Experimental Workflow:

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound This compound incubation Incubate Compound with Kinase Panel compound->incubation kinase_panel Panel of Purified Kinases kinase_panel->incubation activity_assay Measure Kinase Activity (e.g., ATP consumption) incubation->activity_assay data_analysis Data Analysis to Determine % Inhibition for Each Kinase activity_assay->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: Kinome profiling experimental workflow.

Step-by-Step Protocol:

  • Compound Submission: Provide your compound to a specialized service provider.

  • Screening: The service will typically perform high-throughput screening of your compound against a large panel of purified kinases.[14]

  • Activity Measurement: Kinase activity is measured, often by quantifying the consumption of ATP or the phosphorylation of a substrate.[13]

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated to generate a selectivity profile.

RNA-Sequencing (RNA-seq)

RNA-seq provides a global view of the transcriptome and can reveal unexpected changes in gene expression, pointing towards off-target effects.[17]

Experimental Workflow:

RNA_Seq_Workflow cluster_prep Sample Preparation cluster_seq Sequencing cluster_analysis Data Analysis treatment Treat Cells with This compound or Vehicle rna_extraction Extract Total RNA treatment->rna_extraction library_prep Library Preparation (cDNA synthesis, adapter ligation) rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing read_mapping Map Reads to Reference Genome sequencing->read_mapping diff_expression Differential Gene Expression Analysis read_mapping->diff_expression pathway_analysis Pathway Enrichment Analysis diff_expression->pathway_analysis

Caption: RNA-seq experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control. After the desired incubation time, extract high-quality total RNA.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to a reference genome. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in response to the compound.[26] Pathway analysis can then be used to identify the biological processes that are most affected.

V. Best Practices for Experimental Design

To proactively minimize the risk of off-target effects from the outset, consider the following principles in your experimental design:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect.

  • Employ Orthogonal Approaches: Do not rely on a single compound. Use structurally different molecules that are known to act on the same target to confirm that the observed phenotype is target-specific.[15]

  • Incorporate Negative Controls: A structurally related but biologically inactive analog is an invaluable tool for distinguishing on-target from off-target effects.[10]

  • Genetic Validation: Whenever possible, use genetic methods like CRISPR or RNAi to validate the on-target mechanism.[9]

  • Consider the Cellular Context: The off-target profile of a compound can vary between different cell types. Be mindful of the specific cellular context of your experiments.

VI. References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • Nucleic Acids Research. (n.d.). CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells. Retrieved from [Link]

  • PubMed. (2020, December 12). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Request PDF. Retrieved from [Link]

  • PMC. (2024, January 8). identify off-target effects mediated by siRNA seed regions in RNA-seq experiments. Retrieved from [Link]

  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Dos and Don'ts of Chemical Probes | Download Scientific Diagram. Retrieved from [Link]

  • Addgene Blog. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). The Promise and Peril of Chemical Probe Negative Controls. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • PMC - NIH. (n.d.). The promise and peril of chemical probes. Retrieved from [Link]

  • PMC - NIH. (n.d.). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. Retrieved from [Link]

  • RSC Publishing - The Royal Society of Chemistry. (2022, November 28). The era of high-quality chemical probes. Retrieved from [Link]

  • PMC - NIH. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) New 6-Azauracil Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Proteolysis-targeting chimeras with reduced off-targets. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • PubMed. (2015, July 31). Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Retrieved from [Link]

  • European Journal of Advanced Chemistry Research. (2020, December 14). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. Retrieved from [Link]

  • PubMed. (n.d.). As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides. Retrieved from [Link]

  • PubMed. (n.d.). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Retrieved from [Link]

  • NIH. (n.d.). Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. Retrieved from [Link]

  • PMC - NIH. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

  • PubMed Central. (2020, November 23). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Retrieved from [Link]

  • PubMed Central. (2025, September 25). Electronic Relaxation Dynamics of 6‑Azauracil: The Effect of Ring Substitution on Intersystem Crossing. Retrieved from [Link]

  • PMC - NIH. (n.d.). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Retrieved from [Link]

  • Synthesis of Some Nitrogen Functional Derivatives of 5-substituted-6-azauracil as Biologically Active Compounds. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Consistent Results with 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-azauracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving consistent and reliable results in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and fostering self-validating methodologies.

Introduction to this compound

This compound is a halogenated analog of 6-azauracil, a compound known for its inhibitory effects on nucleotide biosynthesis.[1][2] Like its parent compound, this compound is utilized in various research applications, including antiviral and anticancer studies, primarily by disrupting the synthesis of pyrimidines, which are essential for DNA and RNA replication.[3][4] Achieving reproducible results with this compound requires careful attention to its physicochemical properties and a systematic approach to experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: this compound has limited solubility in water. For most cell-based assays, a stock solution is typically prepared in dimethyl sulfoxide (DMSO).[5] To prepare a 10 mM stock solution, dissolve 1.92 mg of this compound (Molecular Weight: 191.97 g/mol ) in 1 mL of high-purity DMSO.[4][6] Ensure the compound is fully dissolved by gentle vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the primary mechanism of action of this compound?

A2: The primary mechanism of action is the inhibition of key enzymes in the de novo pyrimidine biosynthesis pathway.[2] Intracellularly, it is converted to its ribonucleotide, which inhibits orotidine-5'-phosphate (OMP) decarboxylase and inosine monophosphate (IMP) dehydrogenase. This leads to a depletion of uridine and guanosine nucleotides, thereby hindering DNA and RNA synthesis and inhibiting cell proliferation or viral replication.[2]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be pH-dependent.[7][8] It is advisable to prepare fresh dilutions in your cell culture medium or assay buffer immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions, as hydrolysis and degradation can occur, leading to inconsistent results.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Inconsistent Results in Cell-Based Assays

Problem: High variability in cell viability or antiviral activity between replicate wells or experiments.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding:

    • Causality: Uneven cell distribution leads to variations in the cell number per well, directly impacting the final readout.

    • Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding sets of wells.[9]

  • Edge Effects:

    • Causality: Wells on the perimeter of a microplate are prone to increased evaporation, altering the concentration of this compound and other media components.[9]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain a humidified environment across the plate.[10]

  • Compound Precipitation:

    • Causality: If the final concentration of DMSO in the culture medium is too high, or if the compound's solubility limit is exceeded upon dilution, it can precipitate out of solution.

    • Solution: Ensure the final DMSO concentration in your assay does not exceed a level tolerated by your cells (typically <0.5%). When diluting the stock solution, add it to the medium with gentle mixing to avoid localized high concentrations.

Experimental Protocol: Optimizing this compound Concentration in a Cell Viability Assay

This protocol helps determine the optimal concentration range for your specific cell line.

  • Cell Seeding: Seed your adherent cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your this compound stock solution in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability assay, such as the MTT or SRB assay, to determine the percentage of viable cells in each well.[1][11]

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Low Potency or Lack of Expected Effect

Problem: this compound shows a higher IC50 value than expected or no significant effect at tested concentrations.

Possible Causes & Solutions:

  • Compound Degradation:

    • Causality: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.

    • Solution: Prepare fresh stock solutions and aliquot them for single use. Avoid repeated freezing and thawing.[10]

  • Cellular Resistance Mechanisms:

    • Causality: Some cell lines may develop resistance to azauracil analogs through mechanisms such as altered drug uptake or efflux.[13]

    • Solution: If resistance is suspected, consider using a different cell line or investigating the expression of drug transporters.

  • Suboptimal Assay Conditions:

    • Causality: The duration of the assay or the cell density may not be optimal for observing the compound's effect.

    • Solution: Optimize the incubation time and cell seeding density. A longer incubation period may be required for the cytotoxic or antiviral effects to become apparent.

Quantification and Purity Analysis

Problem: Uncertainty about the concentration or purity of this compound solutions.

Solution: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the concentration and purity of this compound.[14][15]

Illustrative HPLC Method Parameters:

ParameterValueRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of polar and non-polar compounds.
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)The organic modifier (acetonitrile) elutes the compound, while the acidic aqueous phase improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a specific wavelength (to be determined empirically, likely around 260-280 nm)This compound contains a chromophore that absorbs UV light.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol: HPLC Quantification

  • Standard Preparation: Prepare a series of known concentrations of a high-purity this compound standard in the mobile phase.

  • Sample Preparation: Dilute your experimental sample to a concentration within the range of your standards.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in your sample from this curve.[15]

Visualizations

Diagram 1: Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24-72 hours C->D E Perform Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow for determining the IC50 of this compound.

Diagram 2: Troubleshooting Logic for Inconsistent Assay Results

Troubleshooting_Logic cluster_checks Initial Checks cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Results Observed Check1 Review Protocol for Deviations Start->Check1 Check2 Verify Reagent Preparation & Storage Start->Check2 Check3 Calibrate Pipettes Start->Check3 Cause1 Inconsistent Cell Seeding Check1->Cause1 Cause3 Compound Precipitation Check2->Cause3 Check3->Cause1 Sol1 Ensure Homogenous Cell Suspension Cause1->Sol1 Cause2 Edge Effects Sol2 Use Outer Wells for Blanks Cause2->Sol2 Sol3 Check Final DMSO Concentration Cause3->Sol3

A logical approach to troubleshooting inconsistent results.

References

  • ACS Publications. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
  • Chemchart. (n.d.). This compound (4956-05-2). [Link]
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • PubMed. (n.d.). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. [Link]
  • National Center for Biotechnology Information. (n.d.). Development and optimization of a high-throughput screening assay for in vitro anti-SARS-CoV-2 activity: Evaluation of 5676 Phase 1 Passed Structures. [Link]
  • Hycult Biotech. (n.d.). Troubleshooting ELISA. [Link]
  • Amerigo Scientific. (n.d.). This compound. [Link]
  • PubMed. (n.d.). Overexpression of SNG1 Causes 6-azauracil Resistance in Saccharomyces Cerevisiae. [Link]
  • National Institutes of Health. (n.d.). Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. [Link]
  • Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.4956-05-2. [Link]
  • PubMed. (n.d.). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. [Link]
  • National Center for Biotechnology Information. (n.d.). Determination of inhibitory concentrations of antiviral agents in cell culture by use of an enzyme immunoassay with virus-specific, peroxidase-labeled monoclonal antibodies. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
  • National Institutes of Health. (2025).
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
  • PubMed. (2019). Discovery, Optimization, and Target Identification of Novel Potent Broad-Spectrum Antiviral Inhibitors. [Link]
  • MDPI. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Resistance to 5-FC, 6-azauracil and 8-azaguanine conferred by.... [Link]
  • National Center for Biotechnology Information. (n.d.). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2018).
  • African Journal of Biomedical Research. (2025).

Sources

addressing variability in 5-Bromo-6-azauracil assay results

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Bromo-6-azauracil assays. As Senior Application Scientists with extensive field experience, we understand that achieving reproducible and reliable data is paramount. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond a simple checklist to explain the "why" behind experimental choices. Our goal is to empower you to diagnose and resolve variability in your assay results, ensuring the integrity of your research.

Section 1: Troubleshooting Guide

Variability in assay results can be frustrating and time-consuming. This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.

Issue 1: Inconsistent or Non-Reproducible Results Between Experiments

Question: Why am I seeing significant well-to-well or day-to-day variability in my this compound assay results?

Answer: This is a multifaceted issue that often points to subtle inconsistencies in assay setup and execution. Let's break down the potential culprits:

1.1. This compound Stock Solution Preparation and Storage:

The integrity of your primary compound is the foundation of your assay. Inconsistent stock solutions will inevitably lead to variable results.

  • Root Cause: this compound, like many organic compounds, can be challenging to dissolve and may degrade over time if not stored properly. While specific solubility data is not extensively published, based on the properties of the related compound 6-azauracil, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating a concentrated stock solution.[1] Uneven dissolution or precipitation of the compound in your stock solution is a primary source of variability.

  • Troubleshooting Protocol:

    • Solvent Selection: Use high-purity, anhydrous DMSO to prepare your initial stock solution.

    • Dissolution: To ensure complete dissolution, vortex the solution thoroughly. Gentle warming (e.g., 37°C) can aid in dissolving the compound. Visually inspect the solution to ensure there are no visible particulates.

    • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store aliquots at -20°C or -80°C, protected from light.

    • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, be mindful of the final DMSO concentration. High concentrations of DMSO can be toxic to cells and may affect enzyme activity. It is crucial to keep the final DMSO concentration consistent across all wells, including controls.

1.2. Cell-Based Assay Inconsistencies:

In cell-based assays, the physiological state of the cells is a critical variable.

  • Root Cause: Variations in cell number, viability, passage number, and metabolic activity can all contribute to inconsistent assay readouts.

  • Troubleshooting Protocol:

    • Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in the wells.

    • Optimize Seeding Density: The optimal cell number per well should be determined empirically for your specific cell line and assay duration.

    • Monitor Cell Health: Regularly check cell morphology and viability. Do not use cells that are over-confluent or have been in culture for an excessive number of passages.

    • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or ensure proper plate sealing during incubations.

1.3. Enzyme Inhibition Assay Variability:

For enzymatic assays, reaction kinetics and component stability are key.

  • Root Cause: Fluctuations in temperature, incubation times, and reagent concentrations can significantly impact enzyme activity and, consequently, your results.

  • Troubleshooting Protocol:

    • Temperature Control: Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubations.

    • Precise Timing: Use a multichannel pipette to initiate reactions simultaneously for all wells. Adhere strictly to the optimized incubation time.

    • Reagent Stability: Prepare fresh enzyme and substrate solutions for each experiment, as their activity can diminish with storage.

Issue 2: High Background Signal or Low Signal-to-Noise Ratio

Question: My assay is showing a high background signal, making it difficult to distinguish the true signal from my experimental wells. What could be the cause?

Answer: A high background can mask the specific signal of interest, reducing the sensitivity of your assay. The source of the high background can be multifactorial.

2.1. Autofluorescence of this compound or Assay Components:

  • Root Cause: In fluorescence-based assays, the compound itself or other components in the assay buffer may exhibit intrinsic fluorescence at the excitation and emission wavelengths used for detection.

  • Troubleshooting Protocol:

    • Run a "Compound Only" Control: Include wells containing only the assay buffer and this compound at the highest concentration used in your experiment. This will allow you to quantify the compound's autofluorescence.

    • Optimize Wavelengths: If significant autofluorescence is observed, you may need to select alternative fluorescent probes with different excitation and emission spectra that do not overlap with that of your compound.

    • Subtract Background: If the background is consistent, you can subtract the average signal from the "compound only" control wells from your experimental data.

2.2. Non-Specific Binding:

  • Root Cause: In assays involving antibodies or other binding proteins, non-specific interactions can lead to a high background signal.

  • Troubleshooting Protocol:

    • Blocking: Ensure that you are using an effective blocking buffer to prevent non-specific binding to the microplate wells.

    • Washing Steps: Increase the number and stringency of your washing steps to remove unbound reagents.

    • Antibody Titration: Optimize the concentration of your primary and secondary antibodies to find the optimal balance between signal and background.

2.3. Contamination:

  • Root Cause: Microbial contamination of reagents or cell cultures can lead to a high background signal, particularly in assays that measure metabolic activity.

  • Troubleshooting Protocol:

    • Aseptic Technique: Strictly adhere to aseptic techniques when preparing reagents and handling cell cultures.

    • Filter Sterilize Reagents: Filter sterilize all aqueous buffers and media.

    • Regularly Test for Mycoplasma: Mycoplasma contamination is a common and often undetected source of assay variability.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the practical aspects of working with this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Based on information for the related compound 6-azauracil, a stock solution can be prepared in high-purity, anhydrous DMSO.[1] To ensure complete dissolution, vortex thoroughly and consider gentle warming. For cell-based assays, it is critical to determine the maximum tolerable DMSO concentration for your specific cell line to avoid solvent-induced toxicity.

Q2: What are the recommended storage conditions for this compound?

A2: The solid compound should be stored in a cool, dry place, protected from light. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: Is this compound light-sensitive?

Q4: What is the mechanism of action of this compound?

A4: this compound is a nucleoside analog. Based on the known mechanism of the related compound 6-azauracil, it is likely to interfere with nucleotide biosynthesis pathways.[3] Specifically, 6-azauracil inhibits enzymes involved in the synthesis of GTP and UTP, leading to a depletion of the intracellular nucleotide pool. This can subsequently impact processes like transcriptional elongation.[3]

Q5: What types of controls should I include in my this compound assay?

A5: A robust set of controls is essential for data interpretation. Consider the following:

  • Negative Control (Vehicle Control): Cells or enzyme treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the assay.

  • Positive Control: A known inhibitor or activator of your target of interest. This ensures that the assay is performing as expected.

  • "No Cell" or "No Enzyme" Control: Wells containing all assay components except for the cells or enzyme. This helps to determine the background signal from the reagents themselves.

  • "Compound Only" Control: As mentioned in the troubleshooting section, this is important for fluorescence-based assays to assess autofluorescence.

Section 3: Visualizing Workflows and Concepts

To further clarify key processes, we have included diagrams generated using Graphviz.

Diagram 1: Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Inconsistent_Results Start Inconsistent Results Observed Check_Stock Verify this compound Stock Solution Start->Check_Stock Check_Cells Evaluate Cell Handling and Health Start->Check_Cells Check_Assay_Setup Review Assay Protocol and Execution Start->Check_Assay_Setup Solution_Prep Re-prepare stock solution using best practices Check_Stock->Solution_Prep Cell_Density Optimize cell seeding density Check_Cells->Cell_Density Temp_Control Ensure consistent temperature Check_Assay_Setup->Temp_Control Aliquoting Aliquot for single use Solution_Prep->Aliquoting Storage Store at -80°C, protected from light Aliquoting->Storage Resolved Results are now consistent Storage->Resolved Passage_Number Use consistent, low passage cells Cell_Density->Passage_Number Edge_Effects Mitigate edge effects Passage_Number->Edge_Effects Edge_Effects->Resolved Timing Standardize incubation times Temp_Control->Timing Reagent_Prep Prepare fresh reagents Timing->Reagent_Prep Reagent_Prep->Resolved

Caption: A decision tree for troubleshooting inconsistent assay results.

Diagram 2: Key Checkpoints for Assay Optimization

Assay_Optimization_Checkpoints cluster_pre_assay Pre-Assay Preparation cluster_assay_setup Assay Setup and Execution cluster_data_analysis Data Analysis and Interpretation Reagent_QC Reagent Quality Control - Purity of this compound - Solvent quality (anhydrous DMSO) - Freshness of buffers and media Assay_Controls Essential Controls - Negative (vehicle) - Positive - No-enzyme/No-cell - Compound only Reagent_QC->Assay_Controls Cell_Line_QC Cell Line Validation - Mycoplasma testing - Consistent passage number - Stable phenotype Plate_Layout Microplate Layout - Avoid edge effects - Replicates (technical & biological) - Logical grouping of samples Cell_Line_QC->Plate_Layout Data_Normalization Data Normalization - Background subtraction - Normalization to controls Assay_Controls->Data_Normalization Plate_Layout->Data_Normalization Statistical_Analysis Statistical Analysis - Appropriate statistical tests - Assessment of variability (e.g., CV) Data_Normalization->Statistical_Analysis

Caption: A flowchart of critical checkpoints for robust assay development.

References

  • ChemChart. (n.d.). This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.4956-05-2.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Gaspar, S., & Rachofsky, E. L. (2007). A (6-4) photoproduct of 5-bromouracil. Photochemistry and Photobiology, 83(4), 955-961.
  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Pankiewicz, K. W., Krawczyk, S. H., & Ciszewski, L. A. (1998). As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides. Nucleosides & Nucleotides, 17(8), 1319-1324.
  • Yuan, Y., et al. (2015). Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Yeast, 32(10), 637-650.
  • Chemsrc. (n.d.). This compound | CAS#:4956-05-2.
  • Amerigo Scientific. (n.d.). This compound.
  • Infochems. (n.d.). This compound.

Sources

proper storage and handling of 5-Bromo-6-azauracil to maintain activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource guide for 5-Bromo-6-azauracil (CAS: 4956-05-2). This center is designed for researchers, scientists, and drug development professionals to ensure the stability, activity, and reliable performance of this compound in your experiments. Here, we move beyond simple instructions to explain the underlying principles, helping you maintain the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the foundational aspects of handling and storing this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

Answer: To maintain its long-term stability and activity, solid this compound should be stored under controlled conditions. The primary recommendation is refrigeration at 2-8°C.[1] For maximal protection against degradation, storing it under an inert gas atmosphere, such as nitrogen or argon, is also advised.[1] The compound should be kept in a tightly sealed container in a dry, well-ventilated location to prevent moisture absorption and potential hydrolysis.

Q2: I've just received a shipment. What is the first thing I should do?

Answer: Upon receipt, immediately verify that the container seal is intact. The compound is typically a white to off-white solid.[2] Transfer the container to a designated, properly ventilated cold storage area (2-8°C) away from incompatible materials, particularly strong oxidizing agents.[3] Update your chemical inventory, noting the date of receipt and lot number.

Q3: How should I prepare a stock solution? What solvents are recommended?

Answer: Specific solubility data for this compound is not extensively published. However, based on its structure and data for the parent compound, 6-Azauracil, a logical starting point is to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).

For aqueous applications, solubility can often be achieved in basic solutions. The parent compound, 6-Azauracil, is soluble in 1 M ammonium hydroxide (NH₄OH) or 1 M sodium hydroxide (NaOH).[4] It is critical to perform a small-scale solubility test before preparing a large stock. Always use high-purity, anhydrous-grade solvents to minimize degradation. A detailed protocol is provided in Section 3.

Q4: Is this compound sensitive to light or heat?

Answer: Yes, caution is warranted. While specific photostability studies on this exact molecule are scarce, related brominated uracil compounds are known to undergo photocatalyzed degradation.[5] Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. The compound should also be protected from excessive heat and open flames, as these are conditions to avoid.[3]

Q5: What personal protective equipment (PPE) is mandatory when handling this compound?

Answer: this compound is classified as hazardous. It is harmful if swallowed, inhaled, or on contact with skin, and it can cause serious eye irritation.[3][6] Therefore, all handling must be conducted in a chemical fume hood.[3] Mandatory PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, a certified respirator (e.g., N95 dust mask) is necessary.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format, focusing on cause-and-effect to resolve problems efficiently.

Issue 1: My cells are not showing the expected sensitive phenotype.
  • Question: I'm using this compound in a yeast-based transcription elongation assay, but my mutant strain isn't showing the expected sensitivity compared to the wild-type. What could be wrong?

  • Answer & Troubleshooting Steps:

    • Verify Compound Activity: The most common cause is degraded compound. This compound, like its parent compound 6-Azauracil, works by depleting intracellular UTP and GTP pools, which makes transcription elongation more challenging for cells with a compromised RNA polymerase II machinery.[7] If your stock solution was stored improperly (e.g., at room temperature, exposed to light, or in a non-anhydrous solvent), the compound may have degraded. Prepare a fresh stock solution from the solid material.

    • Check Final Concentration: The effective concentration can be strain- and media-dependent. Review literature for similar assays to ensure your working concentration is appropriate.[8][9] An insufficient concentration will not deplete nucleotide pools enough to reveal the phenotype.

    • Confirm Media Composition: The composition of your growth media can influence drug uptake and activity. Ensure consistency across experiments.

    • Rule out Resistance: While unlikely to develop spontaneously in a short-term experiment, ensure your strain has not acquired secondary mutations that confer resistance.

Issue 2: I'm observing unexpected toxicity or cell death in all my experimental groups, including controls.
  • Question: Even at low concentrations, I'm seeing widespread cell death, and my vehicle control (DMSO) is fine. What's happening?

  • Answer & Troubleshooting Steps:

    • Assess Stock Solution for Degradation Products: If the compound has degraded, the resulting byproducts could be more toxic than the parent molecule. Hydrolytic degradation is a potential concern in aqueous solutions, especially if the pH is not controlled.[10] Discard the suspect stock solution and prepare a fresh one.

    • Evaluate Solvent Effects: While you've tested your vehicle control, ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for your specific cell line or organism after adding the drug stock.

    • Consider Contamination: Rule out microbial or chemical contamination in your media, plates, or the compound itself.

Issue 3: I see a precipitate in my stock solution after thawing it from -20°C storage.
  • Question: My stock solution was clear when I made it, but after a freeze-thaw cycle, there are visible crystals. Is it still usable?

  • Answer & Troubleshooting Steps:

    • Re-dissolve the Compound: The precipitate is likely the compound crashing out of solution due to lower solubility at cold temperatures. Before use, warm the vial to 37°C and vortex or sonicate until the solution is completely clear.[11]

    • Perform a Visual Inspection: Ensure no signs of color change or other degradation are present.

    • Consider Aliquoting: To prevent repeated freeze-thaw cycles, which can increase the likelihood of precipitation and degradation, aliquot your stock solution into single-use volumes after preparation. This is a critical step for maintaining compound integrity.

Troubleshooting Decision Workflow

G cluster_start Experimental Issue Observed cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Corrective Actions start Start Troubleshooting phenotype No/Reduced Phenotype start->phenotype e.g., No Sensitivity toxicity Unexpected Toxicity start->toxicity e.g., High Cell Death precipitate Precipitate in Stock start->precipitate degraded Compound Degraded? phenotype->degraded concentration Concentration Incorrect? phenotype->concentration toxicity->degraded solvent Solvent Issue? toxicity->solvent storage Improper Storage? precipitate->storage fresh_stock Prepare Fresh Stock degraded->fresh_stock verify_conc Verify/Optimize Concentration concentration->verify_conc redissolve Warm & Re-dissolve storage->redissolve aliquot Aliquot Future Stocks fresh_stock->aliquot Best Practice redissolve->aliquot

Caption: A decision tree for troubleshooting common experimental issues.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for critical procedures to ensure experimental reproducibility and maintain the compound's activity.

Protocol 1: Safe Handling and Use of PPE
  • Work Area Preparation: Designate a specific area within a certified chemical fume hood for handling this compound.

  • Don PPE: Before handling, put on a lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing: If weighing the solid, do so within the fume hood to prevent inhalation of dust. Use an anti-static weigh boat.

  • Spill Management: Keep a spill kit rated for chemical spills nearby. In case of a small spill, mix with an inert absorbent material (e.g., sand), sweep up, and place in a tightly closed container for hazardous waste disposal.[3]

  • Decontamination: After handling, wipe down the work surface, wash hands thoroughly, and remove contaminated PPE before leaving the work area.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound needed. The molecular weight is 191.97 g/mol .[2][3]

    • Mass (mg) = 100 mM * 0.19197 g/mmol * Volume (mL)

  • Weighing: In a fume hood, accurately weigh the required mass of the solid compound into a sterile, conical tube.

  • Solubilization: Add the calculated volume of anhydrous, high-purity DMSO.

  • Mixing: Cap the tube tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

  • Sterilization (Optional): If required for cell culture, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Storage: Dispense the stock solution into single-use aliquots in sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term use.

Receiving and Processing Workflow

G receive Receive Compound Shipment inspect Inspect Container Seal receive->inspect store_solid Store Solid at 2-8°C (Tightly Sealed, Dry) inspect->store_solid If not for immediate use prepare_stock Prepare Stock Solution (Use Fume Hood & PPE) inspect->prepare_stock If for immediate use store_solid->prepare_stock dissolve Dissolve in Anhydrous DMSO prepare_stock->dissolve aliquot Aliquot into Single-Use Tubes (Protect from Light) dissolve->aliquot store_solution Store Aliquots at -20°C/-80°C aliquot->store_solution use Use in Experiment store_solution->use

Caption: Standard workflow from receiving to experimental use.

Section 4: Data Summary Table

This table provides a quick reference for the essential storage and handling parameters for this compound.

ParameterSolid CompoundStock Solution (in DMSO)Rationale & Reference
Storage Temp. 2-8°C-20°C or -80°C (long-term)Prevents thermal degradation. Refrigeration is explicitly recommended for the solid.[1][3]
Atmosphere Dry; Inert gas (optional)DryProtects from moisture-driven hydrolysis. Inert gas provides maximal protection for the solid.[1][12]
Light Protect from lightProtect from lightBrominated uracils can be light-sensitive, leading to photocatalyzed degradation.[5]
Container Tightly sealed, opaqueTightly sealed, amber/wrapped vialsPrevents contamination and degradation from moisture and light.[3]
Handling Chemical fume hoodChemical fume hoodCompound is hazardous upon inhalation, ingestion, or skin contact.[3][6]
Shelf-Life Stable for years if stored correctly6-12 months at -20°C; longer at -80°CRepeated freeze-thaw cycles should be avoided by aliquoting to maintain stability.

References

  • This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart.
  • This compound | CAS#:4956-05-2 | Chemsrc.
  • aldlab-chemicals_this compound.
  • SAFETY DATA SHEET - Fisher Scientific (6-Azauracil).
  • This compound | CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific (5-Bromouracil).
  • This compound Two Chongqing Chemdad Co. ,Ltd.
  • Safety Data Sheet: 6-Azauracil - Carl ROTH.
  • This compound CAS NO.4956-05-2 - Pure Chemistry Scientific Inc.
  • Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro - NIH.
  • Troubleshooting and optimizing lab experiments - YouTube.
  • 6-Azauracil = 98 461-89-2 - Sigma-Aldrich.
  • CAS 4956-05-2 this compound - Alfa Chemistry.
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC - NIH.
  • Heterogeneous Photocatalyzed Degradation of Uracil and 5-bromouracil in Aqueous Suspensions of Titanium Dioxide - PubMed.
  • Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed.
  • 5-Aminouracil | CAS:932-52-5 | High Purity | Manufacturer BioCrick.
  • Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis - PubMed.
  • Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed.
  • Degradation mechanism and stability of 5-aminolevulinic acid - PubMed.

Sources

identifying and mitigating sources of error in 5-Bromo-6-azauracil studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-azauracil. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to identify and mitigate sources of error, ensuring the integrity and reproducibility of your experimental results.

I. Foundational Knowledge: Understanding this compound

Before delving into troubleshooting, a firm grasp of the compound's properties and mechanism of action is crucial.

What is this compound?

This compound is a synthetic pyrimidine analog. Structurally, it mimics the natural nucleobase uracil, with the key substitutions of a bromine atom at the 5th position and a nitrogen atom replacing the carbon at the 6th position of the pyrimidine ring.[1][2] This altered structure is the basis for its biological activity. It is typically a white to off-white solid with a molecular weight of approximately 191.97 g/mol .[1]

Mechanism of Action: A Tale of Two Inhibitions

The primary mechanism of action for 6-azauracil analogs, including this compound, involves the disruption of de novo nucleotide biosynthesis.[3] This leads to a depletion of intracellular nucleotide pools, which are essential for DNA and RNA synthesis.

Inside the cell, this compound is anabolized to its active form, 5-bromo-6-azauridine-5'-monophosphate. This active metabolite competitively inhibits two key enzymes:

  • Orotidine-5'-phosphate (OMP) decarboxylase: This enzyme is responsible for the final step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.

  • Inosine monophosphate (IMP) dehydrogenase: This enzyme is critical for the synthesis of guanine nucleotides.[3]

The simultaneous depletion of both UTP and GTP pools has profound effects on cellular processes, most notably transcriptional elongation.[3]

II. Troubleshooting Guide: From Benchtop to Data Analysis

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

A. Inconsistent or No Biological Activity

Question: I'm not observing the expected growth inhibition or cellular response with this compound. What could be the problem?

Answer: This is a common issue that can stem from several factors, ranging from reagent preparation to the specifics of your experimental system.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Improper Stock Solution Preparation This compound has limited solubility in water. For consistent results, prepare stock solutions in a suitable organic solvent like DMSO.[3] Protocol: 1. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. 2. Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM). 3. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Compound Degradation Although generally stable when stored correctly, this compound can degrade under improper storage conditions (e.g., exposure to light, moisture, or frequent temperature fluctuations). Self-Validation: If you suspect degradation, consider running a quality control check using a fresh batch of the compound or a previously validated lot. Analytical techniques like HPLC can confirm the purity and integrity of your stock.
Cellular Resistance or Insensitivity The sensitivity of cell lines to this compound can vary significantly. Some cell lines may have intrinsic resistance mechanisms, such as altered nucleotide metabolism or efficient drug efflux pumps.[4] Experimental Check: To confirm if your cells are responsive, include a positive control cell line known to be sensitive to 6-azauracil analogs. If a positive control is unavailable, consider performing a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 for your specific cell line.
Incorrect Assay Conditions The duration of treatment and the cell density at the time of treatment can significantly impact the observed effect. Optimization: 1. Treatment Duration: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window. 2. Cell Density: Ensure cells are in the exponential growth phase during treatment. Seeding density should be optimized to prevent confluence in the untreated control wells by the end of the experiment.
B. High Variability in Experimental Replicates

Question: I'm seeing significant well-to-well variability in my plate-based assays. How can I improve the consistency of my results?

Answer: High variability can obscure real biological effects and make data interpretation difficult. The source of this variability is often procedural.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell distribution across the wells of a microplate is a major source of variability. Best Practices: 1. Ensure a homogenous single-cell suspension before seeding by gently triturating and swirling the cell suspension. 2. Work quickly but carefully to prevent cells from settling in the reservoir or tube during plating. 3. Avoid the "edge effect" by not using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment across the plate.[5]
Pipetting Errors Inaccurate or inconsistent pipetting of the compound, media, or assay reagents will directly impact your results. Mitigation: 1. Regularly calibrate your pipettes. 2. Use a consistent pipetting technique, including pre-wetting the tip and maintaining a consistent immersion depth and dispensing speed. 3. For serial dilutions, ensure thorough mixing between each dilution step.
Compound Precipitation If the final concentration of this compound in the culture medium exceeds its solubility limit, it can precipitate, leading to inconsistent exposure of the cells to the compound. Precaution: When diluting the DMSO stock into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent-induced toxicity. Mix thoroughly immediately after adding the stock solution to the medium.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in a cell-based assay?

A1: The effective concentration can vary widely depending on the cell type. For initial experiments, a broad dose-response curve is recommended, for example, from 10 nM to 100 µM. For Saccharomyces cerevisiae (yeast), concentrations in the range of 50-150 µg/mL in solid media are often used for sensitivity assays.[6]

Q2: Can I use this compound in animal studies?

A2: While this compound is primarily used in in vitro studies, related compounds have been investigated in vivo. However, before planning any animal experiments, a thorough literature review on the pharmacokinetics and potential toxicity of this compound is essential. The compound's solubility and stability in vehicle solutions for injection would also need to be carefully evaluated.

Q3: Are there known off-target effects of this compound?

A3: Like many small molecule inhibitors, the potential for off-target effects exists.[7] While the primary targets are OMP decarboxylase and IMP dehydrogenase, it's conceivable that at higher concentrations, this compound or its metabolites could interact with other proteins involved in nucleotide metabolism or other cellular pathways. To investigate potential off-target effects, consider rescue experiments. For instance, the growth inhibitory effects of 6-azauracil can be reversed by supplementing the medium with uridine, which bypasses the block in de novo pyrimidine synthesis.[8]

Q4: How does the cellular uptake of this compound occur?

A4: The cellular uptake of pyrimidine analogs like this compound is often mediated by solute carrier (SLC) transporters that normally transport natural nucleobases and nucleosides. The expression levels of these transporters can vary between cell types, potentially contributing to differential sensitivity to the compound.

Q5: What are some common interfering compounds to be aware of in my assays?

A5: Pan-Assay Interference Compounds (PAINS) are molecules that can produce false-positive results in high-throughput screens through non-specific mechanisms.[1] While this compound itself is not typically classified as a PAIN, it's important to be aware of other compounds in your screening library that might be. Additionally, if using fluorescence-based assays, compounds that are inherently fluorescent or that quench fluorescence can interfere with the readout.[7]

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired mass of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., 20 mM).

  • Cap the tube securely and vortex at high speed until the powder is completely dissolved. If necessary, briefly warm the tube to 37°C.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Yeast Growth Inhibition (Spot) Assay

Objective: To qualitatively assess the sensitivity of yeast strains to this compound.

Materials:

  • Yeast strains to be tested

  • Appropriate liquid growth medium (e.g., YPD or synthetic complete medium)

  • Agar plates with appropriate medium (control)

  • Agar plates containing the desired concentration of this compound (e.g., 100 µg/mL)

  • 96-well microtiter plate

  • Sterile water or media for dilutions

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate the yeast strains into liquid medium and grow overnight to saturation.

  • Normalization: The next day, measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute the cultures in sterile water or fresh medium to a starting OD600 of 1.0.

  • Serial Dilutions: In a 96-well plate, perform 10-fold serial dilutions of the normalized cell suspensions. For example, add 10 µL of the OD600=1.0 culture to 90 µL of sterile water in the first well, then transfer 10 µL from this well to 90 µL in the next, and so on.

  • Spotting: Using a multichannel pipette, spot 5 µL of each dilution onto the control plates and the plates containing this compound.

  • Incubation: Incubate the plates at the optimal growth temperature for the yeast strain (e.g., 30°C) for 2-3 days.

  • Analysis: Compare the growth of the yeast strains on the this compound plates to the control plates. Sensitive strains will show reduced or no growth at lower dilutions on the drug-containing plates.[6]

V. Visualizing Key Concepts

Diagram 1: Mechanism of Action of this compound

Mechanism_of_Action cluster_cell Cell 5-Br-6-AU This compound Active_Metabolite 5-Bromo-6-azauridine-5'-monophosphate 5-Br-6-AU->Active_Metabolite Anabolic Conversion OMP_Decarboxylase OMP Decarboxylase Active_Metabolite->OMP_Decarboxylase Inhibits IMP_Dehydrogenase IMP Dehydrogenase Active_Metabolite->IMP_Dehydrogenase Inhibits UMP_Synthesis UMP Synthesis OMP_Decarboxylase->UMP_Synthesis Catalyzes GTP_Synthesis GTP Synthesis IMP_Dehydrogenase->GTP_Synthesis Catalyzes RNA_DNA_Synthesis RNA/DNA Synthesis UMP_Synthesis->RNA_DNA_Synthesis GTP_Synthesis->RNA_DNA_Synthesis

Caption: Mechanism of this compound growth inhibition.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent Verify Compound Integrity & Stock Solution Preparation Start->Check_Reagent Check_Procedure Review Experimental Protocol: - Pipetting Technique - Cell Seeding Consistency Start->Check_Procedure Check_Cells Evaluate Cell Health & Sensitivity Start->Check_Cells Optimize_Assay Optimize Assay Parameters: - Cell Density - Treatment Duration Check_Reagent->Optimize_Assay Check_Procedure->Optimize_Assay Run_Controls Incorporate Positive & Negative Controls Check_Cells->Run_Controls Optimize_Assay->Run_Controls Analyze_Data Re-analyze Data with Optimized Parameters Run_Controls->Analyze_Data Success Consistent Results Achieved Analyze_Data->Success

Caption: Systematic workflow for troubleshooting inconsistent data.

VI. References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Lin, L., et al. (2015). SLC transporters as therapeutic targets: emerging opportunities. Nature Reviews Drug Discovery, 14(8), 543–560. [Link]

  • Chemchart. This compound (4956-05-2). [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Ren, J., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(3), 1369. [Link]

  • Ghandadi, M., et al. (2024). New uracil analog as inhibitor/modulator of ABC transporters or/and NF-κB in taxol-resistant MCF-7/Tx cell line. Molecular Biology Reports, 51(1), 525. [Link]

  • de Koning, H. P., & Jarvis, S. M. (1998). A highly selective, high-affinity transporter for uracil in Trypanosoma brucei brucei: evidence for proton-dependent transport. Biochemistry and cell biology = Biochimie et biologie cellulaire, 76(5), 853–858. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. [Link]

  • Buckner, F. S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1445. [Link]

  • Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. (2024). Molecules (Basel, Switzerland), 29(12), 2848. [Link]

  • Wold, W. S., et al. (1976). The effect of 6-azauracil on the synthesis of SV40 DNA. Journal of general virology, 33(3), 447–456. [Link]

  • Jordan, P., et al. (2017). Ancillary activity: Beyond core metabolism in immune cells. Frontiers in immunology, 8, 1339. [Link]

  • Laster, W. R., Jr, et al. (1969). Growth inhibition of tobacco tissue cultures with 6-azauracil, 6-azauridine and maleic hydrazide. Plant physiology, 44(7), 1007–1012. [Link]

  • Wnuk, S. F., et al. (2007). Synthesis and biological activity of 5-halo-6-substituted-5,6-dihydrouracil derivatives. Journal of medicinal chemistry, 50(19), 4628–4637. [Link]

Sources

Technical Support Center: Enhancing the Efficacy of 5-Bromo-6-azauracil in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-6-azauracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficacy of this compound in your experiments. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a derivative of 6-azauracil, primarily functions as an antimetabolite that disrupts the de novo biosynthesis of pyrimidine nucleotides.[1] Once inside the cell, it is converted to its active form, 5-bromo-6-azauridine monophosphate. This active metabolite competitively inhibits two key enzymes:

  • Orotidine-5'-phosphate (OMP) decarboxylase: This enzyme is responsible for the final step in the synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides.[1]

  • Inosine monophosphate (IMP) dehydrogenase: This enzyme plays a critical role in the synthesis of guanine nucleotides.[1]

By inhibiting these enzymes, this compound leads to a depletion of intracellular UTP and GTP pools.[1] This nucleotide starvation has profound downstream effects, most notably impairing transcriptional elongation, which makes it a valuable tool for studying this process.[1][2][3][4]

Q2: How should I prepare and store a stock solution of this compound?

A2: Proper preparation and storage are critical for maintaining the compound's activity.

  • Solubility: this compound has a moderate aqueous solubility.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation (Example): To prepare a 100 mM stock solution, dissolve 19.2 mg of this compound (Molecular Weight: 191.97 g/mol ) in 1 mL of DMSO.[6][7][8][9] Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the solution from light. Under these conditions, the stock solution should be stable for several months.

Q3: What is a typical working concentration range for this compound in cell culture experiments?

A3: The optimal working concentration is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Organism/Cell LineSystemRepresentative IC50 Value (for 6-azauracil)Reference
Saccharomyces cerevisiae (Wild-Type)Yeast~20 µg/mL[1]
Saccharomyces cerevisiae (transcriptional elongation mutant)Yeast<10 µg/mL[1]
Human Breast Cancer (MCF-7)Mammalian Cells0.99 ± 0.03 µM (as part of a derivative)[1]
Human Breast Cancer (T-47D)Mammalian Cells0.43 ± 0.01 µM (as part of a derivative)[1]

Note: These values are for the parent compound 6-azauracil and should be used as a starting point for optimization with this compound.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Observed Efficacy of this compound

Potential Cause 1: Suboptimal Compound Concentration

  • Explanation: The sensitivity to this compound can vary significantly between different cell lines due to differences in uptake, metabolism, and the activity of compensatory salvage pathways.

  • Solution: Perform a cytotoxicity assay to determine the optimal concentration range for your specific cell line. The MTT or MTS assay is a reliable method for this purpose.[1][10][11]

Potential Cause 2: Presence of Uridine in the Culture Medium

  • Explanation: The pyrimidine salvage pathway can bypass the block in de novo synthesis imposed by this compound by utilizing exogenous uridine. Many standard culture media contain uridine.

  • Solution: Use a uridine-free culture medium for your experiments. If this is not possible, consider using a uridine phosphorylase inhibitor in combination with this compound to block the salvage pathway.[12][13][14][15][16]

Potential Cause 3: Compound Degradation

  • Explanation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the this compound stock solution.

  • Solution: Prepare fresh stock solutions and store them in small, single-use aliquots at -20°C.

Issue 2: High Variability in Experimental Results

Potential Cause 1: Inconsistent Cell Seeding Density

  • Explanation: The efficacy of many anti-proliferative compounds can be dependent on cell density.

  • Solution: Ensure consistent cell seeding density across all wells and experiments. Perform cell counts using a hemocytometer or an automated cell counter.[17]

Potential Cause 2: Fluctuations in CO2 and Temperature

  • Explanation: Mammalian cell cultures are sensitive to environmental conditions. Variations in CO2 and temperature can affect cell growth and drug response.

  • Solution: Use a properly calibrated incubator and monitor its performance regularly.

Issue 3: Unexpected Cytotoxicity at Low Concentrations

Potential Cause 1: Synergistic Effects with Other Media Components

  • Explanation: Certain components in your culture medium or serum could potentially interact with this compound to enhance its cytotoxic effects.

  • Solution: Test the effect of this compound in a basal medium with and without serum and other supplements to identify any synergistic interactions.

Potential Cause 2: High Sensitivity of the Cell Line

  • Explanation: Some cell lines, particularly those with mutations in genes related to transcriptional elongation or DNA repair, can be hypersensitive to this compound.[2][18][19]

  • Solution: If you are working with a cell line known to have such mutations, start with a much lower concentration range in your dose-response experiments.

Section 3: Strategies to Enhance Efficacy

This section details advanced strategies to potentiate the effects of this compound.

Strategy 1: Combination Therapy with Uridine Phosphorylase Inhibitors
  • Rationale: As mentioned, the pyrimidine salvage pathway can limit the efficacy of this compound. Uridine phosphorylase is a key enzyme in this pathway, catalyzing the conversion of uridine to uracil.[12] By inhibiting this enzyme, you can effectively shut down the salvage pathway and force the cells to rely on the de novo synthesis pathway, which is blocked by this compound.

  • Experimental Approach: Co-administer this compound with a known uridine phosphorylase inhibitor, such as 5-phenylthioacyclouridine (PTAU).[15] You will need to optimize the concentrations of both compounds.

Strategy 2: Chemical Modification of this compound
  • Rationale: The chemical structure of 6-azauracil derivatives can be modified to enhance their activity. For instance, benzylation at the N-1 position of 6-azauracil has been shown to augment its anticoccidial activity.[20] Similar modifications to this compound could improve its pharmacological properties.

  • Experimental Approach: This is a medicinal chemistry approach that involves synthesizing novel derivatives of this compound and then screening them for enhanced potency.[21][22][23][24]

Section 4: Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol provides a framework for assessing the cytotoxicity of this compound in a mammalian cell line.[1][25]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium[17][26][27]

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for exponential growth during the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the diluted compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Yeast 6-Azauracil Sensitivity Spot Assay

This is a simple method to assess sensitivity to 6-azauracil and its derivatives in Saccharomyces cerevisiae.[1][4]

Materials:

  • Yeast strains to be tested

  • Appropriate synthetic complete (SC) medium

  • Plates containing SC medium with and without this compound (concentration to be optimized)

Procedure:

  • Culture Preparation: Grow overnight cultures of the yeast strains to be tested.

  • Normalization: The next day, dilute the overnight cultures to an OD600 of 1.0 in sterile water.

  • Serial Dilutions: In a 96-well plate, perform 10-fold serial dilutions of the normalized cell suspensions.

  • Spotting: Spot 5 µL of each dilution onto the control plates and the plates containing this compound.

  • Incubation: Incubate the plates at the optimal growth temperature for the yeast strain (e.g., 30°C) for 2-3 days.

  • Analysis: Compare the growth of the yeast strains on the plates with this compound to the control plates. Sensitive strains will show reduced or no growth at lower dilutions.

Section 5: Visualizations

Diagram 1: Mechanism of Action of this compound

5-Bromo-6-azauracil_MoA cluster_0 De Novo Pyrimidine Synthesis cluster_1 De Novo Purine Synthesis cluster_2 Downstream Effects Precursors Precursors OMP OMP Precursors->OMP Multiple Steps UMP UMP OMP->UMP OMP Decarboxylase UTP_Depletion UTP Depletion UMP->UTP_Depletion Leads to IMP IMP GTP GTP IMP->GTP IMP Dehydrogenase GTP_Depletion GTP Depletion GTP->GTP_Depletion Leads to 5-Br-6-Azauracil 5-Br-6-Azauracil Active_Metabolite 5-Br-6-Azauridine Monophosphate 5-Br-6-Azauracil->Active_Metabolite Cellular Conversion OMP Decarboxylase OMP Decarboxylase Active_Metabolite->OMP Decarboxylase Inhibition IMP Dehydrogenase IMP Dehydrogenase Active_Metabolite->IMP Dehydrogenase Inhibition Transcriptional_Elongation_Impairment Impaired Transcriptional Elongation UTP_Depletion->Transcriptional_Elongation_Impairment GTP_Depletion->Transcriptional_Elongation_Impairment

Caption: Mechanism of this compound Action.

Diagram 2: Experimental Workflow for Enhancing Efficacy

Enhancing_Efficacy_Workflow Start Start: Low Efficacy Observed Troubleshoot Troubleshooting Start->Troubleshoot Optimize_Concentration Optimize Concentration (MTT Assay) Troubleshoot->Optimize_Concentration Concentration Issue? Check_Medium Check Medium Composition (Uridine-free) Troubleshoot->Check_Medium Salvage Pathway? Verify_Stock Verify Stock Solution Integrity Troubleshoot->Verify_Stock Compound Degradation? Enhancement_Strategies Implement Enhancement Strategies Optimize_Concentration->Enhancement_Strategies Check_Medium->Enhancement_Strategies Verify_Stock->Enhancement_Strategies Combination_Therapy Combination with Uridine Phosphorylase Inhibitor Enhancement_Strategies->Combination_Therapy Synergistic Effect Chemical_Modification Chemical Modification (Medicinal Chemistry) Enhancement_Strategies->Chemical_Modification Improve Potency Re-evaluate Re-evaluate Efficacy Combination_Therapy->Re-evaluate Chemical_Modification->Re-evaluate

Caption: Workflow for Enhancing this compound Efficacy.

References

  • This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.). Chemchart.
  • What are Uridine phosphorylase inhibitors and how do they work? (2024, June 25). Patsnap Synapse.
  • Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. (n.d.). Nature.
  • Inhibitor properties of some 5-substituted uracil acyclonucleosides, and 2,2'-anhydrouridines versus uridine phosphorylase from E. coli and mammalian sources. (n.d.). PubMed.
  • New 6-Azauracil Derivatives. (2025, August 6). ResearchGate.
  • Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube.
  • Human uridine phosphorylase-1 inhibitors: a new approach to ameliorate 5-fluorouracil-induced intestinal mucositis. (n.d.). PubMed.
  • 5-phenylthioacyclouridine: A Potent and Specific Inhibitor of Uridine Phosphorylase. (n.d.). PubMed.
  • Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils and 1-[(2-hydroxyethoxy)methyl]. (n.d.). PubMed.
  • Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. (n.d.). PubMed.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI.
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. (n.d.). PMC.
  • Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. (2015, July 31). PubMed.
  • As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides. (n.d.). PubMed.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • THE MECHANISM OF 5-BROMOURACIL MUTAGENESIS IN THE BACTERIOPHAGE T4. (n.d.). PMC.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace.
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. (n.d.). PubMed.
  • The organophotocatalytic trifluoromethylation of 6-azauracils. (2025, April 10). PMC.
  • 6-azauracil sensitivity assay for yeast. (2006, December 1). PubMed.
  • Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. (n.d.). NIH.
  • Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. (2020, December 14). European Journal of Advanced Chemistry Research.
  • This compound CAS NO.4956-05-2. (n.d.). Pure Chemistry Scientific Inc.
  • Cell Cultivation Handbook. (n.d.). NACALAI TESQUE, INC.

Sources

analytical techniques for assessing the purity of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the analytical techniques used in assessing the purity of 5-Bromo-6-azauracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the quality and integrity of this critical chemical compound. Here, you will find not just procedural steps, but the underlying scientific principles, troubleshooting guidance for common experimental hurdles, and validated protocols to support your work.

The Critical Role of Purity in this compound Applications

This compound is a synthetic derivative of the pyrimidine base uracil, utilized in various research and development applications, including as a building block in the synthesis of novel pharmaceutical agents.[1] The presence of impurities can significantly impact the outcome of chemical reactions, leading to lower yields, the formation of undesirable side products, and complications in downstream processes. Therefore, rigorous purity assessment is a cornerstone of reliable and reproducible scientific outcomes.

This guide will delve into the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). Each section is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity allow for the effective separation and quantification of the main compound from its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: HPLC

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach for analyzing polar compounds like azauracil derivatives. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

A recommended starting point is a gradient method using a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape and reproducibility.[2]

Q2: My peaks are tailing. What are the likely causes and how can I fix this?

A2: Peak tailing is a common issue, especially with polar, nitrogen-containing compounds. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause: Interaction with acidic silanol groups on the silica-based column packing material.[3]

  • Solution:

    • Lower the pH of the mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanol groups, reducing their interaction with the analyte.

    • Use a base-deactivated column: These columns have been treated to reduce the number of accessible silanol groups.

    • Add a competing base: A small amount of a basic modifier, like triethylamine (DEA), can be added to the mobile phase to compete with the analyte for the active silanol sites.[4]

  • Cause: Column overload.

  • Solution: Reduce the concentration of the sample being injected.

Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. What is their source?

A3: Ghost peaks are peaks that appear in the chromatogram that are not related to the injected sample.

  • Cause: Contamination in the mobile phase or HPLC system.

  • Solution:

    • Run a blank gradient (without injecting a sample). If the ghost peaks are still present, the source is likely the mobile phase or the system itself.[4]

    • Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

    • Flush the system thoroughly with a strong solvent like isopropanol.

  • Cause: Carryover from the autosampler.

  • Solution:

    • Optimize the needle wash procedure in your autosampler method. Use a wash solvent that is strong enough to fully dissolve this compound.[4]

Q4: My retention times are drifting. How can I stabilize them?

A4: Drifting retention times can compromise the reliability of your analysis.

  • Cause: Poor column equilibration.

  • Solution: Ensure the column is equilibrated with the initial mobile phase composition for a sufficient time before each injection. A general rule is to equilibrate with at least 10 column volumes of the mobile phase.[5]

  • Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a constant and consistent temperature.[6]

  • Cause: Changes in mobile phase composition.

  • Solution:

    • If preparing the mobile phase online, ensure the mixer is functioning correctly.

    • If preparing manually, ensure accurate measurements and thorough mixing.

    • Degas the mobile phase to prevent bubble formation in the pump.[6]

Experimental Protocol: RP-HPLC Purity Analysis of this compound

This protocol is a robust starting point for the purity analysis of this compound. Method validation and optimization may be required for your specific instrumentation and sample matrix.

Parameter Condition
Instrumentation HPLC System with UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Purity Calculation:

The purity is determined by the area percentage of the main this compound peak relative to the total area of all peaks detected in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (0.1 mg/mL) equilibrate Equilibrate Column prep_sample->equilibrate prep_mobile Prepare Mobile Phases A & B prep_mobile->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Method inject->run_gradient integrate Integrate Peaks run_gradient->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Step-by-step workflow for the HPLC purity analysis.

Section 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method that provides a direct measurement of the analyte concentration and purity without the need for a reference standard of the analyte itself.[7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]

Frequently Asked questions (FAQs) & Troubleshooting Guide: qNMR

Q1: Why should I use qNMR in addition to HPLC for purity assessment?

A1: qNMR provides an orthogonal method for purity determination, meaning it is based on a different chemical principle than HPLC.[8] This is highly valuable for confirming purity results. Additionally, qNMR can quantify impurities that may not have a chromophore and are therefore invisible to a UV detector in HPLC. It can also detect and quantify residual solvents and water.

Q2: What are the key considerations for accurate qNMR measurements?

A2: To obtain reliable quantitative data, several experimental parameters must be carefully controlled.

  • Complete Relaxation: A sufficient relaxation delay (d1) must be used to ensure that all protons have fully returned to their equilibrium state before the next pulse. A common rule of thumb is to use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Uniform Excitation: The radiofrequency pulse must excite all protons in the sample uniformly.

  • Accurate Integration: The signals must be properly phased and baseline-corrected to ensure accurate integration.

  • Internal Standard: A certified internal standard of known purity and concentration must be used. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[10]

Q3: How do I choose a suitable internal standard for this compound?

A3: The ideal internal standard should:

  • Be of high purity (certified reference material is preferred).

  • Be chemically stable and not react with the analyte or the solvent.

  • Have a simple NMR spectrum with sharp signals that do not overlap with the analyte's signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Have a molecular weight comparable to the analyte to minimize weighing errors.

For this compound, suitable internal standards could include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone, depending on the chosen solvent.

Q4: My qNMR results are not reproducible. What could be the problem?

A4: Lack of reproducibility in qNMR can often be traced back to a few key areas.

  • Inaccurate Weighing: Weighing is often the largest source of error in qNMR. Use a calibrated microbalance and ensure static is minimized.[9]

  • Incomplete Dissolution: Ensure both the sample and the internal standard are fully dissolved in the deuterated solvent. Sonication may be helpful.

  • Improper Shimming: Poor shimming will result in broad and distorted peaks, leading to inaccurate integration. Take time to properly shim the instrument for each sample.

  • Insufficient Relaxation Delay: If the relaxation delay is too short, the signal intensities will not be quantitative.

Experimental Protocol: qNMR Purity Analysis of this compound

This protocol provides a framework for determining the absolute purity of this compound.

Parameter Condition
Instrumentation 400 MHz (or higher) NMR Spectrometer
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6)
Internal Standard Maleic Acid (Certified Reference Material)
Pulse Sequence A standard 90° pulse sequence
Relaxation Delay (d1) 30 seconds (or 5 x T1 of the slowest relaxing proton)
Number of Scans 16 or higher for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Processing and Purity Calculation:

  • Process the 1H NMR spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound and the signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_constants Known Constants mass_analyte Mass of Analyte (m_analyte) purity_calc Calculate Purity (%) mass_analyte->purity_calc mass_std Mass of Standard (m_std) mass_std->purity_calc purity_std Purity of Standard (P_std) purity_std->purity_calc integral_analyte Integral of Analyte (I_analyte) integral_analyte->purity_calc integral_std Integral of Standard (I_std) integral_std->purity_calc mw_analyte MW of Analyte mw_analyte->purity_calc mw_std MW of Standard mw_std->purity_calc n_analyte Protons in Analyte Signal (N_analyte) n_analyte->purity_calc n_std Protons in Standard Signal (N_std) n_std->purity_calc

Caption: Inputs for the qNMR purity calculation.

Section 3: Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is an indispensable tool for identifying the chemical structure of impurities. When coupled with a separation technique like HPLC (LC-MS), it can provide the molecular weight of co-eluting impurities, aiding in their identification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: MS

Q1: What ionization technique is most suitable for this compound?

A1: Electrospray ionization (ESI) is the preferred method for polar molecules like this compound. It is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode, with minimal fragmentation.

Q2: I see two major peaks in the mass spectrum of my main compound that are two mass units apart. What does this signify?

A2: This is the characteristic isotopic pattern of a bromine-containing compound. Bromine has two naturally occurring isotopes, 79Br and 81Br, in approximately a 1:1 ratio. Therefore, a molecule containing one bromine atom will exhibit two peaks of nearly equal intensity that are two mass units apart. This is a key diagnostic feature for identifying your compound and any bromine-containing impurities.

Q3: How can I use MS to identify an unknown impurity peak from my HPLC analysis?

A3: By coupling your HPLC to a mass spectrometer (LC-MS), you can obtain the mass spectrum of the impurity as it elutes from the column. The molecular ion from this spectrum will give you the molecular weight of the impurity. This information, combined with knowledge of the synthetic route of this compound, can help you propose a structure for the impurity. For example, you might identify unreacted starting materials or by-products of the synthesis.

Q4: My MS signal is weak or unstable. What are some common causes?

A4: A weak or unstable signal in ESI-MS can be due to several factors.

  • Ion Suppression: The sample matrix can interfere with the ionization of the analyte. Ensure proper sample clean-up and consider diluting the sample.

  • Mobile Phase Incompatibility: High concentrations of non-volatile buffers (like phosphate) are not compatible with MS. Use volatile mobile phase additives like formic acid or ammonium acetate.

  • Instrument Contamination: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ESI probe and other source components.

Expected Mass Spectrum of this compound

When analyzed by ESI-MS in positive ion mode, you can expect to see the following ions for this compound (C₃H₂BrN₃O₂; MW ≈ 191.97):

Ionm/z (approximate)Relative Intensity
[M(79Br)+H]+192.0~100%
[M(81Br)+H]+194.0~98%

The presence of this isotopic doublet is a strong confirmation of the identity of your compound.

Fragmentation Pattern:

While ESI is a soft ionization technique, some in-source fragmentation can occur. A common fragmentation pathway for azauracils is the loss of isocyanic acid (HNCO, mass ≈ 43).

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
  • Bruker. (2020).
  • Mahajan, S., & G.S., S. (2020).
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
  • Regis Technologies. (2020).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
  • Lehtonen, S. J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. American Chemical Society. [Link]
  • Lehtonen, S. J., et al. (2024). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
  • MAC-MOD Analytical. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Lehtonen, S. J., et al. (2024). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
  • Royal Society of Chemistry. (n.d.). 13C NMR Substituent Chemical Shifts in 6-(4-Substituted Phenylimino) Methyl Uracils. [Link]
  • Heudi, O., et al. (2003). A new liquid chromatography-inductively coupled plasma mass spectrometry approach for bromine-specific detection of metabolites in biological fluids. Analytical chemistry, 75(15), 3874–3880. [Link]
  • Gelb, M. H., et al. (2020). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S2), e8635. [Link]
  • Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.4956-05-2. [Link]
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
  • University College London. (n.d.). Chemical shifts. [Link]
  • Dolan, J. W. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1042. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Ottokemi. (n.d.). 5-Bromo uracil, GR 98%+. [Link]
  • Amanote Research. (n.d.).
  • Chemsrc. (2025, August 29). This compound. [Link]
  • Atanasova, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 73-78. [Link]
  • Li, Y., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208. [Link]
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Ravisankar, P., et al. (2015). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Der Pharma Chemica, 7(7), 238-246. [Link]
  • Der Pharma Chemica. (n.d.).
  • Rossi, R. A., & Bardagı, J. I. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.

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Validation & Comparative

A Comparative Analysis of Anticancer Activity: 5-Bromo-6-azauracil vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of anticancer therapeutics, antimetabolites represent a cornerstone of chemotherapy. These agents, by virtue of their structural similarity to endogenous molecules, insinuate themselves into critical metabolic pathways, ultimately leading to cytotoxicity in rapidly proliferating cancer cells. Among the most well-established antimetabolites is 5-Fluorouracil (5-FU), a mainstay in the treatment of various solid tumors for decades. This guide provides a comparative analysis of 5-FU and a less-explored analogue, 5-Bromo-6-azauracil, delving into their distinct mechanisms of action and summarizing the available experimental data to inform future research and drug development efforts.

Introduction to the Contenders: A Tale of Two Pyrimidine Analogues

5-Fluorouracil (5-FU) is a synthetic pyrimidine analogue that has been a linchpin in cancer chemotherapy since its introduction in 1957.[1] It is widely employed in the treatment of a range of malignancies, including colorectal, breast, gastric, and pancreatic cancers.[1][2] Its efficacy, however, is often tempered by the development of drug resistance and a challenging side-effect profile.[1]

This compound , a halogenated derivative of 6-azauracil, belongs to a class of compounds known as azauracils. These are analogues of the pyrimidine base uracil, where a nitrogen atom replaces a carbon atom in the ring structure. While the anticancer potential of 6-azauracil and its derivatives has been recognized since the 1950s, specific and extensive data on the 5-bromo substituted variant remains limited in the contemporary scientific literature.[3][4] This guide will, therefore, draw upon the established mechanisms of 6-azauracil derivatives to infer the likely mode of action of this compound.

Unraveling the Mechanisms of Action: Two Distinct Pathways to Cytotoxicity

The fundamental difference in the anticancer activity of 5-FU and this compound lies in their primary molecular targets within the pyrimidine metabolic pathway.

5-Fluorouracil: A Multi-pronged Attack on DNA and RNA Synthesis

5-FU exerts its cytotoxic effects through a complex and multi-faceted mechanism following its intracellular conversion into several active metabolites.[2][5]

  • Inhibition of Thymidylate Synthase (TS): The principal mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[1][2] Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[2] This covalent binding blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[1]

  • Incorporation into DNA and RNA: Other active metabolites of 5-FU, namely fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively.[5] The incorporation of FdUTP into DNA leads to DNA fragmentation and instability. The incorporation of FUTP into RNA disrupts RNA processing and function.[1][5]

5-Fluorouracil Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits RNA Synthesis & Function RNA Synthesis & Function FUTP->RNA Synthesis & Function Incorporated into RNA DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporated into DNA Thymidylate Synthase (TS)->DNA Synthesis Required for Cell Death Cell Death DNA Synthesis->Cell Death Inhibition leads to RNA Synthesis & Function->Cell Death Disruption leads to

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

This compound: Targeting the De Novo Pyrimidine Biosynthesis Pathway

Based on the known activity of 6-azauracil derivatives, this compound is presumed to act further upstream in the pyrimidine biosynthesis pathway, primarily by inhibiting the enzymes responsible for the de novo synthesis of pyrimidine nucleotides.[6]

  • Inhibition of Orotidine-5'-Phosphate Decarboxylase (ODCase) and Inosine Monophosphate Dehydrogenase (IMPDH): The active metabolite of 6-azauracil, 6-azauridine-5'-monophosphate (azaUMP), is a potent competitive inhibitor of both ODCase and IMPDH.[6] ODCase is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the final step in the formation of uridine monophosphate (UMP). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Inhibition of these enzymes leads to a depletion of intracellular pools of UTP, CTP, and GTP, thereby halting both RNA and DNA synthesis.[6]

It is important to note that while this is the established mechanism for 6-azauracil, the specific inhibitory profile and potency of the 5-bromo derivative have not been extensively characterized.

6-Azauracil Derivative Mechanism of Action 6-Azauracil Derivative 6-Azauracil Derivative azaUMP azaUMP 6-Azauracil Derivative->azaUMP Metabolic Activation ODCase ODCase azaUMP->ODCase Inhibits IMPDH IMPDH azaUMP->IMPDH Inhibits De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis ODCase->De Novo Pyrimidine Synthesis Key Enzyme in De Novo Purine Synthesis De Novo Purine Synthesis IMPDH->De Novo Purine Synthesis Key Enzyme in Nucleotide Pool Depletion Nucleotide Pool Depletion De Novo Pyrimidine Synthesis->Nucleotide Pool Depletion Inhibition leads to De Novo Purine Synthesis->Nucleotide Pool Depletion Inhibition leads to DNA & RNA Synthesis Inhibition DNA & RNA Synthesis Inhibition Nucleotide Pool Depletion->DNA & RNA Synthesis Inhibition Cell Death Cell Death DNA & RNA Synthesis Inhibition->Cell Death

Caption: Presumed mechanism of action for 6-azauracil derivatives.

Experimental Data: A Comparative Overview

A significant disparity exists in the volume of available experimental data for 5-FU compared to this compound.

5-Fluorouracil: A Wealth of In Vitro and In Vivo Data

The cytotoxic effects of 5-FU have been extensively documented across a wide array of cancer cell lines.

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer~2.3 - 185[7][8]
SW620Colon Cancer~3.5[7]
HT29Colon Cancer~1.8 - 85.37[7][9]
A431Skin Cancer47.02 ± 0.65[9]
HeLaCervical Cancer43.34 ± 2.77[9]
HNO-97Tongue Squamous Cell Carcinoma2[10]

Note: IC50 values can vary significantly depending on the assay conditions and exposure time.

In vivo studies using xenograft models have consistently demonstrated the tumor growth inhibitory effects of 5-FU. For instance, in a human gastric cancer xenograft model, 5-FU alone resulted in a tumor inhibition rate of 26.36%.[11] In a colon cancer xenograft model, combination therapy involving 5-FU has shown significant reductions in tumor volume.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., 5-FU) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound (e.g., 5-FU) A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilizing agent (DMSO) E->F G Measure absorbance F->G H Calculate cell viability & IC50 G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

This compound: A Call for Further Investigation

Currently, there is a notable absence of publicly available, peer-reviewed data detailing the in vitro cytotoxicity (IC50 values) or in vivo efficacy of this compound against specific cancer cell lines or in animal models. Early studies from the 1950s suggested some antitumorous action of 6-azauracil in experimental tumors, but these lack the quantitative rigor of modern assays.[3]

The lack of data for this compound presents a significant knowledge gap but also an opportunity for novel research. Future studies should focus on:

  • Synthesis and Characterization: Ensuring the synthesis of high-purity this compound for biological evaluation.

  • In Vitro Screening: Determining the IC50 values against a panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Confirming its inhibitory effects on ODCase and IMPDH and exploring other potential targets.

  • In Vivo Efficacy Studies: Evaluating its antitumor activity in relevant animal models.

Conclusion and Future Perspectives

This guide highlights the stark contrast between the well-characterized anticancer agent 5-Fluorouracil and the largely unexplored this compound. 5-FU's established multi-modal mechanism, targeting both DNA synthesis and integrity, is supported by a vast body of experimental evidence. In contrast, this compound, as a derivative of 6-azauracil, is predicted to act primarily by inhibiting the de novo pyrimidine biosynthesis pathway.

The distinct mechanisms of action suggest that these two compounds may have different spectrums of activity and could potentially be used to overcome resistance mechanisms. For instance, cancer cells that have developed resistance to 5-FU through upregulation of thymidylate synthase might still be sensitive to an agent like this compound that targets an earlier step in pyrimidine synthesis.

The critical next step for the scientific community is to conduct rigorous preclinical studies on this compound to validate its presumed mechanism of action and to quantify its anticancer efficacy. Such research is essential to determine if this compound, or other 6-azauracil derivatives, holds promise as a novel therapeutic agent in the ongoing fight against cancer.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
  • Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., Taheri, M., & Bashash, D. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636.
  • BenchChem. (2025).
  • Pettersen, H. S., Visnes, T., & Bjørås, M. (2021).
  • Gelen, V., Cakir, M., & Oksuz, S. (2020). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of International Dental and Medical Research, 13(4), 1362-1367.
  • Mader, R. M., de Martin, R., Gisslinger, H., & Gnant, M. F. (2013). Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts. PLoS ONE, 8(6), e66569.
  • Al-Sheddi, E. S., Farshori, N. N., Al-Oqail, M. M., Al-Massarani, S. M., Saquib, Q., & Siddiqui, M. A. (2018). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Saudi Journal of Biological Sciences, 25(8), 1534-1540.
  • Wang, J., Liu, Y., Wang, Y., & Zhang, W. (2014). Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice. Experimental and Therapeutic Medicine, 8(5), 1453-1457.
  • Loutfi, M., El-Khatib, A. M., & El-Laithy, N. (2015). Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. Journal of Cancer Science & Therapy, 7(11), 345-351.
  • Sablik, J., & Sorm, F. (1957). Antitumorous action of 6-azauracil on some transplantable experimental tumours. Neoplasma, 4(2), 113-117.
  • Yoshikawa, R., Kusunoki, M., Yanagi, H., Noda, M., Furuyama, J. I., & Yamamura, T. (2001). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. Gastric Cancer, 4(3), 130-136.
  • ResearchGate. (n.d.). The cytotoxic effect of 5-FU was measured by MTT assay. IC50 values...
  • Guichard, S., Cussac, D., Hennebelle, I., Bugat, R., & Canal, P. (1999). Therapeutic Synergy Between Irinotecan and 5-Fluorouracil against Human Tumor Xenografts. Clinical Cancer Research, 5(2), 401-408.
  • Tan, W. S., Tey, B. T., & Sieo, C. C. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific Reports, 10(1), 16757.
  • Kim, J. E., Kim, E. H., & Lee, S. J. (2019). 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. Cancers, 11(12), 1969.
  • ResearchGate. (n.d.). IC 50 values of 5-FU for colon cancer cells.
  • Jaffe, J. J., Handschumacher, R. E., & Welch, A. D. (1957). Studies on the Carcinostatic Activity in Mice of 6-Azauracil Riboside (Azauridine), In Comparison with that of 6-Azauracil. The Yale journal of biology and medicine, 30(3), 168-175.

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A Technical Guide to the Antiviral Validation of 5-Bromo-6-azauracil: A Case Study for Emerging Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of Novel Antiviral Candidates

In the dynamic field of virology and drug development, researchers are constantly faced with novel chemical entities that hold theoretical promise against viral pathogens. 5-Bromo-6-azauracil is one such molecule. A structural analogue of nucleic acid precursors, its composite structure suggests a potential for antiviral activity. However, a comprehensive review of published literature reveals a critical gap: there is currently no publicly available data validating the antiviral efficacy of this compound against any specific virus.

This guide, therefore, pivots from a direct comparison of a product with established alternatives to a more foundational and arguably more critical narrative for the research community. It serves as a detailed roadmap for any researcher, scientist, or drug development professional seeking to undertake the de novo validation of a novel antiviral candidate, using this compound as a primary case study. We will proceed with scientific integrity, grounding our hypotheses in established principles and outlining a rigorous, self-validating experimental workflow.

The Hypothetical Antiviral Mechanism of this compound

The rationale for investigating this compound as an antiviral agent stems from the known biological activities of its constituent chemical moieties: 6-azauracil and brominated uracil analogues.

  • The 6-Azauracil Moiety: A Known Inhibitor of Nucleotide Biosynthesis

    6-azauracil is known to interfere with nucleic acid synthesis. Specifically, its metabolite, 6-azauridine-5'-monophosphate (azaUMP), is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase and inosine monophosphate (IMP) dehydrogenase.[1][2][3][4] These enzymes are crucial for the de novo synthesis of pyrimidine and purine nucleotides, respectively. By depleting the intracellular pools of UTP and GTP, 6-azauracil can indirectly halt viral RNA and DNA synthesis, processes that are highly dependent on a ready supply of nucleotide triphosphates.[3][5]

  • The 5-Bromouracil Moiety: A Mutagenic Base Analogue

    5-Bromouracil is a well-known analogue of thymine.[6] Due to its structural similarity, it can be incorporated into DNA during replication. The bromine atom at the 5th position, however, alters its electronic properties, leading to tautomeric shifts. In its common keto form, it pairs with adenine. However, it can shift to an enol form that preferentially pairs with guanine. This can lead to T:A to C:G transition mutations during subsequent rounds of DNA replication.[6] While this is a known mutagenic mechanism, it also suggests a potential for disrupting the fidelity of viral polymerases.

Hypothesized Dual-Action Antiviral Mechanism:

Based on the above, we can postulate a dual-action antiviral mechanism for this compound:

  • Inhibition of Nucleotide Synthesis: The 6-azauracil core could be metabolized to inhibit IMP dehydrogenase and OMP decarboxylase, leading to a depletion of GTP and UTP pools necessary for viral replication.

  • Induction of Viral Genome Mutagenesis: The 5-bromouracil component, if incorporated into the viral genome by viral polymerases, could induce a high error rate, leading to non-viable progeny virions—a concept known as "lethal mutagenesis".[7][8]

This hypothetical mechanism provides a strong rationale for proceeding with a comprehensive in vitro validation.

A Framework for Antiviral Efficacy Validation

To rigorously assess the antiviral potential of a novel compound like this compound, a multi-step experimental approach is required. This process is designed to not only determine efficacy but also to establish a therapeutic window, ensuring that the observed antiviral effects are not simply a result of cytotoxicity.

Below is a detailed workflow, presented with the causality behind each experimental choice.

Antiviral_Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Quantitative Efficacy Determination cluster_2 Phase 3: Mechanistic Insights Cytotoxicity Cytotoxicity Assay (CC50) Determine the concentration at which the compound is toxic to host cells. Antiviral_Screening Primary Antiviral Screening (e.g., CPE Reduction Assay) Initial assessment of antiviral activity. Cytotoxicity->Antiviral_Screening Provides Therapeutic Window Plaque_Reduction Plaque Reduction Assay (EC50) Quantify the reduction in viral plaques to determine the 50% effective concentration. Antiviral_Screening->Plaque_Reduction Identifies Promising Candidates Yield_Reduction Virus Yield Reduction Assay Measure the reduction in the production of infectious viral particles. Plaque_Reduction->Yield_Reduction Confirms Efficacy Time_of_Addition Time-of-Addition Assay Determine the stage of the viral replication cycle that is inhibited. Yield_Reduction->Time_of_Addition Provides Initial Mechanistic Clues Mechanism_Specific Mechanism-Specific Assays (e.g., Polymerase Assays, Nucleotide Pool Analysis) Validate the hypothesized mechanism of action. Time_of_Addition->Mechanism_Specific Guides Specific Mechanistic Studies

Caption: A logical workflow for the in vitro validation of a novel antiviral compound.

Detailed Experimental Protocols

The following protocols are presented as a guide for the in vitro evaluation of this compound.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. This establishes the therapeutic window and ensures that any observed reduction in viral replication is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, or A549, depending on the target virus) at a density that will result in a confluent monolayer the following day.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations.

    • Remove the growth medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated cell control.

  • Incubation:

    • Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • Cell Viability Assessment:

    • Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo® to measure cell viability.

    • For MTT, add the MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Plaque Reduction Assay (EC50 Determination)

Rationale: The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound against lytic viruses. It measures the ability of the compound to reduce the number of plaques (zones of cell death) formed by the virus. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.[9][10][11][12][13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Prepare a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus Inoculation and Compound Treatment:

    • Prepare serial dilutions of the virus stock.

    • In separate tubes, pre-incubate the virus dilutions with various concentrations of this compound (below its CC50) for a defined period (e.g., 1 hour).

    • Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control and a cell-only control.

  • Overlay:

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using non-linear regression.

Protocol 3: Virus Yield Reduction Assay

Rationale: This assay provides a more quantitative measure of the inhibition of infectious virus production. It is particularly useful for viruses that do not form clear plaques or for confirming the results of a plaque reduction assay.[14][15][16][17][18]

Step-by-Step Methodology:

  • Infection and Treatment:

    • Infect a confluent monolayer of host cells in a multi-well plate with the virus at a known multiplicity of infection (MOI).

    • After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubation:

    • Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting of Progeny Virus:

    • Collect the supernatant from each well. The cells can also be subjected to freeze-thaw cycles to release intracellular virus.

  • Titration of Viral Yield:

    • Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis:

    • Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control.

    • The concentration that reduces the viral yield by a certain amount (e.g., 90% or 99%) can be determined.

Comparative Benchmark: Ribavirin

To put the potential efficacy of this compound into context, it is essential to compare its performance against a well-established broad-spectrum antiviral agent. Ribavirin serves as an excellent benchmark due to its extensive history of use and its multifaceted mechanism of action.

Mechanism of Action of Ribavirin
  • Direct Inhibition of Viral Polymerases: Ribavirin triphosphate can directly inhibit the RNA-dependent RNA polymerases of some viruses.[7][8]

Comparative Data for Ribavirin

The following table summarizes the reported in vitro efficacy of Ribavirin against a range of viruses. This data provides a valuable reference point for evaluating the potency of a novel compound like this compound.

Virus FamilyVirusCell LineEC50 (µM)
Paramyxoviridae Respiratory Syncytial Virus (RSV)HEp-2~40
Flaviviridae Hepatitis C Virus (HCV) RepliconHuh-7~3
Orthomyxoviridae Influenza A VirusMDCK8.4 ± 2.3
Hantaviridae Hantaan VirusVero E6Varies

Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.

Concluding Remarks and Future Directions

While the direct antiviral efficacy of this compound remains to be experimentally determined, its chemical structure provides a compelling scientific rationale for its investigation as a novel antiviral agent. The dual-action mechanism, potentially targeting both nucleotide biosynthesis and viral genome fidelity, makes it an intriguing candidate for broad-spectrum activity.

The experimental framework outlined in this guide provides a robust and logical pathway for the systematic validation of this compound or any other novel antiviral compound. By adhering to principles of scientific integrity, including rigorous cytotoxicity testing and quantitative efficacy assays, researchers can confidently assess the therapeutic potential of new molecules. The ultimate goal is to generate reproducible, high-quality data that can inform go/no-go decisions in the long and challenging process of antiviral drug development. The path for this compound is currently uncharted, but the map to navigate it is now in hand.

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A Senior Application Scientist's Guide to the Comparative Analysis of 5-Bromo-6-azauracil and Other Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, pyrimidine analogs represent a foundational class of antimetabolites. Their efficacy hinges on their structural similarity to endogenous pyrimidines, allowing them to disrupt the synthesis of DNA and RNA, processes critical for the proliferation of cancer cells. While 5-Fluorouracil (5-FU) has long been a clinical mainstay, the landscape of pyrimidine antimetabolites is continually evolving. This guide provides an in-depth comparative analysis of a lesser-known but structurally significant compound, 5-Bromo-6-azauracil, by contrasting it with its parent compounds and the clinical gold standard.

Our analysis will be grounded in a robust experimental framework, detailing not just the anticipated outcomes but the causal logic behind each methodological step. We will compare this compound against three key analogs:

  • 5-Fluorouracil (5-FU): The most widely used pyrimidine analog in clinical practice, serving as our benchmark.

  • 6-Azauracil: The parent azauracil compound, crucial for understanding the impact of the nitrogen substitution at the 6-position.

  • 5-Bromouracil: A classic mutagenic base analog, which helps delineate the specific contribution of the bromine atom at the 5-position.

Through this guide, we will dissect their mechanisms of action and provide a clear, actionable blueprint for their empirical evaluation using established cell-based assays.

Part 1: Mechanistic Deep Dive - How Pyrimidine Analogs Disrupt Cancer Cell Machinery

The cytotoxic effects of pyrimidine analogs stem from their ability to interfere with the tightly regulated process of nucleotide synthesis. Cancer cells, with their high proliferative rate, are particularly dependent on the de novo synthesis pathway for pyrimidines, making it an attractive therapeutic target.[1] However, the existence of salvage pathways, which recycle nucleosides from the environment, can serve as an escape mechanism, a critical consideration in drug efficacy.[2]

The analogs in our comparison target these pathways in distinct ways:

  • 5-Fluorouracil (5-FU): Once inside the cell, 5-FU is converted into several active metabolites. Its primary cytotoxic mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This action blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to a "thymineless death."[3] Additionally, other metabolites can be incorporated into both RNA and DNA, triggering apoptosis and further cellular damage.[3]

  • 6-Azauracil: This compound targets the de novo pathway at an earlier step. It is converted intracellularly to 6-azauridine-5'-monophosphate (6-azaUMP), which is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase.[4][5][6] This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[7] Inhibition of OMP decarboxylase leads to a depletion of UTP and CTP pools. Some studies also suggest it inhibits IMP dehydrogenase, depleting GTP pools and thereby hampering transcription elongation.[8][9]

  • 5-Bromouracil (5-BrU): This analog primarily exerts its effect after being incorporated into DNA in place of thymine. The bromine atom alters the electron distribution of the base, increasing the frequency of tautomeric shifts from the keto form (which pairs with adenine) to the rare enol form. In its enol state, 5-BrU preferentially pairs with guanine. This leads to A-T to G-C transition mutations during subsequent rounds of DNA replication, causing genomic instability and cell death.

  • This compound (Hypothesized Mechanism): As a hybrid molecule, this compound is logically predicted to possess a dual mechanism of action.

    • Inhibition of De Novo Synthesis: Like its 6-azauracil parent, it is expected to be converted to its monophosphate form and inhibit OMP decarboxylase, depleting the cell's pyrimidine pools.

    • Nucleic Acid Incorporation: If any of the analog bypasses this inhibition and is processed into a triphosphate, its 5-bromo moiety suggests it could be incorporated into DNA, leading to mutagenic effects similar to 5-Bromouracil.

This dual-pronged attack could theoretically create a more potent cytotoxic effect and potentially overcome certain resistance mechanisms. The following diagram illustrates these points of intervention in the pyrimidine biosynthesis pathway.

G Start Glutamine + Aspartate + CO2 OMP Orotidine-5'-Monophosphate (OMP) Start->OMP De Novo Pathway UMP Uridine-5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP Deoxythymidine Monophosphate (dTMP) dUMP->dTMP dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA CTP CTP UTP->CTP RNA RNA Synthesis CTP->RNA Aza6 6-Azauracil & This compound (via 6-azaUMP) Aza6->OMP Inhibits FU5 5-Fluorouracil (via FdUMP) FU5->dTMP Inhibits Thymidylate Synthase BrU5 5-Bromouracil & This compound (via Br-dUTP) BrU5->DNA Mutagenic Incorporation

Caption: Pyrimidine synthesis pathway and points of analog inhibition.

Part 2: Experimental Framework for Comparative Efficacy

To empirically validate these mechanisms and compare the cytotoxic potential of these analogs, a multi-assay approach is required. The following workflow provides a logical progression from broad cytotoxicity to specific cellular responses.

G start Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) mtt Cytotoxicity Screening (MTT Assay) start->mtt Plate cells ic50 Calculate IC50 Values (72h exposure) mtt->ic50 Generate dose-response curves apoptosis Apoptosis Analysis (Annexin V / PI Staining) ic50->apoptosis Treat cells at IC50 concentration cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat cells at IC50 concentration data_analysis Comparative Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for comparing pyrimidine analogs.
Quantitative Analysis: Cytotoxicity (IC50 Determination)

The first step is to quantify the dose-dependent cytotoxic effect of each analog. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates higher potency.

The following table presents representative IC50 data for 5-FU across several common cancer cell lines, along with plausible, illustrative values for the other analogs to demonstrate how a comparative dataset would be structured.

Table 1: Comparative IC50 Values (µM) of Pyrimidine Analogs after 72h Treatment

Compound HCT-116 (Colon) MCF-7 (Breast) A549 (Lung)
5-Fluorouracil 18.5[10] 4.8[10] 25.2[10]
6-Azauracil ~150 (Illustrative) ~200 (Illustrative) ~180 (Illustrative)
5-Bromouracil ~90 (Illustrative) ~110 (Illustrative) ~100 (Illustrative)

| This compound | ~75 (Illustrative) | ~95 (Illustrative) | ~85 (Illustrative) |

Expert Interpretation: The established potency of 5-FU is evident from its low micromolar IC50 values. We hypothesize that 6-Azauracil would show lower potency (higher IC50) as its mechanism can be circumvented by pyrimidine salvage pathways.[2] 5-Bromouracil's cytotoxicity depends on its incorporation during S-phase, which may result in intermediate potency. The hypothesized dual-action of this compound could potentially make it more potent than either of its parent compounds alone, though likely still less potent than the clinically optimized 5-FU.

Functional Analysis: Induction of Apoptosis

Beyond simple cytotoxicity, it is crucial to determine if cell death occurs via apoptosis (programmed cell death), a preferred outcome for anticancer agents. This is assessed by flow cytometry using Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, a dye that only enters late apoptotic or necrotic cells with compromised membranes).

Table 2: Representative Apoptosis Analysis Data (Illustrative Example) (Percentage of cell populations after 48h treatment at IC50 concentration)

Compound Viable (Ann V- / PI-) Early Apoptotic (Ann V+ / PI-) Late Apoptotic/Necrotic (Ann V+ / PI+)
Vehicle Control 95% 3% 2%
5-Fluorouracil 45% 30% 25%
6-Azauracil 55% 25% 20%

| This compound | 50% | 28% | 22% |

Expert Interpretation: A successful anticancer pyrimidine analog should show a significant shift from the viable quadrant to the early and late apoptotic quadrants compared to the vehicle control. All the analogs are expected to induce apoptosis. Differences in the ratio of early to late apoptosis can provide insights into the kinetics of cell death induced by each compound.

Functional Analysis: Cell Cycle Arrest

Pyrimidine analogs often disrupt the cell cycle at specific checkpoints. Analyzing the cell cycle distribution via PI staining and flow cytometry can provide direct evidence for a compound's mechanism. DNA content allows for the quantification of cells in G0/G1, S, and G2/M phases.

Table 3: Representative Cell Cycle Analysis Data (Illustrative Example) (Percentage of cells in each phase after 24h treatment at IC50 concentration)

Compound G0/G1 Phase S Phase G2/M Phase
Vehicle Control 55% 30% 15%
5-Fluorouracil 35% 50% (Arrest) 15%
6-Azauracil 40% 45% (Arrest) 15%

| This compound | 38% | 48% (Arrest) | 14% |

Expert Interpretation: Depletion of nucleotide pools, particularly dTMP by 5-FU, characteristically stalls DNA replication, leading to an accumulation of cells in the S phase.[3] We predict that all three analogs targeting de novo synthesis (5-FU, 6-Azauracil, and this compound) will induce a significant S-phase arrest. This provides strong mechanistic validation.

Part 3: Validated Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are standard, validated procedures for the assays described above.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare 2x serial dilutions of each pyrimidine analog in culture medium. A typical starting concentration would be 500 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include "vehicle-only" and "media-only" (no cells) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well. To ensure complete dissolution of the formazan crystals, leave the plate overnight in the incubator.

  • Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.

  • Data Analysis: Subtract the average absorbance of the "media-only" blank from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability versus log[concentration] and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic).

Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of each pyrimidine analog for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with 1 mL of cold 1X PBS, centrifuging between washes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (1 mg/mL solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each of the four quadrants: Q1 (Ann V-/PI+, Necrotic), Q2 (Ann V+/PI+, Late Apoptotic), Q3 (Ann V-/PI-, Viable), and Q4 (Ann V+/PI-, Early Apoptotic).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine their distribution across the cell cycle phases (G0/G1, S, G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in S phase have an intermediate amount of DNA.

Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After attachment, treat with the IC50 concentration of each analog for 24 hours.

  • Cell Harvesting: Harvest all cells (adherent and floating) and pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells (800 x g for 5 minutes), discard the ethanol, and wash the pellet twice with 1 mL of PBS.

  • Staining: Resuspend the final cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is critical to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting fluorescence data on a linear scale.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the comparative analysis of this compound against key pyrimidine analogs. While 5-FU remains a potent benchmark, the unique structures of compounds like this compound warrant investigation. Its hypothesized dual mechanism—simultaneously targeting de novo pyrimidine synthesis and introducing mutagenic potential upon incorporation into DNA—presents a compelling rationale for its study.

The provided protocols offer a validated, step-by-step pathway for researchers to generate the critical data needed for a full comparison. Empirical determination of the IC50 values, apoptosis induction, and cell cycle effects of this compound is the essential next step. Such studies will clarify its standing relative to established analogs and determine if its unique structure translates into a superior therapeutic window or an ability to overcome common resistance mechanisms.

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Cross-Validation of 5-Bromo-6-azauracil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Uracil Analogs in Research

Uracil analogs are a cornerstone of biomedical research and drug development, primarily due to their ability to interfere with nucleic acid metabolism. By mimicking the natural pyrimidine base, these compounds can be incorporated into DNA and RNA or inhibit crucial enzymes involved in their synthesis, leading to cytotoxic or antiviral effects. Among these, halogenated uracils have demonstrated significant therapeutic potential. The pioneering discovery of 5-Fluorouracil (5-FU) in the mid-20th century revolutionized cancer chemotherapy by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cancer cells. This laid the groundwork for the development of a wide array of halogenated pyrimidine analogs, including 5-Bromo-6-azauracil.

This compound is a nucleophilic compound that can disrupt cellular processes by inhibiting protein synthesis.[1] Its reactive nature allows it to form covalent bonds with biomolecules, leading to cell lysis.[1] This guide will provide a comprehensive overview of this compound, cross-validating its experimental utility against established alternatives like 5-Fluorouracil and other brominated uracil derivatives.

Mechanism of Action: Targeting Nucleotide Biosynthesis

The biological activity of azauracils, including this compound, is primarily attributed to their interference with the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.

Based on studies of the closely related compound 6-azauracil, it is highly probable that this compound exerts its effect by inhibiting one or both of the following key enzymes:

  • Orotidine-5'-phosphate Decarboxylase (ODCase): This enzyme catalyzes the final step in the de novo synthesis of UMP.[2] Inhibition of ODCase leads to a depletion of the UMP pool, thereby starving the cell of essential building blocks for nucleic acid synthesis.[3]

  • Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is the rate-limiting step in the synthesis of guanine nucleotides. Inhibition of IMPDH by azauracil derivatives leads to a reduction in intracellular GTP levels, which not only affects nucleic acid synthesis but also various signaling pathways.[4]

The introduction of a bromine atom at the 5-position of the azauracil ring can further enhance the inhibitory potential of the molecule.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Orotate Orotate OMP OMP Orotate->OMP Orotate phosphoribosyltransferase UMP UMP OMP->UMP ODCase dUMP dUMP UMP->dUMP Thymidylate Synthase UTP UTP UMP->UTP 5-Br-6-azauracil 5-Br-6-azauracil ODCase ODCase 5-Br-6-azauracil->ODCase Inhibition dTMP dTMP dUMP->dTMP Thymidylate Synthase dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis DNA Synthesis->Cell Cycle Arrest\nApoptosis RNA Synthesis RNA Synthesis UTP->RNA Synthesis Protein Synthesis Inhibition Protein Synthesis Inhibition RNA Synthesis->Protein Synthesis Inhibition MTT_Assay_Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Add DMSO Add DMSO Incubate->Add DMSO Add MTT->Incubate Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Neutral red solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Dilute the virus stock to a concentration that will cause a clear cytopathic effect (CPE) in the control wells.

  • Infection and Treatment: Remove the culture medium from the cells. Add the diluted virus to all wells except for the cell control wells. Then, add the different concentrations of this compound to the appropriate wells. Include a virus control (cells + virus, no compound) and a cell control (cells only).

  • Incubation: Incubate the plates at 37°C until a clear CPE is observed in the virus control wells (typically 3-5 days).

  • Staining: Remove the medium and add neutral red solution to each well. Incubate for 2-3 hours.

  • Dye Extraction: Wash the wells with PBS and then add a destaining solution (e.g., 50% ethanol, 1% acetic acid in water) to extract the dye from the viable cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of CPE reduction for each concentration relative to the virus control. Determine the EC50 value by plotting the percentage of protection against the log of the compound concentration.

Antiviral_Assay_Workflow Seed Host Cells Seed Host Cells Infect with Virus Infect with Virus Seed Host Cells->Infect with Virus Add Compound Add Compound Infect with Virus->Add Compound Incubate Incubate Add Compound->Incubate Observe CPE Observe CPE Incubate->Observe CPE Stain with Neutral Red Stain with Neutral Red Observe CPE->Stain with Neutral Red Extract Dye Extract Dye Stain with Neutral Red->Extract Dye Read Absorbance Read Absorbance Extract Dye->Read Absorbance Calculate EC50 Calculate EC50 Read Absorbance->Calculate EC50

Caption: Workflow for the cytopathic effect reduction antiviral assay.

Conclusion and Future Directions

This compound, as a member of the azauracil family, holds potential as a cytotoxic and antiviral agent. Its likely mechanism of action involves the inhibition of key enzymes in the pyrimidine biosynthesis pathway, leading to the disruption of DNA and RNA synthesis. While direct comparative experimental data for this compound is currently limited, the extensive research on related compounds such as 5-Fluorouracil and other brominated uracil derivatives provides a strong rationale for its further investigation.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own cross-validation studies. Determining the specific IC50 and EC50 values for this compound against a panel of cancer cell lines and viruses will be crucial in establishing its therapeutic potential and defining its position relative to existing compounds. Future research should also focus on elucidating its precise molecular targets and exploring its potential for synergistic combinations with other therapeutic agents.

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Assessing the Specificity of 5-Bromo-6-azauracil as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Enzyme Inhibition

In the landscape of drug discovery and chemical biology, the efficacy of an enzyme inhibitor is intrinsically linked to its specificity. A highly specific inhibitor interacts with its intended target with high affinity while exhibiting minimal binding to other proteins, thereby reducing the potential for off-target effects and associated toxicities. 5-Bromo-6-azauracil, a pyrimidine analog, belongs to a class of compounds known for their potential to interfere with nucleotide biosynthesis. Its structural similarity to the well-characterized inhibitor 6-azauracil suggests that its primary targets are likely to be key enzymes in the de novo pyrimidine synthesis pathway, namely Orotidine-5'-phosphate (OMP) Decarboxylase and Inosine Monophosphate (IMP) Dehydrogenase.[1][2]

This guide provides a comprehensive framework for assessing the specificity of a novel enzyme inhibitor, using this compound as a primary case study. We will delve into the experimental design, present detailed protocols for key assays, and offer a comparative analysis against established inhibitors. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust and self-validating system to characterize the specificity profile of any small molecule inhibitor.

The Pyrimidine Biosynthesis Pathway: A Key Therapeutic Target

The de novo synthesis of pyrimidines is a fundamental cellular process, essential for the production of DNA and RNA. Consequently, the enzymes within this pathway are attractive targets for antimicrobial and anticancer therapies. Two key enzymes in this pathway are OMP Decarboxylase and IMP Dehydrogenase.

  • Orotidine-5'-phosphate (OMP) Decarboxylase: This enzyme catalyzes the final step in the biosynthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[3]

  • Inosine Monophosphate (IMP) Dehydrogenase: This enzyme is the rate-limiting step in the de novo synthesis of guanine nucleotides.[4][5]

The inhibition of these enzymes can lead to the depletion of nucleotide pools, ultimately halting cell proliferation. 6-Azauracil is known to be converted intracellularly to 6-azauridine monophosphate (6-azaUMP), which then inhibits both OMP decarboxylase and IMP dehydrogenase.[1][2] It is hypothesized that this compound follows a similar mechanism of action.

Experimental Design for Specificity Assessment

A thorough assessment of inhibitor specificity requires a multi-faceted approach, combining in vitro enzyme kinetics with broader, unbiased screening methods. The following experimental workflow provides a comprehensive strategy for characterizing this compound.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Specificity Profiling cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & QC (this compound) B Primary Enzyme Assays (OMP Decarboxylase & IMP Dehydrogenase) A->B C Determination of IC50 & Ki B->C D Kinetic Mechanism of Inhibition Studies C->D E Off-Target Screening (e.g., Kinase Panel, Proteome-wide) C->E F Cell-Based Assays (Growth Inhibition, Nucleotide Pooling) D->F G Data Analysis & Comparison (vs. 6-Azauracil, Mycophenolic Acid, etc.) E->G F->G H Specificity Profile Generation G->H

Figure 1: Experimental workflow for assessing enzyme inhibitor specificity.

Detailed Experimental Protocols

OMP Decarboxylase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against OMP Decarboxylase.[6]

Materials:

  • Recombinant human OMP Decarboxylase

  • Orotidine 5'-Monophosphate (OMP) substrate

  • Assay Buffer: 30 mM Tris-HCl, pH 8.0, 7.5 mM MgCl₂

  • This compound and comparator inhibitors (e.g., 6-Azauracil, Pyrazofurin)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of this compound and comparator inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare serial dilutions of the inhibitors in the assay buffer. Include a no-inhibitor control.

  • Add a fixed concentration of OMP substrate to each well. The final concentration should be at or near the Kₘ of the enzyme for OMP.

  • Initiate the reaction by adding a fixed concentration of OMP Decarboxylase to each well.

  • Immediately begin monitoring the decrease in absorbance at 295 nm over time. The decrease in absorbance corresponds to the conversion of OMP to UMP.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the initial velocity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IMP Dehydrogenase Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to measure the inhibition of IMP Dehydrogenase.[7][8][9]

Materials:

  • Recombinant human IMP Dehydrogenase

  • Inosine 5'-Monophosphate (IMP) substrate

  • β-Nicotinamide adenine dinucleotide (NAD⁺) cofactor

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • This compound and comparator inhibitors (e.g., Mycophenolic Acid)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare stock solutions and serial dilutions of the inhibitors as described for the OMP Decarboxylase assay.

  • In a 96-well plate, add the assay buffer, a fixed concentration of IMP, and a fixed concentration of NAD⁺ to each well.

  • Add the serially diluted inhibitors to the respective wells.

  • Initiate the reaction by adding a fixed concentration of IMP Dehydrogenase.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the initial velocity against the inhibitor concentration.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the inhibitory activities of this compound and other reference compounds should be summarized in a table. The following table presents hypothetical, yet plausible, data to illustrate this comparison.

InhibitorTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
This compound OMP Decarboxylase157.5Competitive
IMP Dehydrogenase5025Competitive
6-Azauracil OMP Decarboxylase2010Competitive
IMP Dehydrogenase3015Competitive
Mycophenolic Acid IMP Dehydrogenase0.020.01Uncompetitive
Pyrazofurin-5'-MP OMP Decarboxylase0.0050.002Tight-binding, Competitive

Note: The data for this compound is hypothetical and for illustrative purposes only.

Kinetic Analysis: Understanding the Mechanism of Inhibition

Determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for understanding how an inhibitor interacts with its target enzyme. This is typically achieved by measuring the initial reaction rates at varying substrate and inhibitor concentrations and analyzing the data using double reciprocal plots (Lineweaver-Burk plots).[10][11]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition Competitive Vmax = Unchanged Km = Increased Competitive_Plot Competitive_Plot Noncompetitive Vmax = Decreased Km = Unchanged Noncompetitive_Plot Noncompetitive_Plot Uncompetitive Vmax = Decreased Km = Decreased Uncompetitive_Plot Uncompetitive_Plot

Figure 2: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

Off-Target Profiling: A Broader Perspective on Specificity

While primary target engagement is essential, a comprehensive specificity assessment must investigate potential off-target interactions. This is critical for predicting potential side effects and understanding the full pharmacological profile of a compound.[12][13][14][15]

Recommended Approaches for Off-Target Screening:

  • Kinase Panel Screening: A large number of small molecule inhibitors interact with kinases. Screening against a broad panel of kinases can reveal potential off-target activities.

  • Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins that bind to the inhibitor from a complex cellular lysate.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[16]

Discussion and Interpretation of Results

Based on our hypothetical data, this compound demonstrates inhibitory activity against both OMP Decarboxylase and IMP Dehydrogenase, with a slight preference for OMP Decarboxylase. Its potency is comparable to its parent compound, 6-azauracil. However, it is significantly less potent than highly specific inhibitors like Mycophenolic Acid and Pyrazofurin-5'-monophosphate for their respective targets.

The competitive mechanism of inhibition suggests that this compound likely binds to the active site of these enzymes, competing with the natural substrates. This is a common mechanism for substrate analog inhibitors.

The results from off-target screening would be crucial for a complete assessment. If this compound shows minimal interactions with other proteins, it could be considered a relatively specific dual inhibitor of OMP Decarboxylase and IMP Dehydrogenase. Conversely, significant off-target binding would raise concerns about its suitability as a selective chemical probe or therapeutic lead.

Conclusion

The comprehensive assessment of enzyme inhibitor specificity is a cornerstone of modern drug discovery and chemical biology. The experimental framework presented in this guide, using this compound as a case study, provides a systematic and robust approach to characterizing the on-target and off-target activities of a novel small molecule. By combining in vitro enzyme kinetics with broad, unbiased screening methods, researchers can gain a deep understanding of an inhibitor's specificity profile, a critical step in the development of safe and effective molecular tools and therapeutics.

References

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A Researcher's Guide to Pyrimidine Analogs: A Comparative Analysis of 5-Bromo-6-azauracil, 5-Fluorouracil, and 6-Azauracil

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular and molecular biology, precision in tooling is paramount. The selection of a chemical probe can define the outcome of an experiment, making a clear understanding of its mechanism essential. This guide addresses a common point of inquiry regarding the function of 5-Bromo-6-azauracil and correctly positions it not as a cell lysis agent, but within its true pharmacological class: pyrimidine analogs.

Cell lysis is a process of disrupting the cell membrane to release intracellular contents, typically achieved with detergents, enzymatic reactions, or physical force.[1][2][3] In contrast, this compound and its chemical relatives are antimetabolites. These molecules bear a structural resemblance to endogenous pyrimidines like uracil and thymine, allowing them to interfere with the synthesis and function of DNA and RNA.[4][5][6] This guide will provide a comparative analysis of this compound and two other widely used pyrimidine analogs—5-Fluorouracil and 6-Azauracil—to illuminate their distinct mechanisms and guide their application in research.

The Pyrimidine Metabolic Pathway: A Target for Antimetabolites

To understand how these analogs function, one must first appreciate their target: the pyrimidine metabolic pathway. This network of enzymatic reactions is responsible for synthesizing the nucleotide building blocks of DNA and RNA. By mimicking these natural substrates, pyrimidine analogs can inhibit key enzymes or be incorporated into nucleic acids, leading to cytotoxic or mutagenic effects.[4][7]

The diagram below illustrates the core pyrimidine pathway and highlights the points of intervention for 5-Fluorouracil (5-FU) and 6-Azauracil (6-AU), two well-characterized analogs.

Pyrimidine_Pathway cluster_DeNovo De Novo Synthesis cluster_Inhibitors Inhibitor Action cluster_Enzymes Key Enzymes UMP Uridine Monophosphate (UMP) dUMP Deoxyuridine Monophosphate (dUMP) UMP->dUMP UDP UDP UMP->UDP dTMP Deoxythymidine Monophosphate (dTMP) (Thymidylate) dUMP->dTMP TS Thymidylate Synthase (TS) dUMP->TS UTP Uridine Triphosphate (UTP) UDP->UTP GTP Guanosine Triphosphate (GTP) FU 5-Fluorouracil (5-FU) Metabolites FU->TS Inhibits AU 6-Azauracil (6-AU) IMPDH IMP Dehydrogenase AU->IMPDH Inhibits TS->dTMP Catalyzes IMPDH->GTP Catalyzes Synthesis

Caption: Intervention points of pyrimidine analogs in the nucleotide synthesis pathway.

Comparative Analysis of Pyrimidine Analogs

While all three compounds are pyrimidine analogs, their subtle structural differences lead to distinct biological outcomes. 5-Fluorouracil is a cornerstone of chemotherapy, 6-Azauracil is a tool for studying transcription, and this compound has shown inhibitory effects on the growth of microorganisms like Saccharomyces cerevisiae.[8]

FeatureThis compound5-Fluorouracil (5-FU)6-Azauracil (6-AU)
Primary Mechanism Acts as a uracil antagonist. Its precise molecular targets are less characterized than 5-FU or 6-AU, but it is known to inhibit growth and cell division in yeast.[8]Its active metabolites potently inhibit Thymidylate Synthase (TS), blocking dTMP synthesis and halting DNA replication and repair.[9][10][11] It can also be misincorporated into RNA and DNA.[7][11]Inhibits IMP Dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools.[12][13] This stresses the transcriptional machinery.
Primary Cellular Effect Cytostatic/Cytotoxic, particularly in lower eukaryotes.Potent cytotoxicity, especially in rapidly dividing cells, leading to "thymineless death".[10]Reduces transcriptional elongation efficiency. Cells with compromised transcription machinery are hypersensitive.[13][14][15]
Common Application Used in microbiology and mycology as a selective agent or to study uracil metabolism.[8]Widely used as a chemotherapeutic agent for solid tumors (e.g., colorectal, breast cancer).[7][9] A fundamental tool in cancer biology research.A research tool, primarily in yeast genetics, to screen for and study mutants with defects in transcriptional elongation.[12][13][14]
Key Considerations Efficacy can be highly species-specific.High toxicity to normal, rapidly dividing cells (e.g., bone marrow, GI tract).[10] Resistance mechanisms are common.[9][11]Its effect is neutralized by uracil in the medium, requiring uracil-free media for assays.[13] Sensitivity can be influenced by pathways beyond transcription.[16]
Expert Insights: Choosing the Right Analog

The selection between these agents is entirely dependent on the experimental objective.

  • For inducing potent, widespread cytotoxicity to model cancer therapy , 5-Fluorouracil is the established standard. Its powerful inhibition of DNA synthesis provides a clear and measurable endpoint.[7][9]

  • For investigating the intricacies of RNA polymerase II function and transcriptional elongation , 6-Azauracil is the superior choice. Its more subtle effect of depleting GTP pools creates a dependency on a fully functional elongation machinery, making it an excellent tool for genetic screens in model organisms like yeast.[12][13][15]

  • This compound serves a more niche role. It is appropriate for studies focused on uracil metabolism or as a selective agent in specific microbial systems where its efficacy has been previously characterized.[8]

Experimental Protocol: 6-Azauracil Sensitivity Assay in S. cerevisiae

This protocol provides a framework for a classic yeast genetic screen to identify gene deletions that cause sensitivity to 6-Azauracil, indicating potential roles in transcriptional elongation.

Objective: To identify yeast mutants with compromised transcriptional elongation machinery.

Principle: Depletion of GTP pools by 6-AU makes cells with pre-existing defects in transcription elongation unable to grow, while wild-type cells can survive.[13] This assay requires URA+ strains, as the drug's effect is negated by exogenous uracil.[13]

Materials:

  • Yeast strains of interest (wild-type control and mutant library)

  • YPD medium

  • Synthetic Complete (SC) medium lacking uracil (SC-Ura)

  • 6-Azauracil (Sigma, Cat# A1757) stock solution (5 mg/mL in sterile water)

  • Sterile water

  • 96-well microtiter plate

  • Multichannel pipette

  • Incubator at 30°C

Workflow Diagram:

Assay_Workflow A 1. Grow Yeast Strains (Wild-Type & Mutants) in YPD overnight B 2. Normalize Cell Density (e.g., OD600 = 0.5) in sterile water A->B C 3. Prepare 10-fold Serial Dilutions in 96-well plate B->C D 4. Spot Dilutions onto SC-Ura (Control) and SC-Ura + 6-AU plates C->D E 5. Incubate Plates at 30°C for 2-3 days D->E F 6. Analyze Growth Compare mutant growth to wild-type on both plates E->F

Caption: Workflow for the 6-Azauracil yeast sensitivity spotting assay.

Step-by-Step Procedure:

  • Prepare Cultures: Inoculate wild-type and mutant yeast strains into separate tubes containing 3-5 mL of liquid YPD medium. Grow overnight at 30°C with shaking until cultures reach saturation.

  • Normalize Cultures: Measure the optical density at 600 nm (OD600) for each culture. Dilute the cells in sterile water to a starting OD600 of 0.5. This ensures an equal number of cells are plated for each strain.

  • Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution series for each normalized strain.

    • Add 180 µL of sterile water to columns 2 through 5 for each strain.

    • Add 200 µL of the normalized culture (OD600=0.5) to column 1.

    • Transfer 20 µL from column 1 to column 2, mix well.

    • Repeat this transfer for columns 3, 4, and 5.

  • Spotting: Prepare two types of agar plates: a control plate (SC-Ura) and a test plate (SC-Ura containing 100 µg/mL 6-AU). Using a multichannel pipette, spot 5 µL from each well of the dilution series onto both plates. Ensure the spots are allowed to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 30°C for 48-72 hours.

  • Data Analysis: Photograph the plates. Compare the growth of mutant strains to the wild-type strain on both control and 6-AU plates. A strain is considered sensitive if its growth is significantly inhibited on the 6-AU plate compared to the wild-type, while showing comparable growth on the control plate.

Self-Validation and Trustworthiness: The inclusion of a wild-type control on both plate types is critical. It establishes the baseline for normal growth under both conditions and confirms that the concentration of 6-AU used is sufficient to stress the cells without being universally lethal. The serial dilution allows for a semi-quantitative assessment of sensitivity.

References

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  • A Review on Macroscale and Microscale Cell Lysis Methods. (2017). MDPI.
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. (2004). PubMed.
  • Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. (1996).
  • Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation. (2003).
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. (2004).
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Benchmarking the Therapeutic Index of 5-Bromo-6-azauracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for a Wider Therapeutic Window in Antimetabolite Therapy

In the landscape of modern therapeutics, particularly in oncology and virology, the pyrimidine analog 6-azauracil and its derivatives have garnered significant interest.[1] These antimetabolites function by mimicking natural pyrimidines, thereby interfering with the synthesis of nucleic acids and disrupting cellular proliferation.[1] The introduction of a bromine atom at the 5-position of the 6-azauracil core can modulate the compound's electronic properties and steric profile, potentially enhancing its therapeutic efficacy. However, the clinical utility of any potent bioactive compound is not solely defined by its efficacy but by its therapeutic index (TI) —a quantitative measure of its safety margin.[2][3]

This guide provides a comprehensive framework for benchmarking the therapeutic index of novel 5-Bromo-6-azauracil derivatives. We will delve into the mechanistic underpinnings of these compounds, provide detailed, field-proven protocols for the in vitro and in vivo assessment of their efficacy and toxicity, and present a comparative analysis against the well-established antimetabolite, 5-fluorouracil (5-FU). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of antimetabolite therapies with improved safety profiles.

Understanding the Therapeutic Index: The Cornerstone of Drug Safety

The therapeutic index (TI) is a critical parameter in drug development that quantifies the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity.[2][3] A high TI is desirable, as it indicates a wide margin between the effective and toxic doses.[2] Conversely, a narrow therapeutic index suggests that the doses required for efficacy are close to those that cause adverse effects, necessitating careful patient monitoring.

The TI is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[2] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used in place of the TD50.[3]

Therapeutic Index (TI) = TD50 / ED50

For in vitro studies, a similar concept, the in vitro therapeutic index, can be calculated by comparing the concentration of a compound that causes 50% cytotoxicity (IC50) in normal cells to the concentration that achieves 50% of the desired therapeutic effect (e.g., IC50 in cancer cells or EC50 for antiviral activity).[4]

In Vitro Therapeutic Index = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher in vitro TI suggests a greater selectivity of the compound for target cells over healthy cells.

Mechanism of Action: Disrupting Nucleotide Homeostasis to Induce Cellular Stress

The primary mechanism of action for 6-azauracil and its derivatives is the disruption of de novo pyrimidine nucleotide biosynthesis.[1] Once inside the cell, these compounds are metabolized to their active form, 6-azauridine-5'-monophosphate (azaUMP), which acts as a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase). This enzymatic blockade leads to a depletion of the intracellular pools of uridine and cytidine nucleotides, which are essential building blocks for RNA and DNA synthesis.

The resulting nucleotide depletion induces a state of "transcriptional stress," which can trigger a cascade of downstream signaling events. One of the key pathways activated in response to this stress is the p53 tumor suppressor pathway .[5] The p53 protein, often referred to as the "guardian of the genome," is a transcription factor that is activated by various cellular stresses, including DNA damage and nucleotide depletion.[5][6] Activated p53 can induce cell cycle arrest, providing time for the cell to repair the damage, or, if the damage is too severe, trigger apoptosis (programmed cell death).[6] The activation of p53-mediated apoptosis is a critical component of the anticancer activity of many antimetabolite drugs.

cluster_0 Cellular Environment This compound This compound azaUMP azaUMP This compound->azaUMP Metabolic Activation ODCase ODCase azaUMP->ODCase Inhibition Nucleotide Pool Nucleotide Pool ODCase->Nucleotide Pool Depletion p53 p53 Nucleotide Pool->p53 Transcriptional Stress Activation Apoptosis Apoptosis p53->Apoptosis Induction

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols for Therapeutic Index Determination

A robust evaluation of the therapeutic index requires a multi-pronged approach, combining both in vitro and in vivo studies. The following protocols provide a detailed methodology for these assessments.

In Vitro Therapeutic Index Determination: A Dual-Cell Line Approach

The in vitro TI is determined by comparing the cytotoxicity of the compounds in a cancer cell line versus a normal, non-cancerous cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., HCT116 for colorectal cancer) and a normal human cell line (e.g., CCD112 for normal colon fibroblasts) in appropriate growth media.

    • Harvest cells in their exponential growth phase and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well microplate and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative and the comparator drug (5-FU) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to create a range of final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various drug concentrations to the respective wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate dose-response curves.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound in both the cancer and normal cell lines.

    • Calculate the in vitro therapeutic index using the formula: TI = IC50 (Normal Cells) / IC50 (Cancer Cells) .

In Vivo Therapeutic Index Determination: Human Tumor Xenograft Model

In vivo studies are essential for evaluating the efficacy and toxicity of drug candidates in a whole-organism context. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for cancer drug development.

Step-by-Step In Vivo Xenograft Study Protocol:

  • Animal Model and Cell Implantation:

    • Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Study Groups and Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, 5-FU, and different doses of the this compound derivatives).

    • Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

  • Efficacy Assessment:

    • Measure tumor volume using calipers at regular intervals throughout the study.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • The ED50 can be determined as the dose that produces a 50% reduction in tumor growth compared to the vehicle control group.

  • Toxicity Assessment:

    • Conduct a parallel study in non-tumor-bearing mice to determine the maximum tolerated dose (MTD) and the LD50 of the compounds.

    • Monitor the mice for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Perform hematological and serum chemistry analysis to assess organ toxicity.

    • Conduct histopathological examination of major organs (e.g., liver, kidney, bone marrow).

    • The TD50 can be determined as the dose that causes a specific toxic effect (e.g., a 10% reduction in body weight) in 50% of the animals. The LD50 is the dose that is lethal to 50% of the animals.

  • Therapeutic Index Calculation:

    • Calculate the in vivo therapeutic index using the formula: TI = TD50 / ED50 or TI = LD50 / ED50 .

cluster_0 Experimental Workflow InVitro_Studies In Vitro Studies (MTT Assay) Efficacy_InVitro Efficacy (IC50) in Cancer Cells InVitro_Studies->Efficacy_InVitro Toxicity_InVitro Toxicity (IC50) in Normal Cells InVitro_Studies->Toxicity_InVitro InVivo_Studies In Vivo Studies (Xenograft Model) Efficacy_InVivo Efficacy (ED50) Tumor Growth Inhibition InVivo_Studies->Efficacy_InVivo Toxicity_InVivo Toxicity (TD50/LD50) Adverse Effects InVivo_Studies->Toxicity_InVivo InVitro_TI In Vitro Therapeutic Index Efficacy_InVitro->InVitro_TI Calculation Toxicity_InVitro->InVitro_TI Calculation InVivo_TI In Vivo Therapeutic Index Efficacy_InVivo->InVivo_TI Calculation Toxicity_InVivo->InVivo_TI Calculation

Caption: Workflow for determining the in vitro and in vivo therapeutic index.

Comparative Analysis: this compound Derivatives vs. 5-Fluorouracil

To provide a practical context for the evaluation of novel this compound derivatives, we present a set of hypothetical but realistic data, benchmarking these compounds against the widely used anticancer drug, 5-fluorouracil (5-FU). 5-FU is known for its efficacy but also for its significant toxicity and narrow therapeutic index.[7]

In Vitro Comparative Data

The following table summarizes the hypothetical in vitro data for a series of this compound derivatives with varying substitutions, compared to 5-FU. The data is based on the MTT assay performed on the HCT116 colorectal cancer cell line and the CCD112 normal colon fibroblast cell line.

CompoundSubstitutionIC50 HCT116 (µM)IC50 CCD112 (µM)In Vitro TI
5-FU -5.226.55.1
BAU-1 3-N-Methyl3.845.612.0
BAU-2 3-N-Ethyl4.153.313.0
BAU-3 5-Bromo-3-N-Propyl4.549.511.0
BAU-4 5-Bromo-3-N-Benzyl2.542.517.0

This is hypothetical data for illustrative purposes.

From this hypothetical data, the this compound derivatives, particularly BAU-4 with a benzyl substitution, demonstrate a superior in vitro therapeutic index compared to 5-FU, suggesting a greater selectivity for cancer cells over normal cells.

In Vivo Comparative Data

The following table presents hypothetical in vivo data from a human tumor xenograft model in mice.

CompoundED50 (mg/kg)TD50 (mg/kg)In Vivo TI
5-FU 20502.5
BAU-1 15906.0
BAU-2 181086.0
BAU-3 221215.5
BAU-4 10858.5

This is hypothetical data for illustrative purposes.

The hypothetical in vivo data corroborates the in vitro findings, with the this compound derivatives showing a significantly wider therapeutic window than 5-FU. BAU-4, in particular, exhibits the most promising profile with a high in vivo therapeutic index.

Conclusion and Future Directions

The benchmarking of the therapeutic index is a critical step in the preclinical development of any novel therapeutic agent. This guide has provided a comprehensive framework for the evaluation of this compound derivatives, from their mechanism of action to detailed experimental protocols and comparative data analysis. The hypothetical data presented herein illustrates the potential for these derivatives to offer a significant improvement in safety and selectivity over existing therapies like 5-fluorouracil.

Future research should focus on expanding the library of this compound derivatives and conducting extensive structure-activity relationship (SAR) studies to optimize both efficacy and the therapeutic index.[8][9] Furthermore, a deeper understanding of the specific molecular determinants of sensitivity and resistance to these compounds will be crucial for their successful clinical translation. By rigorously applying the principles and methodologies outlined in this guide, the scientific community can pave the way for the development of safer and more effective antimetabolite therapies for a range of diseases.

References

  • Mylari BL, Miller MW, Howes HL Jr, Figdor SK, Lynch JE, Koch RC. Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. J Med Chem. 1977 Apr;20(4):475-83.
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A Comparative Guide to the Metabolic Effects of 5-Bromo-6-azauracil and 6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antimetabolite research, uracil analogs have long been a cornerstone for the development of therapeutic agents targeting nucleotide biosynthesis. Among these, 6-azauracil has been extensively studied for its potent inhibitory effects on pyrimidine metabolism, leading to its use as an anticoccidial and as a tool in genetic and cell biology research. This guide provides a detailed comparative study of the metabolic effects of 6-azauracil and its halogenated derivative, 5-Bromo-6-azauracil.

While 6-azauracil's mechanism is well-documented, direct comparative data on the metabolic impact of this compound is less prevalent in publicly available literature. This guide, therefore, serves a dual purpose: to consolidate the known effects of 6-azauracil and to provide a scientifically grounded hypothesis on the metabolic profile of this compound, supported by detailed experimental protocols to empower researchers to generate the necessary comparative data.

6-Azauracil: A Well-Characterized Inhibitor of Pyrimidine Biosynthesis

6-Azauracil exerts its biological effects by acting as a competitive antagonist of uracil.[1] Upon cellular uptake, it is converted to 6-azauridine-5'-monophosphate (6-azaUMP), the active inhibitory molecule. This conversion is catalyzed by uracil phosphoribosyltransferase.[2][3] 6-azaUMP then targets two key enzymes in the nucleotide biosynthesis pathway:

  • Orotidine-5'-Phosphate (OMP) Decarboxylase: 6-azaUMP is a potent competitive inhibitor of OMP decarboxylase, the enzyme that catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP).[4] Inhibition of this enzyme leads to the accumulation of OMP and a depletion of the UMP pool.

  • IMP Dehydrogenase (IMPDH): 6-azaUMP also inhibits IMP dehydrogenase, a critical enzyme in the de novo synthesis of guanine nucleotides.[5][6] This inhibition leads to a reduction in the intracellular pool of guanosine triphosphate (GTP).[5]

The depletion of both UTP and GTP pools has profound effects on cellular processes, including RNA synthesis, DNA replication, and cell proliferation.[7][8] This has made 6-azauracil a valuable tool for studying transcriptional elongation and for selecting for certain genetic mutations in yeast.[9][10]

This compound: A Hypothesized Metabolic Profile

Direct experimental data on the metabolic effects of this compound is scarce. However, based on the structure-activity relationships of halogenated pyrimidines, we can formulate a strong hypothesis regarding its likely mechanism and metabolic impact. The introduction of a bromine atom at the C5 position of the uracil ring is a common strategy in drug design to modulate biological activity.[11]

Hypothesized Mechanism of Action:

It is highly probable that this compound follows a similar metabolic activation pathway to 6-azauracil, being converted to 5-Bromo-6-azauridine-5'-monophosphate. This active metabolite would then likely inhibit the same key enzymes: OMP decarboxylase and IMP dehydrogenase.

The key difference is expected to lie in the potency of inhibition. The bulky and electronegative bromine atom at the C5 position could significantly alter the binding affinity of the inhibitor for the active sites of its target enzymes. Generally, halogenation can increase the lipophilicity of a molecule, potentially enhancing cellular uptake. Furthermore, the electronic properties of the brominated ring may influence the stability of the enzyme-inhibitor complex.

Comparative Data Summary (Hypothetical vs. Known)

The following table summarizes the known data for 6-azauracil and provides a hypothesized comparison for this compound. This table is intended to guide experimental design.

Parameter6-AzauracilThis compound (Hypothesized)
Primary Target(s) OMP Decarboxylase, IMP DehydrogenaseOMP Decarboxylase, IMP Dehydrogenase
Active Metabolite 6-Azauridine-5'-monophosphate (6-azaUMP)5-Bromo-6-azauridine-5'-monophosphate
Effect on Nucleotide Pools Depletion of UTP and GTP poolsPotentially more potent depletion of UTP and GTP pools
Cellular Effects Inhibition of RNA and DNA synthesis, cell cycle arrestPotentially enhanced cytotoxicity and cell cycle arrest

Experimental Protocols for Comparative Analysis

To validate the hypothesized metabolic effects of this compound and directly compare them to 6-azauracil, the following experimental protocols are essential.

OMP Decarboxylase Inhibition Assay

This assay measures the inhibition of OMP decarboxylase activity by monitoring the decrease in absorbance as OMP is converted to UMP.

Methodology:

  • Enzyme Source: Purified recombinant OMP decarboxylase.

  • Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 75 mM MgCl₂.[1]

  • Substrate: 18 mM Orotidine 5'-monophosphate (OMP).[1]

  • Inhibitors: Stock solutions of 6-azauracil and this compound (and their corresponding 5'-monophosphate derivatives, if available).

  • Procedure:

    • In a quartz cuvette, combine the reaction buffer and OMP solution.

    • Add varying concentrations of the inhibitor (6-azauracil or this compound) or vehicle control.

    • Initiate the reaction by adding the OMP decarboxylase enzyme solution.

    • Monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.[1]

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for each inhibitor.

OMP_Decarboxylase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, Substrate (OMP), and Inhibitors Mix Combine Buffer, OMP, and Inhibitor in Cuvette Reagents->Mix Enzyme Prepare OMP Decarboxylase Solution Start Initiate Reaction with Enzyme Enzyme->Start Mix->Start Measure Monitor Absorbance at 295 nm Start->Measure Calculate Calculate Reaction Rates Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: Workflow for OMP Decarboxylase Inhibition Assay.

IMP Dehydrogenase Activity Assay

This assay measures the activity of IMP dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.[7][12]

Methodology:

  • Enzyme Source: Purified recombinant IMP dehydrogenase type 2.[12]

  • Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT.[12]

  • Substrates: 1 mM IMP, 1 mM NAD⁺.[12]

  • Inhibitors: Stock solutions of 6-azauracil and this compound (and their corresponding 5'-monophosphate derivatives).

  • Procedure:

    • In a microplate well, combine the reaction buffer, IMP, and varying concentrations of the inhibitor or vehicle control.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding NAD⁺.

    • Monitor the increase in absorbance at 340 nm over time using a microplate reader.[12]

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for each inhibitor.

IMPDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, Substrates (IMP, NAD+), and Inhibitors Mix Combine Buffer, IMP, and Inhibitor in Microplate Well Reagents->Mix Enzyme Prepare IMP Dehydrogenase Solution Enzyme->Mix Preincubate Pre-incubate at 37°C Mix->Preincubate Start Initiate Reaction with NAD+ Preincubate->Start Measure Monitor Absorbance at 340 nm Start->Measure Calculate Calculate Reaction Rates Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: Workflow for IMP Dehydrogenase Activity Assay.

Measurement of Intracellular Nucleotide Pools by HPLC

This method allows for the quantification of intracellular UTP and GTP levels in cells treated with the inhibitors.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, Jurkat) to a desired confluency.

  • Treatment: Treat the cells with varying concentrations of 6-azauracil, this compound, or vehicle control for a specified time period.

  • Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Extract the intracellular nucleotides using a cold 6% trichloroacetic acid solution.[5]

    • Neutralize the extracts with K₂CO₃.[5]

  • HPLC Analysis:

    • Separate the nucleotides using a reversed-phase C18 column.[5]

    • Use a gradient elution with a mobile phase containing tetrabutylammonium hydroxide and KH₂PO₄.[5]

    • Detect the nucleotides by UV absorbance at 254 nm.[5]

  • Data Analysis: Quantify the UTP and GTP peaks by comparing their areas to those of known standards.

Nucleotide_Pool_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Extraction cluster_analysis Analysis Culture Culture Cells Treat Treat with Inhibitors Culture->Treat Harvest Harvest and Wash Cells Treat->Harvest Extract Extract Nucleotides with Trichloroacetic Acid Harvest->Extract Neutralize Neutralize Extracts Extract->Neutralize HPLC Separate Nucleotides by HPLC Neutralize->HPLC Quantify Quantify UTP and GTP Pools HPLC->Quantify

Caption: Workflow for Measuring Intracellular Nucleotide Pools.

Conclusion

6-Azauracil is a well-established inhibitor of pyrimidine biosynthesis with a clear mechanism of action. While its brominated analog, this compound, remains largely uncharacterized in terms of its metabolic effects, its chemical structure suggests a similar mechanism with potentially altered potency. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct a thorough comparative study. The resulting data will be invaluable for understanding the structure-activity relationships of azauracil derivatives and for the potential development of novel antimetabolite therapeutics.

References

  • NOVOCIB. (2025, December 8). Active Human IMPDH Type 2 Enzyme.
  • Lin, S., et al. (2002). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography.
  • Biomedical Research Service Center. (n.d.). BMR Inosine-5-phosphate Dehydrogenase (IMPDH) Assay Kit.
  • PubMed. (n.d.). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors.
  • Kabbaj, Y., Lazrek, H. B., Barascut, J. L., & Imbach, J. L. (2005). Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 24(3), 161-172.
  • Rejman, D., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. bioRxiv.
  • Handschumacher, R. E. (1960). Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate. Journal of Biological Chemistry, 235(3), 764-768.
  • Jones, M. E., et al. (1984). 6-azauracil-resistant variants of cultured plant cells lack uracil phosphoribosyltransferase activity. Plant Physiology, 75(1), 161-165.
  • PubMed. (n.d.). 6-azauracil-resistant variants of cultured plant cells lack uracil phosphoribosyltransferase activity.
  • Tveit, H., et al. (2021). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 49(21), e122.
  • Rejman, D., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv.
  • Gabdrakhmanova, A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2842.
  • Wikipedia. (n.d.). Orotidine 5′-phosphate decarboxylase.
  • Krishnaswamy, S., et al. (2008). Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry, 47(12), 3795-3805.
  • Feng, W. Y., et al. (2001).
  • Palasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 592-611.
  • de Kloet, S. R. (1968). Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis. The Biochemical Journal, 106(1), 167-178.
  • Sorm, F., & Pasternak, C. A. (1965). Morphogenetic effects of 6-azauracil and 6-azauridine. Science, 150(3693), 222-223.
  • PubMed. (n.d.). Similarities and differences in the structures of 5-bromo-6-hydroxy-7,8-dimethylchroman-2....
  • Bardagí, E., & Rossi, R. A. (2009).
  • Wind, M., & Reines, D. (2000). Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation. Methods in Enzymology, 322, 337-349.
  • Ferguson, G., et al. (2013). Similarities and differences in the structures of 5-bromo-6-hydroxy-7,8-dimethylchroman-2-one and 6-hydroxy-7,8-dimethyl-5-nitrochroman-2-one. Acta Crystallographica Section C, 69(Pt 4), 407-411.
  • Domagalina, E., & Zawisza, P. (1989). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica, 46(1), 19-26.

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A Senior Application Scientist's Guide to Validating Protein Synthesis Inhibition: A Proteomic Comparison of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. 5-Bromo-6-azauracil, a derivative of the pyrimidine analog 6-azauracil, presents an interesting case. Its parent compound is known to disrupt nucleotide biosynthesis, which can indirectly affect transcription and, consequently, protein synthesis.[1][2] However, to validate its efficacy as a protein synthesis inhibitor, we must move beyond associative evidence and directly measure its impact on the synthesis of new proteins.

This guide provides a comprehensive framework for rigorously validating the inhibitory effect of this compound on protein synthesis. We will eschew simplistic approaches in favor of a robust, self-validating experimental design that leverages the power of quantitative proteomics. By comparing this compound against compounds with distinct and well-characterized mechanisms, we can dissect its specific effects on the cellular proteome and build a high-confidence profile of its activity.

Pillar 1: The Mechanistic Landscape of Pyrimidine Analogs

Before designing an experiment, we must understand the putative mechanism. This compound, like its parent compound, is hypothesized to inhibit the de novo pyrimidine biosynthesis pathway. Within the cell, it is likely converted into a fraudulent nucleotide that competitively inhibits key enzymes like Orotidine-5'-phosphate (OMP) decarboxylase.[1] This enzymatic blockade leads to a depletion of intracellular Uridine Triphosphate (UTP) and Guanosine Triphosphate (GTP) pools.[1][2] These nucleotides are the very building blocks of RNA. A scarcity of UTP and GTP directly impairs transcriptional elongation by RNA polymerase, leading to a reduced pool of messenger RNA (mRNA) available for translation.[2] This upstream bottleneck is the likely, though indirect, cause of protein synthesis inhibition.[3][4][5][6]

This indirect mechanism contrasts sharply with compounds that directly target the ribosomal machinery. Understanding this distinction is critical for designing an experiment that can provide unambiguous validation.

cluster_0 Cellular Environment A This compound B Inhibition of Pyrimidine Biosynthesis A->B C Depletion of UTP & GTP Pools B->C Disrupts OMP Decarboxylase D Impaired Transcriptional Elongation C->D E Reduced mRNA Availability D->E F Inhibition of Protein Synthesis E->F

Caption: Proposed mechanism of protein synthesis inhibition by this compound.

Pillar 2: Selecting the Optimal Proteomics Strategy

The central question is not "how does the proteome change?" but "is the rate of new protein synthesis inhibited?" This requires a specific tool. We will compare three common quantitative proteomics methods to justify our choice.

Method Principle Pros for This Application Cons for This Application Recommendation
Pulsed SILAC (pSILAC) Cells are grown in "light" media, then switched to "heavy" isotopic amino acid media at the time of drug treatment. Measures only the newly synthesized ("heavy") proteome.[7][8]Direct Measurement: Quantifies the rate of de novo protein synthesis, directly addressing the core question.[7][9] High Accuracy: Metabolic labeling minimizes sample handling errors.[10]Requires cells that can be metabolically labeled. Higher upfront cost for isotopic media.Gold Standard. The most direct and unambiguous method for this study.
Tandem Mass Tags (TMT) Chemical tags are added to peptides after protein extraction. Allows for multiplexed (up to 18-plex) relative quantification of the total proteome.[11][12]High Throughput: Can compare multiple conditions and timepoints in a single run. Universal: Works with any sample type, including tissues.Indirect Measurement: Measures steady-state protein levels, a balance of synthesis and degradation. Cannot definitively separate the two. Potential for ratio compression.Good Alternative. Useful for broader screening but provides less definitive evidence for synthesis inhibition alone.
Label-Free Quantification (LFQ) Compares peptide signal intensities across different MS runs. No isotopic or chemical labels are used.[13][14][15]Cost-Effective: No expensive labeling reagents are required. Simple Workflow: The simplest sample preparation.Indirect Measurement: Like TMT, measures steady-state levels. Lower Precision: Susceptible to run-to-run variation, requiring more replicates and complex normalization.[16]Not Recommended. The least direct method for this specific biological question.

Pillar 3: A Self-Validating Experimental Design

To generate trustworthy data, the experiment must be designed with internal controls that validate the results and provide mechanistic context.

Objective: To quantify the inhibitory effect of this compound on de novo protein synthesis and compare its profile to both a direct-acting inhibitor and an upstream pathway inhibitor.

Experimental Groups:

  • Vehicle Control (DMSO): Establishes the baseline rate of protein synthesis.

  • This compound (Test Article): The compound under investigation.

  • Cycloheximide (Positive Control): A well-characterized inhibitor that directly blocks the translocation step of ribosomal elongation.[17] This control validates that the pSILAC system can detect profound synthesis inhibition.

  • Brequinar (Mechanistic Control): A potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[18] This control helps determine if the effects of this compound are consistent with other pyrimidine synthesis inhibitors.[3][4]

cluster_workflow Pulsed SILAC (pSILAC) Experimental Workflow A 1. Adaptation Phase: Grow cells in 'Light' SILAC medium (e.g., Light Lys/Arg) B 2. Experimental Phase: Switch to 'Heavy' SILAC medium (e.g., Heavy Lys/Arg) + Add Compounds A->B C Incubate for defined time course (e.g., 2, 6, 12 hours) B->C D 3. Sample Preparation: Harvest cells, Lyse, and Extract Proteins C->D E Combine Light (Control) and Heavy (Treated) Proteomes 1:1 D->E F 4. Protein Digestion: Reduce, Alkylate, and Digest with Trypsin E->F G 5. LC-MS/MS Analysis: Analyze peptide mixture on a high-resolution mass spectrometer F->G H 6. Data Analysis: Identify peptides and quantify Heavy/Light (H/L) ratios G->H I Result: Direct measure of newly synthesized proteins H->I

Caption: The experimental workflow for pulsed SILAC (pSILAC) analysis.

Detailed Experimental Protocol: Pulsed SILAC (pSILAC)

This protocol is designed for a human cell line (e.g., HeLa, HEK293) and assumes the use of lysine and arginine for labeling.

  • Cell Culture & Adaptation (Pre-experiment):

    • Culture cells in SILAC-formulated DMEM/RPMI lacking L-lysine and L-arginine, supplemented with 10% dialyzed fetal bovine serum.

    • For the "Light" condition, supplement the medium with normal L-lysine (Lys0) and L-arginine (Arg0) at standard concentrations.

    • Culture cells for at least 6 doublings to ensure near-complete incorporation of the "Light" amino acids into the proteome. This is a critical step for baseline accuracy.[7][19]

  • Pulsed Labeling & Treatment:

    • Plate the fully adapted "Light" cells for the experiment.

    • At the start of the experiment (T=0), aspirate the "Light" medium.

    • Wash the cells once with pre-warmed PBS.

    • Add "Heavy" SILAC medium, containing isotopically labeled L-lysine (e.g., ¹³C₆-Lys) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg).

    • Simultaneously, add the compounds to their respective treatment groups: Vehicle, this compound, Cycloheximide, or Brequinar at pre-determined optimal concentrations.

    • Incubate for the desired time points (e.g., 6 hours) to allow for the incorporation of "heavy" amino acids into newly synthesized proteins.

  • Protein Extraction and Combination:

    • Harvest cells from each treatment group.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration for each lysate using a BCA assay.

    • Combine an equal amount of protein (e.g., 50 µg) from a "Light"-grown, untreated control population with each "Heavy"-labeled, treated sample. This 1:1 mix is crucial for accurate relative quantification.

  • Sample Processing for MS:

    • Reduction & Alkylation: Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C. Alkylate cysteines by adding iodoacetamide (IAA) to 20 mM and incubating in the dark.

    • Digestion: Perform in-solution digestion with a mass spectrometry-grade protease, typically Trypsin, overnight at 37°C. Trypsin cleaves after lysine and arginine residues, ensuring that nearly every resulting peptide will contain a SILAC label.[10]

    • Cleanup: Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) column to remove contaminants before MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the "Light" or "Heavy" amino acid label.

  • Data Analysis:

    • Process the raw MS data using a software platform like MaxQuant.

    • The software will identify peptides and calculate the ratio of the "Heavy" to "Light" peak intensities (H/L ratio) for each peptide.

    • The H/L ratio for a protein is a direct measure of its synthesis during the treatment period relative to the pre-existing protein pool. An H/L ratio close to zero indicates complete inhibition of synthesis, while a lower ratio compared to the vehicle control indicates partial inhibition.

Pillar 4: Interpreting the Data - A Comparative Outlook

The power of this design lies in the comparative analysis of the H/L ratios across the different treatment groups. The following table illustrates the expected outcomes for a hypothetical protein, demonstrating how to interpret the results.

Treatment Group Expected H/L Ratio (Median of Proteome) Interpretation
Vehicle Control (DMSO) ~0.8 - 1.0Represents the normal, baseline rate of protein synthesis during the pulse period.
This compound ~0.3 - 0.5 Significant reduction in H/L ratio, confirming a strong inhibitory effect on de novo protein synthesis.
Cycloheximide (Positive Control) < 0.1 Drastic reduction in H/L ratio, confirming maximal inhibition of synthesis and validating the assay's sensitivity.
Brequinar (Mechanistic Control) ~0.3 - 0.5 Significant reduction in H/L ratio, similar to this compound, strengthening the hypothesis that the observed effect is due to inhibition of the pyrimidine biosynthesis pathway.

By observing a significant drop in the H/L ratio for this compound, you validate its inhibitory effect on protein synthesis. By comparing its effect size to that of Brequinar, you gain confidence in its proposed mechanism. The stark inhibition by Cycloheximide serves as a crucial benchmark, confirming that the experimental system is performing as expected.

This rigorous, multi-faceted approach provides the high-quality, defensible data required by drug development professionals, moving the understanding of this compound from hypothesis to validated mechanism.

References

  • Quantitative Comparison of Proteomes Using SILAC - PMC - NIH. (n.d.).
  • Sykes, D. B., et al. (2022). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. EMBO Molecular Medicine, 14(7), e15203.
  • Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. (2022). EMBO Molecular Medicine.
  • Pankey, R. L., et al. (2015). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 59(8), 4877-4886.
  • Label-Free Quantification Technique. (n.d.).
  • Kao, R. Y., et al. (2012). Inhibition of pyrimidine biosynthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Cell Biology, 196(3), 287-296.
  • SILAC-Based Proteomics Analysis. (n.d.).
  • TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis. (n.d.). Biotech Resources.
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • TMT Labeling for Optimized Sample Preparation in Quantit
  • TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. (2020). Journal of Visualized Experiments.
  • Lucas-Hourani, M., et al. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity.
  • Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia.
  • Label-Free Quantification: Advantages, Applications & Tools. (n.d.).
  • Label-free quantit
  • TMT Labeling for Optimized Sample Preparation in Quantit
  • Quantitative Proteomics: Label-Free versus Label-Based Methods. (2023). Silantes.
  • SILAC Metabolic Labeling Systems. (n.d.). Thermo Fisher Scientific.
  • Label-free quantific
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
  • Finding a vocation for validation: taking proteomics beyond association and location. (n.d.).
  • Protein Quantification Technology-TMT Labeling Quantitation. (n.d.).
  • Different chemical proteomic approaches to identify the targets of lap
  • Quantitative Proteomics: A Comparative Guide to Confirming Target Knockdown and Identifying Off-Targets. (n.d.). BenchChem.
  • A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. (2019).
  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. (2009). PNAS.
  • Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis. (2016). PLoS ONE.
  • Inhibitors of Bacterial Protein Synthesis. (n.d.). Basicmedical Key.
  • Understanding 6-Azauracil sensitivity in different organisms. (n.d.). BenchChem.
  • Inhibitors of Protein Synthesis. (2025). Biology LibreTexts.
  • Electronic Relaxation Dynamics of 6-Azauracil: The Effect of Ring Substitution on Intersystem Crossing. (2025). The Journal of Physical Chemistry A.
  • As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides. (1998). Nucleosides & Nucleotides.
  • Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elong
  • Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. (2004). Nucleic Acids Research.
  • de Kloet, S. R. (1966). Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis. Biochemical Journal, 99(3), 566-581.
  • Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis - PMC. (n.d.).
  • A deeper look at carrier proteome effects for single-cell proteomics. (2022).

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5-Bromo-6-azauracil: A Key Scaffold for Novel Anticancer Agents and a Comparative Analysis of Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncological research, the quest for novel therapeutic agents is relentless. Uracil analogs, a class of antimetabolites, have historically been a cornerstone of chemotherapy, primarily by interfering with nucleic acid synthesis, a critical pathway for proliferating cancer cells. Within this class, 5-Bromo-6-azauracil emerges as a compound of significant interest, not predominantly as a standalone therapeutic, but as a versatile chemical scaffold. Its structure provides a reactive starting point for the synthesis of a diverse array of derivatives with potential anticancer properties.[1][2][3][4]

While comprehensive, direct comparative studies on the cytotoxic effects of this compound itself across a wide panel of cancer cell lines are not extensively documented in publicly available literature, its derivatives have shown promising and differential activities.[1][5] This guide, therefore, will delve into the presumed mechanism of the 6-azauracil core, provide a comparative analysis of the anticancer effects of various derivatives synthesized from this compound, and present the detailed experimental methodologies required to perform such evaluations.

The 6-Azauracil Core: A Presumed Mechanism of Action

6-Azauracil and its analogs function as pyrimidine antagonists. The primary mechanism of action is believed to be the inhibition of de novo pyrimidine nucleotide biosynthesis. Specifically, after intracellular conversion to the corresponding ribonucleotide, 6-azauridine monophosphate (azaUMP), it acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the biosynthesis of uridine monophosphate (UMP), an essential precursor for all other pyrimidine nucleotides (CTP, TTP) required for RNA and DNA synthesis. By blocking this crucial step, 6-azauracil analogs starve cancer cells of the necessary building blocks for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound Precursors Precursors Orotic Acid Orotic Acid Precursors->Orotic Acid OMP Orotidine-5'-Phosphate (OMP) Orotic Acid->OMP UMP Uridine Monophosphate (UMP) OMP->UMP OMP->UMP Catalyzed by OMP Decarboxylase DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA BAU This compound AzaUMP Azauridine Monophosphate (AzaUMP) BAU->AzaUMP OMP_Decarboxylase OMP Decarboxylase AzaUMP->OMP_Decarboxylase Inhibits

Caption: Presumed mechanism of 6-azauracil analogs.

Comparative Efficacy of this compound Derivatives Across Cancer Cell Lines

The true therapeutic potential of the this compound scaffold is revealed through the biological activities of its derivatives. By modifying the core structure, chemists have developed compounds with enhanced potency and, in some cases, selectivity towards certain cancer types. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (LS180), lung carcinoma (A549), peripheral blood myeloma (RPMI 8226), and breast cancer (T47D).[1][5]

The table below summarizes the reported cytotoxic activities of several derivatives. It is crucial to note that these are different derivative compounds, and direct comparison of IC50 values should be done with caution, as experimental conditions may vary between studies.

Derivative ClassCancer Cell LineCell TypeReported Activity / IC50Reference
Imidazotriazin-3,4-dione (Cpd 19)LS180Colon CarcinomaStrong affection at 37.9 µM[1]
Imidazotriazin-3,4-dione (Cpd 20)RPMI 8226MyelomaSignificant viability decrease[1]
Imidazotriazin Derivative (Cpd 22)LS180Colon CarcinomaRemarkable inhibition[1]
Imidazotriazin Derivative (Cpd 22)A549Lung CarcinomaRemarkable inhibition[1]
Imidazotriazin Derivative (Cpd 24)A549Lung CarcinomaHighest growth inhibition[1]
Fused Azaisocytosine (Cpd 14)T47DBreast CancerStatistically significant apoptosis[5]
Fused Azaisocytosine (Cpds 10, 11)JurkatT-cell LeukemiaSignificant viability decrease[5]

This table is a synthesis of findings on various derivatives and does not represent a direct head-to-head comparison of a single compound.

Expert Insights: The differential activity observed across cell lines highlights the importance of the specific chemical modifications made to the this compound core. For instance, certain imidazotriazinone derivatives show potent effects against myeloma and lung cancer cells, while fused azaisocytosine structures induce apoptosis in breast cancer.[1][5] This suggests that the appended chemical moieties likely influence target engagement, cell permeability, or metabolic stability, allowing for a tailored approach to drug design. The non-toxic effect of some of these derivatives on normal cell lines (e.g., GMK cells) is a particularly promising finding, indicating a potential for a favorable therapeutic window.[1]

Cellular Mechanisms: Induction of Apoptosis and Effects on Cell Viability

The ultimate fate of a cancer cell treated with an effective chemotherapeutic is often programmed cell death, or apoptosis. Derivatives of this compound have been shown to trigger this process.

  • Apoptosis Induction: In T47D human breast cancer cells, a fused azaisocytosine derivative demonstrated significant apoptotic activity, as confirmed by the annexin V-binding assay.[5] This assay identifies the externalization of phosphatidylserine, an early hallmark of apoptosis.

  • Viability Decrease: In Jurkat leukemia cells, other derivatives caused a significant decrease in cell viability, which is a strong indicator of either cytotoxic or cytostatic effects that often precede or accompany apoptosis.[5]

These findings underscore that the derivatives do more than just halt proliferation; they actively induce cell death pathways, a critical feature for an effective anticancer agent.

Signaling Pathways: The Downstream Consequences

Inhibition of nucleotide synthesis creates significant cellular stress, which in turn activates complex signaling networks that decide the cell's fate. While specific pathway analyses for this compound derivatives are not detailed in the available literature, we can infer the likely downstream effects based on the known consequences of DNA replication stress and antimetabolite action. Key pathways that are typically engaged include the p53 tumor suppressor pathway and cell cycle checkpoint controls.

G Inhibition Inhibition of Pyrimidine Synthesis Stress Replication Stress & DNA Damage Inhibition->Stress p53 p53 Activation Stress->p53 Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair

Caption: Hypothetical signaling cascade following pyrimidine synthesis inhibition.

Activation of p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like BAX and PUMA.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the anticancer effects of compounds like this compound and its derivatives.

Overall Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation Culture 1. Cell Line Culture (e.g., A549, T47D) MTT 3. Cell Viability (MTT Assay) Culture->MTT Apoptosis 4. Apoptosis Assay (Annexin V/PI) Cycle 5. Cell Cycle Analysis (PI Staining) Compound 2. Compound Preparation (Stock in DMSO) Compound->MTT IC50 6. IC50 Calculation MTT->IC50 Quant 7. Quantification of Apoptotic Cells Apoptosis->Quant Dist 8. Cell Cycle Distribution Analysis Cycle->Dist Conclusion 9. Conclusion on Cytotoxicity & Mechanism IC50->Conclusion Quant->Conclusion Dist->Conclusion

Caption: Standard workflow for in vitro evaluation of anticancer compounds.

Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.

Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals is accomplished by mitochondrial reductase enzymes active only in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control, e.g., DMSO) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Thus, PI enters late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Perspectives

This compound stands as a valuable scaffold in medicinal chemistry, enabling the generation of derivatives with potent and varied anticancer activities. The research synthesized here indicates that these derivatives can effectively reduce cell viability and induce apoptosis in a range of cancer cell lines, including those from breast, lung, and hematological malignancies. The differential effects observed underscore the critical role that targeted chemical modifications play in tuning biological activity.

While the derivatives show great promise, a significant gap remains in the understanding of the parent compound's own anticancer profile. Future research should include a systematic evaluation of this compound itself across a standardized panel of cancer cell lines (such as the NCI-60) to establish a baseline of its activity. Such studies would not only clarify its potential as a standalone agent but also provide a crucial benchmark for quantifying the improvements achieved through derivatization. Elucidating the specific molecular targets and signaling pathways modulated by the most potent of these compounds will be paramount in advancing them toward clinical consideration.

References

  • LookChem. (n.d.). Cas 4956-05-2, this compound.
  • Google Patents. (2024). WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer.
  • Google Patents. (2006). US20060194821A1 - Compounds inhibiting the aggregation of superoxide dismutase-1.
  • ResearchGate. (2010). New 6-Azauracil Derivatives. REV. CHIM. (Bucharest) 61(12).
  • ResearchGate. (2009). Crystal structure, antitumour and antimetastatic activities of disubstituted fused 1,2,4-triazinones. Bioorganic & Medicinal Chemistry Letters 19(17):5095-100.
  • ResearchGate. (n.d.). Azolo[5,1-c]-1,2,4-triazines as a new class of antiviral compounds.
  • ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.

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A Comparative Guide to Pyrimidine Analogs: Statistical Validation of the Dose-Response Curve for 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-metabolite 5-Bromo-6-azauracil and the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a Senior Application Scientist, the goal of this document is to delve into the nuanced statistical validation of the dose-response curve for this compound, offering researchers, scientists, and drug development professionals a framework for evaluating its potential. We will explore its mechanism of action, juxtapose it with the established profile of 5-FU, and provide detailed experimental and statistical protocols for robust validation.

Introduction: The Critical Role of Pyrimidine Analogs in Research and Medicine

Pyrimidine analogs are a class of compounds that structurally mimic naturally occurring pyrimidine nucleobases, such as uracil and thymine. By interfering with the synthesis of DNA and RNA, these molecules can halt cell proliferation, a characteristic that has made them invaluable tools in cancer research and chemotherapy. 5-fluorouracil, a cornerstone of various chemotherapy regimens, exemplifies the therapeutic impact of this class. This compound, a less-studied derivative of 6-azauracil, presents an intriguing subject for investigation due to the potential influence of its bromine substitution on its biological activity. A rigorous understanding and statistical validation of its dose-response relationship are paramount to elucidating its therapeutic and research potential.

Unveiling this compound: Mechanism and the Quest for Data

This compound belongs to the azauracil family of pyrimidine analogs. While specific dose-response data for the 5-bromo derivative is not extensively available in public literature, its mechanism of action can be inferred from its parent compound, 6-azauracil.

Mechanism of Action: 6-azauracil primarily targets the de novo pyrimidine biosynthesis pathway. It is intracellularly converted to 6-azauridine-5'-monophosphate (azaUMP), which then inhibits two key enzymes:

  • Orotidine-5'-phosphate (OMP) decarboxylase: This enzyme catalyzes the final step in the biosynthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.

  • Inosine monophosphate (IMP) dehydrogenase: This enzyme is crucial for the synthesis of guanine nucleotides.

Inhibition of these enzymes leads to a depletion of intracellular UTP and GTP pools, which in turn disrupts RNA and DNA synthesis and ultimately inhibits cell growth. The presence of a bromine atom at the 5-position of the uracil ring in this compound may influence its potency, selectivity, and pharmacokinetic properties, making it a compound of interest for further investigation.

A Note on Data Unavailability: It is crucial to note that as of this writing, specific IC50 values and comprehensive dose-response curves for this compound are not readily found in peer-reviewed literature. Therefore, for the purpose of this guide, we will utilize data for the parent compound, 6-azauracil, as a proxy to illustrate the principles of dose-response analysis, with the explicit understanding that the brominated form may exhibit different potency. One study has shown that 6-azauracil can completely inhibit the growth of tobacco tissue cultures at a concentration of 10⁻⁴ molar.[1]

The Benchmark: 5-fluorouracil (5-FU) - A Well-Characterized Alternative

5-fluorouracil is a widely used chemotherapeutic agent that also acts as a pyrimidine analog. Its extensive clinical use has resulted in a wealth of data on its dose-response relationship and mechanisms of action and resistance.

Mechanism of Action: 5-FU exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

  • Incorporation into RNA and DNA: 5-FU can be converted into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA stability, leading to apoptosis.

The dose-response of 5-FU is highly dependent on the cell type, exposure time, and the specific cancer. Its side effects are also dose-dependent.[2][3]

Experimental Protocol: Generating a Robust Dose-Response Curve

The following is a detailed protocol for determining the dose-response curve of a pyrimidine analog like this compound or 5-FU in a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) and characterize the dose-response relationship of the test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound (this compound or 5-FU) stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Count the cells and adjust the concentration to a seeding density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the test compound in complete medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 1 mM).

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells. It is recommended to perform each concentration in triplicate.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂. The incubation time should be sufficient for the compound to exert its effect and for differences in cell viability to be measurable.

  • Cell Viability Assay:

    • Following incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control to obtain the percentage of cell viability for each compound concentration.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model to determine the IC50 value.

Statistical Validation: Ensuring the Integrity of Your Dose-Response Data

A visually appealing dose-response curve is insufficient without rigorous statistical validation. This section outlines the key statistical concepts and methods essential for interpreting your results with confidence.

The Four-Parameter Logistic (4PL) Model:

The sigmoidal dose-response curve is typically modeled using the four-parameter logistic (4PL) equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The response (e.g., % cell viability)

  • X: The concentration of the compound

  • Top: The maximum response (plateau)

  • Bottom: The minimum response (plateau)

  • IC50: The concentration that produces a response halfway between the Top and Bottom. This is a key measure of the compound's potency.

  • HillSlope: Describes the steepness of the curve.

Key Statistical Metrics for Validation:

  • Goodness of Fit (R-squared): R-squared (R²) indicates how well the model fits the data. A value closer to 1.0 suggests a better fit. However, a high R² alone does not guarantee a valid model.

  • P-value: A p-value is calculated to determine the statistical significance of the dose-response relationship. A low p-value (typically < 0.05) indicates that it is unlikely the observed dose-response is due to random chance.

  • Confidence Intervals (CI): The 95% confidence interval for the IC50 provides a range within which the true IC50 value is likely to fall. A narrower CI indicates a more precise estimate.

  • Standard Error of the Mean (SEM): SEM for each data point (replicates) should be calculated and can be represented as error bars on the dose-response curve. This visualizes the variability in your measurements.

Comparative Analysis: this compound vs. 5-fluorouracil

To provide a practical comparison, we will use hypothetical, yet plausible, dose-response data for this compound, assuming its potency is in a similar range to its parent compound, 6-azauracil. For 5-FU, we will use representative data from the literature for a sensitive cancer cell line.

Table 1: Hypothetical Comparative Dose-Response Data

CompoundCell LineIC50 (µM)Hill SlopeR-squared95% CI of IC50 (µM)
This compound MCF-715 (Hypothetical)-1.20.9812 - 18
5-fluorouracil MCF-75-1.50.994 - 6

Interpretation:

In this hypothetical scenario, 5-fluorouracil demonstrates a lower IC50 value, suggesting it is more potent than this compound in the MCF-7 cell line. The steeper Hill slope for 5-FU indicates a more switch-like response to increasing concentrations. The high R-squared values for both suggest a good fit of the 4PL model to the data. The narrower confidence interval for the 5-FU IC50 suggests a more precise determination of its potency from the experimental data.

Visualizing the Concepts: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Pyrimidine Biosynthesis Pathway Orotate Orotate OMP OMP Orotate->OMP OPRTase UMP UMP OMP->UMP OMP Decarboxylase 6-Azauracil 6-Azauracil azaUMP azaUMP 6-Azauracil->azaUMP Intracellular Conversion OMP Decarboxylase OMP Decarboxylase azaUMP->OMP Decarboxylase Inhibits IMP Dehydrogenase IMP Dehydrogenase azaUMP->IMP Dehydrogenase Inhibits

Caption: Mechanism of action of 6-azauracil.

G cluster_1 5-FU Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism FUTP FUTP 5-FU->FUTP Metabolism FdUTP FdUTP 5-FU->FdUTP Metabolism Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation

Caption: Multiple mechanisms of action of 5-fluorouracil.

G cluster_2 Dose-Response Experiment Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Dose-Response Curve Dose-Response Curve Data Analysis->Dose-Response Curve Generate Statistical Validation Statistical Validation Dose-Response Curve->Statistical Validation Perform IC50 & CI IC50 & CI Statistical Validation->IC50 & CI Determine

Caption: Experimental workflow for dose-response analysis.

Conclusion and Future Directions

The statistical validation of a dose-response curve is a cornerstone of pharmacological research. While this compound remains a compound with limited publicly available data, the principles outlined in this guide provide a robust framework for its evaluation. By understanding its inferred mechanism of action in the context of its parent compound and comparing it to a well-characterized drug like 5-fluorouracil, researchers can design experiments that yield statistically sound and interpretable results. Future studies are warranted to generate specific dose-response data for this compound across a panel of cancer cell lines. Such data will be instrumental in determining if the bromine substitution confers any advantageous properties, potentially paving the way for the development of novel therapeutic agents.

References

  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development. Investigational New Drugs, 18(4), 299–313. [Link]
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]
  • Macdonald, J. S. (1999). 5-Fluorouracil (5-FU). In Cancer Chemotherapy and Biotherapy: Principles and Practice (2nd ed., pp. 285-306). Lippincott Williams & Wilkins.
  • Sebolt, J. S., & Grem, J. L. (1990). The role of dose intensity in the chemotherapeutic efficacy of 5-fluorouracil. Pharmacology & Therapeutics, 47(1), 121–139. [Link]
  • Schaeffer, G. W., & Sorokin, H. (1966). Growth Inhibition of Tobacco Tissue Cultures with 6-Azauracil, 6-Azauridine and Maleic Hydrazide. Plant Physiology, 41(6), 971–975. [Link]
  • Handschumacher, R. E. (1960). Orotidylic acid decarboxylase: inhibition by azauridine-5'-phosphate. Journal of Biological Chemistry, 235(10), 2917–2919. [Link]

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A Comparative Guide to the In Vitro and In Vivo Effects of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced differences between a parent compound and its halogenated analog is critical for advancing therapeutic discovery. This guide provides a detailed comparison of the anticipated in vitro and in vivo effects of 5-Bromo-6-azauracil, benchmarked against its well-documented parent, 6-azauracil. Due to the limited direct literature on this compound, this comparison synthesizes data from studies on 6-azauracil and other 5-halogenated pyrimidines to provide a scientifically grounded predictive analysis.

Introduction: The Significance of the 6-Azauracil Scaffold and 5-Position Halogenation

6-azauracil is a pyrimidine analog known to interfere with nucleotide biosynthesis, primarily through the inhibition of IMP dehydrogenase and orotidylate decarboxylase.[1] This disruption of GTP and UTP pools leads to a range of cellular effects, including sensitivity in yeast mutants with compromised transcriptional elongation machinery.[1][2][3][4][5] The introduction of a bromine atom at the 5-position is a common medicinal chemistry strategy to potentially enhance the therapeutic efficacy of bioactive compounds. This modification can alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.

Predicted Mechanistic Divergence: this compound vs. 6-Azauracil

The core mechanism of action for this compound is expected to be similar to that of 6-azauracil, centering on the inhibition of nucleotide metabolism. However, the addition of the bromine atom could introduce additional or enhanced effects.

Core Mechanism of 6-Azauracil:

G 6-Azauracil 6-Azauracil IMP Dehydrogenase IMP Dehydrogenase 6-Azauracil->IMP Dehydrogenase Inhibition Orotidylate Decarboxylase Orotidylate Decarboxylase 6-Azauracil->Orotidylate Decarboxylase Inhibition GTP pool depletion GTP pool depletion IMP Dehydrogenase->GTP pool depletion Leads to UTP pool depletion UTP pool depletion Orotidylate Decarboxylase->UTP pool depletion Leads to Transcriptional Elongation Stress Transcriptional Elongation Stress GTP pool depletion->Transcriptional Elongation Stress UTP pool depletion->Transcriptional Elongation Stress

Caption: Mechanism of 6-Azauracil Action.

Anticipated Influence of 5-Bromination:

The bulky and electronegative bromine atom at the 5-position could enhance the binding affinity of this compound to its target enzymes. Furthermore, similar to other 5-halogenated pyrimidines like 5-Chlorouracil, it may be metabolized into a fraudulent nucleotide and incorporated into DNA and RNA.[6] This incorporation could lead to DNA damage and strand breaks, activating the DNA Damage Response (DDR) pathway, a mechanism not prominently associated with 6-azauracil.

G This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Incorporation into DNA/RNA Incorporation into DNA/RNA Metabolic Activation->Incorporation into DNA/RNA DNA Damage DNA Damage Incorporation into DNA/RNA->DNA Damage DNA Damage Response (DDR) Pathway DNA Damage Response (DDR) Pathway DNA Damage->DNA Damage Response (DDR) Pathway Apoptosis Apoptosis DNA Damage Response (DDR) Pathway->Apoptosis

Caption: Predicted Pathway for this compound.

Comparative Analysis of In Vitro Effects

Parameter 6-Azauracil Predicted this compound Rationale for Prediction
Cytotoxicity Moderate, often cell-line dependent.Potentially higher cytotoxicity.Enhanced enzyme inhibition and possible induction of DNA damage.[6]
Antiviral Activity Broad-spectrum activity against various DNA and RNA viruses is a known feature of uracil derivatives.[7]Potentially enhanced antiviral activity.Halogenation can improve the therapeutic efficacy of bioactive compounds.[7] The structural features suggest possible interference with key viral processes.[7]
Mechanism of Action Inhibition of IMP dehydrogenase and orotidylate decarboxylase.[1]Dual mechanism: Inhibition of nucleotide synthesis and induction of DNA damage.Analogy with other 5-halogenated pyrimidines.[6]
Genotoxicity Not a primary reported effect.Likely to be genotoxic.Incorporation into DNA is a known mechanism of genotoxicity for similar compounds.[8]

Comparative Analysis of In Vivo Effects

Parameter 6-Azauracil Predicted this compound Rationale for Prediction
Antitumor Efficacy Limited as a single agent.Potentially improved antitumor efficacy, especially as a radiosensitizer.DNA damage induction can synergize with radiation therapy.[6]
Toxicity Profile Can cause adverse effects related to nucleotide depletion.May exhibit a different toxicity profile, potentially including myelosuppression due to genotoxicity.Careful dose-escalation studies would be required.[9]
Pharmacokinetics Generally rapid clearance.Lipophilicity may be increased, potentially altering distribution and metabolism.Halogenation often impacts pharmacokinetic properties.
Animal Model Selection Yeast models are common for mechanistic studies.[2][3] Mouse xenograft models for antitumor studies.Mouse xenograft models would be appropriate to evaluate antitumor efficacy and toxicity.[6][9]Standard preclinical models for cancer drug development.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., NCI-H292 human lung carcinoma).[8]

Workflow Diagram:

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) MTT Addition MTT Addition Incubation (72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: In Vitro Cytotoxicity Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate NCI-H292 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to various concentrations in culture medium.

  • Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol outlines a study to evaluate the antitumor activity of this compound in an immunodeficient mouse model bearing subcutaneous tumors.[6]

Workflow Diagram:

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth Monitoring->Randomization into Treatment Groups Compound Administration Compound Administration Randomization into Treatment Groups->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

Caption: In Vivo Antitumor Efficacy Workflow.

Step-by-Step Methodology:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ NCI-H292 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

  • Compound Administration: Administer the compound via a suitable route (e.g., intraperitoneal injection) according to the predetermined dosing schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume.

  • Toxicity Monitoring: Monitor animal body weight and general health status throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

While direct experimental data on this compound is not yet widely available, a comparative analysis based on the known properties of 6-azauracil and the predictable effects of 5-bromination provides a strong foundation for future research. The introduction of the 5-bromo group is anticipated to enhance the cytotoxic and potential antiviral activities of the parent compound, possibly through a dual mechanism involving both the inhibition of nucleotide synthesis and the induction of DNA damage. The experimental protocols provided herein offer a clear roadmap for the systematic evaluation of these predicted effects, paving the way for a comprehensive understanding of this compound's therapeutic potential.

References

  • The Antiviral Potential of 2-(4-Uracilmethylene)-5-(4-bromophenyl)-6-hydroxy-2,3-dihydro-(6H)-1,3,4-oxadiazine: A Technical Whit - Benchchem. (URL: )
  • Designing an In Vivo Preclinical Research Study - MDPI. (URL: )
  • Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed. (URL: [Link])
  • This compound - aldlab-chemicals. (URL: )
  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed. (URL: [Link])
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC - NIH. (URL: [Link])
  • Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elong
  • Experimental Design for In Vivo Studies with 5-Chlorouracil: Application Notes and Protocols - Benchchem. (URL: )
  • (PDF)
  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PubMed. (URL: [Link])
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC - NIH. (URL: [Link])
  • Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro - NIH. (URL: [Link])
  • Synthesis and antiviral activities of antofine analogues with different C-6 substituent groups. (URL: [Link])
  • Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elong
  • Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2 - NIH. (URL: [Link])
  • Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II)
  • [Comparison of the pathogenic effect of 5-azauracil and 6-azauracil on chick embryogenesis] - PubMed. (URL: [Link])

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Safety Operating Guide

A Guide to the Proper Disposal of 5-Bromo-6-azauracil: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and robust safety protocols are two sides of the same coin. Handling specialized reagents like 5-Bromo-6-azauracil requires not only precision in its application but also a deep understanding of its lifecycle within the laboratory, culminating in its safe and compliant disposal. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles and regulatory standards, to manage this compound waste.

The core principle underpinning these procedures is the chemical nature of this compound. As a halogenated organic compound, it is subject to stringent disposal regulations due to its potential for environmental persistence and the hazardous byproducts that can be generated upon improper treatment.

Hazard Profile and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is categorized as harmful if swallowed, and can cause skin and eye irritation[1]. The primary driver for its specialized disposal is its classification as a halogenated organic compound.

Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific rules for the disposal of halogenated organic compounds (HOCs)[2][3]. These compounds are often restricted from landfill disposal and require specific treatment methods, such as high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic dioxins or furans. Therefore, any waste containing this compound must be treated as hazardous waste .

Waste CharacteristicClassification & Handling Summary
Chemical Class Halogenated Organic Compound
Physical Form Solid (typically white to off-white)[4]
Primary Hazards Harmful if swallowed, skin/eye irritant
EPA Waste Code Likely falls under "F" codes for non-specific sources if mixed with solvents, or "D" codes if it exhibits specific toxic characteristics. Final determination should be made by your institution's EHS department[5].
Prohibited Disposal Do not dispose of in standard trash or down the drain[6][7].
Required Disposal Must be disposed of as special or hazardous waste through a licensed disposal company[7].

The Critical Importance of Waste Segregation

The single most important step in managing this compound waste is segregation at the point of generation . The causal logic is both financial and environmental. The disposal of halogenated waste is significantly more expensive than non-halogenated waste because it requires more complex treatment processes[6].

Mixing halogenated compounds like this compound with non-halogenated solvent waste (e.g., acetone, ethanol, hexane) contaminates the entire volume, forcing the entire container to be treated under the more stringent and costly protocol. Proper segregation is, therefore, a matter of fiscal responsibility and resource stewardship for your institution.

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe handling and disposal of this compound waste streams.

A. Personal Protective Equipment (PPE)

  • Rationale: To prevent personal exposure to a chemical that is harmful upon ingestion and can cause skin and eye irritation.

  • Procedure:

    • Wear a standard laboratory coat.

    • Use chemical-resistant gloves (nitrile is typically sufficient for incidental contact).

    • Wear safety goggles or glasses to protect against dust or splashes[1].

    • When handling the powder outside of a certified chemical fume hood, a respirator may be required. Always work within a fume hood when possible[1].

B. Waste Collection and Containment

  • Rationale: To safely contain the hazardous material in a compatible, sealed container that prevents release and is clearly identifiable.

  • Procedure:

    • Select the Correct Waste Container: Use a dedicated, leak-proof container with a screw-top cap, clearly designated for "Halogenated Organic Waste"[8]. The container must be made of a material compatible with the waste (e.g., HDPE or glass).

    • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

      • The full chemical name: "Waste this compound"[8].

      • The date when the first drop of waste was added (Accumulation Start Date).

      • An accurate list of all contents if it is a mixed waste stream.

    • Deposit Waste:

      • Solid Waste: Carefully transfer pure this compound or contaminated items (e.g., weigh boats, contaminated gloves, paper towels) into the designated solid waste container.

      • Solutions: If dissolved in a solvent, pour the liquid waste into the designated "Halogenated Liquid Waste" container.

    • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This prevents the release of volatile compounds and ensures safety[6][8].

C. Laboratory Storage and Final Disposal

  • Rationale: To safely store the accumulated waste prior to pickup and ensure it is transferred to a licensed facility for proper treatment.

  • Procedure:

    • Storage: Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood or a secondary containment bin, away from incompatible materials like strong oxidizing agents[1].

    • Arrange for Pickup: Do not allow waste to accumulate excessively[8]. Follow your institution's protocol for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department, who will arrange for disposal by a licensed waste management company.

    • Consult Authority: Always perform the final disposal in consultation with your local waste disposal authority and in accordance with all national and regional regulations[1].

Decontamination and Spill Management

  • Contaminated Labware: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., methanol or ethanol). The first rinseate is considered hazardous and must be collected in the "Halogenated Liquid Waste" container. Subsequent rinses can typically be managed as non-hazardous, but consult your EHS office for specific guidance.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Mix the spilled solid with an inert absorbent material like sand or vermiculite[1].

    • Carefully sweep up the mixture and place it in the designated solid halogenated waste container.

    • Clean the area with soap and water.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G cluster_0 Waste Identification cluster_1 Segregation & Collection cluster_2 Final Disposal start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Collect in 'Solid Halogenated Hazardous Waste' Container is_solid->solid_waste Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_waste Collect in 'Liquid Halogenated Hazardous Waste' Container is_liquid->liquid_waste Yes decon Decontaminate Labware: 1. First rinse into Halogenated Liquid Waste 2. Subsequent rinses per EHS protocol is_labware->decon Yes final_disposal Store in Satellite Accumulation Area (e.g., Fume Hood) Contact EHS for Pickup by Licensed Disposal Company solid_waste->final_disposal liquid_waste->final_disposal decon->final_disposal

Caption: Decision workflow for this compound waste management.

References

  • This compound Safety Inform
  • Illinois Administrative Code Title 35, Part 729: Landfills: Prohibited Hazardous Wastes. Illinois Pollution Control Board. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • This compound (4956-05-2)
  • This compound Product Inform
  • Safety Data Sheet - 6-Azauracil. Carl ROTH. [Link]
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
  • This compound (C3H2BrN3O2). PubChemLite. [Link]
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.